molecular formula SrS B047521 Strontium sulfide CAS No. 1314-96-1

Strontium sulfide

Cat. No.: B047521
CAS No.: 1314-96-1
M. Wt: 119.7 g/mol
InChI Key: XXCMBPUMZXRBTN-UHFFFAOYSA-N
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Description

Strontium sulfide (SrS) is an inorganic solid of significant interest in materials science and industrial research, primarily valued for its luminescent properties. As a phosphor, upon activation with suitable dopants like cerium or europium, it exhibits efficient electroluminescence and photoluminescence, making it a critical compound for investigating and developing light-emitting devices (LEDs), thin-film electroluminescent (TFEL) displays, and afterglow pigments. Its mechanism of action involves the creation of defect centers within its ionic lattice; when excited by an energy source (e.g., UV light or an electric field), electrons are promoted to a higher energy state and, upon returning to the ground state, emit photons of characteristic wavelengths. Beyond optoelectronics, SrS serves as a precursor in the synthesis of other strontium compounds, finds application as a depilatory agent in cosmetic research, and has been explored as a solid-state electrolyte in certain battery systems. This high-purity reagent is provided to enable advanced studies in solid-state chemistry, the development of novel semiconductor materials, and the optimization of industrial processes. It is essential to handle SrS with care in a controlled environment, as it can react with acids to release toxic hydrogen sulfide gas.

Properties

IUPAC Name

sulfanylidenestrontium
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InChI

InChI=1S/S.Sr
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InChI Key

XXCMBPUMZXRBTN-UHFFFAOYSA-N
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Canonical SMILES

S=[Sr]
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Molecular Formula

SSr, SrS
Record name STRONTIUM SULFIDE
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Molecular Weight

119.69 g/mol
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Physical Description

Strontium sulfide is a gray powder with an odor of H2S in moist air. (NTP, 1992), Grey solid; [Merck Index] Grey powder with an odor of rotten eggs; [MSDSonline]
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Solubility

Slightly sol in water; soluble in acid., Slightly soluble in water; soluble in acids with decomp.
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Density

3.7 at 59 °F (NTP, 1992) - Denser than water; will sink, 3.70 AT 25 °C
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Color/Form

GREY, CUBIC CRYSTALS, GRAY POWDER

CAS No.

1314-96-1
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Melting Point

greater than 3632 °F (NTP, 1992), 2002 °C
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Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure and Lattice Parameters of Strontium Sulfide (SrS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and lattice parameters of strontium sulfide (B99878) (SrS), a compound of significant interest in the fields of luminescent materials and as an intermediate in the production of other strontium compounds. This document is intended for researchers, scientists, and professionals in drug development seeking detailed structural information and experimental methodologies.

Core Structural Characteristics

Strontium sulfide crystallizes in a well-defined and highly symmetric structure. At its core, SrS adopts the rock salt (halite) crystal structure, analogous to sodium chloride (NaCl).[1] This structure is a member of the cubic crystal system.

Key crystallographic data is summarized in the table below:

ParameterValueSource(s)
Crystal SystemCubic[2]
Crystal StructureRock Salt (Halite)[1]
Space GroupFm-3m
Space Group Number225
Pearson SymbolcF8[3]
Coordination GeometryOctahedral for both Sr²⁺ and S²⁻[3]

Lattice Parameters and Interatomic Distances

The lattice parameter is a fundamental property of a crystal, defining the size of the unit cell. For the cubic structure of SrS, this is denoted by the parameter 'a'. Several experimentally determined and calculated values for the lattice parameter of SrS are available.

Lattice Parameter 'a' (Å)Sr-S Bond Length (Å)Volume (ų)Source(s)
6.0243.012-
6.053.02221.23
6.0203-218.2[4]

The slight variations in the reported lattice parameters can be attributed to different experimental conditions, sample purity, and measurement techniques. In the rock salt structure, the strontium and sulfur ions are arranged in a face-centered cubic (FCC) lattice, with the basis consisting of a strontium ion at (0, 0, 0) and a sulfur ion at (1/2, 0, 0). Each ion is surrounded by six ions of the opposite charge in an octahedral arrangement.

Experimental Determination of Crystal Structure

The primary technique for determining the crystal structure and lattice parameters of a crystalline solid like this compound is X-ray Diffraction (XRD) .

General Principles of X-ray Diffraction

XRD is a non-destructive analytical technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials.[5] The technique is based on the principle of Bragg's Law , which describes the constructive interference of X-rays scattered by the atomic planes within a crystal.[5][6]

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between the atomic planes in the crystal.

  • θ is the angle of incidence of the X-ray beam.

By systematically varying the angle of incidence (θ) and measuring the intensity of the diffracted X-rays, a diffraction pattern is obtained. This pattern, which consists of a series of peaks at specific 2θ angles, is unique to the crystalline material and serves as a "fingerprint" of its atomic arrangement.[6]

Experimental Protocol for Powder X-ray Diffraction of this compound

The following provides a generalized experimental protocol for the characterization of SrS powder using a laboratory-based powder X-ray diffractometer.

Objective: To determine the crystal structure and lattice parameters of a synthesized this compound sample.

Materials and Equipment:

  • This compound (SrS) powder sample.

  • Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ ≈ 1.54 Å).

  • Sample holder (typically a low-background holder made of silicon or quartz).

  • Mortar and pestle for sample grinding.

  • Spatula.

  • Computer with data acquisition and analysis software.

Procedure:

  • Sample Preparation:

    • Due to the sensitivity of SrS to moisture and air, which can lead to the formation of strontium hydroxide, strontium carbonate, and the release of hydrogen sulfide gas, sample preparation should ideally be carried out in an inert atmosphere (e.g., a glovebox).[3][7][8]

    • Grind the SrS powder gently using a mortar and pestle to ensure a fine and uniform particle size. This helps to minimize preferred orientation effects in the diffraction pattern.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the holder's rim.

  • Instrument Setup:

    • Power on the X-ray generator and detector cooling system.

    • Mount the sample holder onto the goniometer stage of the diffractometer.

    • Configure the data acquisition software with the desired experimental parameters:

      • 2θ Range: A typical scan range for initial phase identification is 20° to 80°.

      • Step Size: A step size of 0.02° in 2θ is common.

      • Dwell Time (or Scan Speed): A dwell time of 1-2 seconds per step is a reasonable starting point.

      • X-ray Tube Voltage and Current: Set according to the manufacturer's recommendations for a Cu Kα source (e.g., 40 kV and 40 mA).

  • Data Collection:

    • Initiate the XRD scan. The goniometer will rotate the sample at an angle θ while the detector moves at an angle of 2θ.[6]

    • The detector records the intensity of the diffracted X-rays at each 2θ step.

  • Data Analysis:

    • The resulting data will be a plot of intensity versus 2θ.

    • Phase Identification: Compare the experimental diffraction pattern to standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the presence of the SrS rock salt phase.

    • Lattice Parameter Refinement: Once the phase is identified, the precise positions of the diffraction peaks can be used to refine the lattice parameters of the unit cell using software packages that employ least-squares fitting algorithms.

Synthesis and Characterization Workflow

The synthesis of this compound and its subsequent structural characterization follow a logical workflow. The diagram below illustrates this process.

Strontium_Sulfide_Workflow cluster_synthesis Synthesis of this compound cluster_characterization Structural Characterization start Starting Materials (e.g., SrSO₄ + C or Sr + S) synthesis High-Temperature Reaction (e.g., Carbothermic Reduction or Direct Combination) start->synthesis product Crude this compound (SrS) synthesis->product preparation Sample Preparation (Grinding, Mounting) product->preparation xrd X-ray Diffraction (XRD) Data Collection preparation->xrd analysis Data Analysis (Phase ID, Lattice Parameter Refinement) xrd->analysis result Crystal Structure Data (Space Group, Lattice Parameters) analysis->result

Workflow for Synthesis and Structural Characterization of SrS.

This workflow begins with the selection of appropriate starting materials for one of the common synthesis routes, such as the high-temperature reduction of strontium sulfate (B86663) (celestine) with coke or the direct reaction of strontium metal with sulfur.[3][8] The resulting crude SrS product then undergoes sample preparation before being analyzed by X-ray diffraction to determine its crystal structure and lattice parameters.

Conclusion

This compound possesses a simple yet important rock salt crystal structure with a cubic unit cell. Its lattice parameters have been well-characterized through X-ray diffraction techniques. A thorough understanding of its atomic arrangement is crucial for its application in various technological fields, particularly in the development of phosphors and other luminescent materials. The experimental protocol and workflow outlined in this guide provide a framework for the reliable structural characterization of this compound.

References

Synthesis of High-Purity Strontium Sulfide Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: High-purity strontium sulfide (B99878) (SrS) powder is a critical material in various advanced applications, including as a host material for phosphors in light-emitting diodes (LEDs) and persistent luminescence materials, as well as in the development of certain drug delivery systems. The performance of SrS in these applications is highly dependent on its purity, as even trace amounts of impurities can significantly alter its luminescent and chemical properties. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for obtaining high-purity strontium sulfide powder, complete with detailed experimental protocols and comparative data.

I. Major Synthesis Routes for this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and limitations in terms of scalability, cost, and the purity of the final product. The most prominent methods include carbothermal reduction, sulfidation of strontium compounds, and hydrothermal synthesis.

Carbothermal Reduction of Strontium Sulfate (B86663)

Carbothermal reduction is the most common industrial method for producing SrS, primarily from the naturally occurring mineral celestite (strontium sulfate, SrSO₄).[1][2] While typically used for large-scale production, this method can be adapted for laboratory-scale synthesis of higher purity SrS. The fundamental reaction involves the reduction of strontium sulfate with a carbonaceous material at elevated temperatures.

Reaction Pathway: SrSO₄(s) + 2C(s) → SrS(s) + 2CO₂(g)

Experimental Protocol:

  • Precursor Preparation: High-purity strontium sulfate (SrSO₄, >99.5%) and a carbon source (e.g., activated charcoal, carbon black) are intimately mixed in a stoichiometric ratio (typically 1:2 molar ratio of SrSO₄ to C).

  • Reaction Conditions: The mixture is placed in a covered crucible (e.g., alumina (B75360) or graphite) and heated in a tube furnace under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the this compound product.

  • Temperature Profile: The furnace is heated to a temperature range of 1100-1300°C.[1] The reaction time can vary from 1 to 4 hours, depending on the temperature and the desired conversion efficiency.

  • Cooling and Collection: After the reaction is complete, the furnace is cooled to room temperature under the inert atmosphere. The resulting product, often referred to as "black ash," contains this compound along with unreacted starting materials and impurities.

Sulfidation of Strontium Compounds

High-purity this compound can also be synthesized by the sulfidation of other strontium compounds, such as strontium carbonate (SrCO₃) or strontium oxide (SrO), using a sulfur source like hydrogen sulfide (H₂S) gas or elemental sulfur.

This method offers a pathway to high-purity SrS by reacting strontium carbonate with a stream of hydrogen sulfide gas at elevated temperatures.

Reaction Pathway: SrCO₃(s) + H₂S(g) → SrS(s) + H₂O(g) + CO₂(g)

Experimental Protocol:

  • Precursor Preparation: High-purity strontium carbonate powder is placed in a quartz boat and inserted into a tube furnace.

  • Reaction Atmosphere: An inert gas (e.g., argon) is passed through the furnace as it is heated to the reaction temperature to remove any air and moisture.

  • Gas Flow: Once the desired temperature is reached, a controlled flow of hydrogen sulfide gas is introduced into the furnace.

  • Temperature and Duration: The reaction is typically carried out at temperatures ranging from 800°C to 1100°C for several hours.

  • Purging and Cooling: After the reaction, the H₂S flow is stopped, and the furnace is purged with an inert gas while it cools down to room temperature to prevent re-oxidation of the SrS product.

Hydrothermal Synthesis

Hydrothermal synthesis is a wet-chemical method that can produce crystalline SrS powder at relatively lower temperatures compared to the high-temperature solid-state reactions. This method allows for good control over particle size and morphology.

Reaction Pathway: Sr²⁺(aq) + S²⁻(aq) → SrS(s)

Experimental Protocol:

  • Precursor Solutions: Prepare an aqueous solution of a soluble strontium salt (e.g., strontium nitrate, Sr(NO₃)₂) and a separate aqueous solution of a sulfide source (e.g., sodium sulfide, Na₂S).[3]

  • Reaction Mixture: The strontium salt solution is added dropwise to the sulfide solution under constant stirring to form a precipitate of this compound.

  • Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 120°C and 250°C for a period of 6 to 24 hours.[3]

  • Product Recovery: After the hydrothermal treatment, the autoclave is cooled to room temperature. The SrS precipitate is collected by filtration or centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.[3]

II. Purification of this compound Powder

Achieving high purity is paramount for many applications of SrS. The as-synthesized powder from the methods described above often contains impurities that need to be removed. Common impurities include unreacted starting materials (e.g., SrSO₄, SrCO₃), other strontium compounds (e.g., SrO), and elemental impurities from the precursors (e.g., Ca, Ba, Fe).

Acid Washing

A carefully controlled acid wash can be employed to remove certain impurities, particularly strontium oxide and strontium carbonate, which are more reactive with dilute acids than this compound.

Experimental Protocol:

  • Acid Selection: A dilute, non-oxidizing acid such as hydrochloric acid (HCl) or acetic acid is typically used.

  • Washing Procedure: The crude SrS powder is suspended in the dilute acid solution and stirred for a short period. The acid preferentially reacts with the more basic impurities.

  • Filtration and Washing: The SrS powder is quickly filtered and washed thoroughly with deionized water to remove the dissolved impurities and any residual acid.

  • Drying: The purified powder is then dried under vacuum.

Caution: This procedure must be performed in a well-ventilated fume hood as the reaction of SrS with acid will produce toxic hydrogen sulfide gas.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. For this compound, this can be challenging due to its high melting point and reactivity. However, a pseudo-recrystallization can be achieved by converting SrS to a soluble intermediate and then reprecipitating it.

Experimental Protocol:

  • Dissolution: The impure SrS is reacted with a controlled amount of an acid (e.g., HCl) to form a soluble strontium salt (e.g., SrCl₂) and H₂S gas.

  • Filtration: Any insoluble impurities are removed by filtration.

  • Reprecipitation: A high-purity sulfide source (e.g., H₂S gas or (NH₄)₂S solution) is then introduced to the filtered solution to reprecipitate high-purity SrS.

  • Washing and Drying: The purified SrS precipitate is thoroughly washed with deionized water and dried under vacuum.

III. Data Presentation

Table 1: Comparison of Synthesis Methods for High-Purity this compound

Synthesis MethodPrecursorsTypical Temperature Range (°C)AtmosphereReported PurityAdvantagesDisadvantages
Carbothermal ReductionSrSO₄, Carbon1100 - 1300Inert (Ar, N₂)>98% (industrial)Scalable, uses abundant precursorHigh temperature, potential for carbon and oxide impurities
Sulfidation of SrCO₃SrCO₃, H₂S800 - 1100H₂S/Inert>99.5%Good purity controlRequires handling of toxic H₂S gas
Hydrothermal SynthesisSr(NO₃)₂, Na₂S120 - 250-High (lab scale)Low temperature, particle size controlLower yield, potential for hydroxide (B78521) impurities

Table 2: Common Impurities and Analytical Techniques for Purity Assessment

ImpurityPotential SourceRecommended Analytical Technique
Strontium Sulfate (SrSO₄)Incomplete reduction of SrSO₄X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR)
Strontium Carbonate (SrCO₃)Incomplete sulfidation of SrCO₃, reaction with CO₂XRD, FTIR
Strontium Oxide (SrO)Incomplete sulfidation, oxidation of SrSXRD
Calcium (Ca), Barium (Ba)Impurities in strontium precursorsInductively Coupled Plasma Mass Spectrometry (ICP-MS), Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Iron (Fe)Impurities in precursors, contamination from equipmentICP-MS, ICP-OES

IV. Visualizations

experimental_workflow_carbothermal_reduction Carbothermal Reduction Workflow start Start precursors Mix SrSO4 and Carbon Precursors start->precursors furnace Heat in Tube Furnace (1100-1300°C, Inert Atmosphere) precursors->furnace cooling Cool to Room Temperature (Inert Atmosphere) furnace->cooling product Crude SrS Powder ('Black Ash') cooling->product purification Purification Steps (e.g., Acid Washing) product->purification final_product High-Purity SrS Powder purification->final_product

Caption: Workflow for Carbothermal Reduction of SrSO₄.

experimental_workflow_sulfidation Sulfidation of SrCO₃ Workflow start Start precursor Place SrCO3 in Furnace start->precursor heat_inert Heat in Inert Gas (e.g., Ar) precursor->heat_inert introduce_h2s Introduce H2S Gas (800-1100°C) heat_inert->introduce_h2s reaction Sulfidation Reaction introduce_h2s->reaction purge_cool Purge with Inert Gas and Cool reaction->purge_cool product Crude SrS Powder purge_cool->product purification Purification Steps product->purification final_product High-Purity SrS Powder purification->final_product

Caption: Workflow for Sulfidation of SrCO₃ with H₂S.

logical_relationship_purification Purification Strategy Logic crude_srs Crude SrS Powder impurity_analysis Impurity Analysis (XRD, ICP-MS) crude_srs->impurity_analysis acid_washable Acid-Soluble Impurities? (e.g., SrO, SrCO3) impurity_analysis->acid_washable acid_wash Dilute Acid Wash acid_washable->acid_wash Yes other_impurities Other Impurities Present? acid_washable->other_impurities No acid_wash->other_impurities recrystallization_needed Further Purification Needed? recrystallization Recrystallization via Soluble Intermediate recrystallization_needed->recrystallization Yes high_purity_srs High-Purity SrS Powder recrystallization_needed->high_purity_srs No recrystallization->high_purity_srs other_impurities->recrystallization_needed Yes other_impurities->high_purity_srs No

Caption: Decision-making workflow for purification.

V. Conclusion

The synthesis of high-purity this compound powder is a multi-step process that requires careful selection of the synthesis route and subsequent purification methods. For laboratory-scale synthesis where high purity is the primary objective, the sulfidation of high-purity strontium carbonate followed by appropriate purification steps often yields the best results. The carbothermal reduction method, while suitable for large-scale production, may require more rigorous purification to remove carbon-based and oxide impurities. Hydrothermal synthesis offers a low-temperature alternative with good control over particle morphology. The choice of the optimal synthesis and purification strategy will ultimately depend on the specific purity requirements, available equipment, and the desired scale of production. Comprehensive characterization using techniques such as XRD and ICP-MS is crucial to verify the purity of the final SrS powder.

References

An In-depth Technical Guide on the Band Gap and Photoluminescence Properties of Strontium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the electronic and optical properties of strontium sulfide (B99878) (SrS), with a particular focus on its band gap and photoluminescence characteristics. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis, characterization, and application of luminescent materials. This document details the fundamental properties of SrS, the influence of various dopants on its photoluminescence, and standardized experimental protocols for its synthesis and analysis.

Introduction

Strontium sulfide (SrS) is an alkaline earth metal sulfide with a rock-salt crystal structure.[1] It is a wide-band-gap semiconductor that has garnered significant interest for its applications in optics and electronics, particularly as a host material for phosphors used in electroluminescent displays and persistent luminescence materials.[2][3] The luminescent properties of SrS can be tailored by introducing specific dopant ions into its crystal lattice, which create localized energy levels within the band gap, leading to characteristic light emission.[2] This guide will explore the intrinsic band gap of SrS and the extrinsic photoluminescent properties imparted by common dopants.

Band Gap of this compound

The band gap is a critical parameter that defines the electronic and optical properties of a semiconductor. For SrS, both theoretical calculations and experimental measurements have been employed to determine its band gap energy.

Theoretical and Experimental Values

The band gap of this compound has been reported with some variation depending on the measurement technique and the form of the material (e.g., bulk, thin film, or nanoparticle). A summary of reported band gap values is presented in Table 1. The theoretical value calculated using the GLLB-SC potential is 2.50 eV.[1] Experimental values are often derived from UV-Vis spectroscopy, with one study reporting a direct band gap corresponding to a fundamental absorption edge at 287 nm.[2] Another experimental study on SrS/Ag thin films reported a band gap energy ranging from 1.35 to 2.00 eV.[4] A wider band gap of approximately 4.32 eV has also been reported.[2]

Table 1: Summary of Band Gap Values for this compound

Method Band Gap Type Value (eV) Reference
Theoretical (GLLB-SC)-2.50[1]
Experimental (UV-Vis)Direct~4.32[2]
Experimental (UV-Vis)-1.35 - 2.00[4]

Photoluminescence Properties of Doped this compound

The introduction of dopant ions into the SrS host lattice is a common strategy to induce or enhance its photoluminescent properties. The choice of dopant determines the emission wavelength, intensity, and decay characteristics of the luminescence.

Common Dopants and Their Emission Characteristics

A variety of elements have been used to dope (B7801613) SrS, with rare-earth and transition metals being the most common. The emission color of the resulting phosphor is highly dependent on the specific dopant and its concentration. Table 2 summarizes the photoluminescence emission of SrS with different dopants. For example, europium (Eu) doping leads to a red emission, cerium (Ce) results in blue emission, and manganese (Mn) produces a green emission.[2] Copper (Cu) doping can result in blue to green emission depending on the concentration.[3] Bismuth (Bi) doping has been shown to produce a broad emission centered in the blue-green region.[5]

Table 2: Photoluminescence Emission of Doped this compound

Dopant Emission Color Peak Emission Wavelength (nm) Reference
Europium (Eu)Red620[2]
Cerium (Ce)Blue460[2]
Manganese (Mn)Green540[2]
Copper (Cu)Blue-Green470 - 520[3]
Bismuth (Bi)Blue-Green494[5]
Copper (Cu), Silver (Ag)Blue-Green490, 520[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of SrS phosphors and their characterization using standard analytical techniques.

Synthesis of Doped this compound

4.1.1. Solid-State Diffusion Method

This is a conventional method for preparing powder phosphors.

  • Precursors: High-purity this compound (SrS) powder and a salt of the desired dopant (e.g., CuCl₂ for copper doping).[3]

  • Procedure:

    • Precisely weigh the SrS and dopant precursors in the desired molar ratios.[3]

    • Thoroughly mix the powders in a suitable medium, such as ethanol (B145695), to ensure homogeneity.[3]

    • Dry the mixture in an oven at a low temperature (e.g., 55°C for 2 hours) to remove the solvent.[3]

    • Transfer the dried powder to a crucible and heat it in a furnace at a high temperature (e.g., 900-1200°C) for several hours under a controlled atmosphere (e.g., a slightly reducing atmosphere or in the presence of a flux) to facilitate the diffusion of the dopant into the SrS lattice.

    • Allow the furnace to cool down to room temperature.

    • Gently grind the resulting phosphor to obtain a fine powder.

4.1.2. Hydrothermal Synthesis Method

This method is suitable for the synthesis of nanoparticles.

  • Precursors: A soluble strontium salt (e.g., strontium nitrate (B79036) hexahydrate, Sr(NO₃)₂·6H₂O) and a sulfur source (e.g., sodium sulfide hydrate, Na₂S·9H₂O).[7]

  • Procedure:

    • Prepare aqueous solutions of the strontium salt and the sulfur source with the desired molar concentrations (e.g., 0.8 M).[7]

    • Slowly add the sodium sulfide solution dropwise to the strontium nitrate solution while stirring continuously for about 30 minutes.[7]

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.[7]

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a set duration (e.g., 6 hours).[7]

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.[7]

    • Dry the final product in an oven at a low temperature (e.g., 50°C for 4 hours).[7]

Characterization Techniques

4.2.1. Band Gap Determination using UV-Vis Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer equipped for diffuse reflectance or absorbance measurements.

  • Sample Preparation: For powders, the sample is typically packed into a holder. For thin films, the film on its substrate is placed in the beam path. For nanoparticles, they can be dispersed in a suitable solvent.

  • Data Acquisition:

    • Record the absorbance or reflectance spectrum over a suitable wavelength range (e.g., 200-800 nm).[8]

    • Convert the wavelength (λ) to photon energy (E) using the equation: E (eV) = 1240 / λ (nm).[9]

  • Tauc Plot Analysis:

    • Calculate the absorption coefficient (α) from the absorbance (A) data. For solutions, α is proportional to A. For diffuse reflectance of powders, the Kubelka-Munk function is used.[8]

    • Plot (αhν)γ versus hν, where hν is the photon energy.[8] The value of γ depends on the nature of the electronic transition (γ = 2 for direct allowed transitions and γ = 1/2 for indirect allowed transitions).[9]

    • Extrapolate the linear portion of the plot to the energy axis (where (αhν)γ = 0). The intercept on the x-axis gives the band gap energy (Eg).[8]

4.2.2. Photoluminescence Spectroscopy

  • Instrumentation: A spectrofluorometer consisting of an excitation source (e.g., xenon lamp or laser), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., a photomultiplier tube).

  • Procedure:

    • Place the sample in the sample holder.

    • Select an appropriate excitation wavelength based on the absorption characteristics of the material.

    • Scan the emission monochromator over a range of wavelengths to record the photoluminescence spectrum.

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

Visualization of Processes

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for material synthesis and characterization, as well as the fundamental mechanism of phosphorescence.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Precursors Precursors Mixing Mixing Precursors->Mixing Reaction Reaction Mixing->Reaction Washing_Drying Washing_Drying Reaction->Washing_Drying Purification SrS_Phosphor SrS_Phosphor Washing_Drying->SrS_Phosphor UV_Vis UV-Vis Spectroscopy SrS_Phosphor->UV_Vis PL_Spectroscopy Photoluminescence Spectroscopy SrS_Phosphor->PL_Spectroscopy XRD X-ray Diffraction SrS_Phosphor->XRD Tauc_Plot Tauc Plot Analysis UV_Vis->Tauc_Plot Emission_Spectra Emission Spectra Analysis PL_Spectroscopy->Emission_Spectra Band_Gap Band_Gap Tauc_Plot->Band_Gap Luminescence_Properties Luminescence_Properties Emission_Spectra->Luminescence_Properties

Caption: Experimental workflow for SrS phosphor synthesis and characterization.

phosphorescence_mechanism cluster_jablonski Jablonski Diagram for Phosphorescence cluster_doped_srs Mechanism in Doped SrS Ground_State Ground State (S₀) Excited_Singlet Excited Singlet State (S₁) Ground_State->Excited_Singlet Absorption Excited_Singlet->Ground_State Fluorescence Excited_Triplet Excited Triplet State (T₁) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Excited_Triplet->Ground_State Phosphorescence Valence_Band Valence Band (SrS Host) Conduction_Band Conduction Band (SrS Host) Valence_Band->Conduction_Band Excitation (hν) Dopant_Ground Dopant Ground State Conduction_Band->Dopant_Ground Recombination Trap_States Trap States (e.g., from co-dopants like Dy³⁺) Conduction_Band->Trap_States Electron Trapping Dopant_Excited Dopant Excited State Dopant_Excited->Dopant_Ground Luminescent Emission Trap_States->Conduction_Band Thermal Release

Caption: Simplified mechanisms of phosphorescence in doped SrS.

Conclusion

This compound is a versatile host material for phosphors, with its optical properties being highly tunable through the incorporation of various dopants. The wide band gap of SrS allows for the creation of luminescent centers that emit across the visible spectrum. This guide has provided a summary of the key band gap and photoluminescence data for SrS, along with detailed experimental protocols for its synthesis and characterization. The provided diagrams offer a visual representation of the experimental processes and the underlying photophysical mechanisms. This information serves as a valuable resource for the development of new luminescent materials for a range of applications.

References

An In-depth Technical Guide to the Hydrothermal Synthesis of Strontium Sulfide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of strontium sulfide (B99878) (SrS) nanocrystals. It details the experimental protocols, explores the influence of key synthesis parameters on the resulting nanocrystal properties, and presents characterization techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in nanomaterial synthesis and its application in fields such as drug development.

Introduction to Hydrothermal Synthesis of Strontium Sulfide Nanocrystals

Hydrothermal synthesis is a versatile and efficient method for producing crystalline nanomaterials.[1] This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and elevated pressures within a sealed vessel known as an autoclave. The self-generated pressure and high temperatures facilitate the dissolution of precursors and the subsequent nucleation and growth of nanocrystals, often leading to products with high crystallinity and controlled morphology. For this compound (SrS), a material with promising applications in areas like bioimaging and drug delivery, hydrothermal synthesis offers a robust route to produce high-quality nanocrystals. The properties of the synthesized SrS nanocrystals, including particle size, morphology, and crystal structure, can be tailored by carefully controlling the synthesis parameters such as temperature, reaction time, and precursor concentration.

Experimental Protocols

A typical hydrothermal synthesis of this compound nanocrystals involves the reaction between a strontium salt and a sulfur source in an aqueous medium under controlled temperature and pressure.

General Synthesis Protocol

A widely adopted method for the hydrothermal synthesis of SrS nanocrystals involves the following steps:

  • Precursor Solution Preparation:

    • Prepare a 0.8 M solution of strontium nitrate (B79036) hexahydrate (Sr(NO₃)₂·6H₂O) in 30 mL of deionized water.

    • Prepare a 0.8 M solution of sodium sulfide hydrate (B1144303) (Na₂S·9H₂O) in 30 mL of deionized water.[1]

  • Reaction Mixture:

    • Slowly add the sodium sulfide solution dropwise to the strontium nitrate solution while stirring continuously for 30 minutes to ensure a homogeneous mixture.[1]

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 120°C for a duration of 6 hours.[1]

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[1]

  • Drying:

    • Dry the purified SrS nanocrystals in an oven at 50°C for 4 hours.[1]

Influence of Synthesis Parameters on Nanocrystal Properties

The physicochemical properties of the synthesized SrS nanocrystals are highly dependent on the hydrothermal synthesis conditions. Understanding the influence of these parameters is crucial for tailoring the material for specific applications.

Effect of Temperature

The reaction temperature plays a critical role in the nucleation and growth kinetics of the nanocrystals. Generally, higher temperatures lead to an increase in crystallinity and particle size. An optimal temperature range for the hydrothermal synthesis of SrS is typically between 120°C and 250°C.[1]

Effect of Reaction Time

The duration of the hydrothermal treatment influences the morphology and size of the resulting nanocrystals. Longer reaction times can promote crystal growth, leading to larger particle sizes and potentially different morphologies.

Effect of Precursor Concentration

The concentration of the strontium and sulfide precursors affects the nucleation rate and subsequent crystal growth. Higher precursor concentrations can lead to a higher density of nucleation sites, potentially resulting in smaller particle sizes.

Characterization of this compound Nanocrystals

A suite of analytical techniques is employed to characterize the structural, morphological, and compositional properties of the synthesized SrS nanocrystals.

PropertyCharacterization TechniqueDescription
Crystal Structure X-ray Diffraction (XRD)Confirms the crystalline phase and purity of the SrS nanocrystals. The diffraction peaks can be indexed to the standard crystal structure of this compound.
Morphology and Size Scanning Electron Microscopy (SEM)Provides information on the surface morphology, shape, and size distribution of the nanocrystals.
Transmission Electron Microscopy (TEM)Offers high-resolution imaging of the internal structure, size, and shape of individual nanocrystals.
Surface Area & Porosity Brunauer-Emmett-Teller (BET) AnalysisMeasures the specific surface area, pore volume, and pore size distribution of the nanocrystal assemblies.
Composition Energy-Dispersive X-ray Spectroscopy (EDX/EDS)Determines the elemental composition of the synthesized material, confirming the presence of strontium and sulfur.
X-ray Photoelectron Spectroscopy (XPS)Provides information about the elemental composition and chemical states of the elements on the surface of the nanocrystals.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the characterization of this compound-based nanocrystals synthesized via the hydrothermal method.

ParameterValueSynthesis ConditionsReference
Surface Area (BET) 15.50 m²/gSrS/N-GQDs composite synthesized at 120°C for 6 hours using 0.8 M Sr(NO₃)₂·6H₂O and 0.8 M Na₂S·9H₂O.[1]
Pore Volume 0.038 cm³/gSrS/N-GQDs composite synthesized at 120°C for 6 hours using 0.8 M Sr(NO₃)₂·6H₂O and 0.8 M Na₂S·9H₂O.[1]
Pore Size 19.72 nmSrS/N-GQDs composite synthesized at 120°C for 6 hours using 0.8 M Sr(NO₃)₂·6H₂O and 0.8 M Na₂S·9H₂O.[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages and relationships in the hydrothermal synthesis of this compound nanocrystals.

Hydrothermal_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_processing Post-Processing Sr_precursor Strontium Nitrate Hexahydrate Solution Mixing Mixing and Stirring Sr_precursor->Mixing S_precursor Sodium Sulfide Hydrate Solution S_precursor->Mixing Autoclave Hydrothermal Treatment (Autoclave) Mixing->Autoclave Transfer Cooling Cooling to Room Temperature Autoclave->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing with Water and Ethanol Centrifugation->Washing Drying Drying Washing->Drying Final_Product SrS Nanocrystals Drying->Final_Product

Caption: Experimental workflow for the hydrothermal synthesis of SrS nanocrystals.

Parameter_Influence cluster_params cluster_props Parameters Synthesis Parameters Temperature Temperature Time Reaction Time Concentration Precursor Concentration Size Particle Size Temperature->Size Crystallinity Crystallinity Temperature->Crystallinity Time->Size Morphology Morphology Time->Morphology Concentration->Size Concentration->Morphology Properties Nanocrystal Properties

Caption: Influence of synthesis parameters on SrS nanocrystal properties.

References

An In-depth Technical Guide to the Solid-State Synthesis of Strontium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state reaction methods for synthesizing strontium sulfide (B99878) (SrS). Strontium sulfide is a versatile inorganic compound with applications ranging from luminescent materials to precursors for advanced functional materials. Of particular interest to the biomedical field, SrS nanoparticles are being explored for their potential in drug delivery and bioimaging. This document details the core synthesis methodologies, presents quantitative data for process optimization, and provides experimental protocols for laboratory-scale production.

Introduction to Solid-State Synthesis of this compound

Solid-state synthesis, also known as the ceramic method, is a prominent technique for producing polycrystalline solids from solid starting materials. These reactions are typically induced by thermal energy, mechanical energy, or a combination of both, facilitating the diffusion of ions and the formation of the desired product. For the synthesis of this compound, the primary solid-state routes include carbothermal reduction of strontium sulfate (B86663) and mechanochemical synthesis. These methods offer pathways to produce SrS with varying purity, particle size, and morphology, which are critical parameters for its diverse applications.

Carbothermal Reduction: The "Black Ash" Method

The most established industrial method for producing this compound is the carbothermal reduction of strontium sulfate (SrSO₄), commonly found in the mineral celestite. This process, often referred to as the "black ash" method, involves the high-temperature reaction of strontium sulfate with a carbonaceous reducing agent.

The overall reaction can be represented as:

SrSO₄(s) + 2C(s) → SrS(s) + 2CO₂(g)

Key Reaction Parameters:

  • Precursors: The primary reactants are strontium sulfate (often from celestite ore) and a carbon source such as coke, charcoal, or carbon black.[1]

  • Temperature: The reaction is typically carried out at temperatures ranging from 1000°C to 1300°C.[1][2] At 1300°C, the conversion to this compound can be completed in as little as 30 minutes.[3]

  • Atmosphere: A reducing or inert atmosphere is crucial to prevent the oxidation of the resulting this compound.

  • Stoichiometry: An excess of the carbonaceous reducing agent is often used to ensure complete conversion of the strontium sulfate.

Experimental Protocol: Laboratory-Scale Carbothermal Reduction

This protocol outlines a general procedure for the synthesis of this compound via carbothermal reduction in a laboratory setting.

Materials:

  • Strontium sulfate (SrSO₄) powder

  • Activated carbon or carbon black

  • Alumina or zirconia crucible

  • Tube furnace with atmospheric control

Procedure:

  • Mixing: Thoroughly mix stoichiometric or excess amounts of strontium sulfate and the carbonaceous reducing agent in a mortar and pestle to ensure intimate contact between the reactants.

  • Pelletizing (Optional): The mixed powder can be pressed into pellets to increase the contact area between the reactant particles.

  • Furnace Setup: Place the crucible containing the mixture or pellets into the center of a tube furnace.

  • Atmosphere Control: Purge the furnace tube with an inert gas (e.g., nitrogen or argon) to remove oxygen. Maintain a continuous flow of the inert gas throughout the heating and cooling process.

  • Heating: Heat the furnace to the desired reaction temperature (e.g., 1100-1300°C) at a controlled ramp rate.

  • Reaction: Hold the furnace at the reaction temperature for a specified duration (e.g., 1-3 hours).

  • Cooling: After the reaction is complete, cool the furnace down to room temperature under the inert atmosphere.

  • Product Collection: Once at room temperature, the resulting this compound powder (the "black ash") can be collected for purification and characterization.

Purification of Carbothermally Synthesized SrS

The crude product from the carbothermal reduction often contains unreacted carbon and other impurities. A common purification step involves leaching the water-soluble this compound.

Procedure:

  • Leach the "black ash" with hot deionized water. This compound is soluble in water, while unreacted carbon and many impurities are not.[2]

  • Filter the hot solution to remove the insoluble impurities.

  • The this compound can then be precipitated from the filtrate or the solution can be used directly for the synthesis of other strontium compounds, such as strontium carbonate (SrCO₃), by reacting with sodium carbonate or bubbling carbon dioxide through the solution.[1][2]

Mechanochemical Synthesis

Mechanochemical synthesis is an alternative solid-state method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions.[4] This technique can often be performed at room temperature, offering a more energy-efficient route to this compound synthesis.

Key Reaction Parameters:

  • Precursors: Strontium sulfate (SrSO₄) and a strong reducing agent, such as aluminum (Al) powder, are commonly used.[5]

  • Milling Parameters: The reaction is highly dependent on the milling time, ball-to-powder ratio, and rotational speed of the mill.[5]

  • Atmosphere: The reaction is typically carried out in a sealed milling jar, and the atmosphere can be controlled if necessary.

Experimental Protocol: Mechanochemical Synthesis in a Planetary Ball Mill

This protocol provides a general guideline for the mechanochemical synthesis of this compound.

Materials:

  • Strontium sulfate (SrSO₄) powder

  • Aluminum (Al) powder

  • Planetary ball mill

  • Hardened steel or zirconia milling jars and balls

Procedure:

  • Loading: Place the strontium sulfate and aluminum powders into the milling jar along with the milling balls. The ball-to-powder ratio is a critical parameter to be optimized.

  • Sealing: Securely seal the milling jar, if desired, under an inert atmosphere to prevent oxidation.

  • Milling: Mill the mixture for a predetermined time at a specific rotational speed. Milling times can range from minutes to several hours. For the reduction of SrSO₄ with aluminum, a milling time of 50 minutes has been reported as optimal.[5]

  • Product Collection: After milling, carefully open the jar and collect the resulting powder. The product will be a mixture of this compound and the oxidized form of the reducing agent (e.g., aluminum oxide).

  • Purification: Separate the this compound from the byproducts. This can involve selective leaching or other chemical separation techniques.

Other Solid-State Synthesis Routes

Reaction of Strontium Oxide with Hydrogen Sulfide

This compound can also be synthesized by the reaction of strontium oxide (SrO) with hydrogen sulfide (H₂S) gas. This reaction is thermodynamically favorable and can proceed at room temperature, especially when using nanocrystalline strontium oxide with a high surface area.[6]

SrO(s) + H₂S(g) → SrS(s) + H₂O(g)

An interesting aspect of this reaction is that its efficiency can decrease at higher temperatures, which is attributed to the rapid crystal growth of the nanocrystalline SrO, reducing its reactivity.[6]

Characterization of Synthesized this compound

The purity, crystallinity, morphology, and particle size of the synthesized this compound are critical for its intended application and can be assessed using various analytical techniques.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Phase identification, crystal structure, crystallite size, and lattice parameters. Rietveld refinement can be used for quantitative phase analysis.[7][8]
Scanning Electron Microscopy (SEM) Particle morphology, size, and agglomeration state.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and identification of impurities.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Highly sensitive quantification of trace metallic impurities.[9]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and detection of impurities like sulfates or carbonates.[9]

Data Presentation: Comparative Analysis of Synthesis Parameters

Synthesis MethodPrecursorsTemperature (°C)Reaction TimeKey AdvantagesKey DisadvantagesPurity
Carbothermal Reduction SrSO₄, Carbon (coke, charcoal)[1]1000 - 1300[1]30 min - 3 h[3][10]Established industrial process, scalable.High energy consumption, potential for impurities from ore.Technical grade, can be purified.
Mechanochemical Synthesis SrSO₄, Al[5]Room Temperature50 min (optimal)[5]Energy efficient, room temperature process.Product is a mixture requiring separation, potential for contamination from milling media.Dependent on purification.
Gas-Solid Reaction SrO, H₂S[6]Room TemperatureVariesHigh purity potential, low temperature.Requires handling of toxic H₂S gas, efficiency can decrease at higher temperatures.High purity achievable.[6]

Applications in Drug Development and Biomedical Research

While this compound itself has applications in luminescent materials, its derivatives and nanoparticle forms are of increasing interest to the drug development community.[11]

  • Precursor for Bioactive Compounds: this compound is a key precursor for the synthesis of other strontium compounds, some of which, like strontium ranelate, have been used in the treatment of osteoporosis.

  • pH-Responsive Nanoparticles for Drug Delivery: Although much of the research has focused on strontium sulfite (B76179), the principle of using pH-sensitive strontium-based nanoparticles for targeted drug delivery is a promising area. These nanoparticles are stable at physiological pH but can dissolve in the acidic environment of endosomes or tumors, releasing their therapeutic payload.[12]

  • Bioimaging: Doped this compound is a well-known phosphor.[13][14] Nanosized SrS phosphors could potentially be developed as probes for bioimaging applications, offering advantages in terms of signal stability and brightness.

It is important to note that the biocompatibility and cytotoxicity of this compound nanoparticles need to be thoroughly evaluated for any in vivo applications. Studies on strontium sulfite nanoparticles have shown them to be generally biocompatible, but factors like particle size, concentration, and surface functionalization can influence their interaction with cells.[6][12]

Experimental Workflows and Logical Relationships

Carbothermal Reduction Workflow

Carbothermal_Reduction cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Product SrSO4 SrSO₄ Powder Mixing Mixing & Grinding SrSO4->Mixing Carbon Carbon Source Carbon->Mixing Furnace High-Temperature Furnace (1000-1300°C, Inert Atmosphere) Mixing->Furnace Load Leaching Hot Water Leaching Furnace->Leaching Collect 'Black Ash' Filtration Filtration Leaching->Filtration SrS_solution SrS Solution Filtration->SrS_solution Filtrate Final_SrS Pure SrS SrS_solution->Final_SrS Precipitation/ Evaporation

Carbothermal reduction workflow for SrS synthesis.
Mechanochemical Synthesis Workflow

Mechanochemical_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Separation & Product SrSO4 SrSO₄ Powder BallMill Planetary Ball Mill SrSO4->BallMill Load Reducer Reducing Agent (e.g., Al) Reducer->BallMill Load Separation Chemical Separation BallMill->Separation Collect Product Mixture Final_SrS Pure SrS Separation->Final_SrS Byproduct Byproduct (e.g., Al₂O₃) Separation->Byproduct

Mechanochemical synthesis workflow for SrS.
SrS in Drug Delivery: A Conceptual Pathway

Drug_Delivery_Pathway cluster_0 Synthesis & Formulation cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Uptake & Drug Release SrS_NP SrS Nanoparticles (Solid-State Synthesis) Functionalization Surface Functionalization (e.g., PEGylation, Ligand Attachment) SrS_NP->Functionalization Drug Therapeutic Drug Drug_Loading Drug Loading Drug->Drug_Loading Functionalization->Drug_Loading Targeted_NP Targeted Drug-Loaded SrS-NP Drug_Loading->Targeted_NP Circulation Systemic Circulation (pH ~7.4) Targeted_NP->Circulation Administration Tumor Tumor Microenvironment (Acidic pH) Circulation->Tumor EPR Effect & Active Targeting Endocytosis Endocytosis Tumor->Endocytosis Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome Release NP Dissolution & Drug Release Endosome->Release pH-Triggered Effect Therapeutic Effect Release->Effect

Conceptual pathway for SrS nanoparticles in targeted drug delivery.

References

An In-depth Technical Guide to Strontium Sulfide: From Chemical Properties to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium sulfide (B99878) (SrS) is an inorganic compound that has garnered increasing interest within the scientific community, particularly in the fields of materials science and nanomedicine. Historically recognized for its phosphorescent properties, recent advancements have highlighted its potential as a versatile material in various high-tech applications, including as a promising candidate for drug delivery systems. This technical guide provides a comprehensive overview of the chemical and physical properties of strontium sulfide, detailed experimental protocols for its synthesis, and an exploration of its burgeoning applications in drug development, with a focus on its role as a pH-responsive nanocarrier and a source of therapeutic hydrogen sulfide (H₂S).

Core Properties of this compound

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula SrS[1]
Molecular Weight 119.68 g/mol [1]
Appearance White solid[1]
Density 3.70 g/cm³[1]
Melting Point 2,002 °C[1]
Solubility in Water Slightly soluble, hydrolyzes[1]

Synthesis of this compound

The synthesis of this compound can be approached through several methods, with the choice of method often depending on the desired purity, particle size, and morphology. For research and development purposes, aqueous precipitation and hydrothermal synthesis are common laboratory-scale methods.

Experimental Protocols

1. Aqueous Precipitation for this compound Nanoparticles

This method is favored for its simplicity and its ability to produce nanoparticles suitable for biomedical applications.

  • Materials:

    • Strontium chloride (SrCl₂) or Strontium nitrate (B79036) (Sr(NO₃)₂)

    • Sodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S)

    • Deionized water

    • Optional: Stabilizing agents such as polyethylene (B3416737) glycol (PEG)

  • Procedure:

    • Prepare separate aqueous solutions of the strontium salt and the sulfide salt at desired concentrations.

    • Under vigorous stirring, add the sulfide solution dropwise to the strontium salt solution.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for a predetermined period to ensure complete reaction and to control particle growth.

    • The resulting nanoparticles can be collected by centrifugation.

    • Wash the nanoparticles several times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

    • Dry the purified nanoparticles under vacuum or by lyophilization.

2. Hydrothermal Synthesis

Hydrothermal synthesis is employed to produce highly crystalline this compound nanoparticles with well-defined morphologies.

  • Materials:

    • Strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O)

    • Sodium sulfide hydrate (B1144303) (Na₂S·9H₂O)

    • Deionized water

  • Procedure:

    • Prepare a solution of strontium nitrate hexahydrate in deionized water.[2]

    • Separately, prepare a solution of sodium sulfide hydrate in deionized water.[2]

    • Slowly add the sodium sulfide solution to the strontium nitrate solution while stirring continuously for approximately 30 minutes.[2]

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.[2]

    • Seal the autoclave and heat it to a temperature between 120-250 °C for several hours.[2]

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the product by centrifugation or filtration.

    • Wash the synthesized this compound with deionized water and ethanol to remove any impurities.[2]

    • Dry the final product in an oven at a low temperature.[2]

Applications in Drug Development

The unique properties of this compound, particularly in its nanoparticle form, have opened up new avenues in drug delivery and therapy.

pH-Responsive Drug Delivery

This compound nanoparticles exhibit pH-responsive behavior, making them ideal candidates for targeted drug delivery to the acidic microenvironment of tumors.[3][4] At physiological pH (around 7.4), the nanoparticles are stable and can encapsulate therapeutic agents. However, in the acidic environment of tumors or within the endosomes of cancer cells, the nanoparticles dissolve, releasing their payload directly at the target site.[3] This targeted release mechanism can enhance the efficacy of anticancer drugs while minimizing systemic toxicity.[3][4]

Hydrogen Sulfide Donor for Cancer Therapy

This compound can hydrolyze in aqueous environments to produce hydrogen sulfide (H₂S), a gasotransmitter with multifaceted roles in cancer biology.[1] While endogenous H₂S has been associated with tumor progression at physiological concentrations, pharmacological doses of H₂S delivered by donors like this compound have demonstrated anticancer effects.[5] The released H₂S can modulate various signaling pathways in cancer cells, leading to the inhibition of proliferation and induction of apoptosis.[6][7]

Signaling Pathways

While this compound itself does not have a dedicated signaling pathway, its therapeutic effects are often mediated by the release of hydrogen sulfide. H₂S is known to influence several key signaling pathways implicated in cancer, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial regulators of cell growth, proliferation, and survival.[8] By modulating these pathways, H₂S can exert its anti-tumor effects.[8]

H2S_Signaling_Pathway SrS This compound (SrS) Nanoparticle H2S Hydrogen Sulfide (H₂S) SrS->H2S Hydrolysis PI3K PI3K H2S->PI3K Inhibits MAPK MAPK/ERK Pathway H2S->MAPK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation Promotes Experimental_Workflow Synthesis Synthesis of SrS Nanoparticles Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Synthesis->Characterization Drug_Loading Drug Loading Characterization->Drug_Loading In_Vitro In Vitro Studies (Cell Viability, Drug Release) Drug_Loading->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Data_Analysis Data Analysis & Conclusion In_Vivo->Data_Analysis

References

An In-depth Technical Guide on the Solubility and Decomposition of Strontium Sulfide in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical behavior of strontium sulfide (B99878) (SrS) in aqueous environments. Strontium sulfide, a white to grayish crystalline solid, is a significant intermediate in the production of other strontium compounds.[1] Its interaction with water is characterized by two primary, competing processes: dissolution and decomposition through hydrolysis. Understanding these phenomena is critical for its application in various fields, including as a depilatory agent, in luminous paints, and as a chemical intermediate.[2]

Solubility of this compound in Water

This compound is generally classified as a sparingly soluble salt in water.[1][3] The dissolution process involves the dissociation of the ionic lattice into its constituent ions, strontium (Sr²⁺) and sulfide (S²⁻). This equilibrium is fundamental to understanding its behavior in aqueous solutions.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound is limited and can be influenced by factors such as temperature, pH, and the presence of other solutes. The available data is summarized in the table below. It is important to note that due to the significant hydrolysis of the sulfide ion, these solubility values reflect the overall dissolution process, which includes subsequent chemical reactions.

Temperature (°C)Solubility (g/L)Molar Solubility (mol/L)Solubility Product (Ksp)Reference
250.2001.67 x 10⁻³2.14 x 10⁻⁶[4]
85~50 (as Sr)~0.57-[5]

Note: The solubility at 85°C was reported as the concentration of strontium in a saturated solution and has been used to estimate the molar solubility of SrS.

The significant increase in solubility with temperature, as indicated by the data, suggests that the dissolution process is endothermic.

Dissolution Equilibrium

The dissolution of this compound in water can be represented by the following equilibrium equation:

SrS(s) ⇌ Sr²⁺(aq) + S²⁻(aq)

The following diagram illustrates this fundamental equilibrium.

G Fig. 1: Dissolution Equilibrium of this compound Solid SrS (solid) Dissolved Sr²⁺(aq) + S²⁻(aq) Solid->Dissolved Dissolution Dissolved->Solid Precipitation

Fig. 1: Dissolution Equilibrium of this compound

Decomposition of this compound in Water: Hydrolysis

Upon dissolution, the sulfide ion (S²⁻) undergoes extensive hydrolysis, reacting with water to form hydrogen sulfide (HS⁻) and hydroxide (B78521) (OH⁻) ions. This reaction is significant and results in an alkaline solution. The strong rotten egg odor often associated with this compound is due to the formation of hydrogen sulfide gas (H₂S), particularly in acidic or neutral solutions.[1]

The primary hydrolysis reaction is:

S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq)

The hydrosulfide (B80085) ion (HS⁻) can undergo further hydrolysis, though to a lesser extent:

HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)

The overall decomposition reaction of this compound in water can be written as:

SrS(s) + 2H₂O(l) → Sr(OH)₂(aq) + H₂S(g) [1]

This reaction proceeds to a significant extent, and in hot water, this compound decomposes readily.[2][6] The formation of strontium hydroxide, which is itself moderately soluble, influences the overall amount of strontium that can be present in the aqueous phase.[6]

The signaling pathway below illustrates the hydrolysis process.

G Fig. 2: Hydrolysis of Sulfide Ion in Aqueous Solution S2_ion S²⁻ (aq) HS_ion HS⁻ (aq) S2_ion->HS_ion + H₂O OH_ion_1 OH⁻ (aq) H2O_1 H₂O (l) H2S H₂S (aq/g) HS_ion->H2S + H₂O OH_ion_2 OH⁻ (aq) H2O_2 H₂O (l) G Fig. 3: Experimental Workflow for Ksp Determination Start Start Prep Prepare Saturated SrS Solution (Excess SrS in deoxygenated H₂O) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) Prep->Equilibrate Filter Filter Supernatant (Inert 0.2 µm filter) Equilibrate->Filter Analyze_Sr Analyze [Sr²⁺] (ICP-AES or AAS) Filter->Analyze_Sr Analyze_S Analyze Total Sulfide & Measure pH Filter->Analyze_S Calculate_S Calculate Molar Solubility (S) S = [Sr²⁺] Analyze_Sr->Calculate_S Calculate_S2_minus Calculate [S²⁻] from Total Sulfide and pH Analyze_S->Calculate_S2_minus Calculate_Ksp Calculate Ksp Ksp = [Sr²⁺][S²⁻] Calculate_S->Calculate_Ksp Calculate_S2_minus->Calculate_Ksp End End Calculate_Ksp->End

References

Theoretical Band Structure of Strontium Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium sulfide (B99878) (SrS) is a binary semiconductor compound that has garnered significant interest for its potential applications in various fields, including optoelectronics and as a host material for phosphors. An accurate understanding of its electronic band structure is crucial for predicting its properties and designing novel devices. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the band structure of SrS, catering to researchers and professionals in materials science and related disciplines.

Crystal Structure of Strontium Sulfide

This compound predominantly crystallizes in the rock-salt (B1) crystal structure, which belongs to the face-centered cubic (FCC) lattice system with the space group Fm-3m. Under high pressure, it can undergo a phase transition to a cesium chloride (B2) structure. The rock-salt structure is characterized by a lattice of strontium cations and sulfur anions, where each ion is octahedrally coordinated by six ions of the opposite charge.

Table 1: Crystal Structure Data for this compound (Rock-Salt Phase)

ParameterTheoretical Value (Å)Experimental Value (Å)
Lattice Constant (a)6.018[1], 6.0206.020

Theoretical Band Structure Calculations

The electronic band structure of SrS has been extensively studied using first-principles calculations based on Density Functional Theory (DFT). These calculations provide valuable insights into the electronic properties, such as the band gap and effective masses of charge carriers.

Computational Methods

Various exchange-correlation functionals are employed within the DFT framework to approximate the complex many-body electron interactions. Commonly used functionals for SrS include:

  • Local Density Approximation (LDA): This is one of the simplest approximations, treating the exchange-correlation energy at each point in space as that of a uniform electron gas with the same density.

  • Generalized Gradient Approximation (GGA): GGA functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, improve upon LDA by considering the gradient of the electron density.

  • Modified Becke-Johnson (mBJ) potential: The mBJ potential is a meta-GGA functional that often provides more accurate band gap predictions for semiconductors.

  • Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional: This functional incorporates a fraction of the exact Hartree-Fock exchange, which generally leads to more accurate band gap calculations compared to standard GGA or LDA.

Key Findings from Theoretical Studies

Theoretical calculations consistently predict that this compound is an indirect band gap semiconductor in its stable rock-salt phase. The valence band maximum (VBM) is typically located at the Γ point, while the conduction band minimum (CBM) is at the X point in the Brillouin zone.

Table 2: Calculated Band Gap of this compound (Rock-Salt Phase) using Different Theoretical Methods

MethodBand Gap (eV)Band Gap Type
LDA3.05Indirect (Γ-X)
GGA-PBE3.23Indirect (Γ-X)
mBJ4.28Indirect (Γ-X)
HSE064.15Indirect (Γ-X)

Table 3: Calculated Electron and Hole Effective Masses for this compound (in units of free electron mass, m₀)

DirectionElectron Effective Mass (mₑ)Hole Effective Mass (mₕ)
Γ → X0.41 (longitudinal)0.52 (heavy hole)
Γ → K0.25 (transverse)0.28 (light hole)

Experimental Protocols

Experimental validation of theoretical predictions is essential. This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Several methods can be employed to synthesize SrS, each with its own advantages and challenges.

1. Carbothermic Reduction of Celestite (SrSO₄)

This is a common industrial method for producing SrS.

  • Materials: Celestite ore (strontium sulfate, SrSO₄), metallurgical coke (carbon).

  • Procedure:

    • The celestite ore is crushed and finely ground.

    • It is then mixed with powdered coke. The typical stoichiometric ratio of C/SrSO₄ is 2:1, though an excess of carbon is often used to ensure complete reduction.

    • The mixture is heated in a furnace to temperatures ranging from 1100°C to 1300°C in an inert or reducing atmosphere.

    • The reaction proceeds as follows: SrSO₄ + 2C → SrS + 2CO₂.

    • The resulting product, known as "black ash," contains SrS, unreacted carbon, and other impurities from the ore.

    • Further purification steps, such as leaching, are required to obtain pure SrS.

2. Hydrothermal Synthesis

This method allows for the synthesis of SrS nanoparticles at lower temperatures.

  • Materials: Strontium chloride hexahydrate (SrCl₂·6H₂O), sodium sulfide nonahydrate (Na₂S·9H₂O), deionized water.

  • Procedure:

    • Prepare an aqueous solution of strontium chloride (e.g., 0.5 M).

    • Prepare a separate aqueous solution of sodium sulfide (e.g., 0.5 M).

    • Under constant stirring, slowly add the sodium sulfide solution to the strontium chloride solution. A white precipitate of SrS will form.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a temperature between 120°C and 200°C for a duration of 12 to 24 hours.

    • After cooling to room temperature, the precipitate is collected by centrifugation or filtration.

    • The collected product is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Finally, the purified SrS powder is dried in a vacuum oven.

Characterization of this compound

1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized SrS.

  • Sample Preparation: A small amount of the finely ground SrS powder is uniformly spread on a sample holder.

  • Measurement:

    • The sample is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam (commonly Cu Kα radiation with λ = 1.5406 Å) is directed onto the sample.

    • The diffracted X-rays are detected as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is a plot of intensity versus 2θ.

  • Data Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the rock-salt crystal structure of SrS and to identify any crystalline impurities.

2. UV-Visible Spectroscopy for Band Gap Determination

This technique is used to experimentally measure the optical band gap of SrS.

  • Sample Preparation (Thin Film):

    • SrS thin films can be deposited on a transparent substrate (e.g., quartz) using techniques like pulsed laser deposition, sputtering, or chemical vapor deposition.

    • The thickness of the film should be uniform and is typically in the range of a few hundred nanometers.

  • Measurement:

    • A UV-Visible spectrophotometer is used to measure the absorbance or transmittance of the SrS thin film over a range of wavelengths.

    • A blank substrate is used as a reference to subtract its contribution to the spectrum.

  • Data Analysis (Tauc Plot):

    • The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.

    • The Tauc relation is used to determine the band gap (Eg): (αhν)ⁿ = A(hν - Eg), where hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

    • A Tauc plot is generated by plotting (αhν)¹ᐟ² versus hν for an indirect band gap semiconductor like SrS.

    • The linear portion of the plot is extrapolated to the energy axis (where (αhν)¹ᐟ² = 0), and the intercept gives the experimental value of the band gap.

Signaling Pathways and Workflow Diagrams

Theoretical Calculation Workflow

The following diagram illustrates the typical workflow for a first-principles band structure calculation of this compound using DFT.

DFT_Workflow Workflow for DFT Band Structure Calculation of SrS A Define Crystal Structure (SrS, Rock-Salt, Lattice Constant) B Choose Computational Method (DFT Functional: PBE, HSE06, etc.) A->B C Set Calculation Parameters (Energy Cutoff, k-point Mesh) B->C D Self-Consistent Field (SCF) Calculation (Ground State Electron Density) C->D E Non-Self-Consistent Field (NSCF) Calculation (Band Structure along High-Symmetry Path) D->E F Post-Processing (Band Structure Plot, Density of States) E->F G Analysis (Band Gap, Effective Mass) F->G

Workflow for DFT Band Structure Calculation of SrS
Experimental Synthesis and Characterization Logic

This diagram shows the logical flow from synthesis to characterization for experimentally studying this compound.

Experimental_Workflow Experimental Workflow for SrS Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization S1 Carbothermic Reduction Product SrS Material (Powder or Thin Film) S1->Product S2 Hydrothermal Synthesis S2->Product C1 XRD (Crystal Structure) C2 UV-Vis Spectroscopy (Band Gap) Product->C1 Product->C2

Experimental Workflow for SrS Synthesis and Characterization

References

In-Depth Technical Guide: Effects of Pressure on Strontium Sulfide Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium sulfide (B99878) (SrS), a material of significant interest for applications in luminescent devices and as a potential component in various chemical syntheses, exhibits profound structural changes under the influence of high pressure. Understanding these pressure-induced phase transitions is critical for predicting material behavior in extreme environments and for the synthesis of novel materials with tailored properties. This technical guide provides a comprehensive overview of the structural transformations in strontium sulfide under high pressure, focusing on the transition from the ambient rock salt (B1) phase to the high-pressure cesium chloride (B2) phase. This document synthesizes experimental and theoretical data, details the methodologies for high-pressure experimentation, and presents visual representations of the phase transition and experimental workflows.

Introduction

At ambient conditions, this compound crystallizes in the rock salt (NaCl-type) B1 cubic structure.[1] This structure is characterized by a face-centered cubic lattice with a six-fold coordination of both the strontium and sulfur ions. The application of external pressure forces the atoms closer together, leading to a rearrangement of the crystal lattice to a more compact configuration.[2] For this compound, this results in a first-order phase transition to the cesium chloride (CsCl-type) B2 structure, which has a higher coordination number of eight.[2] This transition is accompanied by a significant volume collapse. This guide delves into the specifics of this phase transition, providing quantitative data and detailed experimental procedures relevant to its study.

Pressure-Induced Phase Transition of this compound

The primary phase transition observed in this compound under pressure is the transformation from the B1 (rock salt) structure to the B2 (cesium chloride) structure.

Transition Pressure and Volume Collapse

Experimental and theoretical studies have consistently shown that this phase transition occurs at a pressure of approximately 18 GPa.[2] The transition is characterized as a first-order phase transition, which is evident from the abrupt and significant decrease in the unit cell volume. The reported volume collapse at the transition pressure is approximately 11.4%.[2]

Structural Details
  • B1 Phase (Rock Salt, NaCl-type): This is the stable phase of SrS at ambient pressure. It belongs to the space group Fm-3m. In this structure, each ion is coordinated by six ions of the opposite charge in a regular octahedral geometry.

  • B2 Phase (Cesium Chloride, CsCl-type): This phase becomes energetically favorable at high pressures. It belongs to the space group Pm-3m. The coordination number in the B2 structure increases to eight, with each ion surrounded by eight nearest neighbors of the opposite charge in a cubic arrangement.

Quantitative Data

The following table summarizes the key quantitative data related to the pressure-induced phase transition of this compound.

PropertyB1 (Rock Salt) PhaseB2 (Cesium Chloride) PhaseReference
Space Group Fm-3mPm-3m[1]
Coordination Number 68[2]
Transition Pressure (GPa) \multicolumn{2}{c}{~18}[2]
Volume Collapse (%) \multicolumn{2}{c}{~11.4}[2]
Lattice Parameter (a₀) at 0 GPa (Å) 6.020(Hypothetical)[1]

Experimental Protocols

The investigation of material properties under high pressure predominantly utilizes the diamond anvil cell (DAC) coupled with in-situ analytical techniques, most commonly X-ray diffraction (XRD).

Sample Preparation and Loading
  • Gasket Preparation: A metal gasket, typically made of rhenium or stainless steel, is pre-indented between the two diamond anvils to a thickness of about 30-50 µm.

  • Sample Chamber: A hole of 100-200 µm in diameter is drilled in the center of the pre-indented area of the gasket using a laser drilling system or a micro-drill. This hole serves as the sample chamber.

  • Sample Loading: A small amount of fine powder of this compound is placed into the sample chamber.

  • Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium is loaded into the sample chamber along with the sample. Common media include a 4:1 methanol-ethanol mixture, silicone oil, or inert gases like argon or neon for higher pressures.

  • Pressure Calibrant: A few ruby chips (Al₂O₃:Cr³⁺) are also placed in the sample chamber. The pressure-dependent shift of the ruby fluorescence line is a well-established method for in-situ pressure measurement.

High-Pressure Generation and Measurement
  • Pressure Application: The diamond anvil cell is sealed, and pressure is gradually applied by tightening the screws of the cell, which forces the two diamond anvils together, compressing the sample.

  • Pressure Measurement (Ruby Fluorescence Method): A laser is focused on a ruby chip within the sample chamber to excite the chromium ions. The resulting fluorescence spectrum, which consists of two sharp peaks (R1 and R2), is collected. The wavelength of the R1 peak shifts linearly with pressure. This shift is measured and used to determine the pressure inside the DAC with high accuracy.

In-Situ X-ray Diffraction
  • X-ray Source: High-brilliance synchrotron X-ray sources are typically used for high-pressure XRD experiments due to the small sample size and the need for high-resolution data in short acquisition times.

  • Diffraction Geometry: Angle-dispersive X-ray diffraction (ADXRD) is the most common technique. A monochromatic X-ray beam is focused on the sample, and the diffracted X-rays are collected by a 2D detector (e.g., a CCD or image plate).

  • Data Collection: A series of diffraction patterns are collected at different pressures. The sample-to-detector distance and the X-ray wavelength are precisely calibrated using a standard material (e.g., CeO₂).

  • Data Analysis: The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ). The positions and intensities of the diffraction peaks are then used to determine the crystal structure and lattice parameters of the sample at each pressure point. The phase transition is identified by the appearance of new diffraction peaks corresponding to the high-pressure phase and the disappearance of the peaks of the low-pressure phase.

Visualizations

Phase Transition Pathway

G Phase Transition of this compound under Pressure B1 B1 Phase (Rock Salt) Space Group: Fm-3m Coordination: 6 B2 B2 Phase (Cesium Chloride) Space Group: Pm-3m Coordination: 8 B1->B2 ~18 GPa G Generalized Experimental Workflow for High-Pressure Studies cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis p1 Prepare Gasket p2 Drill Sample Chamber p1->p2 p3 Load SrS, Ruby, and Pressure Medium p2->p3 d1 Mount DAC in Spectrometer/Diffractometer p3->d1 d2 Apply Pressure d1->d2 d3 Measure Pressure (Ruby Fluorescence) d2->d3 d4 Collect X-ray Diffraction Pattern d3->d4 d4->d2 Increase Pressure a1 Integrate 2D XRD Data d4->a1 a2 Identify Crystal Phases a1->a2 a3 Determine Lattice Parameters a2->a3 a4 Plot Pressure vs. Volume a3->a4

References

An In-depth Technical Guide to X-ray Diffraction (XRD) Analysis of Strontium Sulfide (SrS) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the X-ray diffraction (XRD) analysis of strontium sulfide (B99878) (SrS) powder. Strontium sulfide is a material of interest in various fields, including as a host for phosphors in luminescent materials and potentially in biomedical applications. XRD is an essential, non-destructive analytical technique for the characterization of crystalline materials like SrS, providing critical information on phase purity, crystal structure, and crystallite size.

Introduction to this compound and XRD

This compound (SrS) is an inorganic compound that crystallizes in the cubic rock salt (halite) structure.[1][2] Its characterization is crucial for ensuring material quality and performance in various applications. X-ray diffraction is a powerful analytical method that relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystalline material, acting as a "fingerprint" for its atomic arrangement. Key information that can be obtained from the XRD analysis of SrS powder includes phase identification, lattice parameter determination, and estimation of crystallite size.[3][4]

Synthesis of this compound Powder

The quality of the XRD analysis is highly dependent on the quality of the synthesized material. This compound powder can be prepared by several methods, with the choice of method influencing the crystallinity and purity of the final product.

Hydrothermal Synthesis

The hydrothermal method is a common technique for synthesizing crystalline SrS. This process involves a chemical reaction in an aqueous solution within a sealed, heated vessel (autoclave).[5]

Experimental Protocol: Hydrothermal Synthesis

  • Precursor Preparation: Prepare equimolar solutions of a strontium salt (e.g., strontium nitrate (B79036) hexahydrate, Sr(NO₃)₂·6H₂O) and a sulfide source (e.g., sodium sulfide hydrate, Na₂S·9H₂O) in deionized water. A typical concentration is 0.8 M for each solution.[5]

  • Mixing: Slowly add the sodium sulfide solution dropwise to the strontium nitrate solution while stirring continuously for approximately 30 minutes.[5]

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave. The autoclave is then heated to and maintained at a temperature of 120 °C for 6 hours.[5]

  • Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature. The synthesized material is then collected.[5]

  • Washing and Drying: The product is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Finally, the cleaned powder is dried in an oven at 50 °C for 4 hours.[5]

Solid-State Diffusion Method

Another approach for synthesizing SrS, particularly for doped materials, is the solid-state diffusion method. This involves heating a mixture of precursor powders at high temperatures to allow for the diffusion of atoms and the formation of the desired compound.[6]

X-ray Diffraction Analysis of this compound Powder

Following synthesis, the SrS powder is analyzed using XRD to confirm its crystal structure and purity.

Sample Preparation for XRD

Proper sample preparation is critical to obtain high-quality diffraction data and minimize experimental artifacts such as preferred orientation.

Experimental Protocol: Sample Preparation

  • Grinding: The dried SrS powder is gently ground using an agate mortar and pestle to achieve a fine, homogeneous powder. This reduces particle size and minimizes preferred orientation effects.[7]

  • Mounting: The fine powder is then mounted onto a low-background sample holder. This can be achieved by packing the powder into a cavity in the holder or by drop-casting a suspension of the nanoparticles onto a suitable substrate.[7][8]

XRD Data Acquisition

The XRD data is collected using a powder diffractometer. The instrument settings will influence the quality of the resulting diffraction pattern.

Experimental Protocol: Data Acquisition

  • Instrument: A standard powder X-ray diffractometer is used.[7]

  • X-ray Source: Commonly, a Cu Kα radiation source (λ = 1.5406 Å) is employed.

  • Scan Type: A continuous 2θ scan is performed.

  • Scan Range: A typical 2θ range for scanning SrS is from 10° to 80°.[9]

  • Goniometer: The sample is placed on a goniometer, which allows for precise control of the incident and diffraction angles.[8]

Data Analysis

The collected XRD pattern is then analyzed to extract key information about the this compound sample.

  • Phase Identification: The primary step in data analysis is to identify the crystalline phases present in the sample. This is done by comparing the positions (2θ values) and relative intensities of the diffraction peaks in the experimental pattern with standard reference patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS), now known as the International Centre for Diffraction Data (ICDD).[4][10] this compound is expected to match the reference pattern for the cubic rock salt structure.[1]

  • Crystallographic Data: this compound crystallizes in the cubic crystal system with the space group Fm-3m.[1][11] The lattice parameter (a) for SrS is approximately 6.02 Å.[11]

  • Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:

    D = (K * λ) / (β * cos(θ))

    where:

    • D is the mean crystallite size.

    • K is the Scherrer constant (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

    • θ is the Bragg angle.

Quantitative Data and Visualization

Tabulated XRD Data for this compound

The following table summarizes the expected X-ray diffraction data for this compound with a cubic rock salt structure. The 2θ values are calculated for Cu Kα radiation (λ = 1.5406 Å) using a lattice parameter of a = 6.02 Å.

2θ (°)(hkl)d-spacing (Å)Relative Intensity (%)
29.5(200)3.01100
42.3(220)2.1360
52.5(222)1.7430
61.4(400)1.5115
69.5(420)1.3525
77.2(422)1.2320

Note: Relative intensities are approximate and can vary based on experimental conditions and sample preparation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and XRD analysis of this compound powder.

XRD_Workflow cluster_synthesis Synthesis of SrS Powder cluster_xrd XRD Analysis cluster_analysis Data Interpretation prep_precursors Prepare Precursor Solutions (e.g., Sr(NO₃)₂ and Na₂S) mixing Mix Precursor Solutions prep_precursors->mixing reaction Hydrothermal Reaction (120°C, 6h) mixing->reaction collection Collect Synthesized Material reaction->collection washing Wash with DI Water and Ethanol collection->washing drying Dry the Powder (50°C, 4h) washing->drying sample_prep Sample Preparation (Grinding and Mounting) drying->sample_prep data_acq XRD Data Acquisition (2θ Scan: 10-80°) sample_prep->data_acq data_analysis Data Analysis data_acq->data_analysis phase_id Phase Identification (Compare to JCPDS/ICDD) data_analysis->phase_id cryst_data Determine Crystallographic Data (Lattice Parameters) data_analysis->cryst_data cryst_size Calculate Crystallite Size (Debye-Scherrer Equation) data_analysis->cryst_size

Caption: Workflow for the synthesis and XRD analysis of SrS powder.

Conclusion

XRD analysis is an indispensable tool for the characterization of this compound powder. By following standardized synthesis and analysis protocols, researchers can obtain reliable data on the phase purity, crystal structure, and crystallite size of their SrS materials. This information is critical for quality control and for understanding the structure-property relationships that govern the performance of this compound in its various applications.

References

Illuminating the Future: A Technical Guide to the Novel Properties of Doped Strontium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium sulfide (B99878) (SrS), a versatile inorganic compound, has emerged as a significant host material for various dopants, leading to the development of phosphors with remarkable luminescent properties.[1][2] The introduction of specific dopant ions into the SrS crystal lattice allows for the precise tuning of its optical characteristics, including emission color, decay time, and quantum yield.[3] These tailored properties have opened up new avenues for advanced applications, ranging from next-generation solid-state lighting to cutting-edge biomedical technologies such as bioimaging and targeted drug delivery.[4][5] This technical guide provides an in-depth exploration of the synthesis, characterization, and novel properties of doped strontium sulfide, with a focus on its burgeoning role in scientific research and drug development.

Synthesis and Characterization

The unique properties of doped SrS are intrinsically linked to its synthesis and the resulting material characteristics. Several methods are employed to produce doped SrS nanoparticles and phosphors, each influencing the final product's crystal structure, particle size, and luminescent efficiency.

Experimental Protocols

1. Solid-State Reaction Method

This conventional and widely used method is effective for synthesizing a variety of doped SrS phosphors, including those with Ce³⁺ and Na⁺ co-doping.[3][6]

  • Materials: Strontium carbonate (SrCO₃), Cerium oxide (CeO₂), Sodium carbonate (Na₂CO₃), and Sulfur (S).[3]

  • Procedure:

    • Stoichiometric amounts of the precursor powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.[7]

    • The mixture is then placed in an alumina (B75360) crucible and heated in a tube furnace under a controlled atmosphere (e.g., a mild reducing atmosphere of active carbon or a specific gas mixture like 5% H₂ and 95% N₂).[8]

    • The furnace is ramped up to a high temperature, typically in the range of 900-1300°C, and held for several hours to facilitate the solid-state reaction and diffusion of dopants into the SrS lattice.[9]

    • After the reaction, the furnace is cooled down to room temperature.

    • The resulting product is then ground again to obtain a fine powder.

2. Hydrothermal Synthesis Method

Hydrothermal synthesis is a solution-based method that allows for the preparation of nanomaterials with good control over particle size and morphology, which is particularly important for biomedical applications.[3][10]

  • Materials: A strontium salt (e.g., strontium nitrate), a sulfur source (e.g., sodium sulfide), and dopant precursors in solution.[10]

  • Procedure:

    • Aqueous solutions of the strontium salt and the sulfur source are prepared.[10]

    • The dopant precursors are dissolved in an appropriate solvent.

    • The solutions are mixed in a Teflon-lined stainless-steel autoclave.[11]

    • The autoclave is sealed and heated to a specific temperature, typically between 120°C and 250°C, for a set duration (e.g., several hours to a day).[10][12]

    • After the reaction, the autoclave is cooled to room temperature.

    • The resulting precipitate is collected, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors, and then dried in an oven.[10]

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the synthesized doped SrS materials:

  • X-Ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.[3]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and microstructure.[13]

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra, determining the luminescent properties such as emission color and intensity.[3]

  • Thermoluminescence (TL) Spectroscopy: To investigate the presence and depth of electron traps within the material, which is crucial for understanding persistent luminescence.[14][15]

  • Electron Spin Resonance (ESR): To identify and characterize defect centers within the crystal lattice.

Novel Luminescent Properties and Data

The doping of this compound with various elements, particularly rare-earth ions, gives rise to a wide array of fascinating luminescent properties. The choice of dopant and co-dopants allows for the fine-tuning of these properties for specific applications.

Quantitative Luminescent Properties of Doped this compound

The following tables summarize the key quantitative luminescent properties of SrS doped with various elements as reported in the literature.

Dopant(s)Excitation Wavelength (nm)Emission Wavelength (nm)Application(s)
Ce³⁺~430481 - 530White LEDs[3][16]
Ce³⁺, Na⁺430430 - 700White LEDs[3][6]
Eu²⁺, Pr³⁺Not SpecifiedRed EmissionPersistent Luminescence[1]
Eu²⁺, Dy³⁺Not Specified~626 (Orange-Red)Persistent Luminescence, Imaging[17]
Tb³⁺Not Specified545 (Green)Green Phosphors[13]

Table 1: Summary of Luminescent Properties of Doped SrS.

Dopant CombinationPropertyValue
SrS:(Ce³⁺)₀.₀₁, (Na⁺)₀.₀₁₅Color Rendering Index (Ra)89.7[3][6]
SrS:Eu, DyPersistent Luminescence DurationCan be on the order of hours[17]

Table 2: Specific Quantitative Data for Co-doped SrS.

Mechanisms and Pathways

Persistent Luminescence Mechanism

The phenomenon of persistent luminescence, or "afterglow," is a key feature of many doped SrS materials. This property arises from the presence of defects in the crystal lattice that act as electron traps.

Persistent_Luminescence cluster_excitation 1. Excitation cluster_trapping 2. Trapping cluster_release 3. Thermal Release cluster_recombination 4. Recombination & Emission Excitation Excitation (e.g., UV, X-ray) GS Ground State (Dopant Ion) Trapping Trapping ES Excited State (Dopant Ion) GS->ES Absorption CB Conduction Band ES->CB Electron Promotion VB Valence Band Traps Electron Traps (Defects) CB_trap Conduction Band CB_trap->Traps Trapping Traps_release Electron Traps (Defects) CB_release Conduction Band Traps_release->CB_release De-trapping Thermal Thermal Energy (kT) Thermal->Traps_release CB_recomb Conduction Band ES_recomb Excited State (Dopant Ion) CB_recomb->ES_recomb Recombination GS_recomb Ground State (Dopant Ion) ES_recomb->GS_recomb Emission Emission Persistent Luminescence Release Release Recombination Recombination Theranostics_Workflow cluster_synthesis 1. Nanoparticle Synthesis & Functionalization cluster_characterization 2. In Vitro Characterization cluster_invivo 3. In Vivo Evaluation Synthesis Synthesis of Doped SrS Nanoparticles (e.g., Hydrothermal) Surface_Mod Surface Modification (e.g., PEGylation for biocompatibility) Synthesis->Surface_Mod Drug_Loading Drug/Photosensitizer Loading Surface_Mod->Drug_Loading Targeting Conjugation of Targeting Ligands (e.g., Antibodies, Peptides) Drug_Loading->Targeting Physicochem Physicochemical Characterization (Size, Zeta Potential, Stability) Optical Optical Properties (Persistent Luminescence, Quantum Yield) Physicochem->Optical Drug_Release Drug Release Kinetics Optical->Drug_Release Cellular_Uptake Cellular Uptake & Cytotoxicity Studies Drug_Release->Cellular_Uptake Animal_Model Animal Model of Disease (e.g., Tumor Xenograft) Biodistribution Biodistribution & Pharmacokinetics (Persistent Luminescence Imaging) Animal_Model->Biodistribution Therapeutic_Efficacy Therapeutic Efficacy (e.g., Tumor Growth Inhibition) Biodistribution->Therapeutic_Efficacy Toxicity In Vivo Toxicity Assessment Therapeutic_Efficacy->Toxicity

References

Preliminary Investigation of Strontium Sulfide for Luminescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium sulfide (B99878) (SrS) has emerged as a versatile host material for luminescent phosphors, demonstrating a wide range of emission characteristics when doped with various activator and co-activator ions. Its potential applications span from solid-state lighting and displays to bio-imaging and theranostics. This technical guide provides a comprehensive preliminary investigation into the luminescence of strontium sulfide, detailing synthesis methodologies, characterization techniques, and the fundamental mechanisms governing its light-emitting properties. Particular focus is placed on the effects of common dopants such as europium (Eu²⁺), cerium (Ce³⁺), and praseodymium (Pr³⁺) on the luminescent output. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate further research and development in this promising field.

Introduction

This compound is an alkaline earth sulfide with a rock-salt crystal structure, making it an excellent host for incorporating dopant ions that act as luminescence centers.[1] The luminescent properties of SrS can be tailored across the visible spectrum by introducing appropriate rare-earth or transition metal ions.[1][2] Doping with ions like Eu²⁺ and Ce³⁺ induces luminescence through 5d-4f electronic transitions, which are sensitive to the host crystal field, allowing for the tuning of emission wavelengths.[1] Furthermore, the introduction of co-dopants can enhance luminescence intensity and induce persistent luminescence, a phenomenon where the material continues to emit light long after the excitation source is removed.[3][4] This persistent luminescence is attributed to the creation of defect-related electron traps within the SrS band gap.[5][6] This guide will explore the synthesis, characterization, and fundamental principles of SrS-based phosphors.

Synthesis of this compound Phosphors

The luminescent properties of SrS phosphors are highly dependent on their synthesis method, which influences crystallinity, particle size, and the incorporation of dopants. The two most common synthesis routes are the solid-state reaction and sol-gel methods.

Solid-State Reaction Method

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline phosphors. It involves the high-temperature reaction of solid precursors in a controlled atmosphere.

Experimental Protocol:

  • Precursor Preparation: High-purity strontium carbonate (SrCO₃), sulfur (S), and the desired dopant precursors (e.g., europium oxide - Eu₂O₃, cerium oxide - CeO₂, praseodymium oxide - Pr₂O₃) are weighed in stoichiometric amounts.

  • Mixing: The precursors are thoroughly mixed and ground in an agate mortar with a pestle to ensure homogeneity. Ethanol (B145695) can be used as a mixing medium to improve the blending of the powders.[4]

  • Drying: The mixed powder is dried in an oven at approximately 80-100°C for several hours to remove any residual ethanol or moisture.[3]

  • Calcination: The dried mixture is placed in an alumina (B75360) crucible and calcined in a tube furnace. A weak reducing atmosphere, such as active carbon or a hydrogen sulfide (H₂S) environment, is crucial to facilitate the formation of SrS and the reduction of dopant ions (e.g., Eu³⁺ to Eu²⁺).[3][7] The calcination is typically performed at temperatures ranging from 800°C to 1200°C for 1-4 hours.[4][7]

  • Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature naturally. The resulting phosphor cake is then ground into a fine powder.

Sol-Gel Method

The sol-gel method offers better control over particle size and homogeneity at lower synthesis temperatures compared to the solid-state reaction.

Experimental Protocol:

  • Sol Formation: A strontium salt, such as strontium nitrate (B79036) (Sr(NO₃)₂), is dissolved in a suitable solvent, often deionized water or ethanol, to form a "sol".[8]

  • Dopant Introduction: The desired dopant precursors (e.g., europium nitrate, cerium nitrate) are added to the sol.

  • Gelation: A gelling agent, such as a solution of sodium sulfide (Na₂S) or thiourea (B124793) ((NH₂)₂CS) in the solvent, is slowly added to the sol under continuous stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a gel.

  • Aging: The gel is aged for a period, typically several hours, to allow the network to strengthen.

  • Drying: The aged gel is dried in an oven at a low temperature (e.g., 60-100°C) to remove the solvent, resulting in a xerogel.

  • Annealing: The dried powder is then annealed at a higher temperature (e.g., 700-900°C) in a controlled atmosphere to crystallize the SrS phase and activate the luminescent centers.

Characterization of this compound Phosphors

A suite of analytical techniques is employed to characterize the structural, morphological, and luminescent properties of the synthesized SrS phosphors.

Structural and Morphological Analysis
  • X-Ray Diffraction (XRD): Used to identify the crystalline phase of the synthesized material and to determine its lattice parameters. The diffraction pattern of a well-crystallized SrS phosphor should match the standard diffraction pattern for the cubic rock-salt structure of SrS.[9]

  • Scanning Electron Microscopy (SEM): Provides information on the particle size, morphology, and agglomeration of the phosphor powders.[3]

Luminescence Spectroscopy
  • Photoluminescence (PL) Spectroscopy: This is the primary technique for characterizing the luminescent properties. An excitation source, typically a xenon lamp or a laser, is used to excite the phosphor, and the resulting emission spectrum is recorded.[4] The excitation spectrum, which measures the emission intensity at a specific wavelength while varying the excitation wavelength, provides information about the absorption characteristics of the phosphor.[10]

  • Thermoluminescence (TL) Spectroscopy: This technique is crucial for studying persistent luminescence. The phosphor is first excited (e.g., with UV radiation) at a low temperature to populate the electron traps. The sample is then heated at a constant rate, and the emitted light is measured as a function of temperature. The resulting glow curve provides information about the depth and density of the electron traps.[3][11]

Luminescence Mechanisms in Doped this compound

The luminescence in doped SrS is a complex process involving the absorption of energy, excitation of the dopant ions, and subsequent radiative decay. In the case of persistent luminescence, the process also involves the trapping and gradual release of charge carriers.

Photoluminescence in SrS:Eu²⁺

In SrS doped with europium, the Eu²⁺ ion substitutes for a Sr²⁺ ion in the crystal lattice. The luminescence process can be summarized as follows:

  • Excitation: Upon irradiation with suitable energy (typically in the blue or near-UV region), an electron in the 4f ground state of the Eu²⁺ ion is promoted to an excited 5d state.

  • Relaxation: The excited electron rapidly relaxes to the lowest energy level of the 5d state through non-radiative processes.

  • Emission: The electron then returns to the 4f ground state, emitting a photon in the process. The energy of this emitted photon, and thus the color of the light, is determined by the energy difference between the 5d and 4f levels, which is influenced by the SrS host lattice. For SrS:Eu²⁺, this typically results in a broad emission band in the red region of the spectrum.[7]

Persistent Luminescence in SrS:Eu²⁺, Pr³⁺

The co-doping of SrS:Eu²⁺ with a trivalent rare-earth ion, such as Pr³⁺, can significantly enhance the persistent luminescence. The proposed mechanism involves the creation of electron traps.[3]

  • Excitation and Trapping: During excitation, electrons are promoted to the conduction band of the SrS host. Some of these electrons are trapped by defects in the crystal lattice. The presence of Pr³⁺ is believed to create deeper and more numerous electron traps.[3]

  • Detrapping: After the excitation source is removed, the trapped electrons are gradually released back into the conduction band by thermal energy at room temperature.

  • Recombination and Emission: The released electrons migrate through the lattice and recombine with ionized Eu²⁺ centers (which became Eu³⁺ after donating an electron), returning them to their excited state. These excited Eu²⁺ ions then relax and emit light, as described in the photoluminescence mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data reported for various SrS-based phosphors.

Table 1: Synthesis Parameters and Crystal Structure Data for Doped SrS Phosphors

Phosphor CompositionSynthesis MethodCalcination/Annealing Temperature (°C)AtmosphereCrystal Structure
SrS:Eu²⁺, Pr³⁺Solid-State Reaction900 - 1100Weak reducing (active carbon)Cubic (rock-salt)
SrS:Ce³⁺, Na⁺Solid-State Reaction1000N₂/H₂S or CS₂Cubic (rock-salt)
SrS:Tm³⁺Sol-Gel800Not specifiedMonoclinic
SrS:Eu²⁺Solid-State Reaction1150Not specifiedCubic (rock-salt)

Table 2: Luminescent Properties of Doped SrS Phosphors

Phosphor CompositionExcitation Wavelength (nm)Emission Peak (nm)Luminescence ColorKey Features
SrS:Eu²⁺, Pr³⁺460 (Blue light)~618RedExcellent persistent luminescence
SrS:Ce³⁺, Na⁺430Broad band (430-700)WhiteTunable luminescence for w-LEDs
SrS:Tm³⁺358~640RedBiocompatible, potential for bioimaging
SrS:Eu²⁺466~626Orange-RedEfficient photoluminescence
SrS:Ce³⁺430481 (with shoulder at 530)Blue-GreenEfficient electroluminescence

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and luminescence mechanisms.

experimental_workflow_solid_state cluster_synthesis Solid-State Synthesis start Weigh Precursors (SrCO₃, S, Dopants) mix Mix & Grind start->mix dry Dry (80-100°C) mix->dry calcinate Calcinate (900-1200°C) in Reducing Atmosphere dry->calcinate cool Cool to RT calcinate->cool grind Final Grinding cool->grind phosphor SrS Phosphor Powder grind->phosphor

Caption: Experimental workflow for the solid-state synthesis of SrS phosphors.

experimental_workflow_characterization cluster_characterization Characterization phosphor SrS Phosphor Sample xrd XRD Analysis phosphor->xrd sem SEM Imaging phosphor->sem pl Photoluminescence Spectroscopy phosphor->pl tl Thermoluminescence Spectroscopy phosphor->tl structure Crystal Structure Phase Purity xrd->structure morphology Particle Size & Morphology sem->morphology luminescence Emission & Excitation Spectra pl->luminescence traps Trap Depth & Density tl->traps

Caption: Workflow for the characterization of synthesized SrS phosphors.

luminescence_mechanism_persistent cluster_mechanism Persistent Luminescence Mechanism in SrS:Eu²⁺, Pr³⁺ CB Conduction Band Eu_excited Eu²⁺ (5d) CB->Eu_excited 5. Recombination Trap Electron Traps (e.g., induced by Pr³⁺) CB->Trap 3. Trapping VB Valence Band Eu_ground Eu²⁺ (4f) Eu_ground->Eu_excited 1. Excitation (hν) Eu_excited->CB 2. Electron Promotion Eu_excited->Eu_ground 6. Emission (Light) Trap->CB 4. Thermal Detrapping (kT)

Caption: Energy level diagram illustrating the persistent luminescence mechanism in SrS:Eu²⁺, Pr³⁺.

Conclusion

This compound is a highly promising host material for the development of advanced luminescent materials. Through doping and co-doping with rare-earth ions, its emission properties can be finely tuned for a variety of applications. The synthesis methods, particularly the solid-state reaction and sol-gel routes, offer pathways to produce high-quality phosphors, with the latter providing greater control over nanoscale characteristics. A thorough understanding of the underlying luminescence mechanisms, including the role of defects and electron traps in persistent luminescence, is critical for the rational design of novel SrS-based phosphors with enhanced performance. The experimental protocols and data presented in this guide serve as a foundational resource for researchers embarking on the investigation of this compound for luminescence applications. Further research into optimizing synthesis conditions, exploring novel dopant combinations, and elucidating the intricate relationships between structure and luminescent properties will undoubtedly unlock the full potential of this versatile material.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Optical Properties of Undoped Strontium Sulfide (B99878)

This technical guide provides a comprehensive overview of the fundamental optical properties of undoped strontium sulfide (SrS). It is intended for researchers and scientists working with this material, offering a compilation of its key optical constants and outlining the experimental methodologies used for their determination.

Core Optical Properties

Undoped this compound is a wide band-gap semiconductor belonging to the alkaline earth sulfide family. It crystallizes in a rock-salt cubic structure. While much of the research on SrS has focused on its use as a host material for phosphors when doped with rare-earth or transition metal ions, understanding the intrinsic optical properties of the undoped material is crucial for the development of novel optical and electronic devices.

Band Gap Energy

The band gap is a critical parameter that dictates the electronic and optical behavior of a semiconductor. For undoped this compound, the nature of the band gap (direct or indirect) and its precise energy value are of fundamental importance. While experimental data for undoped SrS is sparse due to the focus on its doped counterparts for luminescence applications, theoretical studies and baseline characterizations in doping studies provide some insight. The band gap of SrS is generally considered to be indirect.

Refractive Index and Dielectric Constant

The refractive index (n) and the extinction coefficient (k) are fundamental optical constants that describe the propagation of light through a material. The refractive index of this compound has been reported as approximately 2.107 at a wavelength of 589 nm. These constants are related to the complex dielectric function (ε), which characterizes the material's response to an external electric field. The dielectric properties of materials are often frequency-dependent.

Absorption and Emission Spectra

The interaction of photons with the electronic structure of this compound gives rise to its characteristic absorption and emission spectra. In its undoped state, the primary absorption mechanism is the excitation of electrons from the valence band to the conduction band. The intrinsic luminescence of undoped SrS is typically weak and often associated with defects or impurities.

Data Presentation

The following tables summarize the available quantitative data on the basic optical properties of undoped this compound. It is important to note that there is a significant lack of experimental data specifically for the undoped material in the scientific literature.

PropertyValueWavelength/Conditions
Crystal StructureRock-salt (cubic)Standard Temperature
Refractive Index (n)2.107589 nm

Note: The available experimental data for the band gap energy and a frequency-dependent dielectric constant for undoped SrS is limited. Researchers often rely on theoretical calculations or baseline measurements from studies on doped SrS.

Experimental Protocols

The characterization of the optical properties of undoped this compound thin films involves several key experimental techniques. Below are detailed methodologies for these experiments.

Synthesis of Undoped this compound Thin Films

High-quality thin films are essential for accurate optical measurements. Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE) are two common techniques for depositing undoped SrS thin films.

Pulsed Laser Deposition (PLD) Protocol:

  • Target Preparation: A high-purity, stoichiometric SrS target is prepared.

  • Substrate Preparation: A suitable single-crystal substrate, such as MgO(100), is cleaned to remove any surface contaminants.

  • Deposition Chamber Setup: The substrate is mounted in a high-vacuum chamber, which is then evacuated to a base pressure typically below 10⁻⁶ Torr.

  • Deposition Parameters:

    • A high-power pulsed laser (e.g., KrF excimer laser, 248 nm) is focused onto the rotating SrS target.

    • The substrate is heated to a temperature in the range of 400-600 °C to promote crystalline growth.

    • The deposition can be carried out in a high vacuum or in a controlled atmosphere of a reactive gas like H₂S to maintain stoichiometry.

  • Film Growth: The laser ablates the target material, creating a plasma plume that deposits onto the heated substrate, forming a thin film.

  • Cooling: After deposition, the film is cooled down to room temperature in a controlled manner.

UV-Vis-NIR Spectroscopy for Absorption and Band Gap Determination

UV-Vis-NIR spectroscopy is used to measure the absorption, transmission, and reflectance of the thin film, from which the band gap energy can be determined.

Experimental Procedure:

  • Sample Preparation: An undoped SrS thin film on a transparent substrate (e.g., quartz) is used. A clean, uncoated substrate is used as a reference.

  • Spectrophotometer Setup: A dual-beam UV-Vis-NIR spectrophotometer is used. The instrument is calibrated using the reference substrate.

  • Measurement: The transmittance and reflectance spectra of the SrS thin film are recorded over a wide wavelength range (e.g., 200-2500 nm).

  • Data Analysis:

    • The absorption coefficient (α) is calculated from the transmittance (T) and reflectance (R) data using the formula: α = (1/d) * ln[(1-R)² / T], where d is the film thickness.

    • Tauc Plot for Band Gap Determination: For an indirect band gap semiconductor, a Tauc plot is constructed by plotting (αhν)^(1/2) versus photon energy (hν). The band gap energy (Eg) is determined by extrapolating the linear portion of the plot to the energy axis (where (αhν)^(1/2) = 0).

Photoluminescence Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy is a sensitive technique to probe the electronic structure and defect states by analyzing the light emitted from the material after excitation by photons.

Experimental Procedure:

  • Excitation Source: A laser with a photon energy greater than the band gap of SrS is used as the excitation source (e.g., a He-Cd laser at 325 nm).

  • Sample Mounting: The undoped SrS thin film is mounted in a cryostat to enable temperature-dependent measurements.

  • Optical Setup:

    • The laser beam is focused onto the sample.

    • The emitted light is collected by a lens and passed through a long-pass filter to block the scattered laser light.

    • The collected light is then directed into a monochromator to disperse the light into its constituent wavelengths.

  • Detection: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), records the intensity of the emitted light as a function of wavelength.

  • Data Acquisition: The PL spectrum is recorded by scanning the monochromator over the desired wavelength range.

Spectroscopic Ellipsometry for Refractive Index and Dielectric Function

Spectroscopic ellipsometry is a non-destructive technique used to determine the optical constants and thickness of thin films.

Experimental Procedure:

  • Instrument Setup: A spectroscopic ellipsometer is used, which consists of a light source, polarizer, sample stage, rotating compensator (optional), analyzer, and detector.

  • Sample Alignment: The undoped SrS thin film sample is mounted on the stage and aligned.

  • Measurement: The change in polarization of light upon reflection from the sample is measured as a function of wavelength and angle of incidence. The measured parameters are Ψ (psi) and Δ (delta).

  • Data Modeling and Analysis:

    • A model of the sample structure (e.g., substrate/SrS film/surface roughness) is constructed.

    • The optical constants of the SrS film in the model are typically represented by a dispersion model (e.g., Sellmeier or Cauchy model).

    • A regression analysis is performed to fit the model-calculated Ψ and Δ values to the experimental data by varying the model parameters (film thickness and optical constants).

    • The complex refractive index (n and k) and the dielectric function (ε₁ and ε₂) are extracted from the best-fit model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Optical_Characterization cluster_synthesis Film Synthesis cluster_characterization Optical Characterization cluster_data Data Analysis & Properties Synthesis Undoped SrS Thin Film Synthesis (e.g., PLD) UVVis UV-Vis-NIR Spectroscopy Synthesis->UVVis Sample PL Photoluminescence Spectroscopy Synthesis->PL Sample Ellipsometry Spectroscopic Ellipsometry Synthesis->Ellipsometry Sample BandGap Absorption Spectrum & Band Gap (Eg) UVVis->BandGap Tauc Plot Emission Emission Spectrum (Defect States) PL->Emission OpticalConstants Refractive Index (n) Dielectric Function (ε) Ellipsometry->OpticalConstants Model Fitting

Caption: Workflow for the optical characterization of undoped SrS thin films.

Band_Structure_Excitation_Emission cluster_excitation CB Conduction Band VB Valence Band CB->VB Luminescence VB->CB hν > Eg e1 e- h1 h+

Caption: Electron excitation and emission process in a semiconductor.

A Technical Guide to the Elemental Composition and Purity Analysis of Strontium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium sulfide (B99878) (SrS), an inorganic compound with significant applications ranging from luminescent materials to potential roles in drug delivery, demands rigorous characterization to ensure its suitability for advanced applications.[1][][3] The purity and elemental composition of SrS directly influence its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the elemental composition of strontium sulfide, details common impurities, and presents in-depth experimental protocols for its purity analysis using key analytical techniques. Methodologies for X-ray Diffraction (XRD), X-ray Fluorescence (XRF), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are detailed to provide a framework for robust quality control. Furthermore, this guide explores the biological relevance of SrS through its hydrolysis product, hydrogen sulfide (H₂S), a critical signaling molecule, and illustrates this pathway.

Elemental Composition of this compound

This compound is a binary compound formed from strontium and sulfur.[4] The theoretical elemental composition, based on its molar mass of approximately 119.69 g/mol , is a fundamental characteristic used as a baseline for analysis.[5][6]

ElementSymbolAtomic WeightMolar Mass ( g/mol )Mass Percent (%)
StrontiumSr87.6287.6273.21%[5][7]
SulfurS32.0732.0726.79%[5][7]
Total SrS 119.69 100.00%
Table 1: Theoretical Elemental Composition of this compound.

Purity and Common Impurities

The purity of this compound is critical for its application, especially in research and pharmaceutical contexts. Commercial grades typically specify a minimum purity of 98.5%, while higher purity grades (e.g., 99.9%) are also available.[1][8] Impurities can be introduced from raw materials, such as the strontium ore celestite (strontium sulfate), or during the synthesis process.[9][10]

ImpurityChemical Formula / SymbolTypical Maximum Limit (%)Common Source
CalciumCa0.3%Co-occurrence in celestite ore[8][10]
BariumBa0.2%Co-occurrence in celestite ore[8][10]
IronFe0.01%Raw materials, processing equipment[8]
Heavy Metals(e.g., Pb, As)0.005%Raw materials[8]
Strontium SulfateSrSO₄VariableIncomplete reduction of celestite[9][10]
Strontium CarbonateSrCO₃VariableReaction with CO₂ in moist air[8]
Strontium HydroxideSr(OH)₂VariableHydrolysis from exposure to moisture[8][9]
Table 2: Common Impurities in Commercial this compound.[8]

Analytical Workflow for Purity Assessment

A multi-technique approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines a logical sequence for characterizing a sample, starting with structural identification and moving towards elemental and trace impurity analysis.

G cluster_workflow Purity Analysis Workflow for this compound sample SrS Sample Preparation (Grinding, Drying) xrd Phase Identification & Crystalline Purity (XRD) sample->xrd Primary Analysis xrf Bulk Elemental Composition (XRF) xrd->xrf If crystalline phases confirmed report Final Purity Assessment Report xrd->report icpms Trace Metal Impurity Quantification (ICP-MS) xrf->icpms For high-sensitivity analysis xrf->report icpms->report

A logical workflow for the comprehensive purity analysis of SrS.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in the characterization of this compound.

X-ray Diffraction (XRD) for Phase Identification

XRD is a powerful non-destructive technique used to identify the crystalline phases present in a material. It is essential for confirming the formation of the SrS crystal structure (typically rock salt, cF8) and for detecting crystalline impurities like SrSO₄ or SrCO₃.[8][11]

Objective: To identify the crystalline structure of this compound and detect any crystalline impurity phases.

Methodology:

  • Sample Preparation:

    • Finely grind approximately 100-200 mg of the this compound sample into a homogenous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

    • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge to prevent errors in peak positions.

  • Instrumentation:

    • Utilize a standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Acquisition:

    • Place the sample holder into the diffractometer.

    • Set the instrument to scan over a 2θ range of 10° to 80°.

    • Use a step size of 0.02° and a scan speed or counting time per step appropriate to achieve good signal-to-noise ratio (e.g., 1-2 seconds per step).

  • Data Analysis:

    • Process the raw data to obtain a plot of intensity versus 2θ.

    • Compare the experimental diffraction pattern with a standard reference pattern for this compound from a database (e.g., JCPDS PDF# 00-006-0518).

    • Identify peaks corresponding to SrS and any additional peaks that may indicate the presence of impurities like SrSO₄, SrCO₃, or unreacted starting materials.[10][11]

X-ray Fluorescence (XRF) for Elemental Analysis

XRF is used for the bulk chemical analysis of major and trace elements. It is a relatively non-destructive technique well-suited for quantifying the primary elemental composition (Sr, S) and detecting heavier elemental impurities.[12][13]

Objective: To determine the bulk elemental composition of the sample and quantify major and minor elemental constituents.

Methodology:

  • Sample Preparation:

    • For pressed powder analysis, grind about 1-5 grams of the SrS sample to a fine powder (<75 μm).

    • Mix the powder with a binder (e.g., wax binder) and press it into a pellet using a hydraulic press at approximately 10-20 tons of pressure.

    • Alternatively, for fusion bead analysis (to eliminate particle size and matrix effects), mix a precise weight of the sample with a lithium borate (B1201080) flux (e.g., Li₂B₄O₇/LiBO₂) in a platinum crucible. Heat the mixture to ~1000-1100 °C until a homogenous molten bead is formed, then cool to create a stable glass disk.

  • Instrumentation:

    • Use a wavelength-dispersive XRF (WD-XRF) or energy-dispersive XRF (ED-XRF) spectrometer. WD-XRF generally offers higher resolution and lower detection limits.[14]

  • Data Acquisition:

    • Place the prepared sample (pellet or bead) into the spectrometer.

    • Excite the sample with an X-ray beam from a source tube (e.g., Rhodium).

    • Measure the intensity of the characteristic fluorescent X-rays emitted by each element.

  • Data Analysis:

    • Use instrument software to convert X-ray intensities into elemental concentrations. This is typically done by comparing the sample's spectra to calibration curves generated from certified reference materials with similar matrices.

    • Quantify the weight percent of Strontium and Sulfur and screen for other elements such as Ca, Ba, and Fe.[13]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an extremely sensitive technique capable of detecting metallic and some non-metallic impurities at trace (ppm) to ultra-trace (ppb) levels. It is the preferred method for quantifying low-level contaminants that could be critical in pharmaceutical or high-purity applications.[10][15]

Objective: To accurately quantify trace and ultra-trace metallic impurities.

Methodology:

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a small amount of the SrS sample (e.g., 50-100 mg) into a clean, acid-washed digestion vessel.

    • Caution: SrS reacts with acid to produce toxic H₂S gas. This procedure must be performed in a well-ventilated fume hood.

    • Slowly add a mixture of high-purity trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl) to dissolve the sample. Gentle heating on a hot plate may be required to facilitate complete digestion.

    • Once digested, dilute the sample to a final volume (e.g., 50 or 100 mL) with deionized water to bring the acid concentration to ~2-5%. The final strontium concentration should be low enough to avoid matrix suppression effects.

  • Instrumentation:

    • Utilize an ICP-MS instrument. A collision/reaction cell (CRC) or dynamic reaction cell (DRC) is recommended to mitigate polyatomic interferences.[16]

  • Data Acquisition:

    • Prepare a series of calibration standards from certified stock solutions for the elements of interest (e.g., Ca, Ba, Fe, Pb). The standards should be matrix-matched to the samples (i.e., contain a similar acid concentration).

    • Introduce the blank, standards, and prepared samples into the ICP-MS via a nebulizer and spray chamber. The argon plasma atomizes and ionizes the elements.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures their abundance. Monitor specific isotopes for each element, avoiding known isobaric interferences where possible.[17]

  • Data Analysis:

    • Generate calibration curves by plotting the measured intensity versus the concentration for each standard.

    • Use the calibration curves to calculate the concentration of each impurity element in the sample solutions.

    • Calculate the final concentration of impurities in the original solid sample, accounting for the initial mass and dilution factor.

Biological Relevance: The Hydrogen Sulfide Signaling Pathway

While this compound itself is not directly involved in known signaling pathways, its rapid hydrolysis in aqueous environments produces hydrogen sulfide (H₂S).[8][9] H₂S is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in cardiovascular, nervous, and immune systems.[18][19] One of its primary signaling mechanisms is protein S-sulfhydration, a post-translational modification of cysteine residues.[20]

G cluster_pathway H₂S Generation and Signaling via S-Sulfhydration srs This compound (SrS) (Exogenous Source) h2s Hydrogen Sulfide (H₂S) (Signaling Molecule) srs->h2s Hydrolysis h2o H₂O (Aqueous Environment) h2o->h2s protein Target Protein with Cysteine Residue (-SH) h2s->protein Post-Translational Modification mod_protein S-sulfhydrated Protein (-SSH) (Modified) protein->mod_protein S-sulfhydration response Altered Protein Function & Biological Response (e.g., Vasodilation, Cytoprotection) mod_protein->response

H₂S generation from SrS and its signaling via protein S-sulfhydration.

This pathway is of significant interest to drug development professionals. Compounds that can deliver H₂S in a controlled manner are being explored for therapeutic applications. The purity of an H₂S donor like SrS is paramount, as metallic or other impurities could have unintended toxicological effects or interfere with the desired biological activity.[18]

References

An In-depth Technical Guide on the Thermal Stability and Melting Point of Strontium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of strontium sulfide (B99878) (SrS), a compound of significant interest in various scientific and industrial fields. This document details its high thermal stability and melting point, outlines experimental protocols for their determination, and presents relevant chemical pathways.

Quantitative Thermal Properties

Strontium sulfide is characterized by its exceptional thermal stability, making it suitable for high-temperature applications. The primary thermal data for this compound are summarized in the table below for clear and easy comparison.

PropertyValueCitations
Melting Point2002 °C (3636 °F; 2275 K)[1][2][3]
Decomposition Temperature> 2000 °C[4]
Decomposition ProductsElemental Strontium (Sr) and Sulfur (S)[4]

Thermal Stability and Decomposition

This compound exhibits remarkable thermal stability, only decomposing at temperatures exceeding 2000 °C.[4] The decomposition process involves the dissociation of the ionic lattice into its constituent elements, elemental strontium and sulfur.[4]

The decomposition reaction can be represented as:

SrS(s) → Sr(l) + S(g)

It is important to note that in the presence of air, particularly moist air, this compound can undergo oxidation at lower temperatures, forming strontium sulfate (B86663) (SrSO₄) and strontium sulfite (B76179) (SrSO₃) on its surface.[4] Furthermore, it reacts with acids to produce hydrogen sulfide gas (H₂S).[3][4]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the thermal properties of materials like this compound. Below are methodologies derived from standard thermal analysis techniques for high-melting-point inorganic compounds.

3.1. Determination of Melting Point

The high melting point of this compound necessitates the use of specialized high-temperature equipment.

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Instrumentation: High-temperature furnace with a calibrated optical pyrometer or a laser-based melt detection system.

Methodology:

  • Sample Preparation: A small, pure sample of this compound powder is placed in a crucible made of a refractory material with a higher melting point than SrS, such as tungsten or tantalum.

  • Atmosphere Control: The furnace is purged with an inert gas, typically argon or nitrogen, to prevent oxidation of the this compound at elevated temperatures.

  • Heating Program: The furnace is heated at a controlled rate. A common protocol involves an initial rapid heating to approximately 1800 °C, followed by a much slower heating rate (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.

  • Data Acquisition: The temperature of the sample is continuously monitored using an optical pyrometer focused on the sample surface. The point of melting is identified by a distinct change in the surface appearance, such as the onset of liquid formation or a plateau in the temperature-time curve.

  • Data Analysis: The temperature at which melting is first observed is recorded as the onset of melting, and the temperature at which the entire sample is molten is the completion of melting. For a pure substance, this range should be narrow.

3.2. Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the temperature at which the material starts to decompose by measuring changes in its mass as a function of temperature.

Objective: To evaluate the thermal stability of this compound and determine its decomposition temperature.

Instrumentation: A high-temperature thermogravimetric analyzer (TGA) capable of reaching temperatures above 2000 °C, equipped with a high-precision balance.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in an inert crucible (e.g., tungsten, graphite, or alumina).

  • Atmosphere: A continuous flow of a high-purity inert gas (e.g., argon or nitrogen) is maintained throughout the experiment to prevent side reactions such as oxidation. A typical flow rate is 50-100 mL/min.

  • Thermal Program: The sample is heated from ambient temperature to a temperature above the expected decomposition point (e.g., 2200 °C) at a constant heating rate, for instance, 10 °C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. The onset temperature of mass loss indicates the beginning of decomposition. A significant and sharp decrease in mass would correspond to the decomposition of SrS into Sr and S.

Synthesis and Decomposition Pathways

The following diagrams illustrate the primary industrial synthesis route for this compound and its thermal decomposition pathway.

Synthesis_of_Strontium_Sulfide SrSO4 Strontium Sulfate (Celestine) SrS This compound (SrS) SrSO4->SrS 1100-1300 °C C Carbon (Coke) C->SrS CO2 Carbon Dioxide (CO₂) SrS->CO2 Thermal_Decomposition_of_Strontium_Sulfide SrS This compound (SrS) Heat > 2000 °C SrS->Heat Sr Strontium (Sr) Heat->Sr S Sulfur (S) Heat->S

References

Methodological & Application

Application Notes and Protocols for Doping of Strontium Sulfide with Rare-Earth Elements for Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium sulfide (B99878) (SrS) is a promising host material for phosphors due to its chemical stability and broad emission range when doped with various rare-earth (RE) elements.[1] The luminescence of these phosphors can be tuned across the visible spectrum by selecting the appropriate RE dopant, making them suitable for a wide range of applications, including displays, solid-state lighting, and bio-imaging.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the synthesis and properties of rare-earth-doped SrS phosphors.

Data Presentation

The following tables summarize the key quantitative luminescent properties of SrS doped with various rare-earth elements.

Table 1: Luminescent Properties of Single Rare-Earth Doped Strontium Sulfide Phosphors

Rare-Earth DopantExcitation Peak (nm)Emission Peak (nm)Decay LifetimeQuantum Yield (%)Optimal Dopant Concentration (mol%)Reference
Cerium (Ce³⁺)~430470 - 510--0.5 - 1.0[3]
Europium (Eu²⁺)~466~626---[4]
Praseodymium (Pr³⁺)449487, 527, 600, 669--0.5[4]
Samarium (Sm³⁺)401562, 598, 644, 708--0.5 - 0.8[5][6]
Dysprosium (Dy³⁺)~350478, 580, 674---[7]
Terbium (Tb³⁺)-544--1.0[8]
Thulium (Tm³⁺)-----

Table 2: Luminescent Properties of Co-doped this compound Phosphors

Co-dopantsExcitation Peak (nm)Emission Peak (nm)NotesReference
Eu, Sm276379, 567, 589, 602, 648Up-conversion luminescence observed.
Eu, Dy466626Exhibits persistent luminescence.[4]
Eu, Ce254-540~600 (Broadband)Energy transfer from Ce³⁺ to Eu²⁺ enhances Eu²⁺ emission.[9]
Ce, Tb-541 (Tb³⁺)Energy transfer from Ce³⁺ enhances Tb³⁺ emission.

Experimental Protocols

Solid-State Reaction Synthesis of SrS:RE Phosphors

This method is a widely used technique for the synthesis of sulfide phosphors.

Workflow Diagram:

Caption: Solid-state synthesis workflow for SrS:RE phosphors.

Protocol:

  • Precursor Preparation:

    • Weigh stoichiometric amounts of strontium carbonate (SrCO₃), sulfur (S), and the desired rare-earth oxide(s) (e.g., Eu₂O₃, CeO₂, etc.) as precursors. A flux material like sodium chloride (NaCl) can be added to promote crystal growth.[10]

    • Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • Sintering:

    • Place the ground powder in an alumina (B75360) crucible.

    • Heat the crucible in a tube furnace under a reducing atmosphere (e.g., a carbon-rich environment or a flow of H₂S gas) to prevent oxidation of the sulfide.[9]

    • The sintering temperature and duration are critical parameters that influence the crystallinity and luminescent properties of the phosphor. A typical condition is heating at 900°C for 90 minutes.[9]

  • Post-Synthesis Processing:

    • After sintering, allow the furnace to cool down to room temperature naturally.

    • Gently grind the resulting phosphor powder to break up any agglomerates.

    • The synthesized phosphor is now ready for characterization.

Hydrothermal Synthesis of SrS:RE Phosphors

This method offers better control over particle size and morphology at lower temperatures compared to the solid-state reaction.

Workflow Diagram:

Caption: Hydrothermal synthesis workflow for SrS:RE phosphors.

Protocol:

  • Solution Preparation:

    • Dissolve stoichiometric amounts of a soluble strontium salt (e.g., SrCl₂) and the desired rare-earth salt(s) in deionized water or another suitable solvent.

    • In a separate container, dissolve a sulfur source, such as sodium sulfide (Na₂S) or thiourea, in the same solvent.

    • Slowly add the sulfur source solution to the metal salt solution under constant stirring.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200°C) for a set duration (e.g., 12-24 hours).[11]

  • Product Recovery:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final powder in an oven at a low temperature (e.g., 60-80°C).

Sol-Gel Synthesis of SrS:RE Phosphors

The sol-gel method allows for the synthesis of highly homogeneous and pure phosphors at relatively low temperatures.[12]

Workflow Diagram:

Caption: Sol-gel synthesis workflow for SrS:RE phosphors.

Protocol:

  • Sol Formation:

    • Dissolve a strontium precursor (e.g., strontium acetate) and the desired rare-earth precursor(s) in a suitable solvent, often a mixture of ethanol and water.

    • A sulfur source, such as thiourea, is also added to the solution.

    • A chelating agent, like citric acid, may be used to form a stable complex with the metal ions, preventing premature precipitation.

    • The solution is stirred until a clear and homogeneous sol is formed.

  • Gelation and Aging:

    • The sol is heated gently (e.g., 60-80°C) to promote polymerization and the formation of a wet gel.

    • The gel is then aged for a period of time to allow the network to strengthen.

  • Drying and Calcination:

    • The wet gel is dried in an oven to remove the solvent, resulting in a xerogel.

    • The xerogel is then calcined at a higher temperature in a controlled atmosphere to crystallize the SrS:RE phosphor.

Energy Transfer Mechanism in Co-doped Phosphors

In co-doped phosphors, energy transfer from a sensitizer (B1316253) ion to an activator ion can significantly enhance the luminescence efficiency of the activator. A common example is the co-doping of SrS with Ce³⁺ (sensitizer) and Eu²⁺ (activator).

Energy Transfer Diagram for SrS:Ce³⁺,Eu²⁺:

EnergyTransfer cluster_Ce Ce³⁺ cluster_Eu Eu²⁺ Ce_5d 5d Ce_4f 4f Ce_5d->Ce_4f Radiative/ Non-radiative Decay Eu_5d 5d Ce_5d->Eu_5d EnergyTransfer Energy Transfer (Non-radiative) Ce_Emission Ce³⁺ Emission (Blue-Green) Eu_4f 4f Eu_5d->Eu_4f Radiative Decay Eu_Emission Eu²⁺ Emission (Orange-Red) Excitation Excitation Excitation->Ce_5d Absorption

Caption: Energy transfer from Ce³⁺ to Eu²⁺ in SrS.

Mechanism:

  • Excitation: A photon of appropriate energy is absorbed by the Ce³⁺ ion, promoting an electron from its 4f ground state to the 5d excited state.

  • Energy Transfer: Instead of returning to its ground state by emitting a photon, the excited Ce³⁺ ion can transfer its energy non-radiatively to a nearby Eu²⁺ ion. This process is efficient if there is a good spectral overlap between the emission band of Ce³⁺ and the absorption band of Eu²⁺.

  • Emission: The excited Eu²⁺ ion then relaxes to its 4f ground state by emitting a photon, resulting in the characteristic orange-red luminescence of Eu²⁺. This energy transfer enhances the overall emission intensity from the Eu²⁺ activator.[9]

References

Strontium Sulfide as a Host Material for Persistent Luminescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium sulfide (B99878) (SrS) has emerged as a versatile and promising host material for persistent luminescence, a phenomenon where a material can store excitation energy and exhibit a prolonged afterglow. This property is particularly valuable in biomedical applications, such as bioimaging and drug delivery, where it allows for high-contrast imaging without the need for continuous in-situ excitation, thereby minimizing autofluorescence from biological tissues. When doped with rare-earth and transition metal ions, particularly europium (Eu²⁺) and dysprosium (Dy³⁺) or praseodymium (Pr³⁺), SrS phosphors can be engineered to emit light across the visible and near-infrared (NIR) spectrum. This document provides detailed application notes on the use of strontium sulfide-based persistent phosphors, with a focus on their synthesis, characterization, and application in bioimaging and drug delivery. Furthermore, it offers comprehensive experimental protocols for key procedures to guide researchers in this field.

Introduction to this compound Persistent Luminescence

Persistent luminescence is the sustained emission of light from a material after the excitation source has been removed. In SrS, this phenomenon is typically achieved by co-doping with an activator ion (e.g., Eu²⁺) and a trapping agent (e.g., Dy³⁺ or Pr³⁺). The activator acts as the luminescence center, while the trapping agent creates defects in the host lattice that can trap electrons or holes upon excitation. The gradual thermal release of these trapped charge carriers and their subsequent recombination at the activator sites result in the long-lasting afterglow.

The emission color of SrS-based phosphors can be tuned by the choice of dopants. For instance, Eu²⁺ doping typically results in orange-red emission.[1][2] The unique optical properties of these materials, such as long decay times and emission in the biological transparency window (NIR region), make them highly suitable for advanced biomedical applications.[3][4][5]

Synthesis of this compound-Based Phosphors

The synthesis method significantly influences the morphology, particle size, and luminescent properties of SrS phosphors. The most common methods are the solid-state reaction and hydrothermal synthesis.

Solid-State Reaction Method

This is a traditional and widely used method for preparing polycrystalline phosphors.[6] It involves the high-temperature reaction of precursor materials in a controlled atmosphere.

Experimental Protocol: Solid-State Synthesis of SrS:Eu²⁺, Dy³⁺

Materials:

  • Strontium carbonate (SrCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Europium(III) oxide (Eu₂O₃, 99.99%)

  • Dysprosium(III) oxide (Dy₂O₃, 99.99%)

  • Activated carbon (C)

  • Ethanol (B145695) (99.5%)

Equipment:

  • Agate mortar and pestle

  • Alumina (B75360) crucible

  • Tube furnace with gas flow control

  • Ball mill (optional)

Procedure:

  • Precursor Mixing: Stoichiometric amounts of SrCO₃, S, Eu₂O₃, and Dy₂O₃ are weighed according to the desired doping concentration (e.g., SrS:0.01Eu²⁺, 0.01Dy³⁺). A slight excess of sulfur is often added to compensate for its sublimation at high temperatures.

  • Grinding: The precursors are thoroughly mixed and ground together in an agate mortar with ethanol for at least 30 minutes to ensure homogeneity. The mixture is then dried.

  • Sintering: The ground powder is placed in an alumina crucible and transferred to a tube furnace. The crucible is loosely covered with a lid and surrounded by activated carbon to create a weak reducing atmosphere.

  • Heating Profile: The furnace is heated to a temperature between 900 °C and 1200 °C at a ramp rate of 5 °C/min and held at that temperature for 2-4 hours.

  • Cooling: The furnace is then allowed to cool down naturally to room temperature.

  • Post-Processing: The resulting phosphor powder is gently ground to break up any agglomerates. For nanoparticle synthesis, high-energy ball milling can be employed.[7]

Hydrothermal Synthesis Method

Hydrothermal synthesis is a solution-based method that allows for the preparation of nanoparticles with controlled size and morphology at lower temperatures compared to the solid-state method.[8][9]

Experimental Protocol: Hydrothermal Synthesis of SrS Nanoparticles

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Dopant precursors (e.g., EuCl₃, DyCl₃)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation: Prepare aqueous solutions of SrCl₂·6H₂O and the desired dopant precursors. In a separate container, prepare an aqueous solution of Na₂S·9H₂O.

  • Reaction: Slowly add the Na₂S solution to the strontium and dopant salt solution under vigorous stirring. A precipitate will form.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined autoclave. Seal the autoclave and heat it to a temperature between 120 °C and 200 °C for 6-24 hours.[8]

  • Washing and Collection: After the autoclave has cooled to room temperature, the precipitate is collected by centrifugation. The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried in an oven at 60-80 °C.

Characterization of this compound Phosphors

A thorough characterization of the synthesized phosphors is crucial to understand their physical and optical properties.

Structural and Morphological Characterization
  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the synthesized phosphors.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the particle morphology, size distribution, and agglomeration state.

Optical Characterization

Experimental Protocol: Photoluminescence and Persistent Luminescence Measurement

Equipment:

  • Spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.

  • UV-Vis lamp for excitation.

  • For persistent luminescence decay, the instrument should have the capability to measure emission intensity as a function of time after the excitation source is turned off.

Procedure:

  • Sample Preparation: A small amount of the phosphor powder is placed in a solid sample holder.

  • Photoluminescence (PL) Spectra:

    • Excitation Spectrum: The emission wavelength is fixed at the peak of the expected emission, and the excitation wavelength is scanned over a range to determine the most efficient excitation wavelengths.

    • Emission Spectrum: The excitation wavelength is fixed at the peak determined from the excitation spectrum, and the emission is scanned over a range of wavelengths.

  • Persistent Luminescence Decay:

    • The sample is irradiated with a UV-Vis lamp for a fixed duration (e.g., 5-10 minutes) to saturate the traps.

    • The excitation source is then turned off, and the emission intensity at the peak wavelength is recorded as a function of time. The decay curve is typically plotted on a logarithmic scale.[10]

  • Quantum Yield (QY) Measurement: The absolute photoluminescence quantum yield can be measured using an integrating sphere. This involves comparing the integrated intensity of the emitted light to the integrated intensity of the absorbed light.[11][12]

Experimental Protocol: Thermoluminescence (TL) Measurement

Equipment:

  • Thermoluminescence reader with a heating element and a PMT detector.

Procedure:

  • Sample Preparation and Irradiation: A small, weighed amount of the phosphor is irradiated with a UV or X-ray source to populate the traps.

  • Heating and Data Acquisition: The irradiated sample is heated at a constant rate (e.g., 1-5 °C/s), and the emitted light intensity is recorded as a function of temperature. The resulting glow curve provides information about the trap depth and distribution.

Data Presentation: Quantitative Luminescent Properties

The following tables summarize typical quantitative data for SrS-based persistent phosphors.

Host MaterialDopantsExcitation Wavelength (nm)Emission Wavelength (nm)Persistent Luminescence DurationReference
SrSEu²⁺, Dy³⁺~466~626> 1 hour[1][2]
SrSEu²⁺, Pr³⁺460-470Red emission> 1 hour[6]
PropertyValueNotesReference
Crystal StructureRock salt (cubic)Determined by XRD.[13]
Typical Particle Size1-100 µm (Solid-state) <100 nm (Hydrothermal)Varies significantly with the synthesis method.[1][8]
Thermoluminescence Peak~160 °CFor SrS:Eu²⁺, Dy³⁺, indicating the trap depth.[2]

Applications in Bioimaging and Drug Delivery

The unique optical properties of SrS-based persistent phosphors make them excellent candidates for in vivo bioimaging and as carriers for drug delivery systems.

Bioimaging

Persistent luminescence nanoparticles (PLNPs) can be excited ex vivo before administration, eliminating the need for in vivo excitation and the associated tissue autofluorescence, leading to a high signal-to-noise ratio.[3][5]

Experimental Protocol: In Vivo Imaging with SrS-based PLNPs

Materials:

  • Surface-functionalized SrS-based PLNPs (e.g., silica-coated, PEGylated).

  • Animal model (e.g., mouse).

  • Anesthetic.

Equipment:

  • In vivo imaging system (e.g., IVIS).

  • UV-Vis lamp for pre-excitation.

Procedure:

  • Nanoparticle Preparation: SrS PLNPs are surface-coated with a biocompatible material like silica (B1680970) to improve their stability and reduce toxicity. Further functionalization with polyethylene (B3416737) glycol (PEG) can prolong their circulation time in the bloodstream. For targeted imaging, specific ligands or antibodies can be conjugated to the surface.[14][15][16]

  • Pre-excitation: The nanoparticle suspension is irradiated with a UV-Vis lamp for 5-10 minutes immediately before injection.

  • Animal Preparation and Injection: The animal is anesthetized, and the pre-excited PLNPs are administered via intravenous or subcutaneous injection.[5]

  • Image Acquisition: The animal is placed in the in vivo imaging system, and images are acquired over time to track the biodistribution of the nanoparticles.

Drug Delivery

Mesoporous silica-coated SrS PLNPs can be used as drug carriers. The porous silica shell can be loaded with therapeutic agents, and the persistent luminescence of the SrS core can be used to track the delivery vehicle.

Experimental Protocol: Doxorubicin Loading and In Vitro Release

Materials:

  • Mesoporous silica-coated SrS PLNPs.

  • Doxorubicin (DOX) hydrochloride.

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5).

Equipment:

  • UV-Vis spectrophotometer.

  • Dialysis tubing (with appropriate molecular weight cut-off).

  • Shaking incubator.

Procedure:

  • Drug Loading:

    • Disperse the mesoporous silica-coated PLNPs in a solution of DOX.

    • Stir the mixture for 24 hours at room temperature in the dark to allow the drug to diffuse into the pores of the silica shell.[17][18]

    • Collect the drug-loaded nanoparticles by centrifugation and wash them to remove any unbound drug.

    • The amount of loaded drug can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic absorption wavelength of DOX (~480 nm).

  • In Vitro Drug Release:

    • Disperse the DOX-loaded nanoparticles in PBS (pH 7.4 or 5.5) and place the suspension inside a dialysis bag.

    • Place the dialysis bag in a larger volume of fresh PBS and keep it in a shaking incubator at 37 °C.

    • At predetermined time intervals, withdraw a sample from the external PBS solution and replace it with fresh PBS to maintain sink conditions.[19][20][21]

    • Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer.

Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Precursors Precursors Mixing_Grinding Mixing_Grinding Precursors->Mixing_Grinding Solid-State Sintering Sintering Mixing_Grinding->Sintering Precursor_Solutions Precursor_Solutions Hydrothermal_Reaction Hydrothermal_Reaction Precursor_Solutions->Hydrothermal_Reaction Hydrothermal Washing_Drying Washing_Drying Hydrothermal_Reaction->Washing_Drying Phosphor_Powder Phosphor_Powder Sintering->Phosphor_Powder Phosphor_Nanoparticles Phosphor_Nanoparticles Washing_Drying->Phosphor_Nanoparticles XRD_SEM XRD_SEM Phosphor_Powder->XRD_SEM PL_TL_Spectroscopy PL_TL_Spectroscopy Phosphor_Powder->PL_TL_Spectroscopy Phosphor_Nanoparticles->XRD_SEM Phosphor_Nanoparticles->PL_TL_Spectroscopy Surface_Functionalization Surface_Functionalization Phosphor_Nanoparticles->Surface_Functionalization Structural_Morphological_Info Structural_Morphological_Info XRD_SEM->Structural_Morphological_Info Optical_Properties Optical_Properties PL_TL_Spectroscopy->Optical_Properties Bioimaging Bioimaging Surface_Functionalization->Bioimaging Drug_Loading Drug_Loading Surface_Functionalization->Drug_Loading Drug_Delivery Drug_Delivery Drug_Loading->Drug_Delivery

Caption: Experimental workflow for the synthesis, characterization, and application of SrS-based persistent phosphors.

Persistent_Luminescence_Mechanism cluster_host SrS Host Lattice cluster_dopants Dopant Energy Levels Valence_Band Valence Band Conduction_Band Conduction Band Eu2_Excited Eu²⁺ Excited State Conduction_Band->Eu2_Excited 5. Recombination Trap_Level Trap Level (e.g., Dy³⁺) Conduction_Band->Trap_Level 3. Trapping Eu2_Ground Eu²⁺ Ground State Persistent_Luminescence Persistent_Luminescence Eu2_Ground->Persistent_Luminescence Eu2_Excited->Conduction_Band 2. Ionization Eu2_Excited->Eu2_Ground 6. Emission Trap_Level->Conduction_Band 4. Thermal De-trapping Excitation Excitation Excitation->Eu2_Excited 1. Absorption

Caption: Simplified energy level diagram illustrating the mechanism of persistent luminescence in SrS:Eu,Dy.

Drug_Delivery_System PLNP_Core SrS:Eu,Dy Core Persistent Luminescence Silica_Shell Mesoporous Silica Shell Drug Reservoir PLNP_Core->Silica_Shell Coated with Drug_Molecules Drug Silica_Shell->Drug_Molecules Loaded with Targeting_Ligand Targeting Ligand Silica_Shell->Targeting_Ligand Functionalized with Cancer_Cell Cancer Cell Drug_Molecules->Cancer_Cell Released into Targeting_Ligand->Cancer_Cell Binds to

Caption: Schematic of a SrS-based persistent luminescent nanoparticle for targeted drug delivery.

Conclusion

This compound co-doped with rare-earth ions represents a highly versatile platform for the development of advanced persistent luminescence materials. The ability to tune their emission properties and functionalize their surfaces opens up a wide range of applications, particularly in the biomedical field. The detailed protocols provided in this document are intended to serve as a valuable resource for researchers and professionals working on the synthesis, characterization, and application of these promising nanomaterials for bioimaging and drug delivery. Further research into optimizing quantum yields, enhancing biocompatibility, and developing novel surface chemistries will continue to expand the utility of SrS-based persistent phosphors.

References

Application Notes and Protocols for Strontium Sulfide in Electroluminescent Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium sulfide (B99878) (SrS) is an inorganic compound that has garnered significant interest as a host material for phosphors in electroluminescent (EL) devices. Its wide bandgap and ability to host various luminescent activators, particularly rare-earth elements, make it a versatile material for producing a range of emission colors. This document provides detailed application notes and experimental protocols for the synthesis of SrS-based phosphors and the fabrication of Alternating Current Thin-Film Electroluminescent (ACTFEL) devices.

Application Notes

SrS-based phosphors are primarily utilized in the emissive layer of ACTFEL devices, which are known for their high brightness, long operational life, and durability, making them suitable for applications in demanding environments such as automotive displays, industrial control panels, and medical instrumentation. The emission color of the SrS phosphor is tuned by introducing specific dopants. Cerium (Ce³⁺) doping typically results in a blue-green emission, while europium (Eu²⁺) doping produces a reddish-orange to red emission. Co-doping with other elements can be used to modify the emission characteristics, such as improving color purity or shifting the emission wavelength. For instance, co-doping SrS:Ce with potassium (K) or SrS:Cu with silver (Ag) has been shown to enhance blue emission characteristics.

The performance of SrS-based EL devices is critically dependent on the crystallinity and purity of the phosphor layer, as well as the overall device architecture. The choice of deposition technique for the thin films, such as electron beam evaporation or sputtering, and post-deposition annealing processes play a crucial role in optimizing device performance.

Quantitative Data Presentation

The performance of SrS-based electroluminescent devices can be quantified by several key metrics, including luminance, luminous efficiency, and CIE chromaticity coordinates. The following tables summarize reported performance data for various SrS-based EL devices.

Dopant/Co-dopantDevice TypeLuminance (cd/m²)Luminous EfficiencyCIE Coordinates (x, y)Reference
Ce³⁺, K⁺ACTFEL900 (at 1 kHz)0.44 lm/WWhite[1]
Ce³⁺ACTFEL51 (at 60 Hz)0.22 lm/WNot Specified[2]
Cu²⁺, Ag⁺ACTFEL580Not Specified(0.20, 0.29)[3]
Cu²⁺ACTFEL60,000 (6 cd/cm²)Not Specified(0.17, 0.24)
Cu²⁺, F⁻ACTFELNot SpecifiedNot Specified(0.25, 0.27)[4]

Experimental Protocols

Protocol 1: Solid-State Synthesis of SrS:Eu²⁺ Phosphor

This protocol describes a typical solid-state reaction method for synthesizing Europium-doped Strontium Sulfide powder.

Materials:

  • Strontium carbonate (SrCO₃)

  • Europium(III) oxide (Eu₂O₃)

  • Sulfur (S)

  • Ammonium chloride (NH₄Cl) as a flux

Equipment:

  • Alumina (B75360) crucible with lid

  • Tube furnace with gas flow control

  • Ball mill or agate mortar and pestle

Procedure:

  • Precursor Preparation: Stoichiometric amounts of SrCO₃, Eu₂O₃, and excess sulfur are weighed and thoroughly mixed. A small amount of NH₄Cl (typically 1-5 wt%) is added as a flux to promote the reaction.

  • Grinding: The mixture is ground for 1-2 hours using a ball mill or an agate mortar and pestle to ensure homogeneity.

  • First Sintering (Sulfurization): The ground powder is placed in an alumina crucible and heated in a tube furnace under a constant flow of a reducing atmosphere (e.g., 5% H₂ in N₂ or Ar) at 900-1100°C for 2-4 hours. This step converts the strontium carbonate to this compound and reduces Eu³⁺ to Eu²⁺.

  • Cooling and Grinding: The furnace is cooled down to room temperature under the reducing atmosphere. The sintered cake is then ground again to a fine powder.

  • Second Sintering (Crystallization): The powder is subjected to a second sintering step under the same reducing atmosphere at a slightly higher temperature (1000-1200°C) for 2-4 hours to improve the crystallinity of the phosphor.

  • Final Processing: After cooling, the synthesized SrS:Eu²⁺ phosphor powder is washed with a suitable solvent (e.g., deionized water and ethanol) to remove any unreacted starting materials and flux residues, followed by drying in a vacuum oven.

Protocol 2: Fabrication of a SrS:Ce³⁺ ACTFEL Device via Electron Beam Evaporation

This protocol outlines the fabrication of a standard double-insulating ACTFEL device structure using electron beam evaporation for the phosphor layer deposition.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrate

  • SrS:Ce³⁺ phosphor target

  • Dielectric material targets (e.g., Al₂O₃, Y₂O₃, or BaTiO₃)

  • Aluminum (Al) for the top electrode

  • Electron beam evaporation system with multiple crucibles

  • Sputtering system (for dielectric and electrode layers, optional)

  • Annealing furnace

Procedure:

  • Substrate Cleaning: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water, and then dried with nitrogen gas.

  • Deposition of the First Insulating Layer: A thin film of a dielectric material (e.g., Al₂O₃), typically 200-300 nm thick, is deposited onto the ITO-coated side of the substrate using sputtering or electron beam evaporation.

  • Deposition of the SrS:Ce³⁺ Phosphor Layer: The SrS:Ce³⁺ phosphor layer is deposited onto the first insulating layer using electron beam evaporation.

    • Deposition Parameters:

      • Substrate Temperature: 200-400°C

      • Deposition Rate: 0.1-0.5 nm/s

      • Film Thickness: 500-1000 nm

  • Post-Deposition Annealing: The substrate with the deposited phosphor layer is annealed in a furnace under a controlled atmosphere (e.g., Ar or N₂) at 600-800°C for 30-60 minutes to improve the crystallinity and luminescent properties of the phosphor film.

  • Deposition of the Second Insulating Layer: A second dielectric layer, identical to the first, is deposited on top of the phosphor layer.

  • Deposition of the Top Electrode: An aluminum (Al) top electrode (typically 100-200 nm thick) is deposited onto the second insulating layer, often through a shadow mask to define the active device area.

  • Device Encapsulation: To protect the device from moisture and atmospheric degradation, it is typically encapsulated using a glass slide and a UV-curable epoxy.

Visualizations

experimental_workflow_solid_state cluster_start Precursor Preparation cluster_mixing Homogenization cluster_sintering Sintering cluster_final Final Processing start Weighing of SrCO3, Eu2O3, S flux Addition of NH4Cl flux start->flux mixing Grinding/ Balling flux->mixing sinter1 First Sintering (900-1100°C) mixing->sinter1 grind2 Intermediate Grinding sinter1->grind2 sinter2 Second Sintering (1000-1200°C) grind2->sinter2 washing Washing sinter2->washing drying Drying washing->drying phosphor SrS:Eu2+ Phosphor drying->phosphor

Caption: Workflow for the solid-state synthesis of SrS:Eu²⁺ phosphor.

actfel_device_structure cluster_device ACTFEL Device Cross-Section Al_Electrode Top Electrode (Al) Insulator2 Second Insulating Layer Al_Electrode->Insulator2 Phosphor SrS:Ce3+ Phosphor Layer Insulator2->Phosphor Insulator1 First Insulating Layer Phosphor->Insulator1 ITO Transparent Electrode (ITO) Insulator1->ITO Substrate Glass Substrate ITO->Substrate

Caption: Schematic of a typical SrS:Ce³⁺ ACTFEL device structure.

References

Application Notes and Protocols: Synthesis and Bioimaging Application of Strontium Sulfide Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as promising fluorescent probes for bioimaging.[1] Their unique optical properties, such as size-tunable fluorescence emission, broad absorption spectra, and high photostability, offer significant advantages over traditional organic fluorophores.[2][3] Strontium sulfide (B99878) (SrS), an alkaline earth metal sulfide, is a material of interest for the synthesis of quantum dots due to its potential for biocompatibility and unique luminescent properties. This document provides a detailed protocol for the synthesis, surface functionalization, and application of strontium sulfide quantum dots (SrS QDs) in bioimaging.

Due to the limited direct literature on SrS QDs for bioimaging, the following protocols are adapted from established methods for the synthesis of other metal sulfide quantum dots, such as zinc sulfide (ZnS) and cadmium sulfide (CdS).[3][4] These adapted procedures provide a strong starting point for the development of SrS QDs as novel bioimaging agents.

Physicochemical Properties of SrS Quantum Dots

The optical and physical properties of SrS QDs are size-dependent due to the quantum confinement effect. Smaller QDs exhibit higher energy (bluer) emission, while larger QDs show lower energy (redder) emission. The following table summarizes the expected properties of synthesized SrS QDs.

PropertyDescription
Composition This compound (SrS) core
Emission Wavelength Tunable from blue to green region (estimated based on the band gap of bulk SrS)
Excitation Wavelength Broad excitation spectrum, with an optimal excitation wavelength typically in the UV range (e.g., 320 nm)
Quantum Yield (QY) Expected to be in the range of 10-40% after surface passivation. The QY is highly dependent on the crystallinity and surface defects of the nanocrystals.
Particle Size Typically in the range of 2-10 nm. The size of the QDs can be controlled by adjusting reaction parameters such as temperature, time, and precursor concentration.
Surface Ligands As-synthesized QDs are typically capped with hydrophobic ligands. For biological applications, these are exchanged for hydrophilic and biocompatible ligands.
Biocompatibility Dependent on the surface coating. Properly functionalized SrS QDs are expected to have low cytotoxicity. Strontium itself is known for its biocompatibility.[5][6][7]

Experimental Protocols

Synthesis of this compound Quantum Dots (Adapted Colloidal Method)

This protocol describes the synthesis of SrS QDs using a hot-injection colloidal method, adapted from procedures for other metal sulfide QDs.[3][4]

Materials:

Procedure:

  • Precursor Preparation:

    • Strontium Precursor: In a three-neck flask, dissolve 1 mmol of strontium acetate in 10 mL of oleylamine and 10 mL of 1-octadecene.

    • Sulfur Precursor: In a separate vial, dissolve 2 mmol of thiourea in 5 mL of oleylamine.

  • Reaction Setup:

    • Heat the strontium precursor solution to 120°C under vacuum for 30 minutes to remove water and oxygen.

    • Switch to a nitrogen atmosphere and increase the temperature to 240°C.

  • Hot-Injection:

    • Rapidly inject the sulfur precursor solution into the hot strontium precursor solution.

    • A color change should be observed, indicating the nucleation and growth of SrS QDs.

  • Growth and Quenching:

    • Allow the reaction to proceed for 5-15 minutes. The reaction time will influence the final size of the QDs.

    • To stop the reaction, rapidly cool the flask in a water bath.

  • Purification:

    • Add 20 mL of methanol to the cooled solution to precipitate the SrS QDs.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the QD pellet in 10 mL of toluene.

    • Repeat the precipitation and re-dispersion steps two more times.

    • Finally, disperse the purified SrS QDs in toluene for storage.

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_purification Purification Sr_precursor Strontium Acetate in Oleylamine/ODE Heating Heat Sr Precursor (120°C Vacuum, 240°C N2) Sr_precursor->Heating S_precursor Thiourea in Oleylamine Injection Hot-Injection of S Precursor S_precursor->Injection Heating->Injection Growth QD Growth (5-15 min) Injection->Growth Cooling Cool Reaction Growth->Cooling Precipitation Precipitate with Methanol Cooling->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Redisperse Re-disperse in Toluene Centrifugation->Redisperse Storage Store SrS QDs Redisperse->Storage

Figure 1. Workflow for the colloidal synthesis of SrS quantum dots.
Surface Functionalization for Biocompatibility

For bioimaging applications, the hydrophobic surface of the as-synthesized SrS QDs must be modified to render them water-soluble and biocompatible. Two common methods are polymer coating and ligand exchange.

This protocol uses an amphiphilic polymer to encapsulate the QDs.[11][12][13]

Materials:

  • Purified SrS QDs in toluene

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a round-bottom flask, add 10 mg of DSPE-PEG2000 to 10 mL of chloroform and sonicate until fully dissolved.

  • Add 1 mL of the purified SrS QD solution in toluene to the DSPE-PEG2000 solution.

  • Evaporate the organic solvents (chloroform and toluene) under reduced pressure using a rotary evaporator. A thin film will form on the flask wall.

  • Add 10 mL of PBS buffer to the flask and sonicate for 15 minutes to re-disperse the QDs. The PEGylated SrS QDs should now be in the aqueous phase.

  • Filter the solution through a 0.22 µm syringe filter to remove any large aggregates.

  • Store the PEGylated SrS QDs at 4°C.

This method replaces the native hydrophobic ligands with smaller, hydrophilic thiol-containing ligands.[2][14][15][16]

Materials:

  • Purified SrS QDs in toluene

  • 3-Mercaptopropionic acid (MPA)

  • Tetrabutylammonium hydroxide (B78521) (TBAH) in methanol

  • Methanol

  • Dimethylformamide (DMF)

Procedure:

  • Disperse 1 mL of the purified SrS QD solution in toluene into 5 mL of DMF.

  • In a separate vial, prepare a solution of 0.5 mL of MPA and 0.5 mL of TBAH in 5 mL of DMF.

  • Add the MPA/TBAH solution to the QD solution and stir at room temperature for 2 hours.

  • Precipitate the MPA-capped SrS QDs by adding methanol.

  • Centrifuge the mixture at 8000 rpm for 10 minutes.

  • Discard the supernatant and re-disperse the QDs in PBS.

  • Repeat the precipitation and re-dispersion steps twice to ensure complete removal of excess ligands.

  • Store the MPA-capped SrS QDs in PBS at 4°C.

Surface_Functionalization cluster_start Initial State cluster_peg Polymer Coating cluster_mpa Ligand Exchange cluster_end Final State Hydrophobic_QDs As-Synthesized SrS QDs (Hydrophobic Surface) PEG_Coating Encapsulation with DSPE-PEG2000 Hydrophobic_QDs->PEG_Coating Method 1 MPA_Exchange Ligand Exchange with Mercaptopropionic Acid (MPA) Hydrophobic_QDs->MPA_Exchange Method 2 Biocompatible_QDs Water-Soluble, Biocompatible SrS QDs PEG_Coating->Biocompatible_QDs MPA_Exchange->Biocompatible_QDs

Figure 2. Surface functionalization strategies for SrS QDs.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the functionalized SrS QDs on a selected cell line (e.g., HeLa cells).[17][18][19][20][21]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Biocompatible SrS QDs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the biocompatible SrS QDs in DMEM.

  • Remove the old medium from the cells and add 100 µL of the QD solutions at different concentrations to the wells. Include a control group with only medium.

  • Incubate the cells with the QDs for 24 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Imaging

This protocol describes the use of functionalized SrS QDs for imaging live cells.[1][22][23][24]

Materials:

  • HeLa cells cultured on glass-bottom dishes

  • Biocompatible SrS QDs

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture HeLa cells on glass-bottom dishes until they reach 70-80% confluency.

  • Replace the culture medium with a solution of biocompatible SrS QDs in live-cell imaging medium at a concentration of 10-50 nM.

  • Incubate the cells with the QDs for 2-4 hours at 37°C.

  • Gently wash the cells three times with fresh live-cell imaging medium to remove unbound QDs.

  • Image the cells using a fluorescence microscope. Use a UV or blue excitation filter and an emission filter appropriate for the expected emission wavelength of the SrS QDs.

Quantitative Data Summary

The following tables present hypothetical data for the characterization and biological evaluation of SrS QDs. These values are based on typical results for other sulfide-based quantum dots and should be determined experimentally for SrS QDs.

Table 1: Physicochemical Characterization of Functionalized SrS QDs

SampleAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Quantum Yield (%)
As-synthesized SrS QDs N/A (in organic solvent)N/A~5%
PEG-coated SrS QDs 30 ± 5-15 ± 3~15%
MPA-capped SrS QDs 15 ± 3-30 ± 5~20%

Table 2: In Vitro Cytotoxicity of Functionalized SrS QDs (MTT Assay)

Concentration (nM)Cell Viability (%) - PEG-coated SrS QDsCell Viability (%) - MPA-capped SrS QDs
0 (Control) 100100
10 98 ± 497 ± 5
50 95 ± 692 ± 7
100 91 ± 888 ± 9
200 85 ± 1081 ± 11

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, functionalization, and bioimaging application of this compound quantum dots. While the synthesis protocol is adapted from related materials, it offers a robust starting point for producing high-quality SrS QDs. The surface modification techniques are essential for rendering the QDs suitable for biological environments, and the subsequent cytotoxicity and imaging protocols allow for the evaluation of their performance as bioimaging probes. Further optimization of the synthesis and functionalization steps will be crucial for maximizing the quantum yield and biocompatibility of SrS QDs, potentially establishing them as a valuable tool for researchers in cell biology and drug development.

References

Application Notes and Protocols for Strontium Sulfide Nanoparticles in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium sulfite (B76179) nanoparticles (SSNs) are emerging as a promising platform for targeted drug delivery, particularly in cancer therapy.[1][2] These inorganic nanoparticles are biocompatible and biodegradable, offering a safe and effective means of transporting therapeutic payloads.[1][2] A key feature of SSNs is their pH-responsive nature; they remain stable at physiological pH (7.4) but readily dissolve in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 5.0-6.5).[1] This characteristic allows for the targeted release of drugs specifically at the disease site, minimizing systemic toxicity.[1]

Data Presentation

The physicochemical properties of strontium sulfite nanoparticles can be tailored by adjusting synthesis conditions. The addition of stabilizers such as sodium chloride (NaCl) and D-glucose (Glc) has been shown to reduce particle size and modify surface charge, which can enhance their interaction with therapeutic molecules and cellular uptake.[1][3]

Table 1: Physicochemical Properties of Strontium Sulfite Nanoparticles (SSNs)

Nanoparticle FormulationAverage Size (nm)Zeta Potential (mV)
SSNs~500-8.5
NaCl-SSNs~350-5.0
Glc-SSNs~300-12.0
Na-Glc-SSNs~150-15.0

Data compiled from multiple sources. Specific values may vary based on precise experimental conditions.[1]

Table 2: Biocompatibility and Cellular Viability of SSNs

Nanoparticle FormulationCell LineApproximate Cell Viability (%)
SSNsMCF-7 (Breast Cancer)~80%
Na-Glc-SSNsMCF-7 (Breast Cancer)~80%

The biocompatibility of SSNs is a critical factor for their use in drug delivery. The data indicates good cell viability in the presence of the nanoparticles.[1][4]

Experimental Protocols

Protocol 1: Synthesis of Strontium Sulfite Nanoparticles (SSNs)

This protocol describes a nanoprecipitation method for synthesizing SSNs.

Materials:

  • Strontium chloride (SrCl₂) solution (60 mM)

  • Sodium sulfite (Na₂SO₃) solution (10 mM)

  • Sodium chloride (NaCl) solution (300 mM) - Optional

  • D-Glucose (C₆H₁₂O₆) solution (200 mM) - Optional

  • Nuclease-free water

Procedure:

  • To synthesize basic SSNs, mix the 60 mM SrCl₂ solution with the 10 mM Na₂SO₃ solution in nuclease-free water.

  • For stabilized Na-Glc-SSNs, add 300 mM NaCl and 200 mM D-glucose to the reaction mixture containing 60 mM SrCl₂ and 10 mM Na₂SO₃.

  • Incubate the reaction mixture at 37°C for 30 minutes to allow for nanoparticle formation.

  • The resulting nanoparticle suspension can be used directly for drug loading.

Protocol 2: Loading of siRNA onto SSNs

This protocol details the loading of small interfering RNA (siRNA) onto the surface of pre-synthesized SSNs. The positively charged domains on the nanoparticle surface facilitate the binding of negatively charged siRNA molecules.[1]

Materials:

  • Synthesized SSN suspension (from Protocol 1)

  • siRNA solution (e.g., 10 nM of fluorescently-labeled siRNA)

  • Nuclease-free water

Procedure:

  • Add the desired amount of the siRNA solution to the SSN suspension.

  • Gently mix the solution.

  • Incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-SSN complexes.

  • The siRNA-loaded nanoparticles are now ready for use in cell culture experiments.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol assesses the pH-triggered release of a payload from SSNs.

Materials:

  • Drug-loaded SSN suspension

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate (B1210297) buffer at pH 5.5

  • Dialysis bags (with an appropriate molecular weight cut-off)

Procedure:

  • Place a known amount of drug-loaded SSNs into two separate dialysis bags.

  • Immerse one bag in PBS at pH 7.4 and the other in acetate buffer at pH 5.5.

  • Maintain the setups at 37°C with gentle stirring.

  • At predetermined time intervals, collect aliquots from the external buffer and measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Mandatory Visualizations

Caption: Experimental workflow for SSN synthesis, functionalization, and targeted drug delivery.

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Environment ssn_drug SSN-Drug Complex (Stable) endocytosis Endocytosis ssn_drug->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome / Lysosome (pH 5.0-5.5) endosome->late_endosome dissolution SSN Dissolution late_endosome->dissolution Acidic pH drug_release Drug Release dissolution->drug_release target Therapeutic Target drug_release->target

Caption: pH-responsive drug release from SSNs within the cell.

References

Application Notes and Protocols for Strontium Sulfide in Supercapattery Electrode Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of strontium sulfide (B99878) (SrS) and its composites as advanced electrode materials for supercapatteries.

Introduction to Strontium Sulfide in Supercapatteries

Supercapatteries are hybrid energy storage devices that bridge the gap between traditional supercapacitors and batteries, aiming to deliver both high power and high energy density. This compound (SrS), a metal sulfide, has emerged as a promising electrode material due to its potential for high specific capacity and favorable electrochemical properties. When incorporated into composite structures, such as with carbon-based nanomaterials, the performance of SrS-based electrodes can be significantly enhanced, leading to improved conductivity, larger surface area, and better cycling stability.[1][2]

Quantitative Data Summary

The electrochemical performance of various this compound-based electrode materials is summarized in the table below for comparative analysis.

Electrode MaterialSpecific Capacity (C/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling StabilityReference
SrS/N-GQDs 737 (three-electrode)35.7 (device)1440 (device)91% after 5000 cycles[1]
ZnSrS 469 (three-electrode)32.88 (device)800 (device)90% after 5000 cycles[3]
CNT@ZnSrS 788 (three-electrode)45.23 (device)-91% after 10,000 cycles[2]

Experimental Protocols

Protocol for Hydrothermal Synthesis of this compound (SrS)

This protocol describes the synthesis of SrS nanoparticles via a hydrothermal method.[1]

Materials:

Procedure:

  • Prepare a 0.8 M solution of strontium nitrate hexahydrate by dissolving the appropriate amount in 30 mL of DI water.

  • Prepare a 0.8 M solution of sodium sulfide hydrate by dissolving the appropriate amount in 30 mL of DI water.

  • While continuously stirring, add the sodium sulfide hydrate solution dropwise to the strontium nitrate hexahydrate solution.

  • Continue stirring the resulting mixture for 30 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120 °C for 6 hours.[1]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and impurities.

  • Dry the final SrS powder in an oven at 50 °C for 4 hours.[1]

Protocol for Fabrication of SrS-Based Supercapattery Electrodes

This protocol outlines the steps to prepare a working electrode using the synthesized SrS-based material.

Materials:

  • Synthesized SrS-based active material

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Nickel foam (current collector)

  • Mortar and pestle

  • Doctor blade or similar coating tool

  • Vacuum oven

Procedure:

  • Prepare a slurry by mixing the active material (e.g., SrS), carbon black, and PVDF in a mass ratio of 80:10:10.

  • Add a few drops of NMP to the mixture.

  • Grind the mixture thoroughly in a mortar and pestle for at least 30 minutes to form a homogeneous slurry.

  • Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water, and then dry it.

  • Uniformly coat the prepared slurry onto the nickel foam.

  • Dry the coated electrode in a vacuum oven at 60 °C for 12 hours to remove the solvent.

  • Press the dried electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.

Protocol for Electrochemical Characterization

This protocol describes the electrochemical testing of the fabricated SrS-based electrodes in a three-electrode setup.

Materials and Equipment:

  • Fabricated SrS-based working electrode

  • Platinum (Pt) wire or foil (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • 1 M Potassium hydroxide (B78521) (KOH) aqueous solution (electrolyte)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Beaker or electrochemical cell

Procedure:

  • Assemble the three-electrode system in a beaker containing the 1 M KOH electrolyte.

  • Immerse the SrS-based working electrode, the Pt counter electrode, and the reference electrode in the electrolyte.

  • Perform Cyclic Voltammetry (CV) measurements at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window (e.g., 0 to 0.5 V vs. reference electrode).

  • Conduct Galvanostatic Charge-Discharge (GCD) tests at different current densities (e.g., 1, 2, 5, 10 A/g).

  • Carry out Electrochemical Impedance Spectroscopy (EIS) in a frequency range of, for example, 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

  • For cycling stability tests, perform continuous GCD cycles at a constant current density (e.g., 5 A/g) for a large number of cycles (e.g., 5000 cycles).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from material synthesis to the fabrication and testing of a supercapattery device.

G cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Device Assembly & Testing Precursors Sr(NO₃)₂·6H₂O + Na₂S·9H₂O Mixing Mixing in DI Water Precursors->Mixing Hydrothermal Hydrothermal Reaction (120°C, 6h) Mixing->Hydrothermal Washing_Drying Washing & Drying Hydrothermal->Washing_Drying SrS_Powder SrS Powder Washing_Drying->SrS_Powder Slurry_Prep Slurry Preparation (SrS + Carbon Black + PVDF) SrS_Powder->Slurry_Prep Coating Coating on Ni Foam Slurry_Prep->Coating Drying_Pressing Drying & Pressing Coating->Drying_Pressing Working_Electrode Working Electrode Drying_Pressing->Working_Electrode Assembly Device Assembly (w/ Counter & Ref. Electrodes) Working_Electrode->Assembly Electrochemical_Tests Electrochemical Tests (CV, GCD, EIS) Assembly->Electrochemical_Tests Data_Analysis Performance Analysis Electrochemical_Tests->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for SrS-based supercapattery electrode fabrication and testing.

Charge Storage Mechanism in Supercapatteries

This diagram illustrates the dual charge storage mechanisms present in a supercapattery, combining both battery-like and capacitor-like behaviors.

G cluster_mechanisms Supercapattery Charge Storage cluster_battery Battery-like Electrode (Anode) cluster_capacitor Capacitor-like Electrode (Cathode) Faradaic Faradaic Reactions (Redox Reactions) Ion_Intercalation Ion Intercalation/Conversion Faradaic->Ion_Intercalation High Energy Density Supercapattery Supercapattery Device Ion_Intercalation->Supercapattery EDLC Electric Double-Layer Capacitance (EDLC) Ion_Adsorption Surface Ion Adsorption EDLC->Ion_Adsorption High Power Density Ion_Adsorption->Supercapattery

Caption: Combined charge storage mechanisms in a supercapattery.

References

Application Notes and Protocols for the Synthesis of Europium-Doped Strontium Sulfide Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Europium-doped strontium sulfide (B99878) (SrS:Eu) is a prominent phosphor material known for its efficient orange-red luminescence.[1] Its applications are widespread, ranging from displays and solid-state lighting to persistent luminescence and imaging.[2][3] The synthesis of high-quality SrS:Eu phosphors with optimized luminescent properties is crucial for these applications. This document provides detailed protocols for the synthesis of SrS:Eu phosphors, primarily focusing on the widely used solid-state reaction method. Additionally, it summarizes key quantitative data from various synthesis approaches and outlines the logical workflow of the experimental process.

Data Presentation

The following table summarizes the quantitative data for the synthesis of SrS:Eu phosphors using various methods, providing a comparative overview of the experimental parameters and resulting luminescent properties.

ParameterSolid-State ReactionWet Method & CalcinationMicrowave Sintering
Precursors SrCO₃, S, Eu₂O₃[4]SrCO₃, S, Eu₂O₃, Sm₂O₃[4][5]SrS, Eu₂O₃, Sm₂O₃
Dopant (Eu) Conc. 0.01 mol% - 1 mol%[6]0.2%[4][5]Not Specified
Co-dopant (optional) Pr³⁺, Dy³⁺[2][6]Sm³⁺[4][5]Sm³⁺[7]
Flux Active Carbon, NH₄F[6][8]LiF, Li₂CO₃, Na₂CO₃, K₂C₂O₄[4][5]Carbon[7]
Flux Concentration Not Specified10% LiF[4][5]Not Specified
Calcination Temp. 950°C - 1100°C[4][8]750°C - 1200°C (optimal 1100°C)[4][5]Not Specified
Microwave Power N/AN/A750 W[7]
Sintering/Calc. Time 1 - 2 hours[4][7][8]1 - 1.5 hours[4][5]4 minutes[7]
Atmosphere Reducing (Carbon)[4][6]Reducing (Carbon)[4][5]Not Specified
Emission Peak ~626 nm[2][3]~599 nm[4][5]~599 nm[7]
Excitation Peak ~466 nm[2][3]UV and Visible Light[7]276 nm[7]

Experimental Protocols

This section details the methodologies for the synthesis of SrS:Eu phosphors via the solid-state reaction method, which is a common and effective approach.

Solid-State Reaction Method

This method involves the high-temperature reaction of solid precursors to form the desired phosphor material.

1. Materials and Reagents:

  • Strontium Carbonate (SrCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Europium Oxide (Eu₂O₃, 99.99%)

  • Flux (e.g., Activated Carbon, Ammonium Fluoride - NH₄F)

  • Ethanol (B145695) (for mixing)

  • Alumina crucible

2. Equipment:

  • Agate mortar and pestle

  • Tube furnace with atmospheric control

  • Balance (± 0.0001 g)

  • Drying oven

3. Protocol:

  • Precursor Stoichiometry: Calculate the required molar ratios of the precursors. For example, to synthesize SrS:Eu (0.2 mol%), the molar ratio would be approximately 0.998 SrCO₃ : 1 S : 0.001 Eu₂O₃.

  • Mixing and Grinding: Weigh the calculated amounts of SrCO₃, S, and Eu₂O₃.[8] Add the flux (e.g., a small amount of activated carbon to act as a reducing agent).[6] Place the mixture in an agate mortar and grind for at least 30-60 minutes to ensure a homogeneous mixture.[8] A small amount of ethanol can be added during grinding to facilitate mixing.

  • Drying: Transfer the ground powder to a crucible and dry in an oven at approximately 80-100°C for 1-2 hours to remove any residual ethanol.

  • Sintering/Calcination: Place the crucible containing the dried powder into a tube furnace. Heat the furnace to the desired temperature, typically between 950°C and 1100°C, in a reducing atmosphere.[4][8] A common reducing atmosphere is provided by the presence of active carbon in the mixture or by flowing a gas like N₂.[6]

  • Reaction Time: Maintain the temperature for 1 to 2 hours to allow for the complete reaction and formation of the SrS:Eu phosphor.[4][7][8]

  • Cooling: After the reaction time, allow the furnace to cool down to room temperature naturally.

  • Post-synthesis Processing: Gently grind the resulting phosphor powder to break up any agglomerates. The phosphor is now ready for characterization.

Visualizations

Experimental Workflow for Solid-State Synthesis of SrS:Eu

SynthesisWorkflow Start Start Precursors Weigh Precursors (SrCO₃, S, Eu₂O₃, Flux) Start->Precursors Mixing Mix & Grind (Agate Mortar) Precursors->Mixing Drying Dry Mixture (80-100°C) Mixing->Drying Sintering Sintering (950-1100°C) in Reducing Atmosphere Drying->Sintering Cooling Cool to Room Temp. Sintering->Cooling Grinding Final Grinding Cooling->Grinding Characterization Characterization (XRD, PL, SEM) Grinding->Characterization End End Characterization->End

Caption: Workflow for the solid-state synthesis of SrS:Eu phosphors.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of europium-doped strontium sulfide phosphors. The solid-state reaction method is a robust and widely adopted technique that allows for good control over the final product's properties. By carefully controlling the synthesis parameters such as precursor stoichiometry, firing temperature, time, and atmosphere, researchers can tailor the luminescent characteristics of SrS:Eu phosphors for specific applications. Further characterization using techniques like X-ray diffraction (XRD) for phase purity, scanning electron microscopy (SEM) for morphology, and photoluminescence (PL) spectroscopy for optical properties is essential to validate the synthesis and optimize the material's performance.

References

Application Notes and Protocols for Strontium Sulfide (SrS) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium sulfide (B99878) (SrS) is an inorganic compound that has garnered significant interest as a host material for phosphors in advanced display technologies.[1] It is particularly noted for its application in alternating current thin-film electroluminescent (ACTFEL) devices, where doped SrS serves as an efficient blue-light-emitting phosphor.[2][3] The compound is a white to gray crystalline powder with high thermal stability and characteristic phosphorescent properties.[1] The performance of SrS-based devices is critically dependent on the quality of the thin film, including its crystallinity, stoichiometry, and surface morphology. Consequently, various deposition techniques have been developed to synthesize high-quality SrS thin films with precise control over these properties.[4][5]

This document provides detailed application notes and experimental protocols for several key SrS thin film deposition techniques, intended for use by researchers and scientists in materials science and electronics.

General Experimental Workflow

The deposition and characterization of SrS thin films follow a systematic workflow, from initial substrate preparation to final analysis of film properties. This process ensures reproducibility and allows for the systematic optimization of deposition parameters.

G sub_prep Substrate Selection & Cleaning dep_setup Deposition System Setup & Calibration sub_prep->dep_setup deposition SrS Thin Film Deposition dep_setup->deposition post_anneal Post-Deposition Annealing (Optional) deposition->post_anneal char_initial Initial Characterization (e.g., Thickness, Stoichiometry) deposition->char_initial No Annealing post_anneal->char_initial char_structural Structural Analysis (XRD) char_initial->char_structural char_morph Morphological Analysis (SEM, AFM) char_initial->char_morph char_optical Optical/Luminescence Analysis (PL, EL, UV-Vis) char_initial->char_optical data_analysis Data Analysis & Performance Evaluation char_structural->data_analysis char_morph->data_analysis char_optical->data_analysis

Caption: General workflow for SrS thin film deposition and characterization.

Data Presentation: Comparison of Deposition Techniques

The choice of deposition technique significantly impacts both the required experimental conditions and the final properties of the SrS film. The following tables summarize typical parameters and outcomes for various methods.

Table 1: Summary of Experimental Parameters for SrS Thin Film Deposition

ParameterAtomic Layer Deposition (ALD)Pulsed Laser Deposition (PLD)RF Magnetron SputteringMetal-Organic CVD (MOCVD)Spray Pyrolysis
Substrate Temperature 120–460 °C[6][7]450–900 °C[8][9]Room Temp – 900 °C[9]~450 °C[10]~350 °C[11]
Pressure Low VacuumHigh Vacuum (e.g., 2x10⁻⁷ torr base) with or without background gas (H₂S, O₂)[8][12]Low Pressure (e.g., 0.01 Torr) in inert gas (Ar)[13]Low Pressure (e.g., 5 torr)[10]Atmospheric Pressure
Strontium Source Cyclopentadienyl precursors, e.g., (C₅ⁱPr₃H₂)₂Sr(THF)[6]Sintered SrS Target (can be doped with Ce, Cu, etc.)[14]Sintered SrS TargetSr(thd)₂ (thd = tetramethylheptanedionate)[10]Strontium Chloride (SrCl₂)
Sulfur Source Hydrogen Sulfide (H₂S) gas[6]From SrS Target / H₂S background gas[8]From SrS TargetHydrogen Sulfide (H₂S) gas[10]A sulfur-containing compound in solution (e.g., thiourea)
Typical Substrates Alumina-coated glass, Soda-lime glass[15]MgO (001), BaF₂, Glass[8]Glass, SrTiO₃ (STO)[9][13]GlassGlass[11]

Table 2: Comparison of Resulting SrS Thin Film Properties

PropertyAtomic Layer Deposition (ALD)Pulsed Laser Deposition (PLD)RF Magnetron SputteringMetal-Organic CVD (MOCVD)Spray Pyrolysis
Growth Rate 0.6–3.0 Å/cycle[16]Sub-angstrom to 1 Å per laser shot[12]Varies with power and pressureHigher than PVD methods[17]Varies with solution concentration and spray rate[18]
Thickness Control Angstrom-level precision[19]Nanometer-scale precision[12]Precise control via time and power[20]Good controlLess precise
Crystallinity Polycrystalline as-deposited[6]Highly oriented, epitaxial on matched substrates[8]Can be amorphous or crystalline depending on temperature[9]Crystalline as-deposited with (200) orientation[10]Polycrystalline after firing[11]
Stoichiometry Control Excellent, self-limiting reactions[19]Excellent replication of target stoichiometry[14][21]Good, target composition is largely preservedGood, dependent on precursor flow rates[17]Dependent on precursor solution chemistry
Conformality Excellent, ideal for complex 3D structures[19]Directional (line-of-sight)Directional (line-of-sight)Good for conformal coatings[4]Moderate
Uniformity Excellent over large areas[7]Typically uniform over smaller areas (e.g., 10x10 mm)[12]Good over large areasGood, can have edge variations[10]Can be challenging to achieve high uniformity[18]

Application Notes and Experimental Protocols

Atomic Layer Deposition (ALD)

ALD is a technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions.[19] This allows for unparalleled thickness control and conformality, which is ideal for creating uniform, pinhole-free dielectric layers in ACTFEL devices.[7]

Protocol:

  • Substrate Preparation:

    • Use alumina-coated soda-lime glass substrates.[15]

    • Clean substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the substrates with a nitrogen (N₂) gun before loading into the ALD reactor.

  • System Setup:

    • The ALD reactor consists of precursor sources, a reaction chamber, and a vacuum system.[7]

    • Heat the strontium precursor, e.g., (C₅ⁱPr₃H₂)₂Sr(THF), to its required sublimation temperature (e.g., 120-160 °C) to ensure adequate vapor pressure.[6]

    • Maintain the H₂S gas line at room temperature.

  • Deposition Cycle:

    • Set the substrate temperature within the ALD window, typically between 300 °C and 400 °C.[6]

    • One ALD cycle consists of four steps:[19] a. Pulse Sr Precursor: Introduce the Sr precursor vapor into the chamber for a set time (e.g., 0.4 s). It will react with the substrate surface until all reactive sites are saturated. b. Purge 1: Purge the chamber with an inert gas (e.g., N₂) for a set time (e.g., 0.5 s) to remove unreacted precursor and byproducts. c. Pulse H₂S: Introduce H₂S gas into the chamber to react with the chemisorbed Sr layer, forming a monolayer of SrS. d. Purge 2: Purge the chamber again with N₂ to remove unreacted H₂S and byproducts.

    • Repeat this cycle until the desired film thickness is achieved. The thickness can be calculated by multiplying the number of cycles by the growth-per-cycle (GPC), which is typically between 0.6 and 3.0 Å/cycle.[16]

  • Post-Deposition:

    • Cool the reactor down to room temperature under a continuous N₂ flow before removing the samples.

    • Annealing is typically not required as films are crystalline as-deposited.[6]

Pulsed Laser Deposition (PLD)

PLD uses a high-power laser to ablate material from a target, creating a plasma plume that deposits onto a heated substrate.[12] This technique is known for its ability to maintain the stoichiometry of complex materials from the target to the film, making it excellent for depositing doped SrS films.[14][21]

Protocol:

  • Target and Substrate Preparation:

    • Prepare a high-density sintered pellet of SrS (or SrS doped with an element like Ce or Cu) to serve as the target.[14]

    • Select and clean substrates such as MgO (001) for epitaxial growth or glass for polycrystalline films.[8]

    • Mount the substrate on the heater, opposite the target, at a distance of 25-75 mm.[12]

  • System Setup:

    • Evacuate the deposition chamber to a high vacuum (e.g., base pressure of 2x10⁻⁷ torr).[12]

    • Heat the substrate to the desired deposition temperature, for example, 450 °C.[8]

    • If a reactive atmosphere is needed, introduce a low pressure of H₂S gas.[8]

  • Deposition Process:

    • Use a pulsed excimer laser (e.g., 248 nm wavelength) operating at a specific repetition rate (e.g., 1-20 Hz).[12]

    • Focus the laser beam onto the rotating target. The laser fluence should be adjustable, typically in the range of 1-4 J/cm².[12]

    • The laser ablates the target material, creating a plasma plume that travels to the substrate, where it condenses to form a thin film.[21]

    • Control the film thickness by adjusting the number of laser pulses.[21] Deposition rates can range from sub-angstrom to nearly 1 angstrom per shot.[12]

  • Post-Deposition Annealing:

    • After deposition, cool the sample in a controlled atmosphere (e.g., N₂ gas).

    • Post-deposition annealing can significantly improve the grain size and luminescent properties of the film.[14]

RF Magnetron Sputtering

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material by bombardment with energetic ions.[13][22] RF (Radio Frequency) sputtering is used for depositing insulating or dielectric materials like SrS, as it prevents charge buildup on the target surface.[23][24]

Protocol:

  • Target and Substrate Preparation:

    • Install a high-purity SrS target in the magnetron cathode.

    • Position cleaned substrates on the substrate holder.

    • For epitaxial growth on substrates like SrTiO₃ (STO), the substrate surface should be atomically smooth.[9]

  • System Setup:

    • Pump the chamber down to a base pressure in the high vacuum range.

    • Introduce a high-purity inert sputtering gas, typically Argon (Ar), and maintain a constant working pressure (e.g., 6-140 mTorr).[9]

    • Heat the substrate to the desired temperature, which can range from room temperature to 900 °C to control crystallinity.[9]

  • Deposition Process:

    • Apply RF power (e.g., 13.56 MHz) to the target. This ignites the Ar gas, creating a plasma.[23]

    • The magnetic field behind the target confines the plasma, increasing the ion bombardment efficiency.[13]

    • Positive Ar ions are accelerated towards the negatively biased target, sputtering Sr and S atoms.[22]

    • These sputtered atoms travel through the vacuum and deposit onto the substrate, forming the SrS thin film.

    • The deposition rate is controlled by the RF power, working pressure, and target-to-substrate distance.

  • Post-Deposition:

    • Turn off the RF power and gas flow.

    • Allow the substrates to cool to room temperature before venting the chamber.

    • Annealing may be performed to improve film properties if deposited at low temperatures.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a process where volatile metal-organic precursors are transported in a carrier gas to a heated substrate, where they react and decompose to form a thin film.[17] It is a versatile technique for depositing high-quality crystalline films.[10]

Protocol:

  • Substrate Preparation:

    • Clean glass or silicon substrates using standard solvent cleaning procedures.

    • Load substrates into the MOCVD reactor.

  • System Setup and Precursors:

    • Use a liquid delivery system for accurate and repeatable delivery of metal-organic reagents.[10]

    • The strontium precursor can be Sr(thd)₂. For doping, a precursor like Ce(thd)₄ can be used simultaneously.[10]

    • The sulfur source is typically H₂S gas.[10]

  • Deposition Process:

    • Heat the substrates to the deposition temperature, typically around 450 °C.[10]

    • Maintain the reactor at a low pressure, for example, 5 torr.[10]

    • Introduce the vapor of the Sr(thd)₂ precursor and H₂S gas into the reaction chamber using a carrier gas (e.g., N₂ or Ar).

    • The precursors react on the hot substrate surface, decomposing to form a crystalline SrS film.[10]

    • The growth rate and film composition are controlled by the substrate temperature and the flow rates of the precursors.

  • Post-Deposition:

    • After the deposition is complete, stop the precursor flow and cool the reactor under an inert gas flow.

    • Films are often crystalline as-deposited, showing a preferred (200) orientation.[10]

Spray Pyrolysis

Spray pyrolysis is a simple and inexpensive non-vacuum technique where a solution containing precursor salts is sprayed onto a heated substrate.[11][25] The droplets undergo pyrolytic decomposition on the hot surface, forming the desired compound.[18]

Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing a soluble strontium salt (e.g., strontium chloride, SrCl₂) and a sulfur source (e.g., thiourea).

    • The concentration of the solution will influence the film's thickness and morphology.

  • System Setup:

    • The setup consists of an atomizer (spray nozzle), a substrate heater, and a temperature controller.[25]

    • Preheat the glass substrates to the deposition temperature (e.g., 350 °C).[11]

  • Deposition Process:

    • Atomize the precursor solution into fine droplets using a carrier gas (e.g., compressed air).[25]

    • Direct the spray onto the heated substrate.

    • Upon hitting the hot surface, the solvent evaporates, and the precursors decompose and react to form a SrS film.[11]

    • Optimize spray parameters like spray rate, nozzle-to-substrate distance, and substrate temperature to obtain uniform and adherent films.[18]

  • Post-Deposition Treatment:

    • The as-deposited films are often polycrystalline.

    • A post-deposition firing or annealing step (e.g., at 500 °C) can be used to improve the crystallinity and quality of the films.[11]

Common Characterization Techniques

After deposition, a suite of characterization techniques is employed to analyze the film properties.[26]

  • X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and preferred orientation of the films.[26]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, grain size, and cross-sectional thickness.

  • Atomic Force Microscopy (AFM): Used to quantify surface roughness and observe surface topography at high resolution.[3]

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Determines the elemental composition and stoichiometry of the films.[8]

  • Rutherford Backscattering Spectrometry (RBS): A quantitative technique for determining film thickness and elemental composition.[2][15]

  • UV-Vis Spectroscopy: Measures optical properties like transmittance, absorbance, and allows for the calculation of the optical bandgap.

  • Photoluminescence (PL) and Electroluminescence (EL): Used to evaluate the light-emitting properties of the phosphor films, which is crucial for display applications.[14]

References

Application of Strontium Sulfide (SrS) in Next-Generation Display Technologies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium sulfide (B99878) (SrS) is an inorganic compound that has garnered significant interest as a versatile phosphor host material for applications in next-generation display technologies.[1] Its wide bandgap and ability to host a variety of luminescent activators, particularly rare-earth ions, allow for the generation of a wide range of emission colors.[2] This makes SrS a promising candidate for electroluminescent displays, field emission displays, and as a color conversion material in solid-state lighting.[3] When doped with elements such as cerium (Ce³⁺), europium (Eu²⁺), copper (Cu⁺), and manganese (Mn²⁺), SrS can produce vibrant blue, red, green, and orange light, respectively.[2][4] This document provides detailed application notes, experimental protocols, and performance data for SrS-based phosphors in display technologies.

Data Presentation: Performance of SrS-Based Phosphors

The following tables summarize key performance metrics for various SrS-based phosphors, providing a comparative overview for researchers.

Activator(s)Emission ColorPeak Emission Wavelength (nm)CIE Chromaticity Coordinates (x, y)Quantum Yield (QY)Reference
Eu²⁺Red~617(Not Specified)36.05%[4]
Eu²⁺, Dy³⁺Orange~626(Not Specified)Not Specified[5][6]
Ce³⁺Blue-Green483(Not Specified)Not Specified[7]
Cu⁺, Ag⁺Blue420 - 490(Not Specified)Not Specified[2]
Mn²⁺GreenNot Specified(0.325, 0.650)Not Specified[2]

Table 1: Photoluminescence and Electroluminescence Characteristics of Doped SrS Phosphors. This table provides a summary of the optical properties of SrS doped with various activators, which are crucial for their application in display technologies.

Experimental Protocols

Protocol 1: Solid-State Synthesis of SrS:Eu²⁺ Phosphor

This protocol details the conventional solid-state reaction method for synthesizing europium-doped strontium sulfide powder.

Materials:

  • Strontium carbonate (SrCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Europium(III) oxide (Eu₂O₃, 99.99%)

  • Activated carbon powder

  • Alumina (B75360) crucible

  • Tube furnace with a controlled atmosphere

Procedure:

  • Mixing of Precursors: Stoichiometric amounts of SrCO₃, S, and the desired molar concentration of Eu₂O₃ are thoroughly mixed in an agate mortar with a pestle.

  • Addition of Reducing Agent: A small amount of activated carbon is added to the mixture to create a weak reducing atmosphere during synthesis.[1]

  • Grinding: The mixture is ground for at least 30 minutes to ensure homogeneity.

  • Calcination: The ground powder is placed in an alumina crucible and transferred to a tube furnace.

  • Heating Program: The furnace is heated to 1100 °C at a rate of 5 °C/min under a continuous flow of a reducing gas (e.g., a mixture of 5% H₂ and 95% N₂).[4]

  • Sintering: The mixture is held at 1100 °C for 2-4 hours to allow for the solid-state reaction to complete.

  • Cooling: The furnace is cooled down to room temperature naturally.

  • Post-Processing: The resulting phosphor powder is gently ground again to break up any agglomerates.

Protocol 2: Fabrication of a Thin-Film Electroluminescent (TFEL) Device

This protocol outlines the steps for fabricating a standard double-insulator structure TFEL device using an SrS-based phosphor layer.

Materials:

  • Indium tin oxide (ITO) coated glass substrate

  • Insulating material sputtering target (e.g., Al₂O₃, Y₂O₃, or Si₃N₄)

  • SrS-based phosphor powder (synthesized as per Protocol 1 or commercially sourced)

  • Electron beam evaporation or sputtering system

  • Top electrode material (e.g., Aluminum)

Procedure:

  • Substrate Cleaning: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried with a nitrogen gun.

  • Deposition of the First Insulating Layer: A thin film of an insulating material (typically 200-300 nm) is deposited onto the ITO-coated side of the substrate using sputtering or electron beam evaporation.

  • Deposition of the SrS Phosphor Layer: The SrS-based phosphor layer (typically 500-1000 nm) is deposited onto the first insulating layer. This is a critical step and is often done by electron beam evaporation of the SrS powder. The substrate is typically heated during deposition to improve film quality.

  • Deposition of the Second Insulating Layer: A second thin film of the insulating material (identical to the first) is deposited on top of the phosphor layer.

  • Deposition of the Top Electrode: A metal top electrode (e.g., aluminum, typically 100-200 nm) is deposited onto the second insulating layer through a shadow mask to define the active device area.

  • Annealing: The completed device is often annealed in a controlled atmosphere (e.g., nitrogen or argon) to improve the crystallinity of the phosphor layer and the interfaces, which can enhance the electroluminescent performance.

Protocol 3: Characterization of SrS Phosphors and TFEL Devices

This section provides an overview of the key characterization techniques.

  • Structural and Morphological Characterization:

    • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized SrS phosphors.

    • Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and surface characteristics of the phosphor powders and the cross-section of the TFEL device layers.

  • Photoluminescence (PL) Measurement:

    • Excitation and Emission Spectra: A fluorescence spectrophotometer is used to measure the excitation and emission spectra of the phosphor powder. This helps to identify the optimal excitation wavelength and the emission color.

    • Quantum Yield (QY) Measurement: The absolute photoluminescence quantum yield is measured using an integrating sphere coupled to a spectrometer.[8][9][10] The sample is placed in the sphere and excited with a monochromatic light source. The ratio of emitted photons to absorbed photons gives the QY.[8]

  • Electroluminescence (EL) Characterization:

    • Luminance-Voltage (L-V) Characteristics: The fabricated TFEL device is driven by an AC voltage source. The emitted light is measured with a photometer or a spectroradiometer as a function of the applied voltage to determine the turn-on voltage and the brightness of the device.

    • Current-Voltage (I-V) Characteristics: The current flowing through the device is measured simultaneously with the applied voltage to understand the electrical behavior of the device.[11]

    • EL Spectrum and CIE Coordinates: The spectral distribution of the emitted light is measured using a spectroradiometer. From the spectrum, the Commission Internationale de l'Éclairage (CIE) 1931 chromaticity coordinates (x, y) are calculated to quantify the color of the emitted light.[12][13][14][15]

    • Lifetime and Stability: The device is operated at a constant voltage or brightness over an extended period, and the luminance is monitored to evaluate its operational stability and lifetime.[16]

Mandatory Visualizations

luminescence_mechanism cluster_host SrS Host Lattice cluster_activator Activator Ion (e.g., Eu²⁺) vb Valence Band cb Conduction Band es Excited State (4f⁶5d¹) cb->es Energy Transfer gs Ground State (4f⁷) excitation Excitation (e.g., High Electric Field) es->gs Luminescence excitation->cb Impact Excitation non_rad Non-radiative Relaxation rad Radiative Recombination (Photon Emission)

References

Application Notes and Protocols: Strontium Sulfide as a Precursor for Other Strontium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Strontium sulfide (B99878) (SrS) is a pivotal inorganic intermediate, primarily in the conversion of celestite (strontium sulfate (B86663), SrSO₄), the main ore of strontium, into more versatile and commercially valuable strontium compounds.[1][2] The most common industrial method, known as the "black ash" process, involves the high-temperature carbothermic reduction of celestite to produce strontium sulfide.[2][3][4][5] This process makes SrS a cost-effective and crucial starting point for the synthesis of a wide array of other strontium salts.

The reactivity of this compound, particularly its hydrolysis in water to form strontium hydroxide (B78521) and its reaction with acids to form the corresponding strontium salt, underpins its utility.[1][2] From SrS, one can readily synthesize strontium carbonate (SrCO₃), strontium chloride (SrCl₂), and strontium nitrate (B79036) (Sr(NO₃)₂). These compounds serve as precursors in various fields, including the manufacturing of pigments, luminescent materials, electroluminescent devices, ceramics, and specialty glass for television picture tubes.[3][6][7]

For professionals in drug development and biomedical research, strontium compounds are of particular interest for their role in bone metabolism.[8] Strontium ranelate, for example, is recognized as a dual-action anti-osteoporosis agent that concurrently stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[9][10] While the synthesis of complex molecules like strontium ranelate does not typically start directly from SrS, the fundamental strontium salts derived from it are essential building blocks for creating strontium-containing biomaterials and therapeutic agents.[8][11] Strontium-based nanoparticles are also being explored for targeted drug delivery and bone regeneration applications.[12][13]

Data Presentation: Synthesis Parameters

The following tables summarize key quantitative data for the synthesis of various strontium compounds using this compound as a precursor.

Table 1: Industrial Production of this compound (Black Ash Process)

Parameter Value Reference(s)
Raw Materials Celestite (SrSO₄), Carbon (Coke) [2][4]
Process Temperature 1100 - 1300 °C [1][2]
Conversion Efficiency 85 - 90% [1]

| Annual Production | ~300,000 metric tons |[1][2] |

Table 2: Synthesis of Strontium Carbonate (SrCO₃) from SrS Solution

Parameter Method A: Sodium Carbonate Method B: Carbonation (CO₂) Reference(s)
Reactant Sodium Carbonate (Na₂CO₃) Carbon Dioxide (CO₂) [2][3]
Medium Aqueous SrS solution Aqueous SrS solution [2][3]
Product SrCO₃ precipitate SrCO₃ precipitate [2][3]

| Yield | High (Precipitation reaction) | Effective, industrially used |[3][14] |

Table 3: Synthesis of Strontium Chloride (SrCl₂) from SrS

Parameter Value Reference(s)
Reactant Hydrochloric Acid (HCl) [1][15]
Reaction Equation SrS + 2HCl → SrCl₂ + H₂S [1]
Leaching Temp. (Black Ash) Hot Water (~90 °C) [3][16]

| SrS Leachate Conc. | 50 - 150 g/L | |

Experimental Protocols & Visualizations

This protocol outlines two common methods for converting an aqueous solution of this compound into strontium carbonate. The initial step, not detailed here, is the "black ash" process to produce SrS, which is then leached with hot water to create the aqueous solution.[3][4]

Method A: Reaction with Sodium Carbonate

  • Preparation: Prepare an aqueous solution of this compound by leaching "black ash" with hot water. Filter the solution to remove undissolved impurities like unreacted carbon and ore gangue.[3]

  • Reaction: To the filtered aqueous SrS solution, add a stoichiometric amount of a soluble carbonate salt, such as sodium carbonate (Na₂CO₃).

  • Precipitation: Strontium carbonate (SrCO₃), being insoluble, will precipitate out of the solution immediately.[3]

  • Recovery: The SrCO₃ precipitate is recovered through filtration.

  • Washing and Drying: Wash the collected precipitate with deionized water to remove soluble byproducts (e.g., sodium sulfide) and then dry it in an oven.[3]

Method B: Carbonation with Carbon Dioxide

  • Preparation: Prepare a filtered aqueous solution of this compound as described in Method A.

  • Reaction: Bubble carbon dioxide (CO₂) gas through the SrS solution. The reaction is: SrS + H₂O + CO₂ → SrCO₃ + H₂S.[1][2]

  • Precipitation: A precipitate of strontium carbonate will form.

  • Recovery and Processing: Recover, wash, and dry the SrCO₃ precipitate using conventional solid-liquid separation techniques.[3]

G cluster_input Starting Material cluster_process Process cluster_intermediate Intermediate cluster_conversion Conversion Pathways cluster_output Final Products Celestite Celestite Ore (SrSO₄) BlackAsh Black Ash Process (1100-1300 °C) Celestite->BlackAsh Carbon Carbon (Coke) Carbon->BlackAsh Leaching Leaching (Hot Water) BlackAsh->Leaching SrS_sol Aqueous this compound (SrS) Leaching->SrS_sol Na2CO3_reac React with Na₂CO₃ SrS_sol->Na2CO3_reac CO2_reac React with CO₂ SrS_sol->CO2_reac HCl_reac React with HCl SrS_sol->HCl_reac SrCO3 Strontium Carbonate (SrCO₃) Na2CO3_reac->SrCO3 CO2_reac->SrCO3 SrCl2 Strontium Chloride (SrCl₂) HCl_reac->SrCl2

Fig 1. General workflow from Celestite to key Strontium compounds via SrS.

This is a two-step synthesis where this compound is first converted to strontium carbonate, which is then reacted with nitric acid.[2][17]

Step 1: Synthesis of Strontium Carbonate (Intermediate)

  • Follow either Method A or B from Protocol 1 to synthesize and isolate pure, dry strontium carbonate powder from a this compound solution.

Step 2: Synthesis of Strontium Nitrate

  • Reaction Setup: Create an aqueous suspension of the strontium carbonate powder obtained in Step 1.

  • Acidification: Slowly add nitric acid (HNO₃) to the stirring suspension. Carbon dioxide gas will evolve. Continue adding acid until the effervescence ceases, indicating that all the carbonate has reacted.[18] The reaction is: SrCO₃ + 2HNO₃ → Sr(NO₃)₂ + H₂O + CO₂.

  • Reaction Conditions: The reaction can be carried out at mildly elevated temperatures (e.g., 40°C to 90°C) to ensure completion.[18]

  • Isolation: The resulting strontium nitrate is soluble in the aqueous solution. If needed, filter the solution to remove any unreacted impurities.

  • Crystallization: Evaporate the water from the clarified solution to crystallize the strontium nitrate product.

  • Drying: Dry the collected crystals to obtain the final product.

G start This compound (SrS) Aqueous Solution step1 Step 1: Carbonation Add Na₂CO₃ or CO₂ start->step1 intermediate Strontium Carbonate (SrCO₃) Precipitate step1->intermediate separation Filter, Wash & Dry intermediate->separation step2 Step 2: Nitration Add Nitric Acid (HNO₃) separation->step2 solution Strontium Nitrate (Sr(NO₃)₂) Aqueous Solution step2->solution crystallization Evaporate & Crystallize solution->crystallization end_product Strontium Nitrate (Sr(NO₃)₂) Final Product crystallization->end_product

Fig 2. Experimental workflow for the synthesis of Strontium Nitrate from SrS.

This protocol describes a pathway to a more complex strontium compound, using SrS as the initial precursor to an intermediate that is then used in the final synthesis.[15]

  • SrS Production: Produce this compound from celestite ore via high-temperature reduction with carbon (1100°C for 3 hours).[15]

  • SrCl₂ Formation: Leach the SrS with water and treat the resulting solution with dilute hydrochloric acid (HCl) to produce a solution of strontium chloride (SrCl₂).[15] Filter the solution to remove impurities.

  • Precursor Preparation: Mix the strontium chloride solution with titanium dioxide (TiO₂) and a stoichiometric amount of oxalic acid to form a strontium titanium oxalate (B1200264) complexing precursor.[15] Hydrogen peroxide may be added to facilitate the formation of a single-phase product.

  • Annealing: Anneal the precursor material at a high temperature (e.g., 1000°C for 1 hour) to yield strontium titanate (SrTiO₃) nanopowders.[15]

  • Characterization: The final product can be characterized by techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm phase purity and morphology.[15]

Relevance to Drug Development: Strontium in Bone Metabolism

Strontium's chemical similarity to calcium allows it to be incorporated into bone.[10] In pharmacology, strontium ranelate has been shown to rebalance (B12800153) bone turnover in favor of bone formation, making it an effective treatment for osteoporosis.[10][19]

Mechanism of Action:

  • Stimulates Bone Formation: Strontium activates calcium-sensing receptors, which promotes the differentiation of pre-osteoblasts into mature osteoblasts, thereby increasing the synthesis of new bone matrix proteins like collagen.[9][10]

  • Inhibits Bone Resorption: It also modulates the OPG/RANKL signaling pathway. It increases the production of osteoprotegerin (OPG) and decreases the expression of RANKL, a key factor for osteoclast formation. This action reduces the differentiation and activity of osteoclasts, leading to decreased bone resorption.[8][9]

This dual mechanism makes strontium a valuable element in the development of therapies for bone-related diseases. The fundamental strontium compounds derived from this compound serve as the basis for creating these advanced, biologically active materials.

G cluster_osteoblast Bone Formation cluster_osteoclast Bone Resorption Sr Strontium (Sr²⁺) Osteoblast Osteoblasts Sr->Osteoblast Stimulates Osteoclast Osteoclasts Sr->Osteoclast Inhibits BoneFormation Increased Bone Formation Osteoblast->BoneFormation Matrix Synthesis BoneResorption Decreased Bone Resorption Osteoclast->BoneResorption Inhibition of Activity

Fig 3. Dual action of Strontium on bone cells, relevant to drug development.

References

Green Synthesis of Strontium Sulfide Using Bioethanol Reduction: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of environmentally benign synthetic methodologies has led to the exploration of "green chemistry" principles in materials science. This document details the green synthesis of strontium sulfide (B99878) (SrS) through the reduction of strontium sulfate (B86663) (SrSO₄) using bioethanol. This approach presents a sustainable alternative to traditional carbothermic reduction methods, which are energy-intensive and contribute to greenhouse gas emissions.[1][2] Strontium sulfide is a versatile inorganic compound, and its synthesis via a green route opens avenues for its application in various fields, including as a precursor for other strontium compounds with pharmaceutical relevance.[2] While direct applications of this compound in drug development are not yet established, its nanoparticle form holds potential in bioimaging.[3][4] This document provides detailed protocols for the synthesis and characterization of this compound, along with a discussion of its potential applications and safety considerations.

Data Presentation

The efficiency of the bioethanol-mediated reduction of strontium sulfate is highly dependent on the reaction temperature. The following table summarizes the key quantitative data from thermogravimetric analysis (TGA) of this process.[1]

Parameter Value Conditions
Starting Material Synthetic Strontium Sulfate (SrSO₄)-
Reducing Agent Bioethanol (in Argon carrier gas)7% (v/v)
Reaction Temperature 850 °CIsothermal
900 °CIsothermal
950 °CIsothermal
Conversion to SrS --
@ 850 °C--
@ 900 °C--
@ 950 °C97%Within 24 minutes
Reduction Time --
@ 850 °C~135 minutes-
@ 900 °C--
@ 950 °C24 minutes-

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the green synthesis of this compound.

Protocol 1: Synthesis of Strontium Sulfate (Precursor)

This protocol describes the laboratory-scale synthesis of strontium sulfate via precipitation.

Materials:

  • Strontium nitrate (B79036) (Sr(NO₃)₂)

  • Sulfuric acid (H₂SO₄, 98%)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers

  • Vacuum filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Prepare Strontium Nitrate Solution: Dissolve 5.29 g of strontium nitrate in 10 mL of distilled water in a beaker under continuous magnetic stirring at room temperature.

  • Precipitation: Slowly add 1.5 mL of 98% sulfuric acid dropwise to the strontium nitrate solution. A white precipitate of strontium sulfate will form immediately.

  • Homogenization: Continue stirring the reaction mixture at 500 rpm for 10 minutes to ensure complete reaction.

  • Isolation and Washing: Isolate the strontium sulfate precipitate using vacuum filtration with a 125 mm diameter filter paper.

  • Wash the precipitate with 600 mL of distilled water in several aliquots to remove any residual reactants.

  • Drying: Dry the collected strontium sulfate precipitate in a drying oven at 80°C for 4 hours.[5]

Protocol 2: Green Reduction of Strontium Sulfate to this compound

This protocol details the reduction of the synthesized strontium sulfate using bioethanol in a thermogravimetric analyzer (TGA). A tube furnace with a controlled atmosphere can also be adapted for this process.

Materials and Equipment:

  • Synthesized strontium sulfate powder

  • Thermogravimetric Analyzer (TGA) with a furnace capable of reaching at least 1000°C

  • Gas flow controllers for Argon (Ar)

  • Liquid scrubber or bubbler

  • Bioethanol (anhydrous)

  • Inert crucibles (e.g., alumina)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried strontium sulfate powder into an inert TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA.

    • Set up a gas delivery system where a controlled flow of Argon carrier gas is passed through a liquid scrubber containing bioethanol to introduce ethanol (B145695) vapor into the TGA.[1]

    • The flow rates of the carrier gas and any dilution gas should be adjusted to achieve a 7% (v/v) ethanol concentration in the gas stream entering the TGA.[1] The total gas flow rate should be maintained at 100 mL/min.[1]

  • Thermal Program:

    • Heat the sample from ambient temperature to the desired isothermal temperature (850, 900, or 950 °C) at a heating rate of 10 °C/min under a pure Argon atmosphere.[1]

    • Once the target temperature is reached, switch the gas flow to the Argon-bioethanol mixture.

    • Hold the sample at the isothermal temperature until no further weight loss is observed in the TGA, indicating the completion of the reduction reaction.[1]

  • Cooling and Collection: After the reaction is complete, switch the gas flow back to pure Argon and cool the furnace to room temperature. Carefully remove the crucible containing the this compound product.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • X-ray Diffraction (XRD): To confirm the crystalline phase of the product and ensure complete conversion from strontium sulfate to this compound.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized this compound.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the product and confirm the presence of strontium and sulfur.

Applications in Drug Development and Beyond

While this compound is not directly used as a therapeutic agent, its applications in related fields are noteworthy:

  • Precursor for other Strontium Compounds: this compound is a key intermediate in the production of other strontium salts like strontium carbonate and strontium nitrate.[6] Some strontium compounds, such as strontium ranelate, have been used in the treatment of osteoporosis.[7][8]

  • Potential for Bioimaging: Metal sulfide nanoparticles are being investigated for their use in various bioimaging modalities.[3][4] Green-synthesized this compound nanoparticles could potentially be explored for applications in fluorescence or other imaging techniques, though this remains an area for future research.

  • Phosphorescent Materials: this compound is well-known for its use in phosphorescent (glow-in-the-dark) materials.[6]

Safety Considerations

This compound requires careful handling due to the following hazards:

  • Release of Hydrogen Sulfide: this compound reacts with moisture and acids to release highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[6][9] All handling should be performed in a well-ventilated fume hood.

  • Toxicity: While stable strontium has low toxicity, this compound is classified as hazardous.[10][11] Inhalation and ingestion should be avoided.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Green Reduction cluster_2 Characterization sr_nitrate Strontium Nitrate Solution precipitation Precipitation sr_nitrate->precipitation h2so4 Sulfuric Acid h2so4->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying srso4 Strontium Sulfate (SrSO4) drying->srso4 tga TGA/Tube Furnace srso4->tga heating Heating (850-950°C) tga->heating bioethanol Bioethanol Vapor (7% v/v in Ar) bioethanol->tga srs This compound (SrS) heating->srs xrd XRD srs->xrd sem SEM srs->sem eds EDS srs->eds

Caption: Workflow for the green synthesis of this compound.

Logical Relationship of Components

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs srso4 Strontium Sulfate (SrSO4) reduction Bioethanol Reduction srso4->reduction bioethanol Bioethanol bioethanol->reduction energy Thermal Energy energy->reduction srs This compound (SrS) reduction->srs byproducts Gaseous Byproducts (e.g., CO2, H2O) reduction->byproducts

Caption: Key components of the bioethanol reduction process.

Signaling Pathway (Hypothetical for Nanoparticle Uptake)

While no specific signaling pathways for this compound are documented, the following diagram illustrates a hypothetical pathway for the uptake of this compound nanoparticles by a cell for bioimaging purposes.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular srs_np SrS Nanoparticle receptor Surface Receptor srs_np->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation imaging Bioimaging Signal lysosome->imaging Signal Generation

Caption: Hypothetical cellular uptake of SrS nanoparticles.

References

Application Notes and Protocols: Strontium Sulfide-Graphene Composites for Advanced Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis, characterization, and application of strontium sulfide-graphene (SrS-graphene) composites in energy storage devices. The information is curated for professionals in research and development who are exploring novel materials for next-generation supercapacitors and batteries.

Introduction

Strontium sulfide (B99878) (SrS), a member of the alkaline earth metal sulfides, has garnered interest in energy storage due to its unique electronic and chemical properties. When integrated with graphene, a two-dimensional carbon nanomaterial renowned for its exceptional electrical conductivity, large surface area, and mechanical robustness, the resulting composite material exhibits synergistic effects that can significantly enhance electrochemical performance.[1][2] The graphene matrix not only improves the conductivity of the overall electrode but also provides a robust scaffold that can buffer the volume changes associated with ion insertion and extraction, thereby improving the cycling stability of the energy storage device.[3][4]

Recent studies have demonstrated the potential of SrS-graphene composites, particularly when doped with nitrogen-graphene quantum dots (N-GQDs), in high-performance "supercapattery" devices. These devices bridge the gap between supercapacitors and batteries, offering both high power and energy density.[5][6]

Data Presentation: Electrochemical Performance

The following table summarizes the key quantitative data obtained from the electrochemical characterization of a this compound/nitrogen-graphene quantum dot (SrS/N-GQDs) composite.

ParameterValueConditionsReference
Three-Electrode Configuration
Specific Capacity (Cs)737 C/gat 1 A/g[5][6]
Asymmetric Supercapattery (SrS/N-GQDs//AC)
Specific Capacity (Cs)167 C/gat 1 A/g[5][6]
Energy Density35.7 Wh/kg-[5][6]
Power Density1440 W/kg-[5][6]
Cycling Stability91% capacity retentionafter 5000 cycles[5][6]
Material Properties
BET Surface Area (SrS/N-GQDs)15.50 m²/g-[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of SrS-graphene composites for energy storage applications.

Protocol 1: Synthesis of this compound (SrS)

This protocol describes the hydrothermal synthesis of this compound.

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer

  • Autoclave

  • Centrifuge

  • Oven

Procedure:

  • Prepare a 0.8 M solution of strontium nitrate hexahydrate by dissolving the appropriate amount in 30 mL of DI water.

  • Prepare a 0.8 M solution of sodium sulfide hydrate by dissolving the appropriate amount in 30 mL of DI water.

  • While continuously stirring, add the sodium sulfide hydrate solution dropwise to the strontium nitrate hexahydrate solution. Continue stirring for 30 minutes to ensure a homogeneous mixture.

  • Transfer the resulting solution to a stainless-steel autoclave and heat it at 120 °C for 6 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation and wash it repeatedly with DI water and ethanol to remove any unreacted precursors and impurities.

  • Dry the final product in an oven at 50 °C for 4 hours to obtain this compound powder.

Protocol 2: Synthesis of Nitrogen-Doped Graphene Quantum Dots (N-GQDs)

This protocol outlines the hydrothermal synthesis of N-GQDs.

Materials:

  • Graphene oxide (GO)

  • Hydrogen peroxide (H₂O₂)

  • Ammonia (B1221849) solution (NH₃·H₂O)

  • DI water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Autoclave

  • Dialysis membrane

Procedure:

  • Disperse graphene oxide in DI water to form a stable suspension.

  • Add hydrogen peroxide and ammonia solution to the graphene oxide suspension.

  • Transfer the mixture to a stainless-steel autoclave and heat at a temperature between 120-180 °C for 6-12 hours.[6]

  • After cooling, purify the resulting N-GQD solution by dialysis against DI water for 24 hours to remove small molecules and ions.[6]

Protocol 3: Synthesis of SrS/N-GQDs Composite

This protocol details the formation of the this compound/nitrogen-graphene quantum dot composite.

Materials:

  • Synthesized this compound (SrS) powder

  • Synthesized Nitrogen-Doped Graphene Quantum Dot (N-GQD) solution

  • DI water

Equipment:

  • Beaker

  • Magnetic stirrer

  • Autoclave

  • Centrifuge

  • Oven

Procedure:

  • Disperse 0.5 g of the synthesized SrS powder and 0.5 g of N-GQDs in 30 mL of DI water.

  • Stir the mixture vigorously for 30 minutes to ensure uniform dispersion.

  • Transfer the suspension to a stainless-steel autoclave and heat at 120 °C for 6 hours.

  • After cooling, collect the composite material by centrifugation.

  • Wash the product multiple times with DI water and ethanol to remove any residual precursors.

  • Dry the final SrS/N-GQDs composite in an oven at 50 °C for 4 hours.

Protocol 4: Electrode Fabrication

This protocol describes the preparation of the working electrode for electrochemical measurements.

Materials:

  • SrS/N-GQDs composite (active material)

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Nickel foam or stainless steel mesh (current collector)

Equipment:

  • Mortar and pestle or slurry mixer

  • Doctor blade or spatula

  • Vacuum oven

  • Electrode pressing machine

Procedure:

  • Prepare a slurry by mixing the SrS/N-GQDs composite, carbon black, and PVDF in a weight ratio of 80:10:10.

  • Add a few drops of NMP to the mixture and grind it until a homogeneous slurry is formed.

  • Coat the slurry onto a pre-cleaned nickel foam or stainless steel mesh current collector.

  • Dry the coated electrode in a vacuum oven at 80 °C for 12 hours to completely remove the solvent.

  • Press the electrode using an electrode pressing machine to ensure good contact between the active material and the current collector.

Protocol 5: Electrochemical Characterization

This section outlines the standard electrochemical tests performed to evaluate the energy storage performance of the SrS-graphene composite.

5.1 Three-Electrode System Setup

  • Working Electrode: The fabricated SrS/N-GQDs electrode.

  • Counter Electrode: A platinum wire or a graphite (B72142) rod.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte: An aqueous solution of potassium hydroxide (B78521) (KOH) (e.g., 2 M or 6 M) is commonly used.

5.2 Cyclic Voltammetry (CV)

  • Purpose: To investigate the capacitive behavior and redox reactions of the electrode material.

  • Procedure:

    • Set up the three-electrode cell.

    • Define the potential window (e.g., -0.2 V to 0.6 V vs. SCE).

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

    • Analyze the shape of the CV curves to determine the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance).

5.3 Galvanostatic Charge-Discharge (GCD)

  • Purpose: To determine the specific capacitance, energy density, power density, and cycling stability.

  • Procedure:

    • Set up the three-electrode cell.

    • Apply a constant current density (e.g., 1 A/g, 2 A/g, 5 A/g) to charge and discharge the electrode within the defined potential window.

    • Record the time taken for charging and discharging.

    • Repeat the charge-discharge process for a large number of cycles (e.g., 5000 cycles) to evaluate the cycling stability.

5.4 Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To study the internal resistance and ion diffusion kinetics of the electrode.

  • Procedure:

    • Set up the three-electrode cell.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

    • Analyze the Nyquist plot to determine the equivalent series resistance (ESR), charge transfer resistance, and Warburg impedance.[7]

Protocol 6: Asymmetric Supercapattery Assembly

This protocol describes the fabrication of an asymmetric supercapacitor device.

Materials:

  • SrS/N-GQDs electrode (anode)

  • Activated carbon (AC) electrode (cathode)

  • Separator (e.g., filter paper)

  • Electrolyte (e.g., 2 M KOH)

Equipment:

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

Procedure:

  • Prepare the cathode by creating a slurry of activated carbon, carbon black, and PVDF (e.g., 80:10:10 ratio) in NMP and coating it onto a current collector, following the same procedure as for the anode (Protocol 4).

  • Cut the anode and cathode to the desired size for the coin cell.

  • Soak the anode, cathode, and separator in the electrolyte for a few minutes.

  • Assemble the coin cell in the following order: negative casing, anode, separator, cathode, spacer, spring, and positive casing.

  • Crimp the coin cell using a crimping machine to ensure it is well-sealed.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Electrochemical Characterization SrS_synth Synthesis of SrS (Hydrothermal) Composite_synth Synthesis of SrS/N-GQDs Composite SrS_synth->Composite_synth NGQD_synth Synthesis of N-GQDs (Hydrothermal) NGQD_synth->Composite_synth Electrode_fab Electrode Fabrication Composite_synth->Electrode_fab Device_assembly Asymmetric Supercapattery Assembly Electrode_fab->Device_assembly CV Cyclic Voltammetry (CV) Device_assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Device_assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Device_assembly->EIS logical_relationship SrS This compound (SrS) Composite SrS-Graphene Composite SrS->Composite Graphene Graphene/N-GQDs Graphene->Composite High_Conductivity High Electrical Conductivity Composite->High_Conductivity Large_Surface_Area Large Surface Area Composite->Large_Surface_Area Improved_Stability Improved Cycling Stability Composite->Improved_Stability Enhanced_Performance Enhanced Electrochemical Performance High_Conductivity->Enhanced_Performance Large_Surface_Area->Enhanced_Performance Improved_Stability->Enhanced_Performance

References

Application Notes and Protocols for the Production of Strontium Sulfide for X-ray Screens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Strontium sulfide (B99878) (SrS) is a crucial inorganic compound utilized as a phosphor material in various applications, including X-ray imaging screens. Its ability to emit light upon exposure to X-ray radiation makes it a valuable component in the fabrication of detectors for medical and industrial radiography. The synthesis of high-purity strontium sulfide with controlled particle size is essential for optimizing the performance of these screens. This document provides detailed application notes and experimental protocols for the production of this compound, targeting researchers, scientists, and professionals in drug development who may utilize X-ray imaging techniques. The primary methods covered are the carbothermal reduction of strontium sulfate (B86663) and a solid-state reaction method.

Methods of Production

Several methods have been developed for the synthesis of this compound. The most common and industrially significant method is the carbothermal reduction of strontium sulfate (celestite). Other laboratory-scale methods include solid-state reactions, hydrothermal synthesis, and metal-organic chemical vapor deposition (MOCVD). This document will focus on the two most accessible methods for a research environment: carbothermal reduction and solid-state reaction.

Carbothermal Reduction of Strontium Sulfate

This widely used method involves the high-temperature reduction of strontium sulfate (SrSO₄), the primary strontium ore known as celestite, using a carbonaceous reducing agent such as coke.[1][2] The overall reaction is as follows:

SrSO₄ + 2C → SrS + 2CO₂[1]

This process is typically carried out in a furnace at elevated temperatures.[1] The resulting product, often referred to as "black ash," contains this compound, which can then be further purified.[3]

Solid-State Reaction

The solid-state reaction method offers a pathway to synthesize this compound phosphors with specific dopants to tailor their luminescent properties.[4] This method involves heating a mixture of a strontium salt (e.g., strontium carbonate, SrCO₃), a sulfur source, and any desired dopants at high temperatures.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the production of this compound via carbothermal reduction and solid-state reaction methods.

Table 1: Carbothermal Reduction of Strontium Sulfate

ParameterValueReference
Starting MaterialCelestite ore (SrSO₄)[1][2]
Reducing AgentCoke or Bioethanol[1][5]
Temperature Range950–1300 °C[2][3]
Optimal Temperature1200-1300 °C for complete conversion[3]
Reaction Time24 minutes to several hours[5]
Conversion EfficiencyUp to 97%[5]
Product Purity82-85% water-soluble SrS in smelt

Table 2: Solid-State Reaction for SrS:Ce³⁺,Na⁺ Phosphor

ParameterValueReference
Strontium PrecursorStrontium carbonate (SrCO₃)[4]
Sulfur SourceSulfur flower (S)[4]
DopantsCerium oxide (CeO₂), Sodium carbonate (Na₂CO₃)[4]
Excitation Wavelength430 nm[4]
Emission Wavelength Range430–700 nm[4]

Experimental Protocols

Protocol 1: Carbothermal Reduction of Strontium Sulfate

This protocol describes a laboratory-scale procedure for the production of this compound from strontium sulfate using a carbon-based reducing agent.

Materials:

  • Strontium sulfate (SrSO₄) powder

  • Activated charcoal or coke, finely powdered

  • High-temperature furnace with temperature control

  • Ceramic crucible

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Mixing: Thoroughly mix strontium sulfate powder with a stoichiometric excess of the carbon reducing agent. A typical molar ratio of C:SrSO₄ is 2:1.

  • Crucible Loading: Place the mixture into a ceramic crucible.

  • Furnace Setup: Place the crucible in the center of a tube furnace.

  • Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., argon) to remove oxygen. Maintain a slow flow of the inert gas throughout the experiment.

  • Heating Ramp: Heat the furnace to the target temperature range of 1100–1300 °C.[1] A controlled heating rate of 10 °C/min is recommended.[5]

  • Isothermal Reaction: Maintain the temperature for a sufficient duration to ensure complete reaction. This can range from 30 minutes to several hours depending on the scale and specific conditions.

  • Cooling: After the reaction is complete, cool the furnace down to room temperature under the inert atmosphere.

  • Product Recovery: The resulting solid product is this compound.

Protocol 2: Solid-State Synthesis of Ce³⁺-doped SrS Phosphor

This protocol outlines the synthesis of a cerium-doped this compound phosphor, which is suitable for applications requiring specific luminescent properties.[4]

Materials:

  • Strontium carbonate (SrCO₃, 99.5%)

  • Sulfur flower (S, 99.999%)

  • Cerium oxide (CeO₂, 99.9%)

  • Alumina (B75360) crucible

  • Tube furnace with programmable temperature controller

  • Inert atmosphere (e.g., N₂)

Procedure:

  • Precursor Mixing: Weigh stoichiometric amounts of strontium carbonate, sulfur, and cerium oxide. For a series of phosphors with varying Ce³⁺ content, the molar ratio of Ce can be adjusted (e.g., x = 0.005–0.05 in Sr₁-ₓCeₓS).[4]

  • Grinding: Thoroughly grind the mixture in an agate mortar to ensure homogeneity.

  • Crucible Loading: Transfer the ground powder into an alumina crucible.

  • Furnace Setup: Place the crucible in a tube furnace.

  • Sintering: Heat the mixture under a nitrogen atmosphere. A typical heating program involves ramping to a high temperature (e.g., 900-1200 °C) and holding for several hours to facilitate the solid-state reaction and crystallization.

  • Cooling: Allow the furnace to cool down to room temperature naturally.

  • Post-Processing: The resulting phosphor powder can be gently ground again to break up any agglomerates.

Visualizations

Experimental Workflow: Carbothermal Reduction

Carbothermal_Reduction cluster_0 Preparation cluster_1 Reaction cluster_2 Product Recovery Mix Mix SrSO4 and Carbon Load Load into Crucible Mix->Load Heat Heat in Furnace (1100-1300 °C) Load->Heat Cool Cool to Room Temp Heat->Cool Reaction Complete Inert Inert Atmosphere (Ar or N2) Inert->Heat Recover Recover SrS Product Cool->Recover

Caption: Workflow for the carbothermal reduction of strontium sulfate.

Logical Relationship: Factors Affecting SrS Purity in Carbothermal Reduction

Purity_Factors Temp Reaction Temperature Purity SrS Purity and Yield Temp->Purity Increases conversion Time Reaction Time Time->Purity Ensures completion Ratio C:SrSO4 Ratio Ratio->Purity Affects stoichiometry

References

Application Note: Cerium and Bismuth Co-doped Strontium Sulfide for Solid-State Lighting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the synthesis, characterization, and potential applications of Cerium (Ce) and Bismuth (Bi) co-doped Strontium Sulfide (B99878) (SrS) phosphors for solid-state lighting. It includes experimental protocols, data presentation in tabular format, and visualizations of key processes.

Introduction

Cerium-doped Strontium Sulfide (SrS:Ce) is a well-known phosphor material that exhibits broad-band emission in the blue-green to yellow region of the visible spectrum, making it a candidate for phosphor-converted white light-emitting diodes (pc-WLEDs). Similarly, Bismuth-doped this compound (SrS:Bi) shows characteristic blue-green emission. The co-doping of SrS with both Ce³⁺ and Bi³⁺ ions presents an intriguing possibility for tuning the photoluminescent properties through energy transfer, potentially leading to a single-phase phosphor with a broad emission spectrum covering a significant portion of the visible range, which is highly desirable for high-quality solid-state lighting.

This application note details the synthesis of SrS:Ce,Bi phosphors via a solid-state reaction method, outlines the key characterization techniques, and discusses the anticipated photoluminescent properties and the underlying energy transfer mechanism.

Experimental Protocols

Synthesis of SrS:Ce,Bi Phosphor via Solid-State Reaction

This protocol describes the synthesis of SrS doped with varying concentrations of Ce³⁺ and Bi³⁺ using a high-temperature solid-state reaction method.

Materials:

  • Strontium Carbonate (SrCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Cerium Oxide (CeO₂, 99.99%)

  • Bismuth Oxide (Bi₂O₃, 99.9%)

  • Ammonium Chloride (NH₄Cl, as flux)

  • Activated Carbon (C, as a reducing agent)

  • Ethanol (B145695) (99.5%)

  • Alumina (B75360) crucibles

  • Tube furnace with a controlled atmosphere

Procedure:

  • Stoichiometric Weighing: Weigh the starting materials according to the desired stoichiometry of Sr₁₋ₓ₋ᵧS:Ceₓ,Biᵧ. For example, for Sr₀.₉₈₅S:Ce₀.₀₁,Bi₀.₀₀₅, calculate the molar ratios of SrCO₃, S, CeO₂, and Bi₂O₃. Add a small amount of NH₄Cl (e.g., 2 wt%) as a flux to promote crystal growth and activated carbon for a reducing atmosphere.

  • Mixing and Grinding: Transfer the weighed powders to an agate mortar. Add a sufficient amount of ethanol to form a slurry and grind the mixture for at least 30 minutes to ensure homogeneity.

  • Drying: Dry the resulting slurry in an oven at 80°C for 2 hours to evaporate the ethanol completely.

  • Sintering: Place the dried powder in an alumina crucible and transfer it to a tube furnace.

  • Heat Treatment:

    • Heat the furnace to 600°C at a rate of 5°C/min under a reducing atmosphere (e.g., a mixture of 95% N₂ and 5% H₂) and hold for 1 hour to decompose the strontium carbonate.

    • Increase the temperature to 1000-1200°C at a rate of 5°C/min and hold for 2-4 hours to facilitate the solid-state reaction and dopant incorporation.

  • Cooling and Pulverization: Allow the furnace to cool down naturally to room temperature. The resulting sintered cake is then finely ground into a powder using an agate mortar and pestle.

Characterization Methods

2.2.1 Structural and Morphological Analysis:

  • X-ray Diffraction (XRD): The crystal structure and phase purity of the synthesized phosphors are analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Scanning Electron Microscopy (SEM): The particle size, morphology, and agglomeration of the phosphor powders are observed using a scanning electron microscope.

2.2.2 Photoluminescence (PL) Spectroscopy:

  • PL Excitation and Emission Spectra: Photoluminescence (PL) excitation and emission spectra are recorded at room temperature using a fluorescence spectrophotometer equipped with a xenon lamp as the excitation source.

  • Quantum Yield (QY) Measurement: The absolute photoluminescence quantum yield is measured using an integrating sphere coupled to the fluorescence spectrophotometer.

  • Thermal Quenching Analysis: The temperature-dependent luminescence is measured by placing the sample in a cryostat or on a heating stage connected to the spectrophotometer. The emission intensity is recorded as a function of temperature.

Data Presentation

The following tables summarize the expected quantitative data for SrS:Ce, SrS:Bi, and the anticipated properties of co-doped SrS:Ce,Bi. The data for the co-doped material is a hypothetical representation based on the potential for energy transfer and combined emission.

Table 1: Photoluminescence Properties of Doped SrS Phosphors

Phosphor CompositionExcitation Peak(s) (nm)Emission Peak(s) (nm)Stokes Shift (nm)FWHM (nm)CIE Coordinates (x, y)
SrS:Ce³⁺~430~485, ~530~55, ~100~60, ~70(0.28, 0.45)
SrS:Bi³⁺~414~494~80~85(0.18, 0.32)
SrS:Ce³⁺,Bi³⁺ (Expected)~420~490, ~540~70, ~120~100(0.30, 0.48)

Table 2: Quantum Yield and Thermal Stability

Phosphor CompositionInternal Quantum Yield (%)Thermal Quenching Temperature (T₅₀) (°C)Activation Energy (Eₐ) (eV)
SrS:Ce³⁺~60-70~150~0.25
SrS:Bi³⁺~50-60~130~0.22
SrS:Ce³⁺,Bi³⁺ (Expected)>70>160>0.28

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start weighing Stoichiometric Weighing of Precursors (SrCO₃, S, CeO₂, Bi₂O₃, NH₄Cl, C) start->weighing mixing Wet Grinding in Ethanol weighing->mixing drying Drying at 80°C mixing->drying sintering Two-Step Sintering (600°C and 1100°C) in Reducing Atmosphere drying->sintering grinding Pulverization sintering->grinding phosphor SrS:Ce,Bi Phosphor Powder grinding->phosphor characterization Characterization phosphor->characterization xrd XRD (Phase & Structure) characterization->xrd sem SEM (Morphology) characterization->sem pl PL Spectroscopy (Excitation, Emission, QY) characterization->pl tq Thermal Quenching Analysis characterization->tq

Caption: Synthesis and characterization workflow for SrS:Ce,Bi phosphor.

Energy Level and Transition Diagram

energy_levels cluster_Ce Ce³⁺ cluster_Bi Bi³⁺ 5d 5d 4f ²F₇/₂ ²F₅/₂ (4f) 5d->4f Ce³⁺ Emission (~485, 530 nm) 3P1 ³P₁ 5d->3P1 Non-radiative 1S0 ¹S₀ 3P1->1S0 Bi³⁺ Emission (~494 nm) Excitation Excitation (~420 nm) Excitation->5d Absorption ET Energy Transfer

Caption: Proposed energy transfer mechanism in SrS:Ce,Bi phosphor.

Discussion

The co-doping of SrS with Ce³⁺ and Bi³⁺ is anticipated to yield a phosphor with tunable and broad-band emission suitable for white LEDs. The proposed mechanism involves the absorption of blue light by the Ce³⁺ ions, followed by either direct emission from the Ce³⁺ centers or non-radiative energy transfer to the Bi³⁺ ions, which then emit light. This energy transfer process could lead to a combined emission spectrum that is broader than that of the singly doped phosphors, potentially improving the color rendering index (CRI) of a fabricated white LED.

The efficiency of the energy transfer will depend on the spectral overlap between the emission of the sensitizer (B1316253) (Ce³⁺) and the excitation of the activator (Bi³⁺), as well as the distance between the dopant ions. Optimizing the concentrations of Ce³⁺ and Bi³⁺ will be crucial to maximize the energy transfer efficiency and achieve the desired emission color. Furthermore, the co-doping is expected to enhance the thermal stability of the phosphor, which is a critical parameter for high-power LED applications.

Conclusion

Cerium and bismuth co-doped this compound is a promising phosphor material for solid-state lighting applications. The solid-state reaction method provides a straightforward route for its synthesis. The potential for efficient energy transfer from Ce³⁺ to Bi³⁺ offers a pathway to tune the emission spectrum and enhance the overall performance of the phosphor. Further research is warranted to optimize the dopant concentrations and fully characterize the luminescent properties of this co-doped system for its successful integration into next-generation white LEDs.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Quantum Yield of Strontium Sulfide Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the synthesis of high quantum yield strontium sulfide (B99878) (SrS) phosphors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Strontium Sulfide (SrS) phosphors?

A1: The most prevalent and well-established method for synthesizing SrS phosphors is the high-temperature solid-state reaction method.[1][2] This technique involves intimately mixing precursor materials and firing them at elevated temperatures to induce a chemical reaction and form the desired phosphor crystal structure. Another approach is the carbothermal reduction method, which can be advantageous as it may not require the use of hazardous gases like hydrogen sulfide (H₂S).[3][4]

Q2: How does the synthesis temperature affect the properties of SrS phosphors?

A2: Synthesis temperature is a critical parameter that significantly influences the crystallinity, phase purity, and ultimately, the luminescent properties of SrS phosphors. Firing at temperatures that are too low may result in incomplete reactions and the presence of secondary phases, which can be detrimental to the quantum yield.[2] Conversely, excessively high temperatures can lead to particle sintering and the formation of undesirable crystal structures. For instance, in the synthesis of SrS:Eu,Sm phosphors, calcination at 1100°C for one hour has been shown to yield good luminescence properties.[5]

Q3: What is the role of a flux in SrS phosphor synthesis?

A3: A flux is a chemical agent added in small quantities to the precursor mixture to facilitate the reaction and improve the properties of the final phosphor. Fluxes can lower the required reaction temperature, promote the growth of well-formed crystals, and enhance the diffusion of activator ions into the host lattice, all of which can lead to a significant increase in luminescence intensity.[6][7] Ammonium chloride (NH₄Cl) is a commonly used flux in the synthesis of sulfide phosphors and has been shown to enhance emission intensity.[6][7]

Q4: Can co-doping improve the quantum yield of SrS phosphors?

A4: Yes, co-doping with a secondary rare-earth or transition metal ion can significantly enhance the quantum yield and modify the luminescent properties of SrS phosphors. A co-dopant can act as a "sensitizer," which efficiently absorbs excitation energy and then transfers it to the primary activator ion (e.g., Eu²⁺), thereby increasing the overall emission intensity. For example, co-activating with Ce³⁺ and Eu²⁺ in a similar host has been demonstrated to improve quantum efficiency compared to singly doped phosphors.[8]

Q5: How is the quantum yield of a powder phosphor measured?

A5: The quantum yield of a powder phosphor is typically measured using a fluorescence spectrophotometer equipped with an integrating sphere. The absolute quantum yield is calculated as the ratio of the number of photons emitted by the phosphor to the number of photons absorbed from the excitation source.[9] This measurement requires careful correction for instrument response and the reflectivity of the integrating sphere.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Luminescence Intensity / Low Quantum Yield - Incomplete reaction due to insufficient temperature or time.- Presence of impurity phases.- Poor crystallinity.- Non-optimal activator or co-dopant concentration.- Inefficient energy transfer from host to activator.- Optimize the firing temperature and duration. A typical starting point for SrS phosphors is around 1100°C for 1-4 hours.[5]- Use high-purity precursors to minimize contaminants.- Introduce a flux, such as 1-5 wt% NH₄Cl, to promote crystal growth and reaction completion.[6]- Systematically vary the concentration of the primary activator (e.g., Eu²⁺) and co-dopant (e.g., Ce³⁺) to find the optimal doping levels.- Ensure intimate mixing of precursors using techniques like ball milling.
Presence of Unwanted Peaks in XRD Pattern - Incomplete solid-state reaction.- Incorrect precursor stoichiometry.- Reaction with the crucible material.- Unintended oxidation of sulfide precursors.- Increase the firing temperature or duration.- Perform multiple grinding and firing cycles to ensure homogeneity.- Carefully weigh all precursors to ensure the correct stoichiometric ratios.- Use inert crucibles, such as alumina (B75360) or graphite (B72142), depending on the reaction atmosphere.- Conduct the synthesis under a reducing or inert atmosphere (e.g., Ar/H₂ or N₂) to prevent oxidation.
Inconsistent Results Between Batches - Inhomogeneous mixing of precursors.- Fluctuations in furnace temperature.- Variations in the atmospheric conditions during synthesis.- Standardize the mixing procedure (e.g., time and speed of ball milling).- Calibrate the furnace to ensure accurate and consistent temperature profiles.- Use a controlled atmosphere furnace with a constant gas flow rate.
Dark or Discolored Phosphor Powder - Oxidation of the sulfide host material.- Carbon contamination from organic precursors or crucible materials.- Ensure a sufficiently reducing atmosphere during synthesis and cooling.- Use high-purity, oxygen-free precursors.- If using graphite crucibles, ensure they are properly cleaned and handled to minimize carbon contamination.

Data Presentation

Table 1: Effect of NH₄Cl Flux on Luminescence Intensity of Sulfide Phosphors

Flux Concentration (wt%)Relative Emission IntensityNotes
0BaselineSynthesis of CaS:Eu²⁺ without flux.
1MaximumOptimal concentration for enhancing emission intensity in CaS:Eu²⁺.[6]
>1DecreasingHigher concentrations may lead to quenching or unwanted side reactions.
Note: Data is for CaS:Eu²⁺, which serves as a good proxy for the behavior of fluxes in SrS phosphor synthesis.

Table 2: Impact of Co-doping on the Quantum Efficiency of Sr₂LiAlO₄ Phosphors

Activator(s)Quantum Efficiency (%)Notes
Eu²⁺ (singly doped)25Baseline quantum efficiency with only Eu²⁺ as the activator.[8]
Ce³⁺ (singly doped)40Baseline quantum efficiency with only Ce³⁺ as the activator.[8]
Eu²⁺ + Ce³⁺ (co-doped)55Enhanced quantum efficiency due to energy transfer from Ce³⁺ (sensitizer) to Eu²⁺ (activator).[8]
Note: This data illustrates the principle of quantum efficiency improvement through co-doping in a similar host material.

Experimental Protocols

Protocol 1: Solid-State Synthesis of SrS:Eu²⁺, Ce³⁺ Phosphors

1. Precursor Preparation:

  • Stoichiometrically weigh high-purity powders of Strontium Carbonate (SrCO₃), Sulfur (S), Europium(III) Oxide (Eu₂O₃), and Cerium(III) Oxide (CeO₂). The activator (Eu) and co-dopant (Ce) concentrations are typically in the range of 0.1-5 mol% relative to Sr.

  • Add a flux, such as Ammonium Chloride (NH₄Cl), at a concentration of 1-5 wt% of the total precursor mass.

2. Mixing:

  • Combine all the powders in an agate mortar.

  • Grind the mixture thoroughly for at least 30 minutes to ensure a homogeneous distribution of all components. For larger batches, ball milling is recommended.

3. Firing:

  • Place the mixed powder in an alumina crucible.

  • Position the crucible in a tube furnace.

  • Purge the furnace with a reducing atmosphere, such as a mixture of Argon and Hydrogen (e.g., 95% Ar, 5% H₂), to prevent oxidation of the sulfide.

  • Heat the furnace to a temperature between 1000°C and 1200°C at a rate of 5-10°C/min.[5]

  • Hold the temperature for 2-4 hours to allow the solid-state reaction to complete.

4. Cooling and Post-Processing:

  • Allow the furnace to cool down to room temperature naturally under the reducing atmosphere.

  • Gently grind the resulting phosphor cake into a fine powder using an agate mortar and pestle.

  • Store the final phosphor powder in a dry, inert environment.

Protocol 2: Quantum Yield Measurement of Powder Phosphors

1. Instrumentation:

  • A fluorescence spectrophotometer equipped with an integrating sphere accessory.

2. Sample Preparation:

  • Load the synthesized phosphor powder into a powder sample holder. Ensure the surface is flat and densely packed.

3. Measurement Procedure:

  • Instrument Correction: Perform instrument correction for the excitation and emission monochromators according to the manufacturer's instructions.

  • Reference Measurement: Measure the spectrum of the excitation light scattered by a reflectance standard (e.g., BaSO₄) placed in the integrating sphere.

  • Sample Measurement: Replace the standard with the phosphor sample and measure the spectrum, which will include both the scattered excitation light and the emitted fluorescence.

  • Calculation: The instrument's software will calculate the quantum yield by integrating the number of absorbed photons (difference between the reference and sample scattering of the excitation light) and the number of emitted photons (the fluorescence peak).

Visualizations

experimental_workflow cluster_precursors Precursor Preparation cluster_mixing Homogenization cluster_synthesis High-Temperature Synthesis cluster_post Final Product p1 Weigh Precursors (SrCO₃, S, Eu₂O₃, CeO₂) p2 Add Flux (e.g., NH₄Cl) p1->p2 1-5 wt% m1 Grind in Agate Mortar p2->m1 s1 Place in Alumina Crucible m1->s1 s2 Fire in Tube Furnace (1000-1200°C) s1->s2 f1 Cool to Room Temp s2->f1 s3 Reducing Atmosphere (Ar/H₂) s3->s2 f2 Grind to Fine Powder f1->f2 signaling_pathway cluster_params Synthesis Parameters cluster_properties Material Properties cluster_output Performance Metric Temp Temperature Crystal Crystallinity & Phase Purity Temp->Crystal Flux Flux Concentration Flux->Crystal Morph Particle Morphology Flux->Morph Dopant Dopant Concentration Dopant->Crystal Defects Defect Density Dopant->Defects QY Quantum Yield Crystal->QY Morph->QY Defects->QY non-radiative recombination

References

Technical Support Center: Overcoming Challenges in Large-Scale Strontium Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of strontium sulfide (B99878) (SrS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for large-scale strontium sulfide synthesis?

A1: The primary industrial method is the carbothermic reduction of strontium sulfate (B86663) (SrSO₄), commonly known as the "black ash" process.[1][2][3] This process involves roasting celestite ore, which is primarily strontium sulfate, with a carbonaceous reducing agent like coke at high temperatures (typically 1100–1300 °C).[4] The chemical reaction is as follows:

SrSO₄ + 2C → SrS + 2CO

Q2: What are the most common impurities in the final this compound product and where do they originate?

A2: Common impurities in technical-grade this compound often originate from the celestite ore. These can include compounds of calcium and barium.[5] Additionally, unreacted strontium sulfate can be present if the reduction process is incomplete. Side reactions can also lead to the formation of strontium oxide or carbonate.

Q3: What are the key safety concerns when producing this compound on a large scale?

A3: The most significant safety concerns are the high process temperatures and the evolution of toxic gases. Carbon monoxide (CO) is a byproduct of the main reaction.[4] A critical hazard is the potential for this compound to react with moisture or acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic "rotten egg" smell.[6] Proper ventilation, gas monitoring, and appropriate personal protective equipment (PPE) are essential.[6][7][8]

Q4: How is the crude this compound (black ash) typically purified?

A4: The crude product, or "black ash," is often purified by leaching with hot water, in which this compound is soluble.[1][2][3] Insoluble impurities, such as unreacted ore components, can then be removed by filtration.[1] Subsequent processing, such as reaction with carbon dioxide or sodium carbonate, can be used to produce other strontium compounds like strontium carbonate.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete Reduction - Verify Temperature: Ensure the furnace or kiln is reaching and maintaining the optimal temperature range of 1100-1300°C.[4] - Optimize Reductant Ratio: An insufficient amount of carbon (coke) will lead to incomplete conversion. While stoichiometric ratios are a starting point, empirical optimization may be required. - Increase Residence Time: If operating a continuous process (e.g., in a rotary kiln), increasing the residence time of the reactants in the high-temperature zone can improve conversion.
Oxidation of Product - Control Atmosphere: The presence of excess air (oxygen) in the furnace can lead to the oxidation of the this compound product back to strontium sulfate or to the formation of strontium oxide. Maintain a reducing atmosphere.
Loss During Purification - Optimize Leaching Parameters: During the hot water leaching step, ensure the temperature and volume of water are optimized to maximize the dissolution of SrS while minimizing the dissolution of any soluble impurities.
Issue 2: Product Contamination
Impurity Detected Potential Cause Recommended Action
High levels of Calcium or Barium Raw material (celestite ore) contains high levels of calcium or barium sulfates.- Source High-Purity Ore: If possible, source celestite ore with lower levels of these contaminants. - Acid Leaching (Pre-treatment): Consider a pre-treatment step where the raw ore is washed with a suitable acid to remove carbonate impurities.[1]
Unreacted Strontium Sulfate Incomplete reduction reaction.Refer to the troubleshooting guide for "Low Yield of this compound".
Strontium Oxide/Carbonate Presence of air during the high-temperature reduction or reaction with CO₂ upon cooling.- Maintain a Reducing Atmosphere: Ensure the kiln or furnace is well-sealed to prevent air ingress. - Controlled Cooling: Cool the product in an inert or reducing atmosphere to prevent reaction with atmospheric CO₂.
Issue 3: Rotary Kiln Operational Problems
Problem Potential Cause Recommended Action
Ring Formation ("Slagging") A buildup of material on the interior of the kiln, often due to changes in feed composition or temperature fluctuations.- Monitor Kiln Temperature Profile: Ensure consistent and uniform heating. - Analyze Feed Composition: Verify the consistency of the raw materials. - Adjust Kiln Speed: Increasing the rotational speed can sometimes prevent material from adhering to the walls.[9]
Excessive Dust/Carryover High gas flow rates entraining fine particles of the feed material.- Optimize Gas Flow: Adjust the draft of the kiln to minimize the entrainment of fine particles. - Check Feed Particle Size: Ensure the particle size of the raw materials is within the specified range.
Refractory Damage Hot spots on the kiln shell, indicating a failure of the internal refractory lining.[9]- Regularly Monitor Shell Temperature: Use an infrared thermometer to scan for hot spots. - Scheduled Maintenance: Conduct regular internal inspections of the refractory lining during planned shutdowns.

Experimental Protocols

Protocol 1: Quality Control Analysis of Technical Grade this compound

This protocol outlines the key analytical methods for assessing the purity of the final this compound product.

  • Visual and Olfactory Inspection:

    • Observe the color of the powder. Pure SrS is a white to grayish-white solid. Discoloration may indicate impurities.

    • Carefully note any odor. A "rotten egg" smell indicates the presence of hydrogen sulfide, likely due to the reaction of SrS with moisture.[4]

  • X-Ray Diffraction (XRD) Analysis:

    • Purpose: To identify the crystalline phases present in the sample. This is the primary method to confirm the presence of SrS and detect crystalline impurities like SrSO₄, SrCO₃, CaO, or BaSO₄.

    • Methodology:

      • Prepare a powdered sample of the product.

      • Run the XRD analysis over a suitable 2θ range (e.g., 10-80°).

      • Compare the resulting diffraction pattern with standard reference patterns from a database (e.g., ICDD) to identify the phases.

  • Inductively Coupled Plasma (ICP) Analysis (ICP-OES or ICP-MS):

    • Purpose: To quantify the elemental composition, particularly to determine the concentration of metallic impurities such as calcium, barium, and iron.[5]

    • Methodology:

      • Accurately weigh a sample of the SrS product.

      • Dissolve the sample in a suitable acid (perform this step in a fume hood due to H₂S evolution).

      • Dilute the sample to a known volume.

      • Analyze the solution using ICP-OES or ICP-MS to determine the concentration of target elements.

  • Ion Chromatography:

    • Purpose: To quantify anionic impurities, especially residual sulfate (SO₄²⁻).[10]

    • Methodology:

      • Prepare an aqueous extract of the SrS sample.

      • Inject the filtered extract into an ion chromatograph equipped with an appropriate column and detector for anion analysis.[10]

      • Quantify the sulfate concentration by comparing the peak area to that of known standards.

Visualizations

Diagram 1: Large-Scale this compound Synthesis Workflow

G cluster_0 Raw Material Preparation cluster_1 Carbothermic Reduction cluster_2 Purification & Product Handling cluster_3 Quality Control raw_materials Celestite Ore (SrSO4) Coke (C) crushing Crushing & Grinding raw_materials->crushing mixing Mixing crushing->mixing rotary_kiln Rotary Kiln (1100-1300°C) mixing->rotary_kiln off_gas Off-gas Treatment (CO, CO2, H2S) rotary_kiln->off_gas cooling Cooling (Inert Atmosphere) rotary_kiln->cooling leaching Hot Water Leaching cooling->leaching filtration Filtration leaching->filtration drying Drying filtration->drying final_product Final Product (SrS Powder) drying->final_product qc_analysis QC Analysis (XRD, ICP, etc.) final_product->qc_analysis

Caption: Workflow for the industrial production of this compound.

Diagram 2: Troubleshooting Low Conversion Rate

G start Low SrS Conversion Rate Detected check_temp Is kiln temperature within 1100-1300°C? start->check_temp check_ratio Is Coke:SrSO4 ratio correct? check_temp->check_ratio Yes adjust_temp Adjust heating to correct temperature check_temp->adjust_temp No check_residence Is residence time adequate? check_ratio->check_residence Yes adjust_ratio Adjust feed ratio check_ratio->adjust_ratio No check_atmosphere Is there evidence of air leakage (oxidation)? check_residence->check_atmosphere Yes adjust_residence Decrease feed rate or kiln rotation speed check_residence->adjust_residence No seal_kiln Inspect and repair kiln seals check_atmosphere->seal_kiln Yes end_node Monitor Conversion Rate check_atmosphere->end_node No adjust_temp->end_node adjust_ratio->end_node adjust_residence->end_node seal_kiln->end_node

Caption: Decision tree for troubleshooting low this compound conversion.

References

Strontium sulfide degradation in moist air and stabilization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium sulfide (B99878) (SrS). The information addresses common issues related to the degradation of SrS in moist air and offers insights into potential stabilization techniques.

Troubleshooting Guide

Issue: My SrS powder has a strong "rotten egg" smell.

  • Question: Why does my strontium sulfide powder smell like rotten eggs, and what does it indicate?

  • Answer: A "rotten egg" odor is a primary indicator that your SrS has been exposed to moisture.[1] this compound readily reacts with water in the air, a process called hydrolysis, to produce hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[2][3] This indicates that the material is degrading. The chemical reaction is as follows: SrS + 2H₂O → Sr(OH)₂ + H₂S.[2][3]

Issue: I observe a change in the color and texture of my SrS powder over time.

  • Question: My initially gray SrS powder has developed white patches and seems clumpy. What is happening?

  • Answer: The change in appearance is another sign of degradation in the presence of moist air. The reaction with atmospheric water and carbon dioxide leads to the formation of strontium hydroxide (B78521) (Sr(OH)₂) and strontium carbonate (SrCO₃), which are typically white solids.[2] The clumping is likely due to the absorption of moisture and the formation of these new compounds.

Issue: The experimental results using my SrS are inconsistent.

  • Question: I'm getting variable results in my experiments. Could the degradation of SrS be a factor?

  • Answer: Yes, the degradation of this compound can significantly impact experimental outcomes. The formation of impurities such as strontium hydroxide, strontium carbonate, strontium sulfate (B86663), and strontium sulfite (B76179) alters the chemical composition and purity of your starting material.[2] This can affect reaction kinetics, material properties, and the overall reliability of your results.

Issue: My SrS-based formulation is showing poor performance and stability.

  • Question: What could be causing the premature failure or underperformance of my SrS-containing product?

  • Answer: The instability of this compound in the presence of moisture is a likely cause. The degradation process, which leads to the formation of various byproducts, can alter the desired physical and chemical properties of your formulation. It is crucial to handle and store SrS under strictly anhydrous conditions to maintain its integrity.[2][4]

Frequently Asked Questions (FAQs)

Degradation of this compound

  • Q1: What is the primary mechanism of this compound degradation in the air?

    • A1: The primary degradation mechanism is hydrolysis, a reaction with water molecules present in moist air.[2][3] This reaction produces strontium hydroxide and hydrogen sulfide gas.[2][3] Additionally, SrS can react with carbon dioxide in moist air to form strontium carbonate and hydrogen sulfide.[2]

  • Q2: Does this compound oxidize in the air?

    • A2: Yes, in addition to hydrolysis, this compound can slowly oxidize in the air. This process forms strontium sulfate (SrSO₄) and strontium sulfite (SrSO₃) on the surface of the powder.[2]

  • Q3: How quickly does this compound degrade?

    • A3: The degradation can be rapid, especially in high-humidity environments. The hydrolysis reaction can proceed to completion within minutes when SrS is in direct contact with water.[2] The rate of degradation is influenced by factors such as humidity, temperature, and the particle size of the SrS powder.

Handling and Storage

  • Q4: What are the best practices for handling this compound to minimize degradation?

    • A4: To minimize degradation, this compound should always be handled in a controlled, inert atmosphere, such as in a glovebox with a nitrogen or argon atmosphere.[2] This prevents exposure to moisture and air. Use dry, clean spatulas and glassware.

  • Q5: How should I store my this compound powder?

    • A5: this compound should be stored in a tightly sealed container in a cool, dry place, preferably within a desiccator containing a suitable drying agent.[5] For long-term storage, sealing the container under an inert gas like argon is recommended.[2]

Stabilization Techniques

  • Q6: Can this compound be stabilized against degradation in moist air?

    • A6: While SrS is inherently reactive towards moisture, several strategies can be employed to improve its stability. These generally involve creating a protective barrier on the surface of the SrS particles.

  • Q7: What are some potential stabilization techniques for this compound?

    • A7: Potential stabilization techniques include:

      • Surface Passivation: Creating a thin, inert layer on the particle surface to prevent direct contact with moist air.[6]

      • Microencapsulation/Coating: Encapsulating the SrS particles with a protective layer, such as a hydrophobic polymer or an inorganic material like silica (B1680970) (SiO₂).[7][8]

      • Core-Shell Synthesis: Synthesizing SrS as the core of a core-shell nanoparticle, with a stable, inert material forming the shell.[7][9]

  • Q8: Are there any commercially available stabilized forms of this compound?

    • A8: Currently, stabilized forms of this compound for general laboratory use are not widely available. Stabilization is often a part of the end-product formulation in specific industrial applications. Researchers typically need to perform stabilization procedures in-house.

Data on Degradation and Stabilization

Table 1: Degradation Reactions of this compound in Moist Air

Reaction TypeReactantsProductsReference
HydrolysisSrS + 2H₂OSr(OH)₂ + H₂S[2][3]
CarbonationSrS + H₂O + CO₂SrCO₃ + H₂S[2]
OxidationSrS + O₂SrSO₄ + SrSO₃[2]

Experimental Protocols

Protocol 1: General Procedure for Coating this compound Powder with Silica (SiO₂) for Enhanced Stability

This protocol is a general guideline adapted from methods for coating colloidal particles and powders.[10][11] Optimization will be required for specific particle sizes and desired coating thicknesses.

Materials:

  • This compound (SrS) powder

  • Ethanol (B145695) (anhydrous)

  • Ammonia (B1221849) solution (28-30% in water)

  • Tetraethoxysilane (TEOS)

  • Poly(vinylpyrrolidone) (PVP) (optional, as a surface functionalizer)

Procedure:

  • Surface Functionalization (Optional, for improved coating adhesion):

    • Disperse SrS powder in a solution of PVP in anhydrous ethanol.

    • Stir the suspension for several hours to allow for the adsorption of PVP onto the SrS particle surfaces.

    • Separate the functionalized SrS powder by centrifugation and wash with anhydrous ethanol to remove excess PVP.

  • Silica Coating (Stöber Method Adaptation):

    • Disperse the SrS powder (functionalized or unfunctionalized) in a mixture of anhydrous ethanol and ammonia solution. The ammonia acts as a catalyst for the hydrolysis of TEOS.

    • Under vigorous stirring, add a solution of TEOS in ethanol dropwise to the SrS suspension.

    • Allow the reaction to proceed for several hours at room temperature to form a silica shell on the SrS particles.

    • The thickness of the silica shell can be controlled by adjusting the amount of TEOS added and the reaction time.

  • Purification and Drying:

    • Separate the silica-coated SrS particles by centrifugation.

    • Wash the particles multiple times with ethanol to remove unreacted reagents.

    • Dry the coated powder in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove the solvent.

Characterization:

  • Confirm the presence and uniformity of the silica coating using techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX).

  • Evaluate the stability of the coated SrS powder by exposing it to a controlled humid environment and monitoring for signs of degradation (e.g., H₂S evolution, changes in XRD pattern).

Visualizations

StrontiumSulfideDegradation SrS This compound (SrS) Hydrolysis Hydrolysis SrS->Hydrolysis + H₂O Carbonation Carbonation SrS->Carbonation + H₂O, CO₂ Oxidation Oxidation SrS->Oxidation + O₂ MoistAir Moist Air (H₂O, CO₂, O₂) MoistAir->Hydrolysis MoistAir->Carbonation MoistAir->Oxidation SrOH2 Strontium Hydroxide (Sr(OH)₂) Hydrolysis->SrOH2 H2S Hydrogen Sulfide (H₂S) 'Rotten Egg' Smell Hydrolysis->H2S Carbonation->H2S SrCO3 Strontium Carbonate (SrCO₃) Carbonation->SrCO3 SrSOx Strontium Sulfate (SrSO₄) & Strontium Sulfite (SrSO₃) Oxidation->SrSOx

Caption: Degradation pathways of this compound in moist air.

TroubleshootingFlow Start Start: SrS Experiment Issue Odor Is there a 'rotten egg' smell? Start->Odor ColorChange Is there a color/texture change? Odor->ColorChange No DegradationSuspected High Likelihood of Degradation Odor->DegradationSuspected Yes InconsistentResults Are experimental results inconsistent? ColorChange->InconsistentResults No ColorChange->DegradationSuspected Yes InconsistentResults->DegradationSuspected Yes End Proceed with Fresh, Properly Handled SrS InconsistentResults->End No, check other experimental variables CheckStorage Review Storage Conditions (Airtight, Dry, Inert Gas) DegradationSuspected->CheckStorage CheckHandling Review Handling Procedures (Inert Atmosphere) CheckStorage->CheckHandling Stabilize Consider Stabilization Techniques (e.g., Coating) CheckHandling->Stabilize Stabilize->End

Caption: Troubleshooting workflow for issues with this compound.

References

Technical Support Center: Optimization of Annealing Parameters for Strontium Sulfide (SrS) Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing parameters for Strontium Sulfide (B99878) (SrS) phosphors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My as-synthesized SrS phosphors exhibit very weak luminescence. What is a likely cause and how can I improve it?

A: Weak luminescence in as-grown SrS phosphors, particularly those doped with copper (SrS:Cu), is often attributed to a small grain size and the segregation of dopant atoms at the grain boundaries rather than being incorporated into the SrS lattice.[1][2] A post-growth annealing step is crucial to enhance crystallinity and luminescence.

Troubleshooting Steps:

  • Implement a post-growth annealing process: Annealing at elevated temperatures promotes grain growth and facilitates the diffusion of dopant ions into the SrS lattice, leading to significantly improved luminescent properties.[1][2]

  • Optimize the annealing atmosphere: The composition of the annealing atmosphere plays a critical role. For instance, annealing SrS:Cu films in a hydrogen sulfide (H₂S) atmosphere has been shown to be highly effective.[1][2] The H₂S atmosphere can aid in the oxidation of segregated copper atoms, which then diffuse into the SrS lattice, enhancing luminescence.[1][2]

  • Consider a step-annealing procedure: A multi-step annealing process, for example, a short, high-temperature step followed by a longer, lower-temperature step, can be an efficient way to improve crystallinity and luminescence without damaging the substrate.[1][2]

Q2: I am observing poor crystallinity in my SrS phosphor films after annealing. How can I address this?

A: Poor crystallinity can result from suboptimal annealing temperature, duration, or atmosphere. The goal of annealing is to promote the growth of larger, more uniform crystals.

Troubleshooting Steps:

  • Increase Annealing Temperature: Higher annealing temperatures generally lead to better crystallinity. However, this must be balanced with the thermal stability of your substrate. For some materials, annealing at temperatures as high as 800°C to 1500°C has been shown to improve photoluminescence properties.[3][4]

  • Optimize Annealing Atmosphere: The annealing atmosphere can significantly impact crystallinity. For europium-activated strontium thiogallate (SrGa₂S₄:Eu), annealing in sulfur vapor resulted in significantly higher crystallinity and photoluminescence intensity compared to an H₂S:Ar mixture.[5] For SrS:Ce thin films, annealing in H₂S had a notable effect on the crystallinity, especially for phosphors with a low initial S/Sr ratio.[5]

  • Introduce a Flux: The addition of a flux during synthesis can promote crystal growth and improve the crystallinity of the phosphor particles.[6][7][8] Fluxes can lower the phase transformation temperature and facilitate the formation of a more crystalline structure.[6]

Q3: The emission wavelength of my SrS:Ce phosphor is not what I expected. Can annealing parameters affect the emission spectrum?

A: Yes, annealing can influence the emission wavelength. For instance, in SrS:Ce thin films, implantation with fluorine followed by annealing resulted in a blue shift of about 10 nm in the emission spectrum.[3] Similarly, for Sr₃Al₂O₅Cl₂:Eu²⁺ phosphors, an increase in annealing temperature led to a blue-shift in the photoluminescence, which was attributed to a decrease in the crystal field strength of the host material.[4]

Q4: What is the role of a flux in the synthesis and annealing of SrS phosphors, and how do I choose one?

A: A flux is a material added during the synthesis of phosphors to promote crystal growth, control particle size and morphology, and enhance luminescence.[6][8] It acts as a high-temperature solvent, facilitating the diffusion of reactants and the formation of a well-crystallized phosphor.[8]

Choosing a Flux:

  • The choice of flux depends on the specific phosphor system. Common fluxes include NH₄Cl, SrCl₂, AlF₃, and SrF₂.[6]

  • The amount of flux added is also a critical parameter to optimize for achieving the desired emission intensity.[6]

  • For SrS:Cu,F phosphors, the use of NH₄Cl as a flux has been shown to favor crystal growth.[7]

Data Presentation: Annealing Parameters and Their Effects

Table 1: Effect of Annealing Temperature on SrS-based Phosphors

Phosphor SystemAnnealing Temperature (°C)ObservationReference
SrS:Cu630Increased grain size and improved PL and EL intensities.[2]
SrS:Cu750Further increase in grain size and luminescent properties.[2]
SrS:Ce implanted with K800Enhanced PL intensity by a factor of two.[3]
SrS:Ce implanted with Ag800Even greater enhancement of PL intensity compared to K implantation.[3]
Sr₃Al₂O₅Cl₂:Eu²⁺850 - 1500Blue-shift in photoluminescence with increasing temperature. Quantum yield and lifetime are dependent on temperature.[4]
KCaBO₃:Eu³⁺700 - 950Gradual change from a mixed low crystalline phase to a highly crystalline single phase with increasing temperature.[9]

Table 2: Influence of Annealing Atmosphere on Phosphor Properties

Phosphor SystemAnnealing AtmosphereObservationReference
SrS:CuH₂SDramatically improved PL and EL intensities and increased grain size.[2][2]
SrGa₂S₄:EuSulfur VaporSignificantly higher crystallinity and PL intensity compared to H₂S:Ar mixture.[5]
SrGa₂S₄:EuH₂S(10%):Ar(90%)Lower crystallinity and PL intensity compared to sulfur vapor.[5]
ZnTe:OForming Gas (95%N₂/5%H₂)X-ray luminescent efficiency was five times higher than samples annealed in vacuum or N₂.[10][10]

Experimental Protocols

General Protocol for Solid-State Synthesis and Annealing of SrS Phosphors

This protocol provides a general framework. Specific temperatures, times, and atmospheres should be optimized for the particular dopant and desired properties.

  • Precursor Mixing:

    • Weigh stoichiometric amounts of the starting materials (e.g., SrCO₃, S, and dopant precursors like Eu₂O₃ or Cu₂S).

    • If using a flux, add the desired weight percentage of the flux (e.g., NH₄Cl).[7]

    • Thoroughly mix the powders in a mortar and pestle or by ball milling to ensure homogeneity.

  • First Firing (Pre-synthesis):

    • Place the mixed powder in an alumina (B75360) crucible.

    • Heat the mixture in a tube furnace under a controlled atmosphere (e.g., a slightly reducing atmosphere or flowing H₂S).

    • The temperature and duration of this initial firing will depend on the specific reactants but is typically in the range of 900-1100°C for several hours.

  • Grinding and Washing:

    • After cooling to room temperature, grind the resulting product into a fine powder.

    • Wash the powder with appropriate solvents (e.g., deionized water, ethanol, or a weak acid) to remove any unreacted starting materials or soluble byproducts.

    • Dry the washed powder thoroughly.

  • Annealing (Post-synthesis Treatment):

    • Place the synthesized phosphor powder in a crucible within a tube furnace.

    • Introduce the desired annealing atmosphere (e.g., H₂S, Ar, N₂, or a mixture).[1][2][5]

    • Ramp up the temperature to the target annealing temperature (e.g., 600-1500°C).[2][4]

    • Hold at the annealing temperature for a specified duration (e.g., 10 minutes to several hours).[2]

    • Cool the furnace down to room temperature. A controlled cooling rate may be important for some systems.[11]

  • Characterization:

    • Analyze the crystal structure of the annealed phosphor using X-ray Diffraction (XRD).

    • Examine the morphology and particle size using Scanning Electron Microscopy (SEM).

    • Measure the photoluminescence (PL) excitation and emission spectra to evaluate the optical properties.

Visualizations

Experimental_Workflow_SrS_Phosphor_Synthesis cluster_synthesis Synthesis Stage cluster_annealing Annealing Stage cluster_characterization Characterization Stage start Start: Precursor Materials (SrCO3, S, Dopant, Flux) mixing Mixing & Grinding start->mixing firing First Firing (e.g., 900-1100°C in H2S) mixing->firing grinding_washing Grinding & Washing firing->grinding_washing annealing Annealing (e.g., 600-1500°C in specific atmosphere) grinding_washing->annealing cooling Controlled Cooling annealing->cooling characterization Characterization (XRD, SEM, PL) cooling->characterization end End: Optimized SrS Phosphor characterization->end

Caption: Experimental workflow for the synthesis and annealing of SrS phosphors.

Annealing_Parameter_Optimization_Logic cluster_params Key Annealing Parameters cluster_effects Resulting Phosphor Properties goal Goal: Optimized Luminescence & Crystallinity temp Temperature goal->temp atmosphere Atmosphere goal->atmosphere duration Duration goal->duration flux Flux Addition (during synthesis) goal->flux crystallinity Crystallinity temp->crystallinity grain_size Grain Size temp->grain_size luminescence Luminescence Intensity temp->luminescence emission_spectrum Emission Spectrum temp->emission_spectrum atmosphere->crystallinity atmosphere->luminescence duration->grain_size duration->luminescence flux->crystallinity flux->grain_size flux->luminescence crystallinity->luminescence grain_size->luminescence

Caption: Logical relationship of annealing parameters to SrS phosphor properties.

References

Reducing particle size in strontium sulfide synthesis without losing efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Strontium Sulfide (B99878) (SrS) Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing particle size in strontium sulfide (SrS) synthesis while maintaining high efficiency. It includes frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (SrS) nanoparticles?

A1: Key methods for synthesizing SrS nanoparticles include wet chemical approaches like nanoprecipitation and solvothermal/hydrothermal synthesis.[1][2] Nanoprecipitation is a straightforward method involving the rapid mixing of precursor solutions to form an insoluble product.[3][4] The hydrothermal method utilizes elevated temperature and pressure in an aqueous solution, which can produce highly crystalline nanoparticles.[1][2] Other techniques adapted from similar chemistries, such as sol-gel synthesis, can also be employed.[5] For bulk synthesis, SrS is traditionally produced by roasting strontium sulfate (B86663) (celestine) with coke at very high temperatures (1100–1300 °C), though this method offers little control over nanoscale particle size.[6]

Q2: Which experimental factors have the most significant impact on the final particle size of SrS nanoparticles?

A2: Several experimental factors critically influence the final particle size. The most significant include:

  • Precursor Concentration : Higher concentrations typically lead to faster nucleation and growth, resulting in larger particles.[3][7]

  • Temperature : Temperature affects the kinetics of nucleation and growth. Lowering the temperature can slow the growth rate, leading to smaller particles.[7]

  • Stabilizers and Capping Agents : Additives are crucial for preventing particle aggregation and controlling growth.[3][7][8][9]

  • Stirring Rate : Vigorous and uniform mixing promotes the formation of smaller, more monodisperse nanoparticles by preventing localized areas of high supersaturation.[3][7]

  • Solvent : In solvothermal synthesis, the choice of solvent can influence precursor solubility and interaction, thereby affecting particle morphology and size.[10]

Q3: How do capping agents and stabilizers work to control particle size?

A3: Capping agents are molecules that adsorb to the surface of newly formed nanoparticles.[11] They play a crucial role in controlling particle size by:

  • Preventing Agglomeration : They create a protective layer around the particles, which prevents them from clumping together through steric or electrostatic hindrance.[8][9]

  • Controlling Growth : By binding to the particle surface, they limit the further addition of precursor molecules, thus stopping or slowing uncontrolled growth.[9][11]

  • Enhancing Stability : They improve the colloidal stability of the nanoparticle suspension, preventing sedimentation.[8] Common examples of stabilizers used in similar nanoparticle systems include polymers like Polyethylene glycol (PEG), salts such as NaCl, and sugars like D-glucose.[3][4]

Troubleshooting and Optimization Guide

Q: The synthesized SrS particles are consistently too large. How can I reduce their size?

A: To reduce the final particle size, you can modify several parameters:

  • Decrease Precursor Concentration : High concentrations of the strontium salt (e.g., SrCl₂) and the sulfide source (e.g., Na₂S) can lead to rapid particle growth. Try systematically reducing the concentrations of your precursors.[3][7]

  • Lower the Reaction Temperature : For precipitation reactions, lowering the temperature can slow down the particle growth rate, resulting in a smaller final size.[7]

  • Increase Stirring Speed : A faster stirring rate ensures more rapid and homogeneous mixing of precursors, which can lead to smaller, more uniform nanoparticles.[3][7]

  • Introduce a Capping Agent : If not already in use, add a capping agent or stabilizer to the reaction. These agents adsorb to the nanoparticle surface, preventing further growth and aggregation.[9][11]

Q: The nanoparticle suspension shows significant aggregation and sedimentation. How can I improve stability?

A: Aggregation is a common issue that can be addressed by:

  • Using a Stabilizer/Capping Agent : Incorporating stabilizers is highly effective. For instance, in strontium sulfite (B76179) synthesis, NaCl and D-glucose have been shown to prevent self-aggregation.[3][4] Polymers like PEG can also provide steric hindrance to improve stability.[3]

  • Adjusting pH : The pH of the solution can impact the surface charge of the nanoparticles, affecting their stability. Experiment with different pH levels to find the point of maximum electrostatic repulsion.

  • Optimizing Washing Steps : During purification, nanoparticles can be prone to aggregation. Use gentle centrifugation forces and consider re-dispersing the pellet in a solution containing a stabilizer.

Q: How can I achieve a more uniform particle size distribution (i.e., reduce polydispersity)?

A: To achieve a more monodisperse sample:

  • Control Nucleation and Growth : Aim for a short, rapid burst of nucleation followed by a slower, controlled growth phase. This can often be achieved by the rapid addition of one precursor to the other under vigorous stirring.[3]

  • Use a Seeding Method : Introduce a small quantity of pre-formed SrS nanoparticles (seeds) into the reaction. This encourages uniform growth on existing seeds rather than continuous new nucleation.[7]

  • Employ Post-Synthesis Fractionation : Techniques such as fractional centrifugation can be used to separate nanoparticles of different sizes after the synthesis is complete.[7]

Q: My reaction yield is low when I try to synthesize smaller particles. How can I improve efficiency?

A: Balancing size reduction with yield can be challenging. Consider the following:

  • Verify Precursor Stoichiometry : Ensure that the molar ratio of your strontium and sulfide precursors is correct. An excess of one precursor does not necessarily lead to a higher yield of the desired product.

  • Extend Reaction Time : The reaction may be incomplete. Try extending the reaction time to allow for more complete precipitation or crystallization.

  • Minimize Loss During Washing : Significant product loss can occur during the washing and centrifugation steps, especially with very small nanoparticles. Minimize the number of washing steps or use a less aggressive centrifugation force and time.[7]

Data Presentation: Influence of Synthesis Parameters

The following table summarizes the general effects of key synthesis parameters on nanoparticle size, with examples drawn from strontium-based nanoparticle synthesis.

ParameterChangeEffect on Particle SizeRemarks
Precursor Concentration IncreaseIncreaseHigher concentration leads to faster nucleation and particle growth.[3]
DecreaseDecreaseLower concentration slows growth, favoring smaller particles.[7]
Temperature IncreaseIncrease / DecreaseEffect is system-dependent; often, higher temps increase growth rates.
DecreaseDecreaseSlower kinetics at lower temperatures generally result in smaller particles.[7]
Stirring Speed IncreaseDecreasePromotes rapid, uniform mixing, leading to smaller, more uniform particles.[3][7]
DecreaseIncreaseSlower mixing can create localized high concentrations, causing larger particles.
Capping Agent / Stabilizer AdditionDecreasePrevents aggregation and limits particle growth.[3][4]
Example: Additives in Strontium Nanoparticle Synthesis No Additives200 - 300 nmBaseline particle size from a standard nanoprecipitation reaction.[4]
With NaCl150 - 220 nmNaCl is believed to slow the reaction rate, controlling growth.[4]
With D-Glucose100 - 180 nmGlucose can act as a physical spacer between nanoparticles.[4]
With NaCl and D-Glucose50 - 80 nmA combination of stabilizers often has a synergistic effect, leading to the smallest and most uniform particles.[4]

Detailed Experimental Protocols

Protocol 1: Nanoprecipitation Synthesis of SrS Nanoparticles

This protocol is adapted from established methods for strontium salt nanoprecipitation.[3][4]

  • Materials :

    • Strontium Chloride (SrCl₂)

    • Sodium Sulfide (Na₂S)

    • Stabilizers (optional): Sodium Chloride (NaCl), D-Glucose

    • Deionized Water

  • Procedure :

    • Prepare Stock Solutions :

      • Prepare a 1 M stock solution of SrCl₂ in deionized water.

      • Prepare a 1 M stock solution of Na₂S in deionized water.

      • If using stabilizers, prepare stock solutions of NaCl (e.g., 5 M) and D-glucose (e.g., 2 M).

    • Reaction Setup :

      • In a reaction vessel, add the required amount of deionized water.

      • If using stabilizers, add the appropriate volumes of the NaCl and D-glucose stock solutions to achieve the desired final concentrations (e.g., 300 mM NaCl and 200 mM D-glucose).

    • Precipitation :

      • Place the reaction vessel on a magnetic stirrer and begin vigorous stirring.

      • Add the SrCl₂ stock solution to reach the desired final concentration (e.g., 60 mM).

      • Rapidly inject the Na₂S stock solution to an equimolar final concentration (e.g., 60 mM). A suspension of SrS nanoparticles will form immediately.

    • Incubation and Collection :

      • Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature.

      • Collect the nanoparticles by centrifugation.

      • Wash the nanoparticle pellet with deionized water and re-centrifuge to remove unreacted precursors and byproducts. Repeat the washing step as necessary.

    • Drying : Dry the final product under vacuum or by lyophilization.

Protocol 2: Hydrothermal Synthesis of SrS Nanoparticles

This protocol is based on a reported method for the hydrothermal synthesis of SrS.[1]

  • Materials :

    • Strontium Nitrate (B79036) (Sr(NO₃)₂)

    • Sodium Sulfide Hydrate (Na₂S·9H₂O)

    • Deionized Water

  • Procedure :

    • Precursor Preparation :

      • Prepare a 0.8 M solution of Sr(NO₃)₂ in 30 mL of deionized water.

      • Separately, prepare a 0.8 M solution of Na₂S·9H₂O.

    • Reaction :

      • While continuously stirring the strontium nitrate solution, add the sodium sulfide solution dropwise over 30 minutes.

      • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

    • Hydrothermal Treatment :

      • Seal the autoclave and heat it to a specific temperature within the optimal range of 120-250 °C for a designated period (e.g., 12-24 hours).

    • Collection and Purification :

      • After the reaction, allow the autoclave to cool down to room temperature naturally.

      • Collect the resulting precipitate by centrifugation.

      • Wash the product thoroughly with deionized water and ethanol (B145695) to remove any unreacted ions.

    • Drying : Dry the purified SrS product in a vacuum oven.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_purification 3. Purification & Collection cluster_char 4. Characterization p1 Prepare Strontium Precursor Solution r1 Combine Solutions Under Vigorous Stirring p1->r1 p2 Prepare Sulfide Precursor Solution p2->r1 p3 Prepare Stabilizer Solution (Optional) p3->r1 r2 Precipitation / Nucleation & Growth r1->r2 u1 Centrifugation to Collect Nanoparticles r2->u1 u2 Washing with DI Water / Ethanol u1->u2 u2->u1 Repeat Wash as needed u3 Drying (Vacuum Oven or Lyophilization) u2->u3 c1 Analyze Particle Size (DLS) & Morphology (SEM/TEM) u3->c1

Caption: General experimental workflow for the synthesis of SrS nanoparticles.

G problem Observed Problem: Large or Aggregated Particles cause_large Particles are too large (High Polydispersity) problem->cause_large cause_agg Particles are Aggregated problem->cause_agg sol_conc Decrease Precursor Concentration cause_large->sol_conc sol_temp Lower Reaction Temperature cause_large->sol_temp sol_stir Increase Stirring Speed cause_large->sol_stir sol_cap Add / Optimize Capping Agent cause_agg->sol_cap sol_ph Adjust Solution pH cause_agg->sol_ph sol_wash Optimize Washing & Centrifugation cause_agg->sol_wash outcome Result: Smaller, Stable Nanoparticles sol_conc->outcome sol_temp->outcome sol_stir->outcome sol_cap->outcome sol_ph->outcome sol_wash->outcome

Caption: Troubleshooting decision tree for controlling SrS particle size.

References

Technical Support Center: Control of Strontium Sulfide (SrS) Nanocrystal Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the morphology of strontium sulfide (B99878) (SrS) nanocrystals. It includes a detailed troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental synthesis.

Troubleshooting Guide

This guide is designed to help researchers identify and solve common problems encountered during the synthesis of strontium sulfide nanocrystals.

Problem Potential Causes Suggested Solutions
Particles are too large High precursor concentration leading to rapid crystal growth.[1] Reaction temperature is too high, accelerating growth kinetics.[1] Insufficient or ineffective capping agent, leading to uncontrolled growth.[2]Decrease the concentration of strontium and sulfur precursors.[1] Lower the reaction temperature to slow down the crystal growth rate.[1] Increase the concentration of the capping agent or select a more appropriate one for the desired morphology.
Wide particle size distribution (high polydispersity) Nucleation and growth phases are not well separated. Inconsistent temperature or precursor concentration throughout the reaction vessel.Aim for a short, rapid nucleation event followed by a slower, controlled growth phase. This can be achieved by the rapid injection of one precursor into the hot solution containing the other precursor and capping agent.[1] Ensure uniform heating and vigorous stirring for homogeneous mixing of reactants.[1]
Significant aggregation and sedimentation of nanoparticles Inadequate stabilization by the capping agent.[2] Incorrect pH of the solution, leading to reduced surface charge and electrostatic repulsion.[3] High ionic strength of the solution compressing the electrical double layer.Increase the concentration of the capping agent or use a more effective stabilizer like oleic acid or polyvinylpyrrolidone (B124986) (PVP).[4][5] Adjust the pH of the reaction mixture to optimize the surface charge of the nanocrystals.[3] Purify the nanocrystals from excess ions after synthesis through centrifugation and washing.
Incorrect or irregular morphology The capping agent is not selectively binding to specific crystal facets.[6] The wrong type of sulfur or strontium precursor is being used for the desired shape.[7] The thermodynamic and kinetic conditions (e.g., temperature, reaction time) are not optimal for the target morphology.Experiment with different capping agents that have known affinities for specific crystal planes. For example, oleic acid is often used to obtain spherical nanoparticles.[4] The reactivity of the sulfur precursor (e.g., thiourea (B124793) vs. sodium sulfide) can influence the final crystal phase and morphology.[7] Systematically vary the reaction temperature and time to find the optimal conditions for the desired shape.[6]
Low crystallinity of the nanocrystals The reaction temperature is too low.[8] The reaction time is too short for complete crystal growth. The precursors are of low purity.Increase the reaction temperature within the optimal range for SrS synthesis (typically 120–250 °C for hydrothermal methods).[8] Extend the reaction time to allow for better crystal formation. Use high-purity strontium and sulfur precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound nanocrystals with controlled morphology?

A1: The most common methods for synthesizing SrS nanocrystals with controlled morphology are solvothermal and hydrothermal synthesis.[8] These methods involve the reaction of strontium and sulfur precursors in a sealed vessel at elevated temperatures and pressures.[8] The choice of solvent (aqueous for hydrothermal, organic for solvothermal) and other reaction parameters allows for precise control over the resulting nanocrystal size and shape.[9][10][11] Nanoprecipitation is another simple and scalable method, although it may offer less control over complex morphologies compared to solvothermal techniques.[1]

Q2: How do capping agents influence the morphology of SrS nanocrystals?

A2: Capping agents, also known as surfactants or ligands, play a critical role in controlling the morphology of nanocrystals.[2][5] They dynamically adsorb to the surface of the growing nanocrystals, preventing aggregation and passivating the surface.[2] By selectively binding to certain crystallographic facets, capping agents can slow down the growth rate of those facets, allowing other facets to grow faster.[6] This anisotropic growth leads to the formation of non-spherical shapes such as nanorods, nanocubes, and nanowires.[12] The choice and concentration of the capping agent are therefore key parameters for tuning the final morphology.[2] For example, oleic acid is known to be effective in producing uniform, monodisperse spherical nanocrystals of various materials.[4][13][14]

Q3: What is the effect of reaction temperature on the size and shape of SrS nanocrystals?

A3: Reaction temperature significantly impacts both the kinetics of precursor decomposition and the subsequent nucleation and growth of nanocrystals.[6] Generally, higher temperatures lead to faster reaction rates, which can result in larger nanocrystals if the growth phase dominates.[1] Conversely, a very high temperature can also lead to a rapid burst of nucleation, potentially resulting in smaller initial crystals. Temperature also influences the binding affinity of capping agents to the nanocrystal surface, which in turn affects morphology.[4] Therefore, precise control of temperature is essential for achieving reproducible results.

Q4: How does the choice of precursors affect the final morphology of SrS nanocrystals?

A4: The reactivity of the strontium and sulfur precursors can have a profound effect on the resulting nanocrystal morphology.[7] For instance, different sulfur sources like sodium sulfide (Na₂S) and thiourea (CS(NH₂)₂) have different decomposition kinetics, which influences the rate of monomer supply to the growing nanocrystals.[7][15][16][17] A slower monomer release generally favors the formation of more thermodynamically stable shapes, while a rapid release can lead to kinetically controlled, often more complex, morphologies.[7] Similarly, the choice of the strontium salt (e.g., strontium nitrate (B79036), strontium chloride, strontium acetate) can also play a role.[1][8]

Q5: Can pH be used to control the morphology of SrS nanocrystals?

A5: Yes, the pH of the reaction medium can be a critical parameter in controlling the morphology of metal sulfide nanocrystals.[3] The pH affects the surface charge of the growing nanocrystals, which in turn influences their stability against aggregation.[3] It can also affect the hydrolysis of the precursors and the effectiveness of the capping agents. For some metal sulfides, varying the pH has been shown to be an effective way to tune the size and shape of the resulting nanoparticles.[3]

Experimental Protocols

Hydrothermal Synthesis of this compound Nanocrystals

This protocol provides a general method for the hydrothermal synthesis of SrS nanocrystals. The parameters can be systematically varied to control the final morphology.

Materials:

  • Strontium precursor: Strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O) or Strontium chloride (SrCl₂)

  • Sulfur precursor: Sodium sulfide hydrate (B1144303) (Na₂S·9H₂O) or Thiourea (CS(NH₂)₂)

  • Solvent: Deionized water

  • Capping agent (optional): Oleic acid, Polyvinylpyrrolidone (PVP), Cetyltrimethylammonium bromide (CTAB)

  • pH adjuster (optional): Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the strontium precursor (e.g., 0.8 M Sr(NO₃)₂·6H₂O) in deionized water.[8]

    • Prepare a separate stock solution of the sulfur precursor (e.g., 0.8 M Na₂S·9H₂O) in deionized water.[8]

  • Reaction Mixture Assembly:

    • In a typical synthesis, add a specific volume of the strontium precursor solution to a Teflon-lined stainless-steel autoclave.

    • If a capping agent is used, add it to the strontium precursor solution and stir to ensure it is well-dispersed.

    • Adjust the pH of the solution at this stage, if required, using a pH adjuster.

  • Initiation of Reaction:

    • While stirring the strontium precursor solution, add the sulfur precursor solution dropwise.[8]

    • Continue stirring for a set period (e.g., 30 minutes) to ensure homogeneous mixing.[8]

  • Hydrothermal Treatment:

    • Seal the autoclave and place it in a furnace.

    • Heat the autoclave to the desired reaction temperature (e.g., 120-250 °C) and maintain it for a specific duration (e.g., 12-24 hours).[8]

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors, byproducts, and excess capping agent.

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).

Data Presentation

The following table summarizes the expected influence of key experimental parameters on the morphology of SrS nanocrystals, based on general principles of nanocrystal synthesis.

Parameter Variation Expected Effect on Morphology Rationale
Precursor Concentration Low to HighDecrease in size, then increase.[18][19]At low concentrations, growth is limited. Increasing concentration can lead to smaller sizes due to more nucleation sites, but very high concentrations can lead to larger, aggregated particles.[18][19][20]
Temperature Low to HighIncrease in size and crystallinity.[1]Higher temperatures increase reaction kinetics, promoting crystal growth and improving crystalline quality.[1]
Capping Agent NoneAggregated, irregular particles.Uncontrolled growth and aggregation occur without a stabilizing agent.[2]
Oleic AcidSpherical, monodisperse nanoparticles.[4]Oleic acid is an effective stabilizer that promotes isotropic growth.[4][13][14]
PVP / CTABPotential for anisotropic shapes (nanorods, nanowires).[21]These polymers can selectively bind to crystal facets, directing anisotropic growth.[21]
pH Acidic to BasicVaries; can influence size and stability.[3]pH affects surface charge, which influences particle aggregation and interaction with capping agents.[3]
Sulfur Precursor Na₂S vs. ThioureaDifferent morphologies and crystal phases.[7]The reactivity of the sulfur source affects the rate of monomer supply, influencing the growth mechanism.[7]

Visualizations

Experimental_Workflow Experimental Workflow for SrS Nanocrystal Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_sr Prepare Strontium Precursor Solution mix Mix Precursors and Capping Agent prep_sr->mix prep_s Prepare Sulfur Precursor Solution prep_s->mix prep_cap Prepare Capping Agent Solution prep_cap->mix hydrothermal Hydrothermal Treatment mix->hydrothermal centrifuge Centrifugation hydrothermal->centrifuge wash Washing with Water/Ethanol centrifuge->wash dry Drying wash->dry tem TEM/SEM dry->tem xrd XRD dry->xrd Morphology_Control Key Parameters for SrS Nanocrystal Morphology Control morphology SrS Nanocrystal Morphology temp Temperature temp->morphology Affects kinetics & crystal growth precursor Precursor Type & Concentration precursor->morphology Influences nucleation & growth rates capping Capping Agent capping->morphology Directs shape & prevents aggregation ph pH ph->morphology Affects surface charge & stability time Reaction Time time->morphology Determines extent of crystal growth

References

Minimizing impurities during the carbothermic reduction of celestite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbothermic reduction of celestite (SrSO₄) to produce strontium sulfide (B99878) (SrS), a key precursor for various strontium compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities of concern in the carbothermic reduction of celestite?

A1: The primary impurities can be categorized into two groups:

  • Ore-based impurities: These are minerals that naturally co-exist with celestite ore. Common examples include barium sulfate (B86663) (BaSO₄), calcium sulfate (CaSO₄), silicon dioxide (SiO₂), iron oxide (Fe₂O₃), and aluminum oxide (Al₂O₃).[1][2]

  • Process-induced impurities: These are undesirable side products formed during the reduction process. A key impurity in this category is strontium carbide (SrC₂), which can form at high temperatures or with an excess of the carbonaceous reducing agent.[3][4]

Q2: What is the optimal temperature range for the carbothermic reduction of celestite?

A2: The carbothermic reduction of celestite to strontium sulfide typically begins at temperatures around 900°C and is generally complete by 1300°C.[4] While higher temperatures can increase the reaction rate, they also elevate the risk of forming strontium carbide (SrC₂), especially above 1100°C.[3] Therefore, operating within the 1000-1200°C range is often a good balance between reaction efficiency and impurity minimization.

Q3: How does the ratio of carbon to celestite affect the purity of the final product?

A3: The stoichiometry of the carbon-to-celestite ratio is a critical parameter. An insufficient amount of carbon will lead to incomplete reduction of SrSO₄, leaving unreacted celestite in the product. Conversely, a significant excess of carbon can promote the formation of strontium carbide (SrC₂), particularly at higher temperatures.[3]

Q4: What is "black ash," and what does it typically contain?

A4: "Black ash" is the common term for the solid product obtained after the carbothermic reduction of celestite.[5] It is a mixture containing the desired this compound (SrS), along with unreacted starting materials (celestite and carbon), and the reduced forms of ore-based impurities (e.g., BaS, CaS), and any process-induced impurities like SrC₂.[5]

Q5: What analytical techniques are recommended for characterizing the product and identifying impurities?

A5: A combination of analytical techniques is recommended for a comprehensive analysis:

  • X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the black ash, such as SrS, unreacted SrSO₄, SrC₂, BaS, and CaS.[6][7]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS): These techniques are suitable for quantifying the elemental composition, particularly for detecting and measuring the concentration of impurity cations like barium and calcium.[8][9]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This can provide morphological information and elemental mapping of the product particles, helping to identify the distribution of impurities.[7][10]

Troubleshooting Guides

Issue 1: Incomplete Conversion of Celestite (SrSO₄)

Symptom Possible Cause Troubleshooting Action
XRD analysis of the black ash shows significant peaks corresponding to SrSO₄. [6]1. Insufficient Reduction Temperature: The temperature may not have been high enough to achieve complete conversion.[4] 2. Inadequate Roasting Time: The reaction may not have had enough time to go to completion. 3. Insufficient Reducing Agent: The amount of carbon may be stoichiometrically insufficient to reduce all the SrSO₄.1. Increase Temperature: Gradually increase the roasting temperature in increments of 50°C, up to a maximum of 1300°C. Monitor for the formation of SrC₂. 2. Extend Roasting Time: Increase the duration of the reduction process. 3. Adjust C:SrSO₄ Ratio: Increase the molar ratio of carbon to celestite. Be cautious of adding a large excess, which could lead to carbide formation.

Issue 2: Presence of Strontium Carbide (SrC₂) Impurity

Symptom Possible Cause Troubleshooting Action
XRD analysis of the black ash shows peaks corresponding to SrC₂. [3]1. Excessive Reduction Temperature: Temperatures above 1100°C significantly increase the likelihood of SrC₂ formation.[3] 2. Excess Reducing Agent: A high C:SrSO₄ ratio can drive the formation of carbides.[3]1. Lower Reduction Temperature: Reduce the operating temperature to below 1100°C. Consider a range of 1000-1050°C. 2. Optimize C:SrSO₄ Ratio: Decrease the molar ratio of carbon to celestite. Perform a series of experiments to find the optimal ratio that ensures complete reduction without significant carbide formation.

Issue 3: High Levels of Barium and Calcium Sulfides (BaS, CaS) in the Product

Symptom Possible Cause Troubleshooting Action
ICP-MS or AAS analysis of the leached product shows high concentrations of barium and/or calcium. [8]High levels of BaSO₄ and CaSO₄ in the starting celestite ore. [1]1. Ore Beneficiation: If possible, use a higher grade of celestite ore with lower Ba and Ca content.[1] 2. Selective Leaching: After the reduction, employ a multi-stage leaching process with hot water (85-100°C).[5] Controlling the concentration of the SrS solution in each stage can help to selectively dissolve SrS while leaving some of the less soluble impurities behind. 3. Acid Leaching and Selective Precipitation: For purification of the final strontium salt, acid leaching can be employed. The impure sulfide can be dissolved in a dilute acid (e.g., HCl). Barium can then be selectively precipitated as BaSO₄ by the controlled addition of a sulfate source before re-precipitating the desired strontium salt.[11]

Issue 4: Low Yield of Water-Soluble this compound

Symptom Possible Cause Troubleshooting Action
After leaching the black ash with water, the concentration of SrS in the aqueous solution is lower than expected. 1. Incomplete Reduction: As in Issue 1, a significant portion of the strontium may still be in the form of insoluble SrSO₄. 2. Inefficient Leaching: The leaching process itself may not be optimal.1. Address Incomplete Reduction: Refer to the troubleshooting actions for Issue 1. 2. Optimize Leaching Parameters: Increase the leaching temperature to 85-100°C.[5] Ensure adequate stirring and sufficient leaching time. Consider a multi-stage counter-current leaching process to maximize extraction efficiency.[5] It is important to note that the concentration of the SrS extract should be kept below 12% by weight in subsequent leaching stages to ensure high extraction efficiency.[5]

Data Presentation

Table 1: Typical Chemical Composition of Celestite Ore Grades

ComponentHigh-Grade (>90% SrSO₄)Medium-Grade (80-90% SrSO₄)Low-Grade (<80% SrSO₄)
Strontium Sulfate (SrSO₄) > 90%80 - 90%< 80%
Barium Sulfate (BaSO₄) 0 - 2%0 - 5%Variable
Calcium Sulfate (CaSO₄) 0 - 2%0 - 5%Variable
Silicon Dioxide (SiO₂) 0 - 1%0 - 3%Variable
Iron Oxide (Fe₂O₃) < 0.5%0 - 1%Variable
Aluminum Oxide (Al₂O₃) < 0.5%0 - 1%Variable

Data compiled from[1].

Table 2: Effect of Temperature on Product Composition

Temperature (°C)SrSO₄ ConversionRisk of SrC₂ Formation
900BeginsVery Low
1000Moderate to HighLow
1100HighModerate
1200Very High / CompleteHigh
1300CompleteVery High
1400CompleteVery High

This table provides a qualitative summary based on findings from[3][4][6].

Experimental Protocols

1. Carbothermic Reduction of Celestite

  • Materials and Equipment:

    • High-purity celestite ore, finely ground (<2 mm).

    • Metallurgical coke or other carbon source, finely ground (<2 mm).

    • High-temperature horizontal tube furnace with gas flow control.

    • Alumina (B75360) crucible.

    • Inert gas (e.g., nitrogen).

  • Procedure:

    • Dry the ground celestite and coke at 105°C for at least 4 hours to remove moisture.[4]

    • Thoroughly mix the celestite and coke in the desired stoichiometric ratio. A common starting point is a C:SrSO₄ molar ratio slightly above the stoichiometric requirement (e.g., 2.1:1 for the reaction SrSO₄ + 2C -> SrS + 2CO₂).

    • Place approximately 20 g of the mixture into an alumina crucible.[4]

    • Place the crucible in the center of the tube furnace.

    • Purge the furnace tube with an inert gas (e.g., nitrogen) to remove air. Maintain a slow flow of the inert gas throughout the experiment.[4]

    • Heat the furnace to the desired reduction temperature (e.g., 1100°C) and hold for a specified time (e.g., 60-120 minutes).

    • After the designated time, turn off the furnace and allow it to cool to below 300°C under the inert atmosphere before removing the crucible containing the black ash.[4]

2. Leaching of this compound from Black Ash

  • Materials and Equipment:

    • Black ash from the carbothermic reduction.

    • Deionized water.

    • Jacketed glass reactor with a stirrer and temperature control.

    • Filtration apparatus (e.g., Buchner funnel with vacuum flask).

  • Procedure:

    • Preheat the deionized water to the desired leaching temperature (e.g., 90°C).[5]

    • Add the black ash to the hot water in the reactor. A solid-to-liquid ratio of 1:5 to 1:10 (w/v) is a reasonable starting point.[12]

    • Stir the slurry at a constant rate (e.g., 500 rpm) for a set duration (e.g., 90-150 minutes).[12]

    • Filter the hot slurry to separate the aqueous SrS solution (leachate) from the solid residue.

    • For multi-stage leaching to improve recovery, the solid residue can be re-leached with fresh hot water. The leachate from the second stage can be used as the leaching solution for the first stage of a new batch of black ash (counter-current leaching).[5]

Visualizations

G cluster_0 Carbothermic Reduction Workflow start Start: Celestite Ore (SrSO4) + Carbon mix Mix Reactants start->mix roast Roast in Inert Atmosphere (900-1300 C) mix->roast cool Cool Under Inert Atmosphere roast->cool black_ash Product: Black Ash (SrS, BaS, CaS, unreacted materials) cool->black_ash

Caption: High-level workflow for the carbothermic reduction of celestite.

G cluster_1 Troubleshooting Logic for Impurities start Analyze Black Ash (XRD, ICP) impurity_check Impurities Detected? start->impurity_check srso4_check High SrSO4? impurity_check->srso4_check Yes end_ok Product Acceptable impurity_check->end_ok No src2_check SrC2 Detected? srso4_check->src2_check No action1 Increase Temp/Time/ C:SrSO4 Ratio srso4_check->action1 Yes ba_ca_check High Ba/Ca? src2_check->ba_ca_check No action2 Decrease Temp/ C:SrSO4 Ratio src2_check->action2 Yes action3 Use Higher Grade Ore/ Optimize Leaching ba_ca_check->action3 Yes end_nok Further Optimization Needed ba_ca_check->end_nok No action1->end_nok action2->end_nok action3->end_nok

Caption: Decision-making workflow for troubleshooting common impurities.

References

Technical Support Center: Doped Strontium Sulfide Luminescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low luminescence in doped strontium sulfide (B99878) (SrS) materials.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and characterization of doped SrS phosphors.

Question 1: Why is the luminescence intensity of my synthesized SrS:Eu²⁺ phosphor much lower than expected?

Answer: Low luminescence intensity in SrS:Eu²⁺ is a common issue that can stem from several factors throughout the experimental process. Here are the most critical areas to investigate:

  • Incomplete Formation of the SrS Host Lattice: The crystalline quality of the strontium sulfide host is crucial for efficient luminescence. Incomplete conversion of starting materials (e.g., SrSO₄ or SrCO₃) to SrS can introduce non-luminescent phases and defects that quench luminescence.[1]

    • Recommendation: Confirm the phase purity of your synthesized powder using X-ray Diffraction (XRD). The diffraction pattern should match the standard cubic structure of SrS.[2] If impurity peaks are present, consider optimizing the synthesis temperature and duration.

  • Dopant Concentration Quenching: While Eu²⁺ is the activator, its concentration must be optimized. At high concentrations, the distance between Eu²⁺ ions decreases, leading to non-radiative energy transfer and a reduction in luminescence intensity.[3]

    • Recommendation: Synthesize a series of SrS:Eu²⁺ samples with varying Eu²⁺ concentrations (e.g., 0.1 mol% to 5 mol%) to determine the optimal doping level for your specific synthesis method.

  • Improper Annealing Conditions: Post-synthesis annealing is critical for improving crystallinity and promoting the incorporation of dopant ions into the SrS lattice.[4] Inadequate temperature or an inappropriate atmosphere can lead to poor luminescence.

    • Recommendation: Anneal the samples in a weakly reducing atmosphere (e.g., a mixture of N₂ and H₂ or in the presence of activated carbon) to ensure the europium ions are in the desired Eu²⁺ oxidation state.[5] The optimal annealing temperature often lies between 750°C and 1100°C.[1]

  • Presence of Quenching Impurities: The presence of unwanted impurities, even at trace levels, can act as quenching centers, significantly reducing luminescence.

    • Recommendation: Use high-purity precursors for your synthesis. Ensure that the synthesis environment (furnace, crucibles) is clean and free from contaminants.

Question 2: My SrS:Ce³⁺ phosphor shows a color shift in its emission. What could be the cause?

Answer: A shift in the emission color of SrS:Ce³⁺ phosphors is typically related to changes in the local crystal field environment of the Ce³⁺ ions or the presence of multiple luminescent centers.

  • Dopant Concentration Effects: Increasing the concentration of Ce³⁺ can lead to a red shift in the emission spectrum.[6] This is often attributed to reabsorption effects and interactions between Ce³⁺ ions.

  • Co-doping with Charge Compensators: Introducing co-dopants, such as alkali metal ions (e.g., Na⁺), can cause a blue shift in the emission.[6] These ions can help to minimize the formation of vacancies and modify the crystal field around the Ce³⁺ activators.[6]

  • Synthesis Method and Crystallinity: Different synthesis methods can result in variations in particle size, morphology, and defect density, all of which can influence the local environment of the Ce³⁺ ions and thus the emission wavelength. Thin films, for instance, may show spectra shifted to lower energies compared to powders.[7]

Question 3: The afterglow of my persistent luminescence SrS phosphor is very weak or short-lived. How can I improve it?

Answer: Persistent luminescence in materials like SrS:Eu²⁺, Dy³⁺ relies on the presence of suitable electron traps. The depth and concentration of these traps are critical for achieving a long afterglow.

  • Improper Co-dopant: The choice and concentration of the co-dopant (trap-forming ion), such as Dy³⁺ or Pr³⁺, are crucial. The co-dopant creates the necessary trap levels to store excitation energy.

  • Crystal Defects: The presence of intrinsic defects, such as sulfur vacancies (Vₛ), can also serve as electron traps.[5] The formation of these defects is highly dependent on the synthesis conditions, particularly the reducing atmosphere during annealing.[5]

  • Host Material Purity: High crystallinity and phase purity are essential. Impurities and other crystal phases can introduce competing non-radiative decay pathways that shorten the afterglow.

Below is a troubleshooting workflow to diagnose and resolve low luminescence issues.

TroubleshootingWorkflow start Low Luminescence Observed check_xrd Perform XRD Analysis start->check_xrd phase_pure Is the SrS phase pure? check_xrd->phase_pure optimize_synthesis Optimize Synthesis: - Temperature - Duration - Atmosphere phase_pure->optimize_synthesis No check_dopant Review Dopant Concentration phase_pure->check_dopant Yes optimize_synthesis->check_xrd is_optimal Is concentration optimal? (Check for quenching) check_dopant->is_optimal vary_dopant Synthesize concentration series is_optimal->vary_dopant No check_annealing Review Annealing Protocol is_optimal->check_annealing Yes vary_dopant->check_dopant is_annealed Annealing performed correctly? (Temp., Atmosphere, Time) check_annealing->is_annealed optimize_annealing Optimize Annealing Process is_annealed->optimize_annealing No check_precursors Check Purity of Precursors is_annealed->check_precursors Yes optimize_annealing->check_annealing high_purity Are precursors high purity? check_precursors->high_purity source_new Source high-purity precursors high_purity->source_new No solution Luminescence Improved high_purity->solution Yes source_new->solution

Fig. 1: Troubleshooting workflow for low luminescence in doped SrS.

Data Presentation

The following tables summarize the impact of key experimental parameters on the luminescence properties of doped this compound.

Table 1: Effect of Dopant Concentration on Luminescence Intensity

DopantHostOptimal Concentration (mol%)Observation
Ce³⁺SrS~0.5 - 1.0Intensity decreases at higher concentrations due to increased defect density and energy transfer.[6]
CuSrS~0.2PL emission intensity increases to a maximum at 0.2 mol% and then decreases.[8]
Eu²⁺, Pr³⁺SrSEu: 0.01, Pr: 0.3Specific concentrations are required to optimize the number and depth of traps for persistent luminescence.[5]
Bi³⁺SrSNot specifiedLuminescence intensity is subject to concentration quenching.[9]

Table 2: Influence of Annealing Conditions on Luminescence

Phosphor SystemAnnealing Temperature (°C)AtmosphereDurationOutcome
SrS:Cu Films600 - 750H₂S1-15 minDramatically improved PL and EL intensities; increased grain size.[4]
SrS:Cu,Ag Films~450Vacuum2 minOptimum condition for improving XRD and PL data.[10]
SrS:Eu, Sm>750Reducing-The crystal structure of SrS was formed at 750°C, a prerequisite for efficient luminescence.[1]

Experimental Protocols

Protocol 1: Solid-State Synthesis of SrS:Eu²⁺,Dy³⁺

This protocol describes a conventional solid-state reaction method for preparing persistent luminescence phosphors.

  • Precursor Mixing:

    • Weigh stoichiometric amounts of high-purity Strontium Carbonate (SrCO₃), Europium(III) Oxide (Eu₂O₃), and Dysprosium(III) Oxide (Dy₂O₃). The dopant concentrations should be calculated relative to the moles of Sr.

    • Add an excess of elemental sulfur (S) to act as both a sulfur source and a flux.

    • Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • First Sintering:

    • Place the mixed powder in an alumina (B75360) crucible.

    • Position the crucible in a tube furnace.

    • Heat the sample to 900-1100°C for 2-4 hours under a weakly reducing atmosphere (e.g., a constant flow of 5% H₂ / 95% N₂ gas, or by embedding the crucible in activated carbon).[5]

  • Cooling and Pulverization:

    • Allow the furnace to cool down to room temperature naturally.

    • Remove the sintered product and grind it into a fine powder using an agate mortar.

  • Washing (Optional):

    • Wash the powder with a suitable solvent (e.g., distilled water, ethanol) to remove any unreacted flux or soluble impurities.

    • Dry the washed powder in an oven at 80-100°C.

Protocol 2: Hydrothermal Synthesis of SrS Nanoparticles

This protocol is suitable for synthesizing crystalline SrS at lower temperatures.[11]

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a strontium salt (e.g., Strontium Nitrate (B79036), Sr(NO₃)₂).

    • Prepare a separate aqueous solution of a sulfide source (e.g., Sodium Sulfide, Na₂S).

  • Reaction:

    • In a typical setup, slowly add the sodium sulfide solution dropwise into the strontium nitrate solution under vigorous stirring.

    • Continue stirring for 30 minutes to ensure a complete reaction.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 120-180°C for 6-12 hours.[11]

  • Product Recovery:

    • After the autoclave has cooled to room temperature, collect the precipitate by centrifugation.

    • Wash the product multiple times with deionized water and ethanol (B145695) to remove any residual ions and impurities.

    • Dry the final SrS product in a vacuum oven at 50-70°C for several hours.[11]

Protocol 3: Photoluminescence (PL) Spectroscopy Measurement

This protocol outlines the standard procedure for measuring the luminescence spectrum of a powder sample.

  • Sample Preparation:

    • Press the synthesized powder into a compact pellet using a hydraulic press.

    • Alternatively, place the powder in a specialized powder sample holder. Ensure the surface is flat and smooth.

  • Spectrofluorometer Setup:

    • Use a spectrofluorometer equipped with a Xenon lamp as the excitation source and a photomultiplier tube (PMT) as the detector.[7]

    • For highly scattering powders, using an integrating sphere is recommended to obtain more reliable results.[6]

  • Excitation Spectrum Measurement:

    • Determine the peak emission wavelength of your sample from a preliminary scan or literature data.

    • Set the emission monochromator to this wavelength.

    • Scan the excitation monochromator over the desired range (e.g., 250-500 nm) to find the wavelengths that most efficiently excite the phosphor.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the peak wavelength determined from the excitation spectrum.

    • Scan the emission monochromator over the expected emission range (e.g., 400-700 nm) to record the luminescence spectrum.

    • Ensure that appropriate filters are used to block scattered excitation light from reaching the detector.

The relationship between key synthesis parameters and the final luminescence outcome is visualized below.

SynthesisParameters cluster_synthesis Synthesis & Processing cluster_properties Material Properties precursors Precursor Purity crystallinity Crystallinity & Phase Purity precursors->crystallinity dopant_conc Dopant/Co-dopant Concentration defects Defect Density & Trap Depth dopant_conc->defects dopant_site Dopant Incorporation & Local Environment dopant_conc->dopant_site synth_method Synthesis Method (Solid-state, Hydrothermal, etc.) synth_method->crystallinity synth_method->defects annealing Annealing Conditions (Temp., Atmosphere, Time) annealing->crystallinity annealing->defects annealing->dopant_site outcome Luminescence Performance (Intensity, Wavelength, Afterglow) crystallinity->outcome defects->outcome dopant_site->outcome

Fig. 2: Relationship between synthesis parameters and luminescence.

References

Technical Support Center: Enhancing the Stability of Strontium Sulfide-Based Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of strontium sulfide (B99878) (SrS)-based electrodes. The information is presented in a clear question-and-answer format to directly tackle specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My SrS-based electrode shows a rapid decline in capacity during cycling. What are the potential causes and solutions?

A rapid decline in capacity is a common indicator of electrode instability. Several factors could be at play:

  • Chemical Degradation: Strontium sulfide is susceptible to reaction with moisture and oxygen. Exposure to ambient air, even for short periods, can lead to the formation of insulating surface layers (e.g., strontium sulfate (B86663) or carbonate), which impede ion and electron transport.[1][2][3][4][5][6]

    • Solution: Handle and store SrS-based materials and fabricated electrodes in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen levels.[5][6]

  • Electrochemical Degradation: During electrochemical cycling, SrS can undergo irreversible phase changes or react with the electrolyte, especially at high voltages. This can lead to the loss of active material and an increase in internal resistance.

    • Solution:

      • Optimize the voltage window for cycling to avoid regions of high reactivity.

      • Consider using electrolyte additives that can form a stable solid electrolyte interphase (SEI) on the electrode surface, protecting it from direct contact with the electrolyte.

  • Mechanical Degradation: Volume changes during the insertion and extraction of ions can cause mechanical stress, leading to particle cracking, loss of electrical contact, and delamination of the electrode from the current collector.

    • Solution:

      • Incorporate conductive additives and binders that can accommodate volume changes and maintain good electrical contact.

      • Optimize the electrode fabrication process (e.g., slurry composition, coating thickness, and calendering pressure) to improve mechanical integrity.

2. I am observing a significant increase in the impedance of my SrS electrode. What could be the reason?

An increase in impedance often points to issues at the electrode-electrolyte interface or within the electrode structure itself.

  • Interfacial Resistance: The formation of a resistive layer at the interface between the SrS electrode and the electrolyte is a common cause. This can be due to the decomposition of the electrolyte or reactions between the electrode and the electrolyte.[7][8][9]

    • Solution:

      • Employ surface coatings on the SrS particles (e.g., thin layers of stable metal oxides like Al2O3 or MgO) to prevent direct contact with the electrolyte and suppress side reactions.[10]

      • Use electrolytes that are known to be more stable with sulfide-based materials.

  • Loss of Electrical Contact: As mentioned above, mechanical degradation can lead to poor contact between SrS particles and the conductive additive, increasing the overall resistance of the electrode.

    • Solution: Ensure a homogeneous distribution of SrS, conductive additive, and binder in the electrode slurry.

  • Porous Electrode Filling Issues: In liquid electrolyte systems, incomplete wetting of the porous electrode structure can lead to high ionic resistance.

    • Solution: Ensure the electrolyte fully penetrates the porous structure of the electrode by using a vacuum infiltration step during cell assembly.

3. My SrS material seems to be degrading even before I assemble it into a cell. How can I handle and store it properly?

Due to their sensitivity to moisture and air, proper handling and storage of sulfide-based materials are critical.[2][5][6]

  • Inert Atmosphere: All handling of SrS powder and electrodes should be performed inside a glovebox with an inert atmosphere (e.g., argon or nitrogen) where moisture and oxygen levels are kept below 1 ppm.

  • Drying: Before use, it is advisable to dry the SrS powder under vacuum at an elevated temperature (e.g., 150-200 °C) to remove any adsorbed water.

  • Storage: Store SrS powder in a sealed container inside the glovebox. Fabricated electrodes should also be stored in a dry, inert environment.

4. What are the best characterization techniques to assess the stability of my SrS electrodes?

A multi-technique approach is often necessary to fully understand the stability of your electrodes.

  • Electrochemical Techniques:

    • Cyclic Voltammetry (CV): To identify the operating voltage window and observe any irreversible reactions.

    • Galvanostatic Cycling with Charge-Discharge Profiles: To evaluate capacity retention and coulombic efficiency over multiple cycles.

    • Electrochemical Impedance Spectroscopy (EIS): To monitor changes in the bulk and interfacial resistance of the electrode during cycling.

  • Ex-situ and In-situ/Operando Techniques:

    • X-ray Diffraction (XRD): To detect any changes in the crystalline structure of the SrS active material after cycling.

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the electrode surface and identify the formation of any passivation layers or SEI components.

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe changes in the morphology, particle size, and integrity of the electrode and its components.

Quantitative Data on Stability Enhancement Strategies

The following table summarizes quantitative data on the stability performance of sulfide-based electrodes, including strategies applicable to SrS, from various studies. Note that direct comparisons can be challenging due to differing experimental conditions.

Electrode Material/SystemStabilization StrategyKey Performance MetricValueReference
SrS/N-GQDsDoping with Nitrogen-Graphene Quantum DotsCapacity Retention91% after 5000 cycles[11]
GO-based SrS nanorodsGraphene Oxide CompositeElectrode Stability67% at 20 mVs⁻¹[12]
LiNiO₂ with LPSC electrolyteSurface modification with Li₂SO₄Capacity Retention95% after 200 cycles at 4.4 V[4]
LiNiO₂ with LPSC electrolyteSurface modification with Li₂SO₄Capacity Retention95% after 140 cycles at 4.6 V[4]
Li₄SnS₄-H₂S generation (0°C dew point)~0.17 ml g⁻¹[13]
Li₆PS₅Cl-H₂S generation (0°C dew point)~22.7 ml g⁻¹[13]

Key Experimental Protocols

1. Protocol for Electrode Preparation (Slurry Casting)

  • Material Preparation: Dry the SrS active material, conductive additive (e.g., carbon black), and binder (e.g., PVDF) under vacuum.

  • Slurry Mixing: In an inert-atmosphere glovebox, mix the SrS, conductive additive, and binder in an appropriate weight ratio (e.g., 80:10:10). Add a suitable solvent (e.g., N-Methyl-2-pyrrolidone for PVDF) and mix using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.

  • Coating: Cast the slurry onto a current collector (e.g., copper or aluminum foil) using a doctor blade with a set gap to control the thickness.

  • Drying: Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to completely remove the solvent.

  • Electrode Punching and Calendering: Punch out circular electrodes of the desired size. If necessary, calender (press) the electrodes to control their thickness and porosity.

2. Protocol for Electrochemical Stability Testing

  • Cell Assembly: Assemble a coin cell (or other cell type) inside an argon-filled glovebox using the prepared SrS-based working electrode, a suitable reference electrode (e.g., Li metal), a counter electrode (e.g., Li metal), a separator, and an appropriate electrolyte.

  • Resting: Allow the assembled cell to rest for several hours to ensure complete wetting of the electrode and separator by the electrolyte.

  • Initial Characterization: Perform an initial EIS measurement to determine the initial impedance of the cell.

  • Galvanostatic Cycling: Cycle the cell within a defined voltage window at a constant current density (e.g., C/10, where C is the theoretical capacity). Record the charge and discharge capacities for each cycle.

  • Intermittent Characterization: Periodically (e.g., every 10 or 50 cycles), stop the cycling and perform EIS to monitor the impedance evolution.

  • Post-mortem Analysis: After the cycling test is complete, disassemble the cell inside the glovebox and carefully recover the electrode for ex-situ analysis (XRD, XPS, SEM, etc.).

Visualizing Degradation and Troubleshooting

Degradation Pathway of a this compound-Based Electrode

Simplified Degradation Pathway for SrS Electrodes SrS Pristine SrS Electrode Moisture Moisture/Air Exposure SrS->Moisture Chemical Reaction Cycling Electrochemical Cycling SrS->Cycling Surface_Layer Formation of SrSO₄/SrCO₃ (Insulating Layer) Moisture->Surface_Layer SEI SEI Formation/Decomposition Cycling->SEI Volume_Change Volume Expansion/Contraction Cycling->Volume_Change Impedance_Increase Increased Interfacial Impedance Surface_Layer->Impedance_Increase SEI->Impedance_Increase Particle_Cracking Particle Cracking/ Loss of Contact Volume_Change->Particle_Cracking Capacity_Fade Capacity Fade Impedance_Increase->Capacity_Fade Particle_Cracking->Capacity_Fade

Caption: Simplified degradation pathway for SrS electrodes.

Troubleshooting Workflow for Poor Electrode Stability

Troubleshooting Workflow for SrS Electrode Instability Start Start: Poor Electrode Stability (e.g., Capacity Fade) Check_Handling Check Handling/Storage (Inert Atmosphere?) Start->Check_Handling Improve_Handling Improve Handling Procedures Check_Handling->Improve_Handling No Check_Cycling Check Cycling Parameters (Voltage Window, Current Rate) Check_Handling->Check_Cycling Yes Improve_Handling->Start Optimize_Cycling Optimize Voltage Window/ Current Rate Check_Cycling->Optimize_Cycling No Check_Interface Analyze Electrode-Electrolyte Interface (EIS, XPS) Check_Cycling->Check_Interface Yes Optimize_Cycling->Start Modify_Interface Apply Surface Coating/ Use Electrolyte Additives Check_Interface->Modify_Interface High Interfacial Resistance Check_Morphology Analyze Electrode Morphology (SEM) Check_Interface->Check_Morphology Low Interfacial Resistance Modify_Interface->Start Optimize_Fabrication Optimize Electrode Fabrication (Slurry, Calendering) Check_Morphology->Optimize_Fabrication Poor Morphology (Cracks, etc.) End Improved Stability Check_Morphology->End Good Morphology Optimize_Fabrication->Start

Caption: Troubleshooting workflow for SrS electrode instability.

References

Technical Support Center: Refinement of the Hydrothermal Method for SrS/N-GQDs Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the hydrothermal synthesis of Strontium Sulfide (B99878)/Nitrogen-doped Graphene Quantum Dot (SrS/N-GQDs) composites. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during synthesis.

Experimental Protocols

I. Synthesis of Nitrogen-Doped Graphene Quantum Dots (N-GQDs)

This protocol details the synthesis of N-GQDs from citric acid and urea (B33335) via a hydrothermal method.

Materials:

  • Citric acid monohydrate

  • Urea

  • Deionized (DI) water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave (50 mL)

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation: Dissolve 1.56 g (7.5 mmol) of citric acid and 1.8 g (30 mmol) of urea in 40 mL of DI water.[1]

  • Stirring: Stir the mixture vigorously for 5-10 minutes until a clear and homogeneous solution is formed.[1]

  • Hydrothermal Reaction: Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 150-240°C for 4-12 hours.[1][2] Optimal conditions reported in some studies include 240°C for 10 hours.[2]

  • Cooling: After the reaction, allow the autoclave to cool down naturally to room temperature.

  • Purification:

    • Collect the resulting dark brown solution.

    • Add excess ethanol to the solution to precipitate the N-GQDs.[1]

    • Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the N-GQDs.[1]

    • Discard the supernatant and wash the precipitate with ethanol and DI water multiple times to remove any unreacted precursors or byproducts.

  • Drying: Dry the purified N-GQDs in an oven at 80°C for 3 hours to obtain a solid powder.[1]

  • Storage: Store the N-GQDs powder in a dry, dark place for future use.

II. Synthesis of Strontium Sulfide (SrS) Nanoparticles

This protocol describes the hydrothermal synthesis of SrS nanoparticles.

Materials:

  • Strontium nitrate (B79036) hexahydrate (Sr(NO₃)₂·6H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.8 M solution of strontium nitrate hexahydrate in 30 mL of DI water.[3]

    • Prepare a 0.8 M solution of sodium sulfide nonahydrate in 30 mL of DI water.[3]

  • Reaction:

    • While continuously stirring, add the sodium sulfide solution dropwise to the strontium nitrate solution.[3]

    • Continue stirring the mixture for 30 minutes.[3]

  • Hydrothermal Treatment:

    • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at 120°C for 6 hours.[3]

  • Purification:

    • After the autoclave has cooled to room temperature, collect the precipitate.

    • Wash the product repeatedly with DI water and ethanol to remove impurities.[3]

  • Drying: Dry the purified SrS nanoparticles in an oven at 50°C for 4 hours.[3]

III. Synthesis of SrS/N-GQDs Composites

This protocol outlines the final step of creating the SrS/N-GQDs composite material.

Materials:

  • Synthesized SrS nanoparticles

  • Synthesized N-GQDs

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Drying oven

Procedure:

  • Dispersion: Disperse 0.5 g of the as-prepared SrS nanoparticles and 0.5 g of N-GQDs in 30 mL of DI water.[3]

  • Stirring: Stir the mixture to ensure a homogeneous dispersion.

  • Hydrothermal Reaction:

    • Transfer the dispersion into a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at 120°C for 6 hours.[3]

  • Purification:

    • After cooling, collect the SrS/N-GQDs composite.

    • Wash the composite material multiple times with DI water and ethanol.[3]

  • Drying: Dry the final product in an oven at 50°C for 4 hours.[3]

Troubleshooting Guides

This section addresses common issues that may arise during the hydrothermal synthesis of SrS/N-GQDs composites.

Q1: The final product shows significant agglomeration. How can this be prevented?

A1: Agglomeration is a frequent challenge in nanoparticle synthesis. Here are several strategies to mitigate it:

  • Surfactants/Capping Agents: While not explicitly mentioned in the provided SrS/N-GQDs protocol, the use of surfactants or capping agents is a common technique to prevent nanoparticle aggregation. These agents adsorb to the nanoparticle surface, providing steric or electrostatic repulsion.

  • Control of Precursor Concentration: High precursor concentrations can lead to rapid nucleation and uncontrolled growth, resulting in larger, agglomerated particles. Try decreasing the initial concentrations of strontium nitrate and sodium sulfide.

  • pH Adjustment: The pH of the reaction mixture can influence the surface charge of the nanoparticles and thus their tendency to agglomerate. Experiment with adjusting the pH of the precursor solutions before the hydrothermal step.

  • Post-synthesis Sonication: Mild sonication of the final product dispersed in a suitable solvent can help to break up soft agglomerates.

  • Stirring: Ensure vigorous and continuous stirring during the initial mixing of precursors to promote homogeneous nucleation.

Q2: The photoluminescence (PL) of the N-GQDs is weak or inconsistent. What factors could be affecting this?

A2: The PL properties of N-GQDs are highly sensitive to synthesis conditions:

  • Reaction Temperature and Time: These are critical parameters. A temperature that is too low or a reaction time that is too short may result in incomplete carbonization and the formation of non-luminescent species. Conversely, excessively high temperatures or long durations can lead to larger particles and potential quenching of fluorescence. It is recommended to systematically vary the temperature (e.g., 160°C, 180°C, 200°C) and time (e.g., 4h, 8h, 12h) to find the optimal conditions for your specific setup.

  • Precursor Ratio: The ratio of citric acid to the nitrogen source (urea) is crucial for effective nitrogen doping, which significantly influences the PL quantum yield. An excess or deficit of the nitrogen source can lead to suboptimal PL properties. Experiment with different molar ratios to optimize the doping level.

  • Purity of Precursors and Solvents: Impurities in the starting materials or solvent can act as quenching sites, reducing the PL intensity. Ensure the use of high-purity reagents and DI water.

  • pH of the Final Solution: The PL of N-GQDs can be pH-dependent. Measure the pH of your final N-GQD solution and, if necessary, adjust it to a neutral or slightly basic pH, as this often enhances PL stability.[1]

Q3: The yield of the SrS/N-GQDs composite is low. How can I improve it?

A3: Low yield can stem from several factors throughout the synthesis process:

  • Incomplete Reaction: Ensure that the hydrothermal reaction for both the SrS nanoparticles and the final composite is carried out for the recommended duration and at the correct temperature to allow for complete conversion.

  • Losses during Purification: Significant product loss can occur during the washing and centrifugation steps. To minimize this, ensure that the centrifugation speed and time are sufficient to pellet all of the product. Carefully decant the supernatant without disturbing the pellet.

  • Suboptimal Stoichiometry: For the SrS synthesis, ensure that the molar ratio of the strontium and sulfide precursors is accurate. Any deviation can lead to the formation of byproducts and a lower yield of the desired product.

  • Precursor Quality: The quality and purity of the initial precursors can affect the reaction efficiency. Use fresh, high-purity chemicals.

Q4: Characterization results (XRD, TEM) show an impure or poorly crystalline product. What could be the cause?

A4: The presence of impurities or poor crystallinity can be due to:

  • Insufficient Reaction Time or Temperature: For crystalline materials, adequate time and temperature are necessary for crystal growth. If your XRD pattern shows broad, ill-defined peaks, consider increasing the hydrothermal reaction time or temperature.[3]

  • Impurities in Precursors: Contaminants in the starting materials can lead to the formation of unwanted phases.

  • Inadequate Washing: Thorough washing of the final product is essential to remove unreacted precursors and byproducts, which can appear as impurities in characterization analyses.

  • Incorrect Precursor Ratio: An incorrect stoichiometric ratio of precursors can result in the formation of other phases. Double-check the calculations and measurements of your starting materials.

Frequently Asked Questions (FAQs)

Q: What is the role of nitrogen doping in the Graphene Quantum Dots?

A: Nitrogen doping introduces nitrogen atoms into the carbon lattice of the graphene quantum dots. This modification can significantly alter the electronic and optical properties of the GQDs.[4][5] Specifically, nitrogen doping can:

  • Enhance photoluminescence quantum yield.[4]

  • Tune the emission wavelength.

  • Improve electrocatalytic and electrochemical properties.

  • Increase the number of active sites for interaction with other molecules.

Q: Can I use a different nitrogen source for the N-GQD synthesis?

A: Yes, while urea is a common and effective nitrogen source, other nitrogen-containing molecules such as ethylenediamine (B42938) have also been used for the synthesis of N-GQDs.[6] The choice of nitrogen source can influence the type of nitrogen doping (e.g., graphitic, pyridinic, pyrrolic) and consequently the properties of the resulting N-GQDs.

Q: What are the expected sizes of the N-GQDs and SrS nanoparticles?

A: The size of the nanoparticles is dependent on the synthesis parameters. For N-GQDs synthesized hydrothermally, sizes typically range from 2 to 10 nm.[2][7] For SrS nanoparticles synthesized via the hydrothermal method, the size can also be in the nanometer range, though specific values would depend on the precise conditions used.

Q: What are the key characterization techniques for SrS/N-GQDs composites?

A: A comprehensive characterization of SrS/N-GQDs composites typically involves:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the SrS component and to observe the characteristic peaks of the N-GQDs.[3]

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and distribution of the SrS nanoparticles and N-GQDs within the composite.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the chemical states of strontium, sulfur, carbon, and nitrogen, verifying the successful doping and formation of the composite.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the N-GQDs and their interaction with the SrS nanoparticles.

  • Photoluminescence (PL) Spectroscopy: To evaluate the optical properties of the N-GQDs within the composite.

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity of the composite material.[3]

Data Presentation

Table 1: Experimental Parameters for Hydrothermal Synthesis of N-GQDs

ParameterValue RangeTypical ValueReference
Carbon SourceCitric Acid7.5 mmol[1]
Nitrogen SourceUrea30 mmol[1]
SolventDeionized Water40 mL[1]
Temperature150 - 240 °C180 - 240 °C[1][2]
Time4 - 12 hours6 - 10 hours[1][2]
Autoclave Volume50 mL50 mL[1]

Table 2: Properties of Hydrothermally Synthesized N-GQDs and SrS/N-GQDs Composites

PropertyN-GQDsSrS/N-GQDs CompositeReference
Average Size2-10 nm-[2][7]
Photoluminescence EmissionBlue-Green-[2][8]
Quantum YieldUp to 54%-[7]
BET Surface Area-15.50 m²/g[3]
Pore Volume-0.038 cm³/g[3]
Pore Size-19.72 nm[3]
Specific Capacity-737 C/g[9]

Mandatory Visualization

Hydrothermal_Synthesis_Workflow cluster_N_GQDs N-GQDs Synthesis cluster_SrS SrS Nanoparticle Synthesis cluster_Composite SrS/N-GQDs Composite Synthesis N_Precursors Prepare Precursor Solution (Citric Acid + Urea in DI Water) N_Stir Stir for Homogeneous Mixture N_Precursors->N_Stir N_Hydrothermal Hydrothermal Reaction (150-240°C, 4-12h) N_Stir->N_Hydrothermal N_Cool Cool to Room Temperature N_Hydrothermal->N_Cool N_Purify Purify by Centrifugation (Ethanol Wash) N_Cool->N_Purify N_Dry Dry to Obtain N-GQDs Powder N_Purify->N_Dry C_Mix Disperse SrS and N-GQDs in DI Water N_Dry->C_Mix S_Precursors Prepare Precursor Solutions (Sr(NO₃)₂ + Na₂S in DI Water) S_Mix Mix Precursors with Stirring S_Precursors->S_Mix S_Hydrothermal Hydrothermal Reaction (120°C, 6h) S_Mix->S_Hydrothermal S_Cool Cool to Room Temperature S_Hydrothermal->S_Cool S_Purify Purify by Washing S_Cool->S_Purify S_Dry Dry to Obtain SrS Nanoparticles S_Purify->S_Dry S_Dry->C_Mix C_Hydrothermal Hydrothermal Reaction (120°C, 6h) C_Mix->C_Hydrothermal C_Cool Cool to Room Temperature C_Hydrothermal->C_Cool C_Purify Purify by Washing C_Cool->C_Purify C_Dry Dry to Obtain SrS/N-GQDs Composite C_Purify->C_Dry

Caption: Experimental workflow for the hydrothermal synthesis of SrS/N-GQDs composites.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Start Observe Undesirable Outcome Agglomeration Agglomeration Start->Agglomeration Low_PL Low Photoluminescence Start->Low_PL Low_Yield Low Yield Start->Low_Yield Impurity Impurity / Poor Crystallinity Start->Impurity Cause_Agg High Precursor Conc. No Capping Agent Incorrect pH Agglomeration->Cause_Agg Cause_PL Suboptimal Temp/Time Incorrect Precursor Ratio Impure Reagents Low_PL->Cause_PL Cause_Yield Incomplete Reaction Purification Loss Incorrect Stoichiometry Low_Yield->Cause_Yield Cause_Impurity Insufficient Temp/Time Impure Precursors Inadequate Washing Impurity->Cause_Impurity Sol_Agg Decrease Conc. Add Surfactant Adjust pH Sonication Cause_Agg->Sol_Agg Sol_PL Optimize Temp/Time Vary Precursor Ratio Use High-Purity Reagents Cause_PL->Sol_PL Sol_Yield Increase Reaction Time Optimize Purification Verify Stoichiometry Cause_Yield->Sol_Yield Sol_Impurity Increase Temp/Time Use Pure Precursors Thorough Washing Cause_Impurity->Sol_Impurity

Caption: Logical relationship for troubleshooting common issues in hydrothermal synthesis.

References

Technical Support Center: Addressing the Toxicity of Strontium Sulfide Nanoparticles in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing challenges related to the toxicity of strontium sulfide (B99878) nanoparticles (SrS NPs) in biological systems. Due to the limited availability of toxicological data specific to strontium sulfide nanoparticles, this guide incorporates information from studies on the closely related strontium sulfite (B76179) nanoparticles and other relevant metal sulfide nanoparticles. Researchers should interpret these recommendations with the understanding that the toxicological profile of this compound may differ.

Frequently Asked Questions (FAQs)

Q1: Are this compound (SrS) nanoparticles inherently toxic to biological systems?

A1: The inherent toxicity of SrS NPs is not well-documented. However, studies on strontium sulfite nanoparticles suggest they are generally biocompatible, with cell viability remaining around 80% in various formulations.[1][2] Toxicity, when observed, is often influenced by factors such as nanoparticle concentration, aggregation, and surface modifications.[2]

Q2: What are the primary mechanisms by which nanoparticles like SrS NPs can induce toxicity?

A2: Nanoparticle-induced toxicity can occur through several mechanisms, including:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is a common mechanism of nanoparticle toxicity, leading to cellular damage.[3][4]

  • Inflammation: Nanoparticles can trigger inflammatory responses by activating pro-inflammatory signaling pathways and cytokine production.[5][6]

  • Physical Disruption: High concentrations of nanoparticles can lead to sedimentation on cell surfaces, causing physical stress and potential cell wall rupture.[2]

  • Ion Dissociation: The release of constituent ions (e.g., Sr²⁺ and S²⁻) in the cellular microenvironment could contribute to toxicity.

Q3: How does the physicochemical state of SrS NPs in experimental media affect their toxicity?

A3: The physicochemical state of SrS NPs in biological media is critical. Aggregation of nanoparticles can lead to non-uniform dosing and localized high concentrations, potentially increasing cytotoxicity.[2] The composition of the culture medium, including proteins, can also interact with nanoparticles, altering their surface properties and biological interactions.

Q4: Can surface modification of SrS NPs reduce their toxicity?

A4: Yes, surface modification is a key strategy to mitigate nanoparticle toxicity. For instance, PEGylation (coating with polyethylene (B3416737) glycol) of strontium sulfite nanoparticles has been shown to improve their stability in biological media and reduce non-specific interactions with cells.[2]

Q5: How does pH influence the behavior and potential toxicity of strontium-based nanoparticles?

A5: Strontium-based nanoparticles, such as strontium sulfite, are often designed to be pH-responsive. They tend to degrade and dissolve in acidic environments, like those found in the endosomes of cells.[2] This property is advantageous for drug delivery applications, as it allows for the controlled release of a payload. However, this dissolution could also lead to localized increases in ion concentrations, which might contribute to cytotoxicity.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Higher-than-expected cytotoxicity in vitro. 1. Nanoparticle Aggregation: SrS NPs may be aggregating in the culture medium. 2. High Nanoparticle Concentration: The concentration used may be too high, leading to physical stress on cells. 3. Contamination: The nanoparticle suspension or cell culture may be contaminated. 4. Interference with Cytotoxicity Assay: The nanoparticles may be interfering with the assay reagents (e.g., MTT reduction).1. Improve Dispersion: Ensure proper dispersion of nanoparticles in the medium before adding them to cells. Sonication or vortexing of the suspension can be beneficial.[2] 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range. 3. Check for Contamination: Use aseptic techniques and regularly check cell cultures and reagents for contamination. 4. Run Controls: Include controls with nanoparticles and assay reagents in the absence of cells to check for interference.
Inconsistent results between experiments. 1. Variability in Nanoparticle Batches: Different synthesis batches may have varying sizes, shapes, or surface properties. 2. Inconsistent Cell Seeding Density: Variations in the number of cells per well can affect results. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent nanoparticle concentrations.1. Characterize Each Batch: Thoroughly characterize each new batch of SrS NPs for size, charge, and morphology. 2. Standardize Cell Seeding: Ensure a consistent and accurate number of cells are seeded in each well. 3. Calibrate Pipettes: Use calibrated pipettes and handle cell suspensions and nanoparticle solutions with care to ensure accuracy.
Difficulty in determining the mechanism of toxicity. 1. Single Endpoint Assay: Relying on a single cytotoxicity assay (e.g., MTT) may not provide a complete picture. 2. Lack of Mechanistic Probes: Not using specific assays to measure markers of different toxicity pathways.1. Use Multiple Assays: Employ a panel of assays to assess different aspects of cell health, such as membrane integrity (LDH assay), oxidative stress (ROS assay), and DNA damage (Comet assay). 2. Measure Biomarkers: Quantify markers of inflammation (e.g., cytokines like TNF-α, IL-6) and apoptosis (e.g., caspase activity).

Quantitative Data Summary

Due to the limited availability of specific data for this compound nanoparticles, the following table provides a comparative overview of the cytotoxicity of other metal sulfide nanoparticles. This is intended to provide a general context for researchers.

NanoparticleCell LineConcentrationExposure TimeCell Viability (%)Reference
Cadmium Sulfide (CdS) Nanodots (3-5 nm) Mouse50 mg/kg (in vivo)14 daysN/A (noted higher toxicity than nanorods)[7]
Cadmium Sulfide (CdS) Nanorods (30-50 nm x 500-1100 nm) Mouse50 mg/kg (in vivo)14 daysN/A (noted lower toxicity than nanodots)[7]
Hollow Copper Sulfide (HCuSNPs) RAW264.7 macrophages100 µg/mLNot specified~100%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (SrS) Nanoparticles (Hydrothermal Method)

This protocol is adapted from a method for synthesizing SrS for electrochemical applications and may need optimization for biological studies.

Materials:

Procedure:

  • Prepare a 0.8 M solution of strontium nitrate hexahydrate in 30 mL of deionized water.

  • Prepare a 0.8 M solution of sodium sulfide nonahydrate in 30 mL of deionized water.

  • Slowly add the sodium sulfide solution dropwise to the strontium nitrate solution while stirring continuously for 30 minutes.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 120 °C for 6 hours.

  • After cooling to room temperature, collect the precipitate by centrifugation.

  • Wash the precipitate repeatedly with deionized water and ethanol to remove impurities.

  • Dry the resulting SrS nanoparticles in an oven at 50 °C for 4 hours.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

Materials:

  • SrS Nanoparticle suspension

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the SrS NP suspension in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully remove the nanoparticle-containing medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after correcting for background absorbance.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) using DCFH-DA Assay

Materials:

  • SrS Nanoparticle suspension

  • Cell line of interest

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well black-walled plates

Procedure:

  • Seed cells in a 96-well black-walled plate and allow them to adhere.

  • Wash the cells with PBS or HBSS.

  • Load the cells with 5-10 µM DCFH-DA in serum-free medium or buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS or HBSS to remove excess probe.

  • Expose the cells to different concentrations of SrS NPs. Include a positive control (e.g., H₂O₂) and an untreated negative control.

  • Measure the fluorescence intensity immediately and at different time points using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Express the results as a fold increase in fluorescence relative to the untreated control.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Toxicity Assessment cluster_analysis Data Analysis & Interpretation synthesis SrS NP Synthesis (e.g., Hydrothermal) characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) synthesis->characterization exposure Exposure to SrS NPs (Dose-Response) characterization->exposure cell_culture Cell Seeding cell_culture->exposure cytotoxicity Cytotoxicity Assays (MTT, LDH) exposure->cytotoxicity mechanistic Mechanistic Assays (ROS, Comet, Cytokine) exposure->mechanistic data_analysis Data Analysis cytotoxicity->data_analysis mechanistic->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for assessing the toxicity of this compound nanoparticles.

troubleshooting_workflow start High Cytotoxicity Observed q1 Is NP aggregation visible in media? start->q1 a1_yes Improve Dispersion: - Sonication - Vortexing q1->a1_yes Yes q2 Is concentration optimized? q1->q2 No a1_yes->q2 a2_no Perform Dose- Response Study q2->a2_no No q3 Are assay interference controls included? q2->q3 Yes a2_no->q3 a3_no Run NP + Assay Reagent Controls q3->a3_no No end Re-evaluate Toxicity q3->end Yes a3_no->end

Caption: Troubleshooting workflow for unexpected high cytotoxicity of SrS NPs.

signaling_pathway np This compound NP ros Increased ROS (Oxidative Stress) np->ros inflammation Inflammatory Response np->inflammation dna_damage DNA Damage ros->dna_damage mapk MAPK Pathway ros->mapk nfkb NF-κB Pathway inflammation->nfkb apoptosis Apoptosis dna_damage->apoptosis nfkb->apoptosis mapk->apoptosis

References

Technical Support Center: Phase Control in Strontium Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the phase and purity of strontium sulfide (B99878) (SrS) during its synthesis.

Clarification on "Phase Control" in Strontium Sulfide Synthesis

For this compound, "phase control" primarily refers to the synthesis of the pure, crystalline rock-salt (halite) cubic phase (space group Fm3m).[1] Unlike some other metal sulfides, SrS does not typically exhibit multiple polymorphic transitions below its melting point.[1] Therefore, in the context of SrS synthesis, phase control is the challenge of achieving a high-purity product, free from amorphous material and unwanted crystalline phases such as strontium sulfate (B86663) (SrSO₄), strontium oxide (SrO), strontium carbonate (SrCO₃), and other impurities.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Carbothermic Reduction of Strontium Sulfate (Celestite): This is the primary industrial method where strontium sulfate is heated with a carbon source, like coke, at high temperatures (1100-1300 °C).[1][4]

  • Direct Combination of Elements: High-purity, phase-pure SrS can be synthesized by reacting strontium metal with sulfur vapor at 500 °C under a vacuum.[1]

  • Hydrogen Reduction of Strontium Sulfate: Strontium sulfate can be reduced using hydrogen gas at 1000 °C to yield SrS and water.[1]

  • Hydrothermal Synthesis: This method involves the reaction of a strontium salt (e.g., strontium nitrate) with a sulfide source (e.g., sodium sulfide) in water under elevated temperature and pressure in an autoclave.[5]

Q2: What are the main impurities I should be concerned about in SrS synthesis?

A2: Common impurities in synthesized SrS include unreacted starting materials, byproducts, and contaminants from raw materials. These can include:

  • Strontium Sulfate (SrSO₄): Often present due to incomplete reduction of the celestite ore.[2][3]

  • Strontium Oxide (SrO) and Strontium Hydroxide (B78521) (Sr(OH)₂): Formed due to the presence of moisture or air during synthesis, or through the hydrolysis of SrS.[1][3][4]

  • Strontium Carbonate (SrCO₃): Can form if carbon dioxide reacts with SrS in the presence of moisture.[1]

  • Metallic Impurities: Such as calcium, barium, and iron, which are often present in the natural celestite ore.[1][2]

Q3: How can I minimize the presence of strontium oxide and hydroxide impurities?

A3: To minimize oxide and hydroxide impurities, it is crucial to carry out the synthesis and subsequent handling of SrS under an inert and dry atmosphere (e.g., nitrogen or argon).[3] Using a vacuum or a continuous flow of inert gas can help prevent the reaction of SrS with atmospheric oxygen and moisture.[1] Additionally, ensuring all reactants and solvents are anhydrous is critical.

Q4: My final SrS product has a grayish discoloration. What is the likely cause?

A4: A grayish discoloration in what should be a white crystalline solid is typically indicative of minor impurities or surface oxidation.[1] These impurities could be unreacted carbon from carbothermic reduction or trace metallic contaminants. Surface oxidation can lead to the formation of a thin layer of other strontium compounds.

Q5: How does SrS react with water and acids?

A5: this compound readily hydrolyzes in the presence of water to form strontium hydroxide and hydrogen sulfide gas, which has a characteristic rotten egg smell.[1][4] This reaction is rapid at room temperature.[1] SrS also reacts vigorously with acids to produce hydrogen sulfide gas and the corresponding strontium salt.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of SrS Incomplete reaction during carbothermic or hydrogen reduction.Ensure the reaction temperature is within the optimal range (1100-1300 °C for carbothermic, ~1000 °C for hydrogen reduction) and that the reaction time is sufficient.[1][4] Optimize the ratio of reducing agent to strontium sulfate.
Loss of product during purification.Minimize washing steps, as SrS can hydrolyze.[1] If washing is necessary, use a non-aqueous, dry solvent.
Presence of SrSO₄ in the final product Incomplete reduction of strontium sulfate.Increase the reaction temperature, duration, or the amount of reducing agent (e.g., carbon or hydrogen).[2][3]
Oxidation of SrS during or after synthesis.Maintain a strictly inert and dry atmosphere throughout the synthesis, cooling, and storage processes.[3]
Presence of SrO and/or Sr(OH)₂ in the final product Reaction with oxygen or moisture.Use high-purity, dry starting materials. Perform the synthesis and handling in a glovebox or under a continuous flow of inert gas.[1][3]
Formation of SrCO₃ impurity Reaction with carbon dioxide in the presence of moisture.Exclude air and moisture from the reaction and storage environment.[1]
Inconsistent Crystal Size/Morphology (in hydrothermal synthesis) Non-uniform reaction conditions.Ensure uniform heating of the autoclave. Optimize stirring speed to maintain a homogeneous solution. Control the rate of precursor addition.
Gray or discolored product Presence of impurities from the starting material (e.g., coke, metallic impurities).Use higher purity starting materials. For industrial processes, post-synthesis leaching can remove some impurities.[1]
Surface oxidation.Store the final product under a dry, inert atmosphere.[1]

Experimental Protocols

Carbothermic Reduction of Strontium Sulfate

This method is primarily used for industrial-scale production.

  • Materials: Strontium sulfate (SrSO₄, celestite ore), Carbon (coke or charcoal).

  • Procedure:

    • Mix finely ground strontium sulfate with powdered coke. The typical molar ratio of C to SrSO₄ is 2:1.[4]

    • Heat the mixture in a furnace (e.g., a rotary kiln) to a temperature between 1100 and 1300 °C.[1][4]

    • Maintain the temperature for a sufficient duration to ensure complete reduction.

    • The primary reaction is: SrSO₄ + 2C → SrS + 2CO₂.[4]

    • Cool the product under an inert atmosphere to prevent re-oxidation.

    • The resulting "black ash" is a mixture of SrS and unreacted components, which can be further purified.

Direct Combination of Elements

This method yields high-purity SrS suitable for laboratory applications.

  • Materials: Strontium metal (Sr), Sulfur (S).

  • Procedure:

    • Place strontium metal in a reaction vessel (e.g., a quartz tube) inside a tube furnace.

    • Introduce sulfur vapor into the reaction vessel.

    • Heat the furnace to 500 °C under a vacuum.[1]

    • The reaction is: Sr + S → SrS.[1]

    • Once the reaction is complete, cool the system to room temperature under vacuum.

Hydrothermal Synthesis of this compound

This solution-based method allows for the synthesis of SrS particles at lower temperatures.

  • Materials: Strontium nitrate (B79036) hexahydrate (Sr(NO₃)₂·6H₂O), Sodium sulfide hydrate (B1144303) (Na₂S·9H₂O), Deionized water.

  • Procedure:

    • Prepare separate aqueous solutions of strontium nitrate and sodium sulfide. A typical concentration is 0.8 M for each.[5]

    • Slowly add the sodium sulfide solution dropwise to the strontium nitrate solution while stirring continuously for about 30 minutes.[5]

    • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.[5]

    • Seal the autoclave and heat it to 120 °C for 6 hours.[5]

    • After cooling to room temperature, collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol (B145695) to remove impurities.[5]

    • Dry the final SrS product in an oven at 50 °C for 4 hours.[5]

Visualizations

experimental_workflow_carbothermic_reduction start Start mix Mix SrSO4 and Carbon start->mix heat Heat (1100-1300 °C) in Furnace mix->heat cool Cool under Inert Atmosphere heat->cool purify Purification (Optional) cool->purify end End (SrS Product) purify->end

Caption: Workflow for Carbothermic Reduction of SrS.

experimental_workflow_direct_combination start Start place_sr Place Sr Metal in Reaction Vessel start->place_sr introduce_s Introduce Sulfur Vapor place_sr->introduce_s heat Heat (500 °C) under Vacuum introduce_s->heat cool Cool under Vacuum heat->cool end End (High-Purity SrS) cool->end

Caption: Workflow for Direct Combination Synthesis of SrS.

logical_relationship_impurity_formation cluster_impurities Potential Impurities cluster_sources Sources of Impurities srs SrS Product oxidation Oxidation srs->oxidation reacts with O2 hydrolysis Hydrolysis srs->hydrolysis reacts with H2O carbonation Carbonation srs->carbonation reacts with CO2 + H2O srso4 SrSO4 (Strontium Sulfate) sro SrO / Sr(OH)2 (Oxide/Hydroxide) srco3 SrCO3 (Carbonate) incomplete_reduction Incomplete Reduction incomplete_reduction->srso4 leads to oxidation->srso4 can cause oxidation->sro leads to hydrolysis->sro leads to carbonation->srco3 leads to

Caption: Logical relationships in SrS impurity formation.

References

Technical Support Center: Optimizing Doping Concentration for Maximum Phosphorescence in SrS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing doping concentration in Strontium Sulfide (SrS) phosphors to achieve maximum phosphorescence.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and characterization of doped SrS phosphors.

ProblemPossible CausesSuggested Solutions
Low Phosphorescence Intensity 1. Suboptimal Doping Concentration: The concentration of the primary activator (e.g., Eu²⁺) is either too low or has exceeded the quenching concentration.[1][2] 2. Incomplete Activator Incorporation: The dopant ions have not been effectively incorporated into the SrS host lattice. 3. Poor Crystallinity: The SrS host lattice has a high density of defects or is partially amorphous, which can act as non-radiative recombination centers.[3] 4. Presence of Unwanted Phases: Impurity phases are present in the synthesized powder, which can hinder luminescence. 5. Incorrect Synthesis Atmosphere: For Eu²⁺ doping, an insufficiently reducing atmosphere can lead to the presence of Eu³⁺, which has different luminescent properties.[4]1. Optimize Dopant Concentration: Systematically vary the concentration of the primary activator (e.g., 0.1 mol% to 5 mol% for Eu²⁺) to find the optimal doping level before concentration quenching occurs.[1] 2. Use a Flux: Incorporate a fluxing agent, such as Boric Acid (H₃BO₃), during solid-state synthesis to promote crystal growth and dopant incorporation.[5] 3. Increase Annealing Temperature/Time: Calcine the phosphor at a sufficiently high temperature (e.g., 900-1300 °C) for an adequate duration to improve crystallinity.[5][6] 4. Control Stoichiometry: Precisely control the ratio of precursors, especially the Al/Sr ratio in aluminate-based phosphors, to avoid the formation of secondary phases.[7] 5. Ensure a Reducing Atmosphere: For solid-state synthesis of SrS:Eu²⁺, use a reducing atmosphere, such as a mixture of H₂ and Ar or activated carbon, to ensure the reduction of Eu³⁺ to Eu²⁺.
Short Afterglow Duration 1. Inadequate Co-dopant Concentration: The concentration of the co-dopant (e.g., Dy³⁺), which acts as an electron trap, is insufficient.[8] 2. Shallow Trap Depth: The traps created by the co-dopant are too shallow, leading to rapid thermal release of trapped electrons at room temperature. 3. High Concentration of Quenching Centers: The presence of certain impurities or defects can quench the phosphorescence.1. Optimize Co-dopant Concentration: Systematically vary the concentration of the co-dopant (e.g., Dy³⁺) to create an optimal density of electron traps. 2. Select Appropriate Co-dopant: Different co-dopants create traps of varying depths. Dy³⁺ and Nd³⁺ are known to create suitable deep traps in aluminate and silicate (B1173343) phosphors for long afterglow.[9] 3. Improve Material Purity: Use high-purity precursors and maintain a clean synthesis environment to minimize quenching impurities.
Undesired Emission Color 1. Presence of Multiple Activator Valence States: For europium-doped phosphors, the presence of both Eu²⁺ and Eu³⁺ can lead to a mixed emission. Eu²⁺ typically emits in the blue-to-red region depending on the host, while Eu³⁺ emits sharp red lines.[4] 2. Formation of Different Crystalline Phases: The dopant may be incorporated into different phases of the host material, each with a distinct emission spectrum.[7] 3. Dopant Site Occupancy: The activator ion may occupy different crystallographic sites within the host lattice, leading to multiple emission bands.[1]1. Control Synthesis Atmosphere: A strongly reducing atmosphere is crucial for obtaining pure Eu²⁺ emission. 2. Optimize Synthesis Temperature and Stoichiometry: Careful control of these parameters can promote the formation of the desired crystalline phase.[7] 3. Annealing and Slow Cooling: Post-synthesis heat treatment followed by slow cooling can sometimes favor the occupation of a specific lattice site by the dopant.
Inconsistent Results 1. Inhomogeneous Mixing of Precursors: Poor mixing of the starting materials can lead to variations in the local doping concentration. 2. Fluctuations in Synthesis Temperature: Inconsistent temperature control during calcination can affect crystallinity and phase purity. 3. Atmosphere Instability: Variations in the gas flow or the amount of reducing agent can lead to inconsistent activator valence states.1. Thorough Mixing: Use methods like ball milling to ensure homogeneous mixing of the precursor powders.[10] For co-precipitation, ensure vigorous stirring.[11] 2. Calibrate Furnace: Regularly calibrate the furnace to ensure accurate and stable temperature control. 3. Precise Atmosphere Control: Use mass flow controllers for gas mixtures and a consistent amount of reducing agent for solid-state reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal doping concentration for Eu²⁺ in SrS for maximum phosphorescence?

A1: The optimal doping concentration of Eu²⁺ in SrS for maximum phosphorescence intensity is typically in the range of 0.5 mol% to 2 mol%. Beyond this concentration, the luminescence intensity often decreases due to concentration quenching.[1] Concentration quenching occurs when the distance between activator ions becomes short enough for non-radiative energy transfer to happen between them, leading to a loss of energy that would otherwise be emitted as light.[1][2]

Q2: What is the role of a co-dopant like Dy³⁺ in SrS:Eu²⁺ phosphors?

A2: In SrS:Eu²⁺ phosphors, a co-dopant like Dy³⁺ acts as an electron trap.[8] During excitation, electrons are promoted to the conduction band of the SrS host. While some electrons are captured by Eu²⁺ ions leading to immediate emission (fluorescence), others are trapped by the Dy³⁺ ions. These trapped electrons are gradually released by thermal energy at room temperature and then transfer their energy to the Eu²⁺ ions, resulting in long-lasting phosphorescence (afterglow). The concentration of the co-dopant is crucial for the duration of the afterglow.

Q3: How does the synthesis method affect the phosphorescence properties of doped SrS?

A3: The synthesis method significantly influences the phosphorescence properties by affecting the crystallinity, particle size, morphology, and dopant distribution.

  • Solid-State Reaction: This is a common method that can produce highly crystalline phosphors but often requires high temperatures and can result in large, irregular particles with inhomogeneous dopant distribution.[10]

  • Hydrothermal Synthesis: This method can produce well-dispersed nanoparticles with uniform morphology at lower temperatures.[3][9] However, achieving high crystallinity might require post-synthesis annealing.

  • Co-precipitation: This technique offers good control over particle size and homogeneity.[12] The resulting nanoparticles often have a narrow size distribution.

Q4: What are sulfur vacancies and how do they impact phosphorescence in SrS?

A4: Sulfur vacancies are point defects in the SrS crystal lattice where a sulfur atom is missing. These vacancies can create localized energy levels within the bandgap of the SrS host.[13] These defect levels can act as electron traps, similar to co-dopants, and can influence the phosphorescence properties.[13] The concentration and depth of these traps can affect both the intensity and the decay time of the afterglow. In some cases, engineering sulfur vacancies can be a strategy to enhance photocatalytic activity.[13]

Experimental Protocols

Solid-State Reaction Method for SrS:Eu²⁺, Dy³⁺

This method involves the high-temperature reaction of solid precursors.

Materials:

  • Strontium Carbonate (SrCO₃, 99.9%)

  • Sulfur (S, 99.9%)

  • Europium (III) Oxide (Eu₂O₃, 99.99%)

  • Dysprosium (III) Oxide (Dy₂O₃, 99.99%)

  • Activated Carbon (C)

Procedure:

  • Precursor Mixing: Stoichiometric amounts of SrCO₃, Eu₂O₃, and Dy₂O₃ are thoroughly mixed in an agate mortar. The doping concentrations of Eu²⁺ and Dy³⁺ can be varied (e.g., 0.1 to 5 mol% for Eu and 0.5 to 3 mol% for Dy).

  • Addition of Sulfur and Reducing Agent: An excess of sulfur powder (to compensate for sublimation) and activated carbon (as a reducing agent) are added to the mixture and mixed thoroughly.

  • Calcination: The mixture is placed in an alumina (B75360) crucible and heated in a tube furnace.

    • Atmosphere: A reducing atmosphere (e.g., a flow of 5% H₂ in 95% Ar) is maintained throughout the heating process.

    • Temperature Profile:

      • Ramp up to 900-1100°C at a rate of 5°C/min.

      • Hold at the peak temperature for 2-4 hours.

      • Cool down to room temperature naturally.

  • Post-Processing: The resulting phosphor powder is gently ground to break up any agglomerates.

Hydrothermal Synthesis Method for SrS:Eu²⁺, Dy³⁺ Nanophosphors

This method utilizes a water-based solution under high temperature and pressure.

Materials:

  • Strontium Chloride (SrCl₂, 99.9%)

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃·5H₂O, 99.5%)

  • Europium (III) Chloride (EuCl₃, 99.9%)

  • Dysprosium (III) Chloride (DyCl₃, 99.9%)

  • Ethanol (B145695)

  • Deionized Water

Procedure:

  • Precursor Solution: Stoichiometric amounts of SrCl₂, EuCl₃, and DyCl₃ are dissolved in deionized water to form a clear solution.

  • Sulfur Source Addition: An aqueous solution of sodium thiosulfate is added dropwise to the precursor solution under constant stirring.

  • Hydrothermal Reaction: The resulting suspension is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to 180-220°C for 12-24 hours.[14]

  • Product Collection and Washing: After the autoclave has cooled to room temperature, the precipitate is collected by centrifugation. The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried in a vacuum oven at 60-80°C for several hours.

  • Annealing (Optional): To improve crystallinity and luminescence, the dried powder can be annealed in a reducing atmosphere (e.g., 5% H₂ in 95% Ar) at 700-900°C for 1-2 hours.

Co-precipitation Method for SrS:Eu²⁺, Dy³⁺

This method involves the precipitation of the desired compounds from a solution.

Materials:

  • Strontium Nitrate (B79036) (Sr(NO₃)₂, 99.9%)

  • Europium (III) Nitrate (Eu(NO₃)₃, 99.9%)

  • Dysprosium (III) Nitrate (Dy(NO₃)₃, 99.9%)

  • Ammonium Sulfide ((NH₄)₂S, 20% solution in water)

  • Ethanol

  • Deionized Water

Procedure:

  • Nitrate Solution: Stoichiometric amounts of Sr(NO₃)₂, Eu(NO₃)₃, and Dy(NO₃)₃ are dissolved in deionized water.

  • Precipitation: An aqueous solution of (NH₄)₂S is added dropwise to the nitrate solution under vigorous stirring. A precipitate will form immediately.

  • Aging: The suspension is aged for 1-2 hours under continuous stirring to ensure complete precipitation.

  • Washing and Collection: The precipitate is collected by filtration or centrifugation and washed repeatedly with deionized water and ethanol to remove residual ions.

  • Drying: The collected powder is dried in an oven at 100-120°C.

  • Calcination: The dried powder is calcined in a tube furnace under a reducing atmosphere (e.g., flowing H₂S or a mixture of H₂ and Ar) at 800-1000°C for 2-4 hours to form the crystalline SrS:Eu²⁺, Dy³⁺ phosphor.

Data Presentation

Table 1: Effect of Eu²⁺ Concentration on Phosphorescence Intensity in SrS:Eu²⁺, Dy³⁺ (Dy³⁺ concentration fixed at 1 mol%)
Eu²⁺ Concentration (mol%)Relative Phosphorescence Intensity (a.u.)Emission Peak Wavelength (nm)
0.145615
0.588618
1.0100620
2.092622
5.065625

Note: Data are representative and may vary based on synthesis conditions.

Table 2: Effect of Dy³⁺ Concentration on Afterglow Decay Time in SrS:1mol%Eu²⁺, Dy³⁺
Dy³⁺ Concentration (mol%)Afterglow Decay Time (τ₁/e, seconds)
05
0.560
1.0150
2.0135
3.0110

Note: Decay time is defined as the time taken for the phosphorescence intensity to decrease to 1/e of its initial value. Data are representative.

Visualizations

Phosphorescence_Mechanism cluster_Host SrS Host Lattice cluster_Dopants Dopant Energy Levels VB Valence Band (VB) CB Conduction Band (CB) Eu_es Eu²⁺ Excited State (⁴f⁶5d¹) CB->Eu_es Non-radiative relaxation Dy_trap Dy³⁺ Electron Trap CB->Dy_trap Electron Trapping Eu_gs Eu²⁺ Ground State (⁴f⁷) Eu_es->Eu_gs Phosphorescence (Visible Light) Dy_trap->CB Thermal Release Excitation Excitation (e.g., UV light) Excitation->VB e⁻ promotion

Caption: Phosphorescence mechanism in SrS:Eu²⁺,Dy³⁺.

Experimental_Workflow start Start: Define Dopant Concentration Range precursors Precursor Weighing & Homogeneous Mixing start->precursors synthesis Synthesis (Solid-state, Hydrothermal, or Co-precipitation) precursors->synthesis characterization Characterization (XRD, SEM) synthesis->characterization measurement Phosphorescence Measurement (Intensity, Decay Time) characterization->measurement analysis Data Analysis measurement->analysis optimization Identify Optimal Concentration analysis->optimization optimization->precursors Iterate end End: Optimized Phosphor optimization->end Achieved

Caption: Experimental workflow for optimizing doping concentration.

Doping_Relationship Doping_Concentration Doping Concentration Phosphorescence_Intensity Phosphorescence Intensity Doping_Concentration->Phosphorescence_Intensity Increases to a maximum, then decreases Afterglow_Duration Afterglow Duration Doping_Concentration->Afterglow_Duration Influenced by co-dopant concentration Concentration_Quenching Concentration Quenching Doping_Concentration->Concentration_Quenching Increases with concentration Concentration_Quenching->Phosphorescence_Intensity Reduces

References

Preventing the hydrolysis of strontium sulfide during processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Strontium Sulfide (B99878) (SrS) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of strontium sulfide during experimental processing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound (SrS) reacts with water (H₂O) in a process called hydrolysis. This reaction decomposes SrS to form strontium hydroxide (B78521) (Sr(OH)₂) and hydrogen sulfide (H₂S) gas.[1][2] The characteristic rotten egg smell of H₂S is a common indicator that hydrolysis has occurred.[1][2]

The chemical equation for this reaction is:

SrS + 2H₂O → Sr(OH)₂ + H₂S

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The primary factors that promote the hydrolysis of SrS are:

  • Presence of Moisture: Direct contact with water, including atmospheric humidity, is the main driver of hydrolysis.[2][3][4][5]

  • Acidic Conditions: SrS reacts vigorously with acids to produce hydrogen sulfide gas.[3][4][5][6]

  • Carbon Dioxide in Moist Air: SrS can also react with water and carbon dioxide in the atmosphere to form strontium carbonate (SrCO₃) and hydrogen sulfide.[7]

Q3: How can I visually identify if my this compound has started to hydrolyze?

A3: While pure this compound is a white solid, commercial grades are often gray or yellowish.[3][6] Hydrolysis itself may not cause a dramatic color change initially. The most definitive sign of hydrolysis is the faint to strong odor of rotten eggs, which is due to the formation of hydrogen sulfide gas.[1][2] If the powder appears clumpy or caked, it may be an indication of moisture absorption and the onset of hydrolysis.

Q4: Under what conditions is this compound stable?

A4: this compound is stable under the following conditions:

  • Dry, Inert Atmosphere: It is stable in a dry environment free of moisture and reactive gases.[7] Using an inert gas atmosphere, such as argon or nitrogen, is highly recommended for storage and handling.

  • High Temperatures (in the absence of air/moisture): Thermally, SrS is very stable, with a melting point over 2000 °C.[2][3][7]

Q5: Is it possible to use this compound in aqueous solutions?

A5: Due to its rapid hydrolysis, using this compound directly in aqueous solutions is generally impractical for applications where the integrity of SrS is required.[7] The compound will quickly decompose.

Q6: What is the solubility of this compound in common organic solvents?

Troubleshooting Guides

This section addresses specific issues that users may encounter during the processing of this compound.

Issue Possible Cause Recommended Action
A "rotten egg" smell is detected from the SrS container or during processing. This is a clear indication of hydrolysis and the formation of hydrogen sulfide (H₂S) gas.[1][2] The material has been exposed to moisture.Immediately move the material to a well-ventilated area, preferably a fume hood. Review your storage and handling procedures to identify the source of moisture exposure. For future work, handle the material under an inert atmosphere.
The this compound powder is clumpy and does not flow freely. The powder has likely absorbed moisture from the atmosphere, leading to particle agglomeration and the beginning of hydrolysis.While the material may not be fully hydrolyzed, its purity is compromised. For applications requiring high purity, it is recommended to use a fresh, unopened container of SrS. If you must use the material, it should be dried under vacuum, but be aware that some hydrolysis may have already occurred.
Low yield in a reaction where SrS is a reactant. If the reaction is sensitive to the exact stoichiometry of SrS, hydrolysis will reduce the amount of active SrS available, leading to lower yields.Ensure that the SrS is handled under strictly anhydrous conditions. Use freshly opened containers and handle in a glovebox or under a stream of inert gas. Consider quantifying the SrS content of your starting material if you suspect partial hydrolysis.
Inconsistent results between experimental batches. This could be due to varying degrees of SrS hydrolysis between batches. Differences in ambient humidity or exposure time to air during handling can lead to inconsistencies.Standardize your handling procedures. Use a glovebox with a controlled atmosphere to minimize variability. Always use fresh, dry solvents and reagents.
Color change of the SrS powder (e.g., to a more yellowish or grayish hue). While commercial SrS can be off-white, a noticeable color change upon exposure to air may indicate oxidation or the formation of other strontium species due to reaction with atmospheric components.Document the color change. If your application is sensitive to impurities (e.g., for optical properties), it is best to use fresh, unexposed material.

Quantitative Data

The rate of this compound degradation is highly dependent on the environmental conditions. Below is a summary of available quantitative data.

Parameter Condition Rate/Value Notes
Reaction with H₂O Room TemperatureComplete conversion within minutes.[7]This highlights the rapid nature of hydrolysis in direct contact with water.
Reaction with CO₂ in moist air 25 °C and 80% relative humidityRate constant of 0.15 per hour.[7]This reaction leads to the formation of strontium carbonate.
pH of aqueous solution N/ATypically exceeds 11.[7]This is due to the formation of the strong base, strontium hydroxide, upon hydrolysis.

Experimental Protocols

Protocol 1: Handling and Weighing this compound under an Inert Atmosphere

This protocol describes the standard procedure for handling this compound in a glovebox to prevent hydrolysis.

Materials:

  • This compound powder

  • Glovebox with an inert atmosphere (e.g., argon or nitrogen) with O₂ and H₂O levels <1 ppm

  • Spatula

  • Weighing paper or boat

  • Analytical balance (inside the glovebox)

  • Airtight containers for storage and transfer

Procedure:

  • Ensure the glovebox has been properly purged and that the oxygen and moisture levels are below 1 ppm.

  • Introduce the sealed container of this compound, along with all necessary labware (spatula, weighing boat, etc.), into the glovebox antechamber.

  • Evacuate and refill the antechamber with the inert gas of the glovebox at least three times to remove atmospheric contaminants.

  • Bring the materials from the antechamber into the main glovebox chamber.

  • Allow the this compound container to reach thermal equilibrium with the glovebox atmosphere before opening to prevent condensation.

  • Carefully open the this compound container inside the glovebox.

  • Using a clean, dry spatula, dispense the desired amount of SrS onto the weighing boat on the analytical balance.

  • Record the weight.

  • Immediately and securely seal the main this compound container.

  • Transfer the weighed sample to your reaction vessel or an airtight container for transport.

  • Clean any spills within the glovebox using a dry wipe.

  • When finished, remove all materials from the glovebox via the antechamber, following the proper evacuation and refilling cycles.

Protocol 2: Preparation of a this compound Slurry in a Non-Aqueous Solvent

This protocol outlines the steps for preparing a slurry of this compound in an organic solvent while minimizing exposure to moisture.

Materials:

  • This compound powder

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Schlenk flask or other suitable reaction vessel with a stir bar

  • Glovebox or Schlenk line setup

  • Syringe or cannula for solvent transfer

  • Septa

Procedure:

  • Dry all glassware in an oven at >120 °C overnight and allow to cool under vacuum or in a desiccator.

  • In a Glovebox: a. Weigh the desired amount of this compound following Protocol 1 and add it to the reaction vessel. b. Add a stir bar. c. Measure the required volume of anhydrous solvent and add it to the reaction vessel. d. Seal the vessel with a septum or cap before removing it from the glovebox.

  • Using a Schlenk Line (if a glovebox is unavailable): a. Add a stir bar to the Schlenk flask and seal it with a septum. b. Connect the flask to the Schlenk line and evacuate and backfill with an inert gas (e.g., argon) at least three times. c. Under a positive pressure of inert gas, quickly remove the septum, add the pre-weighed this compound, and reseal the flask. d. Evacuate and backfill the flask with inert gas three more times. e. Using a syringe or cannula, transfer the required volume of anhydrous solvent to the Schlenk flask under a positive flow of inert gas.

  • Once the slurry is prepared, maintain it under an inert atmosphere and continuous stirring as required for your experiment.

Mandatory Visualizations

Hydrolysis_Pathway SrS This compound (SrS) SrOH2 Strontium Hydroxide (Sr(OH)₂) SrS->SrOH2 + 2H₂O H2S Hydrogen Sulfide (H₂S) (toxic gas, rotten egg smell) SrS->H2S H2O Water (H₂O) (from moisture/humidity) H2O->SrOH2 H2O->H2S

Figure 1. Chemical pathway of this compound hydrolysis.

Experimental_Workflow start Start: Handling SrS check_env Check Environment: Inert Atmosphere? (Glovebox/Schlenk Line) start->check_env prep_inert Prepare Inert Atmosphere: Purge Glovebox or Evacuate/Backfill Schlenk Flask check_env->prep_inert Yes hydrolysis Hydrolysis Occurs: Material Degradation check_env->hydrolysis No weigh Weigh SrS prep_inert->weigh transfer Transfer SrS to Reaction Vessel weigh->transfer add_solvent Add Anhydrous Solvent transfer->add_solvent process Process Slurry/ Perform Reaction add_solvent->process end End: Stable SrS in Process process->end

Figure 2. Recommended workflow for processing this compound to prevent hydrolysis.

logical_relationship hydrolysis SrS Hydrolysis prevention Prevention Methods hydrolysis->prevention mitigated by moisture Presence of Moisture moisture->hydrolysis causes acid Acidic pH acid->hydrolysis accelerates co2 CO₂ in Moist Air co2->hydrolysis causes inert_atm Inert Atmosphere (Ar, N₂) prevention->inert_atm includes anhydrous Anhydrous Solvents prevention->anhydrous includes dry_storage Dry Storage prevention->dry_storage includes

Figure 3. Logical relationship between causes and prevention of SrS hydrolysis.

References

Technical Support Center: Optimizing Metal Sulfide Nanoparticle Synthesis with Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the synthesis of metal sulfide (B99878) nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the application of RSM to your nanoparticle synthesis experiments.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Poor Model Fit (Low R² or Adjusted R² value) The chosen model (e.g., linear, quadratic) does not adequately describe the relationship between the factors and the response. High level of unexplained variability or "noise" in the experiments. The range of your experimental factors may be too narrow.1. Refine the Model: Try fitting a higher-order polynomial model (e.g., quadratic if you started with linear).[1][2] 2. Check for Outliers: Examine your data for any experimental runs that have produced unusual results and consider if they should be excluded (with justification). 3. Expand Factor Ranges: If feasible, broaden the high and low levels for your experimental factors to capture more of the response surface. 4. Increase Center Points: Adding more center point runs can improve the estimation of pure error.
Significant "Lack of Fit" The model does not adequately represent the data within the design space, suggesting the chosen model is incorrect.[3][4] There may be higher-order effects (e.g., cubic) that are not captured by the quadratic model. Pure error may be underestimated due to highly consistent center point replicates.[3]1. Add Terms to the Model: Consider adding higher-order terms to your model if your design allows for it. 2. Data Transformation: Apply a mathematical transformation (e.g., log, square root) to your response variable and re-run the analysis. 3. Re-evaluate Factors: Ensure that all critical factors influencing the response have been included in the experimental design. You may need to conduct initial screening experiments to identify all significant factors.[5]
Inconsistent Nanoparticle Characteristics (e.g., wide size distribution, aggregation) Suboptimal synthesis parameters (e.g., precursor concentration, temperature, pH). Inadequate mixing or localized concentration gradients during synthesis. Instability of nanoparticles post-synthesis.1. Proceed with RSM: The goal of your RSM experiment is to find the optimal conditions that will lead to consistent and desirable nanoparticle characteristics. 2. Improve Experimental Technique: Ensure uniform heating and vigorous, consistent stirring throughout the reaction. 3. Add Stabilizing Agents: Consider including capping agents or surfactants in your synthesis protocol to prevent aggregation.
Predicted Optimal Conditions Do Not Yield Expected Results upon Validation The model may not be robust or may have been over-fitted to the initial experimental data. The true optimum may lie outside the experimental region you investigated. Uncontrolled variables may have influenced the validation experiment differently than the initial experiments.1. Perform Multiple Validation Runs: Conduct 3-5 validation experiments at the predicted optimal conditions to ensure the result is repeatable.[5] 2. Check for Model Adequacy: Re-examine your model statistics (R², Lack of Fit, etc.). A model with poor predictive power (low Predicted R²) might lead to this issue.[2][6] 3. Use Method of Steepest Ascent: If the optimum appears to be outside your current range, use the model to predict a path of steepest ascent (or descent) to a new experimental region and conduct further experiments there.
Difficulty in Synthesizing Specific Metal Sulfides (e.g., low yield, impurity phases) The chosen synthesis method (e.g., co-precipitation, hydrothermal) may not be suitable for the target metal sulfide. Precursor reactivity and stability issues.1. Method Selection: Research different synthesis routes for your specific metal sulfide. For example, hydrothermal methods can be suitable for thermally less stable materials.[7] 2. Precursor Choice: Experiment with different metal salts and sulfur sources. For instance, some methods use single-molecule precursors containing both the metal and sulfur.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why should I use it for nanoparticle synthesis?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[8] Instead of the traditional one-factor-at-a-time approach, RSM allows you to efficiently study the effects of multiple variables simultaneously and their interactions.[8][9] This is crucial for nanoparticle synthesis, where properties like size, yield, and stability are often influenced by the complex interplay of factors such as precursor concentration, temperature, pH, and reaction time.

Q2: What are the most common RSM designs for nanoparticle synthesis?

A2: The two most common designs are the Box-Behnken Design (BBD) and the Central Composite Design (CCD) .[10]

  • Central Composite Design (CCD): This is a very flexible design that can be built upon initial factorial screening experiments. It is efficient for fitting a full quadratic model.

  • Box-Behnken Design (BBD): BBDs typically require fewer experimental runs than CCDs for the same number of factors.[10][11] A key advantage is that they do not include experimental points at the extreme corners of the design space, which can be beneficial if these conditions are expensive, difficult, or unsafe to perform.[7]

Q3: How do I choose between a Box-Behnken Design and a Central Composite Design?

A3: Your choice depends on your experimental objectives and constraints.

  • Choose CCD if: You are building upon a previous factorial design or if you need to understand the effects of your factors at their extreme high and low combinations. CCDs are well-suited for sequential experimentation.

  • Choose BBD if: You want to minimize the number of experiments, or if combinations where all factors are at their highest or lowest levels simultaneously are undesirable or impractical.[7] BBD is a good choice when you are confident about the primary factors and want to optimize them efficiently.[12]

Q4: What are typical factors and responses to study in metal sulfide nanoparticle synthesis?

A4: The selection of factors and responses is critical for a successful optimization study.

Typical Factors (Independent Variables) Typical Responses (Dependent Variables)
Metal Precursor ConcentrationParticle Size (and Polydispersity Index - PDI)
Sulfur Source ConcentrationYield (often quantified by UV-Vis Absorbance)
Molar Ratio of PrecursorsZeta Potential (an indicator of stability)
TemperaturePhotocatalytic Activity (e.g., dye degradation)
pH of the reaction mediumAntimicrobial Activity
Reaction/Incubation TimeCrystalline Structure (from XRD)

Q5: My model's "Lack of Fit" is significant (p < 0.05). What does this mean and what should I do?

A5: A significant Lack of Fit indicates that your chosen model does not fit the data well.[3] This means there is a high probability that the variation seen is not just random error, but a systematic deviation between your model's predictions and your experimental data. You should try to refine your model by removing non-significant terms or consider a different mathematical model.[3] Publishing results from a model with a significant lack of fit is generally not recommended without a thorough explanation and justification.[4]

Data Presentation: Examples of Optimized Parameters

The following tables summarize optimized conditions for the synthesis of various nanoparticles using RSM. This data is for illustrative purposes and optimal conditions will vary based on the specific experimental setup.

Table 1: RSM Optimization of Silver Nanoparticle (AgNP) Synthesis

Factors Optimized RSM Design Optimal Conditions Found Resulting Nanoparticle Characteristics Reference
AgNO₃ concentration, Glucose concentration, Sonication timeFCCD0.01 M AgNO₃, 0.065 M Glucose, 20 min sonicationSpherical, 18 nm size, monodisperse[13]
AgNO₃ concentration, Ascorbic acid concentration, Reaction timeFCCD-10.99 nm size, max wavelength 450 nm[14]
AgNO₃ concentration, Incubation time, TemperatureBBD1 mM AgNO₃, 5 hours incubation, 55°CAverage size 83.36 nm, Zeta potential -35.4 mV[15]

Table 2: RSM Optimization of Metal Oxide Nanoparticle Synthesis

Nanoparticle Factors Optimized RSM Design Optimal Conditions Found Resulting Nanoparticle Characteristics Reference
ZnO Zinc acetate (B1210297) concentration, Medium concentration, Incubation timeBBD0.3 M Zinc acetate, 100% (v/v) medium, 24 h incubationSpherical, hexagonal structure, size 134.2 nm (at 120h)[16]
ZnO Applied voltage, Tip-to-collector distance, Annealing temperatureBBD16 kV voltage, 12 cm distance, 600°C annealingAverage size 43 nm, hexagonal structure[17][18]
CuO Extract volume, Copper acetate concentration, Reaction timeFCCD1 mL extract / 10 mL reaction, 1 mM copper acetate, 1 h reactionNearly spherical, average size 54.03 nm[19]

Experimental Protocols

General Workflow for RSM Optimization

The following diagram illustrates the typical workflow for optimizing nanoparticle synthesis using Response Surface Methodology.

RSM_Workflow A 1. Identify Key Factors (e.g., Temp, pH, Conc.) B 2. Select RSM Design (BBD or CCD) A->B C 3. Define Factor Ranges (High/Low Levels) B->C D 4. Conduct Experiments (Randomized Order) C->D E 5. Measure Responses (e.g., Particle Size, Yield) D->E F 6. Fit a Mathematical Model (ANOVA, Regression) E->F G 7. Analyze Model Adequacy (R², Lack of Fit, p-value) F->G H 8. Generate Response Surfaces (3D Plots, Contour Plots) G->H If Model is Adequate I 9. Determine Optimal Conditions H->I J 10. Validate Model Experimentally I->J

A typical workflow for RSM optimization.
Detailed Methodology: Box-Behnken Design (BBD)

This protocol outlines the steps for a 3-factor, 3-level BBD, which typically involves 15-17 experimental runs.

  • Factor and Level Selection: Identify three key independent variables (e.g., Temperature (X₁), pH (X₂), and Metal Precursor Concentration (X₃)). For each factor, define three levels: low (-1), medium (0), and high (+1).

  • Experimental Design Generation: Use statistical software (e.g., Design-Expert®, Minitab®) to generate the BBD matrix. This will consist of combinations of the factor levels for each experimental run, including several replicates at the center point (0, 0, 0).

  • Synthesis Protocol (Example for ZnS nanoparticles):

    • For each experimental run, prepare a solution of the metal precursor (e.g., Zinc Acetate) at the concentration specified by the design matrix (X₃).

    • Adjust the pH of the solution to the value specified by the design matrix (X₂) using a suitable acid or base (e.g., HCl, NaOH).

    • Heat the solution to the temperature specified by the design matrix (X₁) under constant, vigorous stirring.

    • Rapidly inject the sulfur source (e.g., Sodium Sulfide solution) into the heated metal precursor solution.

    • Maintain the reaction at the specified temperature for a set duration (e.g., 1 hour).

    • Cool the resulting colloidal solution to room temperature.

  • Nanoparticle Characterization (Response Measurement):

    • Purify the nanoparticles by centrifugation and washing (e.g., with deionized water and ethanol) to remove unreacted precursors and byproducts.

    • Measure the desired responses for each experimental run. For example, determine the average particle size using Dynamic Light Scattering (DLS) and the yield by measuring the absorbance at the characteristic wavelength using a UV-Vis Spectrophotometer.

  • Data Analysis: Input the measured responses into the statistical software. Perform Analysis of Variance (ANOVA) to determine the significance of the model and individual factors. Fit the data to a quadratic polynomial equation to model the response surface.

  • Optimization and Validation: Use the model to predict the optimal combination of factors that will yield the desired response (e.g., minimum particle size). Perform a confirmation experiment at these optimal conditions to validate the model's prediction.[5]

Detailed Methodology: Central Composite Design (CCD)

This protocol describes a 3-factor, 5-level CCD, which typically involves around 20 experimental runs.

  • Factor and Level Selection: Identify three key independent variables (e.g., Temperature (X₁), Reaction Time (X₂), and Sulfur Source Concentration (X₃)). A CCD includes five levels for each factor: the high and low levels (+1, -1), a center point (0), and two outer "star" or "axial" points (+α, -α).

  • Experimental Design Generation: Use statistical software to generate the CCD matrix. This matrix will include:

    • Factorial points: vertices of the experimental "cube" (all combinations of +1 and -1).

    • Axial points: points along the axes outside the cube (e.g., (+α, 0, 0), (-α, 0, 0), etc.).

    • Center points: multiple replicates at the center of the design space (0, 0, 0).

  • Synthesis Protocol (Example for CdS nanoparticles):

    • For each run, prepare the cadmium precursor solution (e.g., Cadmium Acetate).

    • Prepare the sulfur source solution (e.g., Thioacetamide) at the concentration specified by the design matrix (X₃).

    • In a reaction vessel, heat the cadmium precursor solution to the temperature specified by the design matrix (X₁) under constant stirring.

    • Add the sulfur source solution and maintain the reaction for the duration specified by the design matrix (X₂).

    • Control other parameters like pH and stirring speed at constant values.

  • Nanoparticle Characterization (Response Measurement):

    • After the reaction is complete, quench the process (e.g., in an ice bath).

    • Collect and purify the CdS nanoparticles via centrifugation.

    • Measure the responses for each of the 20 experimental runs (e.g., particle size, photoluminescence intensity, etc.).

  • Data Analysis: Enter the response data into the statistical software. Use ANOVA to test the significance and adequacy of a quadratic model. Analyze 3D response surface plots and contour plots to visualize the relationship between the factors and the response.

  • Optimization and Validation: Identify the optimal conditions from the model's analysis. Conduct validation experiments at these specific factor settings to confirm that the experimental results align with the model's predictions.

Logical Diagrams

Troubleshooting a Poor RSM Model

This diagram outlines a logical workflow for troubleshooting an RSM model that shows a poor fit to the experimental data.

A flowchart for troubleshooting RSM model fit.
BBD vs. CCD: Design Point Comparison

This diagram illustrates the fundamental difference in the placement of experimental points between a Central Composite Design and a Box-Behnken Design for three factors.

Comparison of experimental points in CCD vs. BBD.

References

Validation & Comparative

A Comparative Analysis of Strontium Sulfide (SrS) and Calcium Sulfide (CaS) Phosphors for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, photoluminescent properties, and underlying mechanisms of SrS and CaS phosphors, supported by experimental data.

Strontium sulfide (B99878) (SrS) and calcium sulfide (CaS) are prominent alkaline earth sulfide phosphors that have garnered significant attention in various scientific and technological fields. Their broad excitation and emission bands, particularly when doped with activator ions such as divalent europium (Eu²⁺), make them suitable for applications ranging from solid-state lighting and displays to bio-imaging and sensing. This guide provides a comprehensive comparative analysis of SrS and CaS phosphors, focusing on their synthesis, key performance metrics, and the fundamental principles governing their luminescent behavior.

Quantitative Performance Analysis

The selection of a phosphor for a specific application is heavily reliant on its quantitative photoluminescent properties. The following tables summarize the key performance indicators for Eu²⁺-doped SrS and CaS phosphors based on reported experimental data.

Table 1: Structural and Photoluminescent Properties of SrS:Eu²⁺ and CaS:Eu²⁺ Phosphors

PropertyStrontium Sulfide (SrS)Calcium Sulfide (CaS)
Crystal StructureCubic (rock salt)[1]Cubic (rock salt)
Space GroupFm-3m[1]Fm-3m
Lattice Parameter (a)~6.02 Å[1]~5.69 Å
Excitation Peak (Eu²⁺)~466 - 469 nm[2]~469 - 470 nm[2][3]
Emission Peak (Eu²⁺)~602 - 626 nm (Orange-Red)[2][4]~630 - 650 nm (Red)[2]
CIE Coordinates (x, y)(0.5772, 0.4166)[2](0.6263, 0.3328)[2]
Photoluminescence Quantum Yield (PLQY)Not explicitly foundUp to 65%[5][6]
Luminescence Decay Lifetime (Eu²⁺)Not explicitly found0.05 - 0.6 seconds (tunable)[5][6]

Note: The exact photoluminescent properties can vary depending on the synthesis method, dopant concentration, and presence of co-dopants.

Experimental Protocols

The synthesis method plays a crucial role in determining the morphology, crystallinity, and ultimately, the luminescent performance of the phosphors. Below are detailed protocols for two common synthesis techniques: flux-assisted solid-state reaction and carbothermal reduction.

Protocol 1: Flux-Assisted Solid-State Reaction

This method is widely used for the synthesis of high-crystallinity phosphors at lower temperatures than direct solid-state reaction. The flux acts as a molten solvent, facilitating the diffusion of reactants.

1. Precursor Preparation:

  • Host Precursors: Strontium carbonate (SrCO₃) or calcium carbonate (CaCO₃) (99.9% purity).

  • Sulfur Source: Elemental sulfur (S) (99.5% purity).

  • Activator Precursor: Europium(III) oxide (Eu₂O₃) (99.99% purity).

  • Flux: A mixture of alkali or alkaline earth halides or borates (e.g., NH₄Cl, H₃BO₃) is often used to promote crystal growth.[7][8]

2. Stoichiometric Mixing:

  • The precursors are weighed in stoichiometric ratios. For example, to synthesize Sr₀.₉₈Eu₀.₀₂S, the molar ratio of SrCO₃ to Eu₂O₃ would be 0.98:0.01.

  • An excess of sulfur is typically added to compensate for its sublimation during heating.

  • The flux is added to the precursor mixture, typically at 1-5% by weight.

3. Homogenization:

  • The powder mixture is thoroughly ground in an agate mortar with a pestle for at least 30 minutes to ensure homogeneity. Acetone or ethanol (B145695) can be used as a grinding medium to improve mixing.

4. Sintering:

  • The homogenized powder is placed in an alumina (B75360) crucible.

  • The crucible is placed in a tube furnace.

  • The furnace is heated to a temperature between 900°C and 1150°C at a ramping rate of 5°C/minute.[9]

  • The synthesis is carried out under a reducing atmosphere, such as a flow of 5% H₂ in 95% N₂ or a CO atmosphere, to ensure the reduction of Eu³⁺ to Eu²⁺.

  • The mixture is held at the peak temperature for 2-4 hours.

5. Cooling and Post-Processing:

  • The furnace is cooled down to room temperature naturally.

  • The resulting phosphor powder is gently ground again to break up any agglomerates.

  • The powder is washed with deionized water and ethanol to remove any residual flux and unreacted precursors, followed by drying in an oven at 80°C for several hours.

Protocol 2: Carbothermal Reduction Method

This method utilizes carbon as a reducing agent to simultaneously reduce the metal carbonate and sulfate (B86663) (if formed) and to facilitate the sulfidation process.

1. Precursor Preparation:

  • Host Precursors: Strontium carbonate (SrCO₃) or calcium carbonate (CaCO₃) (99.9% purity).

  • Sulfur Source: Elemental sulfur (S) (99.5% purity).

  • Activator Precursor: Europium(III) oxide (Eu₂O₃) (99.99% purity).

  • Reducing Agent: Activated carbon powder.

2. Stoichiometric Mixing:

  • The host and activator precursors are weighed in the desired stoichiometric ratios.

  • Sulfur and activated carbon are added in excess.

3. Homogenization:

  • The powders are intimately mixed by grinding in an agate mortar.

4. Sintering:

  • The mixture is placed in a covered alumina crucible.

  • The crucible is heated in a muffle furnace.

  • The temperature is ramped up to 900-1000°C.

  • The sintering process is typically carried out for 1-2 hours. A key advantage of this method is that a separate reducing gas flow is not always necessary, as the carbon provides the reducing environment.[2]

5. Cooling and Post-Processing:

  • The furnace is allowed to cool to room temperature.

  • The synthesized phosphor is then ground into a fine powder.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the principles of luminescence, the following diagrams are provided.

experimental_workflow cluster_synthesis Phosphor Synthesis cluster_characterization Characterization precursors Precursor Weighing (SrCO3/CaCO3, S, Eu2O3, Flux/Carbon) mixing Homogenization (Grinding) precursors->mixing sintering Sintering (900-1150°C, Reducing Atmosphere) mixing->sintering cooling Cooling to Room Temperature sintering->cooling post_processing Post-Processing (Grinding, Washing, Drying) cooling->post_processing final_phosphor Final Phosphor Powder post_processing->final_phosphor xrd XRD (Crystal Structure) final_phosphor->xrd sem SEM (Morphology) final_phosphor->sem pl Photoluminescence Spectroscopy (Excitation/Emission Spectra) final_phosphor->pl qy Quantum Yield Measurement pl->qy decay Lifetime Measurement pl->decay

A generalized workflow for the synthesis and characterization of SrS and CaS phosphors.

luminescence_mechanism vb Valence Band cb Conduction Band gs Ground State (4f⁷) es Excited State (4f⁶5d¹) gs->es Excitation emission Emission (Orange-Red/Red Light) gs->emission es->gs Radiative Transition non_radiative Non-radiative Relaxation es->non_radiative excitation Excitation (e.g., Blue Light) excitation->gs Absorption non_radiative->gs

Energy level diagram illustrating the luminescence mechanism in Eu²⁺-doped alkaline earth sulfide phosphors.

Comparative Discussion

The choice between SrS and CaS phosphors is dictated by the specific requirements of the intended application. Here, we delve into a comparative discussion of their key characteristics.

Host Lattice and Crystal Field Effects

Both SrS and CaS possess a cubic rock salt crystal structure. However, the lattice parameter of SrS is larger than that of CaS due to the larger ionic radius of Sr²⁺ compared to Ca²⁺. This difference in the host lattice has a significant impact on the luminescence of the Eu²⁺ activator ion. The 5d orbitals of the Eu²⁺ ion are sensitive to the crystal field environment. In the smaller CaS lattice, the Eu²⁺ ion experiences a stronger crystal field, leading to a larger splitting of the 5d energy levels. This results in a lower energy of the lowest 5d excited state and, consequently, a red-shifted emission compared to SrS:Eu²⁺. The emission of SrS:Eu²⁺ is typically in the orange-red region of the spectrum, while CaS:Eu²⁺ emits in the red region.

Luminescence Performance

CaS:Eu²⁺ phosphors have been reported to exhibit high photoluminescence quantum yields, reaching up to 65%.[5][6] This high efficiency makes them particularly attractive for applications where brightness is a critical factor. Furthermore, the luminescence lifetime of CaS:Eu²⁺ can be tuned by varying the dopant concentration, which is a valuable feature for applications such as time-resolved imaging and anti-counterfeiting.[5] While specific quantum yield and lifetime data for SrS:Eu²⁺ were not as readily available in the surveyed literature, it is a well-established efficient phosphor. The choice between the two may, therefore, depend on the desired emission color and the importance of tunable decay kinetics.

Synthesis and Stability

Both phosphors can be synthesized using similar methods, such as solid-state reactions and carbothermal reduction. The choice of synthesis route can influence particle size, morphology, and the presence of defects, all of which can affect the luminescent properties. Alkaline earth sulfides are known to be sensitive to moisture, which can lead to degradation of the phosphor and the release of H₂S gas. Encapsulation or surface passivation is often necessary to improve their long-term stability in ambient conditions.

Conclusion

This compound and calcium sulfide are versatile phosphor hosts that, when doped with activators like Eu²⁺, offer bright and tunable luminescence. The primary distinction between them lies in their emission color, which is a direct consequence of the different crystal field strengths imposed by the host lattice on the activator ion. CaS:Eu²⁺ provides a red-emitting phosphor with a high quantum yield and tunable lifetime, making it a strong candidate for applications in solid-state lighting and advanced sorting technologies. SrS:Eu²⁺, with its orange-red emission, is also a highly efficient material with a long history of use in various display and lighting applications. The selection between these two materials should be based on a careful consideration of the desired emission wavelength, required quantum efficiency, and the stability demands of the specific application. The detailed experimental protocols provided in this guide offer a solid foundation for the synthesis and further investigation of these important luminescent materials.

References

Strontium Sulfide vs. Zinc Sulfide: A Comparative Guide for Photoluminescent Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photoluminescent material is a critical decision. This guide provides an objective comparison of two prominent sulfide (B99878) phosphors, Strontium Sulfide (SrS) and Zinc Sulfide (ZnS), focusing on their performance in photoluminescent applications. The information presented is supported by experimental data to aid in the selection of the optimal material for specific research and development needs.

Performance Comparison

A summary of the key photoluminescent properties of Europium-doped this compound (SrS:Eu) and Copper-doped Zinc Sulfide (ZnS:Cu) is presented below. These dopants are commonly used to achieve bright emission in the visible spectrum.

PropertyThis compound (Europium-doped)Zinc Sulfide (Copper-doped)
Host Material This compound (SrS)Zinc Sulfide (ZnS)
Primary Activator Europium (Eu²⁺)Copper (Cu⁺/Cu²⁺)
Typical Emission Color Orange-RedGreen
Peak Emission Wavelength ~602 - 626 nm[1]~500 - 530 nm[2][3]
Quantum Yield Data not readily available in comparative studies.Up to 42%[3]
Luminescence Decay Time Microseconds (µs) to milliseconds (ms) range has been reported for SrS with various dopants.[1]Nanoseconds (ns) to microseconds (µs) range.[2]

Experimental Protocols

Detailed methodologies for the synthesis of these phosphors are crucial for reproducibility and optimization. Below are representative experimental protocols for the synthesis of SrS:Eu and ZnS:Cu.

Synthesis of Europium-doped this compound (SrS:Eu) via Solid-State Reaction

This method involves the high-temperature reaction of precursor materials in a controlled atmosphere.

Materials:

  • Strontium carbonate (SrCO₃)

  • Sulfur (S)

  • Europium(III) oxide (Eu₂O₃)

  • Activated Carbon (C) as a reducing agent

Procedure:

  • Stoichiometric amounts of SrCO₃, S, and Eu₂O₃ are thoroughly mixed in an agate mortar.

  • A small amount of activated carbon is added to the mixture to create a reducing atmosphere.

  • The mixture is placed in an alumina (B75360) crucible and heated in a tube furnace.

  • The furnace is heated to a temperature range of 900-1100°C and held for 2-4 hours under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • After the reaction, the furnace is cooled down to room temperature.

  • The resulting SrS:Eu phosphor powder is then ground for further characterization and use.

Synthesis of Copper-doped Zinc Sulfide (ZnS:Cu) via Hydrothermal Method

This wet-chemical method allows for the synthesis of nanoparticles with controlled size and morphology.[3]

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Deionized water

Procedure:

  • A precursor solution is prepared by dissolving zinc acetate dihydrate and a specific molar percentage of copper(II) sulfate pentahydrate in deionized water.

  • A separate solution of sodium sulfide in deionized water is prepared.

  • The sodium sulfide solution is added dropwise to the zinc and copper precursor solution under vigorous stirring at room temperature.

  • A precipitate of ZnS:Cu will form immediately.

  • The mixture is then transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to a temperature between 150-200°C for a duration of 12-24 hours.

  • After the hydrothermal treatment, the autoclave is cooled to room temperature.

  • The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol, and finally dried in a vacuum oven.[3]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the photoluminescence of these materials and their synthesis, the following diagrams are provided.

Photoluminescence_Mechanism_ZnS_Cu cluster_ZnS ZnS Host cluster_Defects Defect & Dopant Levels CB Conduction Band Vs Sulfur Vacancy (Vs) CB->Vs e⁻ trapping VB Valence Band Cu_t2 Cu (t2 level) Vs->Cu_t2 Recombination Emission Green Emission (~520 nm) Cu_t2->Emission Excitation Excitation (UV light) Excitation->CB e⁻ promotion

Photoluminescence mechanism in Copper-doped Zinc Sulfide (ZnS:Cu).

Photoluminescence_Mechanism_SrS_Eu cluster_SrS SrS Host cluster_Eu Eu²⁺ Energy Levels CB Conduction Band VB Valence Band Eu_5d 5d Excited State Eu_4f 4f Ground State Eu_5d->Eu_4f 5d → 4f transition (Luminescence) Emission Orange-Red Emission (~620 nm) Eu_4f->Emission Excitation Excitation (Blue light) Excitation->Eu_5d 4f → 5d transition

Photoluminescence mechanism in Europium-doped this compound (SrS:Eu).

Synthesis_Workflow_Comparison cluster_SrS SrS:Eu (Solid-State Reaction) cluster_ZnS ZnS:Cu (Hydrothermal Method) SrS_Start Precursor Mixing (SrCO₃, S, Eu₂O₃) SrS_Heat High-Temperature Calcination (900-1100°C) in Inert Atmosphere SrS_Start->SrS_Heat SrS_Cool Cooling SrS_Heat->SrS_Cool SrS_Grind Grinding SrS_Cool->SrS_Grind SrS_Final SrS:Eu Powder SrS_Grind->SrS_Final ZnS_Start Precursor Solution (Zn(OAc)₂, CuSO₄) ZnS_Precip Precipitation (add Na₂S solution) ZnS_Start->ZnS_Precip ZnS_Hydro Hydrothermal Treatment (150-200°C) ZnS_Precip->ZnS_Hydro ZnS_Wash Washing & Centrifugation ZnS_Hydro->ZnS_Wash ZnS_Dry Drying ZnS_Wash->ZnS_Dry ZnS_Final ZnS:Cu Nanoparticles ZnS_Dry->ZnS_Final

Comparison of synthesis workflows for SrS:Eu and ZnS:Cu phosphors.

References

Validation of Strontium Sulfide's Biocompatibility for In-Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biocompatibility of strontium-containing materials for in-vivo studies, with a specific focus on extrapolating the potential biocompatibility of strontium sulfide (B99878). Due to a lack of direct in-vivo studies on bulk strontium sulfide, this guide synthesizes data from studies on strontium-doped biomaterials, this compound nanoparticles, and established biocompatibility testing protocols to provide a framework for future research and validation.

Executive Summary

Strontium, as a trace element in the human body, has demonstrated significant therapeutic effects, particularly in bone tissue engineering. Its incorporation into various biomaterials has been shown to enhance osteogenesis (bone formation) and inhibit bone resorption.[1][2] While direct evidence for the in-vivo biocompatibility of bulk this compound is limited, studies on strontium-doped materials and this compound nanoparticles suggest a generally favorable biological response.[3][4][5] However, potential cytotoxicity at high concentrations and the release of hydrogen sulfide (H₂S) are factors that necessitate thorough evaluation.[6][7] This guide outlines the standard experimental protocols for assessing biocompatibility and presents available data to inform the design of future in-vivo studies for this compound.

Comparative Analysis of Strontium-Containing Biomaterials

The biocompatibility of strontium is most extensively studied in the context of its incorporation into other materials, such as hydroxyapatite (B223615) (HA), bioactive glasses, and metallic implants. These studies provide a strong basis for inferring the likely biological response to strontium ions released from a this compound implant.

Table 1: In-Vitro Cytotoxicity of Strontium-Containing Materials

MaterialCell LineAssayKey FindingsReference
Strontium Sulfite NanoparticlesMCF-7 breast cancer cellsMTT AssayApproximately 80% cell viability compared to untreated cells.[3][3]
Strontium-doped Hydroxyapatite Cement (Sr-HAC)L929 fibroblastsMTT AssaySatisfactory biocompatibility; 5% Sr-HAC showed higher biocompatibility than 10% Sr-HAC and Sr-free HAC.[8][8]
Strontium-doped Forsterite BioceramicsMC3T3-E1 osteoblast precursorsAlamar Blue AssayGood cytocompatibility and proliferation on Sr-doped samples.[5][5]
Strontium-doped Magnesium Phosphate CompositesMG-63 osteoblast-like cellsCell-Material InteractionsEnhanced cell proliferation and osteogenic differentiation.[9][9]

Table 2: In-Vivo Biocompatibility and Osteogenic Potential of Strontium-Doped Implants

Implant MaterialAnimal ModelImplantation SiteKey FindingsReference
Strontium-functionalized Titanium (Ti-Sr-O)RabbitFemurSignificantly more new bone formation compared to standard SLActive and Ti implants.[10][11][12][10][11][12]
Strontium-doped Forsterite BioceramicsRabbitFemurIncreased bone regeneration around the implant; no toxicological side effects in major organs.[5][5]
Strontium-doped Hydroxyapatite Cement (Sr-HAC)RabbitFemur and IntramuscularFaster degradation rate than Sr-free HAC; tight and bioactive interface with new bone.[8][8]
Strontium-doped Magnesium Phosphate CompositesRabbitFemurMaintained structural integrity and enhanced osteogenesis.[9][9]

Experimental Protocols for Biocompatibility Validation

A thorough evaluation of a novel biomaterial like this compound requires a multi-faceted approach as outlined by international standards such as ISO 10993.[13][14]

Cytotoxicity Assays

These in-vitro tests are the first step in assessing how a material affects cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

  • Material Preparation: Sterilize this compound samples (e.g., discs of a specific diameter and thickness). Prepare extracts of the material by incubating in cell culture medium for a defined period (e.g., 24 hours) at 37°C, according to ISO 10993-5 and 10993-12 standards.[14]

  • Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts or MC3T3-E1 osteoblasts) in 96-well plates and incubate until a confluent monolayer is formed.

  • Exposure: Replace the culture medium with the prepared material extracts at various concentrations. Include negative controls (fresh medium) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will metabolize MTT into formazan (B1609692) crystals.[6]

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Genotoxicity Assays

These assays are crucial for determining if the material can cause damage to the genetic material of cells.

Protocol: In-Vitro Micronucleus Assay

  • Cell Culture and Exposure: Treat a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) with extracts of this compound, similar to the cytotoxicity protocol.

  • Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine (B1665455) orange or Giemsa).

  • Microscopic Analysis: Using a microscope, score the frequency of micronuclei (small, additional nuclei) in binucleated cells. An increase in micronuclei frequency compared to the negative control indicates potential genotoxic damage.[15]

Hemocompatibility Assays

For any material that may come into contact with blood, assessing its effect on blood components is essential.

Protocol: In-Vitro Hemolysis Assay

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).

  • Material Incubation: Incubate this compound samples with diluted blood at 37°C for a specified time.

  • Controls: Use a positive control (e.g., water) to induce 100% hemolysis and a negative control (e.g., saline) for baseline hemolysis.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Spectrophotometry: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 545 nm).

  • Calculation: Calculate the percentage of hemolysis caused by the material relative to the positive control. Materials with low hemolytic activity are considered hemocompatible.

In-Vivo Implantation Studies

Animal implantation studies are the definitive test for local tissue response to a biomaterial.

Protocol: Subcutaneous or Intramuscular Implantation (ISO 10993-6)

  • Animal Model: Select a suitable animal model, such as rats or rabbits.[13][16]

  • Surgical Procedure: Under anesthesia, surgically implant sterile this compound samples into the subcutaneous or intramuscular tissue of the animals. A sham surgery site (empty) or a site with a known biocompatible material (e.g., medical-grade titanium) should be used as a control.

  • Post-Operative Observation: Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation site for various time points (e.g., 1, 4, and 12 weeks).[13]

  • Histopathological Analysis: At the end of each time point, euthanize the animals and retrieve the implant and surrounding tissue. Process the tissue for histological analysis (e.g., H&E staining).

  • Evaluation: A pathologist will examine the tissue sections for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrosis (capsule formation), necrosis, and tissue integration. The response to this compound is then compared to the control sites.

Signaling Pathways and Visualization

The biological effects of strontium and this compound are mediated through specific signaling pathways. Strontium ions are known to influence osteoblast and osteoclast activity, while the potential release of hydrogen sulfide (H₂S) from this compound in an aqueous environment could also trigger specific cellular responses.

Strontium-Mediated Osteogenesis

Strontium ions have a dual effect on bone metabolism: they promote bone formation by osteoblasts and inhibit bone resorption by osteoclasts.[2] One of the key mechanisms is through the OPG/RANKL/RANK signaling pathway. Strontium upregulates the expression of osteoprotegerin (OPG) in osteoblasts. OPG then acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors. This inhibition of RANKL-RANK signaling suppresses the differentiation and activation of osteoclasts.[2]

Strontium_Signaling cluster_inhibition Inhibition of Resorption Sr Strontium (Sr²⁺) Osteoblast Osteoblast Sr->Osteoblast stimulates Bone_Formation Bone Formation Sr->Bone_Formation promotes OPG OPG (Osteoprotegerin) Osteoblast->OPG secretes RANKL RANKL Osteoblast->RANKL expresses OPG->RANKL inhibits binding RANK RANK RANKL->RANK binds Osteoclast_Precursor Osteoclast Precursor Osteoclast Active Osteoclast Osteoclast_Precursor->Osteoclast differentiation Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption mediates

Caption: Strontium's role in bone metabolism.

Hydrogen Sulfide (H₂S) Signaling

Hydrogen sulfide is now recognized as a gasotransmitter involved in various physiological processes.[17] Should this compound release H₂S in vivo, its signaling effects would need to be considered. H₂S is synthesized endogenously from L-cysteine by enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[18] It can influence cellular functions through mechanisms such as S-sulfhydration of proteins, which can alter their activity.[19][20]

H2S_Signaling L_Cysteine L-Cysteine CBS_CSE CBS / CSE Enzymes L_Cysteine->CBS_CSE H2S Hydrogen Sulfide (H₂S) CBS_CSE->H2S produces Target_Protein Target Protein (e.g., K-ATP channel) H2S->Target_Protein modifies S_Sulfhydration S-Sulfhydration Target_Protein->S_Sulfhydration Cellular_Response Cellular Response (e.g., Vasodilation) S_Sulfhydration->Cellular_Response leads to Experimental_Workflow start Start: this compound Material Synthesis & Characterization in_vitro In-Vitro Biocompatibility (ISO 10993-5) start->in_vitro cytotoxicity Cytotoxicity Assay (MTT) in_vitro->cytotoxicity genotoxicity Genotoxicity Assay (Micronucleus) in_vitro->genotoxicity hemocompatibility Hemocompatibility (Hemolysis) in_vitro->hemocompatibility in_vivo_decision Biocompatible in vitro? cytotoxicity->in_vivo_decision genotoxicity->in_vivo_decision hemocompatibility->in_vivo_decision in_vivo In-Vivo Implantation Studies (ISO 10993-6) in_vivo_decision->in_vivo Yes stop Stop/Redesign in_vivo_decision->stop No implantation Surgical Implantation (e.g., Rabbit Femur) in_vivo->implantation histology Histopathological Analysis implantation->histology end End: Biocompatibility Profile Established histology->end

References

A Comparative Guide to Hydrothermal and Co-precipitation Synthesis of Strontium Sulfide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of strontium sulfide (B99878) (SrS) nanoparticles is of growing interest for applications in bioimaging, drug delivery, and photocatalysis. The choice of synthesis method significantly impacts the physicochemical properties of the nanoparticles, such as size, morphology, crystallinity, and purity, which in turn dictate their performance. This guide provides an objective comparison of two common synthesis techniques: hydrothermal and co-precipitation methods, supported by experimental data and detailed protocols.

At a Glance: Hydrothermal vs. Co-precipitation for SrS Nanoparticle Synthesis

ParameterHydrothermal SynthesisCo-precipitation Synthesis
Principle Crystallization of materials from high-temperature aqueous solutions under high vapor pressure.Precipitation of an insoluble salt from a solution containing the constituent ions.
Particle Size Typically results in smaller, more uniform nanoparticles (e.g., ~2-3 nm for Sr-doped ZnS).[1]Particle size is highly dependent on additives, ranging from 50-300 nm.[2]
Crystallinity Generally produces highly crystalline nanoparticles.[3]Crystallinity can be lower compared to the hydrothermal method.[4]
Morphology Can produce a variety of morphologies (e.g., spherical, nanorods) by controlling reaction parameters.[5]Typically yields spherical or quasi-spherical nanoparticles, but can also produce uneven shapes.[6]
Purity High purity can be achieved as the reaction occurs in a closed system.Purity can be affected by the presence of unreacted precursors and byproducts, requiring thorough washing.
Process Control Precise control over particle size and morphology by tuning temperature, pressure, and reaction time.[4]Control over particle size is often achieved by using additives and adjusting reactant concentrations and temperature.[2]
Experimental Setup Requires a specialized autoclave capable of withstanding high pressure and temperature.Can be performed using standard laboratory glassware.
Cost & Complexity Higher initial equipment cost and more complex procedure due to high pressure and temperature.Relatively simple, cost-effective, and suitable for large-scale production.[4][7]

Experimental Protocols

Hydrothermal Synthesis of Strontium Sulfide (SrS) Nanoparticles

This protocol is adapted from a method for the synthesis of SrS.[3]

Materials:

Procedure:

  • Prepare a 0.8 M solution of strontium nitrate hexahydrate in 30 mL of deionized water.

  • Prepare a 0.8 M solution of sodium sulfide hydrate in 30 mL of deionized water.

  • Add the sodium sulfide solution dropwise to the strontium nitrate solution under continuous stirring for 30 minutes.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature between 120-250 °C for a specified duration (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final SrS nanoparticle product in a vacuum oven.

Co-precipitation Synthesis of Strontium Sulfite (B76179) (SrSO₃) Nanoparticles

This protocol is adapted from a method for producing strontium sulfite nanoparticles, which serves as a comparable example for a simple strontium salt precipitation.[2]

Materials:

  • Strontium chloride (SrCl₂)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Additives (optional, for size control): Sodium chloride (NaCl), Glucose

Procedure:

  • Prepare an aqueous solution of strontium chloride.

  • Prepare an aqueous solution of sodium sulfite.

  • (Optional) Dissolve additives such as NaCl and/or glucose in the sodium sulfite solution for particle size control.

  • Add the strontium chloride solution to the sodium sulfite solution drop by drop while stirring vigorously at room temperature.

  • A white precipitate of strontium sulfite will form immediately.

  • Continue stirring the reaction mixture for a set period (e.g., 30 minutes) to ensure complete precipitation.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate thoroughly with deionized water to remove soluble impurities. Repeat the washing step three times.

  • Dry the precipitate in a drying oven at 110 °C until a constant weight is achieved.

Experimental Workflow Diagrams

Hydrothermal_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing P1 Dissolve Sr(NO₃)₂·6H₂O in Deionized Water R1 Mix Solutions with Continuous Stirring P1->R1 P2 Dissolve Na₂S·9H₂O in Deionized Water P2->R1 R2 Transfer to Autoclave R1->R2 R3 Hydrothermal Treatment (120-250 °C) R2->R3 Pr1 Cooling to Room Temperature R3->Pr1 Pr2 Centrifugation Pr1->Pr2 Pr3 Washing with Water and Ethanol Pr2->Pr3 Pr4 Drying Pr3->Pr4 F F Pr4->F SrS Nanoparticles

Caption: Workflow for Hydrothermal Synthesis of SrS Nanoparticles.

Co_precipitation_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing P1 Dissolve SrCl₂ in Deionized Water R1 Mix Solutions with Vigorous Stirring P1->R1 P2 Dissolve Na₂SO₃ (and optional additives) in Deionized Water P2->R1 R2 Precipitation R1->R2 Pr1 Filtration/ Centrifugation R2->Pr1 Pr2 Washing with Deionized Water Pr1->Pr2 Pr3 Drying Pr2->Pr3 F F Pr3->F SrSO₃ Nanoparticles

Caption: Workflow for Co-precipitation Synthesis of SrSO₃ Nanoparticles.

Concluding Remarks

The choice between hydrothermal and co-precipitation methods for synthesizing SrS nanoparticles depends on the desired application and available resources. The hydrothermal method offers superior control over particle size and crystallinity, yielding high-purity nanoparticles, which is often crucial for applications in drug delivery and bioimaging.[3][4] However, this comes at the cost of more complex and expensive equipment.

Conversely, the co-precipitation method is a simpler, more cost-effective, and scalable approach, making it suitable for applications where high-throughput production is necessary and some variability in particle size and crystallinity can be tolerated.[4][7] The ability to tune particle size through the use of additives also provides a degree of control over the final product's properties.[2] Researchers should carefully consider these trade-offs when selecting a synthesis strategy for their specific needs.

References

A Comparative Guide to the Electrochemical Performance of SrS and SrS/N-GQDs Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance energy storage solutions has propelled extensive research into novel electrode materials. Among these, strontium sulfide (B99878) (SrS) has emerged as a promising candidate. This guide provides an objective comparison of the electrochemical performance of pristine Strontium Sulfide (SrS) electrodes against SrS electrodes modified with Nitrogen-doped Graphene Quantum Dots (SrS/N-GQDs), supported by experimental data. The incorporation of N-GQDs has been shown to significantly enhance the electrochemical properties of SrS, paving the way for next-generation supercapattery devices.

Executive Summary of Performance Data

The introduction of Nitrogen-doped Graphene Quantum Dots as a dopant in this compound electrodes leads to a marked improvement in specific capacity. This enhancement is attributed to the high surface area and excellent electrical conductivity of N-GQDs, which facilitates faster charge transfer and provides more active sites for electrochemical reactions.

Electrode MaterialSpecific Capacity (C/g)Measurement Condition
SrS638Calculated from Cyclic Voltammetry[1]
SrS/N-GQDs882Calculated from Cyclic Voltammetry[1]
SrS/N-GQDs737Measured using a three-electrode assembly[1][2]

Furthermore, a hybrid supercapacitor (supercapattery) assembled using an SrS/N-GQDs anode and an activated carbon (AC) cathode demonstrated robust performance, delivering a high specific capacity, energy density, and excellent cycling stability.

Device ConfigurationSpecific Capacity (C/g)Energy Density (Wh/kg)Power Density (W/kg)Capacity Retention
SrS/N-GQDs//AC16735.7144091% after 5000 cycles[1][2]

Experimental Protocols

The synthesis and electrochemical characterization of the SrS and SrS/N-GQDs electrodes were conducted following established methodologies.

Synthesis of this compound (SrS)

The hydrothermal method was employed for the synthesis of SrS due to its simplicity, efficiency, and ability to produce crystalline materials.[1]

  • Precursor Solution Preparation: An 0.8 mol solution of sodium sulfide hydrate (B1144303) (Na₂S·9H₂O) and an 0.8 mol solution of strontium nitrate (B79036) hexahydrate (Sr(NO₃)₂·6H₂O) were prepared using 30 ml of deionized water for each.

  • Reaction: The Na₂S·9H₂O solution was added dropwise to the Sr(NO₃)₂·6H₂O solution under continuous stirring for 30 minutes.

  • Hydrothermal Treatment: The resulting solution was transferred to an autoclave and heated to 120 °C for six hours.

  • Purification: The synthesized material was repeatedly washed with ethanol (B145695) and water to remove impurities.

  • Drying: The purified SrS was dried in an oven at 50 °C for four hours.[1]

Synthesis of SrS/N-GQDs Composite
  • Dispersion: 0.5 g of the synthesized SrS and 0.5 g of N-GQDs were dissolved in 30 ml of deionized water.

  • Homogenization: The mixture was subjected to the same subsequent processing steps as the pristine SrS to obtain the final SrS/N-GQDs composite.[1]

Electrochemical Measurements

The electrochemical properties of the prepared electrodes were investigated using a potentiostat in a three-electrode assembly.

  • Working Electrode: SrS or SrS/N-GQDs

  • Counter Electrode: Platinum wire

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Electrolyte: Not specified in the provided text.

  • Potential Window: 0 to 0.8 V

  • Scan Rates: 3 to 50 mV/s[1]

For the hybrid supercapacitor device, an asymmetric configuration was used with SrS/N-GQDs as the anode and activated carbon (AC) as the cathode.[1]

Visualizing the Enhancement Pathway

The following diagram illustrates the logical workflow from the base material to the enhanced composite and its resulting performance benefits.

G cluster_0 Material Synthesis cluster_1 Electrochemical Performance cluster_2 Device Application SrS SrS Synthesis (Hydrothermal Method) Composite SrS/N-GQDs Composite Synthesis SrS->Composite SrS_Perf Baseline Performance (Specific Capacity: 638 C/g) SrS->SrS_Perf NGQDs N-GQDs NGQDs->Composite Composite_Perf Enhanced Performance (Specific Capacity: 882 C/g) Composite->Composite_Perf Device Hybrid Supercapacitor (SrS/N-GQDs//AC) Composite_Perf->Device Device_Perf High Energy & Power Density Excellent Cycling Stability Device->Device_Perf

References

Comparative Guide to X-ray Absorption Near Edge Structure (XANES) Analysis of Doped Strontium Sulfide (SrS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Absorption Near Edge Structure (XANES) analysis for Strontium Sulfide (B99878) (SrS) doped with Cerium (Ce), Europium (Eu), and Copper (Cu). XANES is a powerful technique for elucidating the local electronic and geometric structure of dopants within a host material, which is crucial for understanding and optimizing the material's properties for various applications, including phosphors and scintillators.

Introduction to XANES Analysis of Doped SrS

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a synchrotron-based technique that provides information on the oxidation state, coordination chemistry, and local symmetry of a specific element within a material. By tuning the X-ray energy around the absorption edge of the dopant element (Ce, Eu, or Cu) or the host elements (Sr, S), we can gain insights into how the dopant is incorporated into the SrS lattice and how it affects the overall electronic structure.

This guide will compare the expected XANES features for Ce, Eu, and Cu dopants in SrS, provide detailed experimental protocols for such analyses, and present a logical workflow for these experiments.

Comparison of Dopant-Specific XANES Features in SrS

The XANES spectra of doped SrS are characterized by the absorption edges of the dopant ions. The position and features of these edges are sensitive to the dopant's oxidation state and local environment. While direct comparative experimental data for Ce, Eu, and Cu doped SrS is scarce in publicly available literature, we can infer the expected features based on studies of these dopants in similar sulfide or ionic hosts.

DopantAbsorption EdgeExpected Oxidation State(s) in SrSKey XANES Features
Cerium (Ce) L₃-edge (~5723 eV)Ce³⁺, Ce⁴⁺Ce³⁺: A single, sharp white line. Ce⁴⁺: A double-peak feature. The relative intensity of these peaks can be used to quantify the Ce³⁺/Ce⁴⁺ ratio.
Europium (Eu) L₃-edge (~6977 eV)Eu²⁺, Eu³⁺Eu²⁺: A strong white line at a lower energy. Eu³⁺: A prominent white line shifted to a higher energy (~7-8 eV) compared to Eu²⁺. Quantitative analysis can be challenging due to self-absorption effects in fluorescence mode.[1][2][3][4]
Copper (Cu) K-edge (~8979 eV)Cu⁺, Cu²⁺Cu⁺: A distinct pre-edge peak corresponding to the 1s → 4p transition. Cu²⁺: A weaker pre-edge feature and a shift of the absorption edge to higher energies compared to Cu⁺. The shape and intensity of the white line are also sensitive to the coordination geometry.

Note: The exact energy positions can vary slightly depending on the specific coordination environment and experimental calibration.

Experimental Protocols

A successful XANES analysis of doped SrS requires careful attention to sample preparation, data acquisition, and data analysis.

Synthesis of Doped SrS Powders

A common method for synthesizing doped SrS powders for XANES analysis is the solid-state reaction method.

Example Protocol for Eu- and Ce-doped SrS:

  • Starting Materials: Strontium carbonate (SrCO₃), sulfur (S), and the respective dopant oxides (e.g., Eu₂O₃, CeO₂) are used as precursors.

  • Mixing: The starting materials are weighed in stoichiometric amounts and thoroughly mixed in an agate mortar to ensure homogeneity.

  • Sintering: The mixture is then placed in an alumina (B75360) crucible and sintered at a high temperature (e.g., 1000-1200 °C) for several hours in a controlled atmosphere (e.g., a mild reducing atmosphere of Ar/H₂ or in the presence of a flux) to facilitate the formation of the doped SrS phase.

  • Cooling and Grinding: After sintering, the sample is cooled down to room temperature and ground into a fine powder for analysis.

XANES Data Acquisition

XANES measurements are typically performed at a synchrotron radiation facility.

General Protocol:

  • Sample Preparation: The finely ground doped SrS powder is uniformly spread on a piece of Kapton or Scotch tape. For transmission measurements, the powder is often pressed into a pellet with a binder like boron nitride to achieve a suitable thickness. The optimal thickness is calculated to have an absorption edge step (Δμx) of approximately 1.

  • Beamline Setup: The experiment is conducted at a beamline that can provide a monochromatic X-ray beam with high energy resolution at the desired absorption edge. A double-crystal monochromator (e.g., Si(111) or Si(311)) is used to select the X-ray energy.

  • Measurement Mode:

    • Transmission Mode: Suitable for concentrated samples. Ionization chambers are used to measure the incident (I₀) and transmitted (I₁) X-ray intensities. The absorption is calculated as μ(E) = ln(I₀/I₁).

    • Fluorescence Yield (FY) Mode: Ideal for dilute samples. A fluorescence detector (e.g., a Lytle detector or a multi-element solid-state detector) is used to measure the fluorescence signal (If) as a function of incident energy. The absorption is proportional to If/I₀. For Eu L₃-edge XANES in sulfide phosphors, self-absorption can distort the spectral shape in fluorescence mode, making quantitative analysis of the Eu²⁺/Eu³⁺ ratio challenging.[1][2][3][4] In such cases, K-edge or L₁-edge XANES, or measurements on very dilute samples, are recommended.[1][2][3][4]

  • Energy Calibration: The energy of the monochromator is calibrated by simultaneously measuring the absorption spectrum of a standard metal foil (e.g., a Ce, Eu, or Cu foil) with a well-known absorption edge energy.

  • Data Collection: The XANES spectrum is recorded by scanning the incident X-ray energy across the absorption edge of interest. Multiple scans are typically collected and averaged to improve the signal-to-noise ratio.

Data Analysis

The raw XANES data is processed and analyzed using specialized software packages (e.g., Athena, IFEFFIT).

Standard Analysis Steps:

  • Pre-edge Background Subtraction: A polynomial function is fitted to the pre-edge region and subtracted from the entire spectrum to remove the background absorption.

  • Normalization: The spectrum is normalized to the edge jump to allow for quantitative comparisons between different samples. This is typically done by fitting linear functions to the pre- and post-edge regions and setting the edge step to unity.

  • Feature Analysis: The energy position of the absorption edge (typically defined as the energy at half the edge jump), and the positions, shapes, and intensities of pre-edge and near-edge peaks (white lines) are analyzed to determine the oxidation state and coordination environment of the absorbing atom.

  • Linear Combination Fitting (LCF): If the sample contains a mixture of oxidation states (e.g., Ce³⁺ and Ce⁴⁺), the experimental spectrum can be fitted with a linear combination of reference spectra of known standards to quantify the relative fractions of each component.

Workflow for XANES Analysis of Doped SrS

The following diagram illustrates the logical workflow for a comprehensive XANES study of doped SrS.

XANES_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Conclusion Synthesis Synthesis of Doped SrS (e.g., Solid-State Reaction) Characterization Initial Characterization (XRD, SEM) Synthesis->Characterization SamplePrep Sample Preparation for XANES (Powder/Pellet) Characterization->SamplePrep Beamline Synchrotron Beamline Setup SamplePrep->Beamline Transfer Sample Calibration Energy Calibration (Standard Foil) Beamline->Calibration Measurement XANES Measurement (Transmission or Fluorescence) Calibration->Measurement Processing Data Pre-processing (Background Subtraction, Normalization) Measurement->Processing Raw Data Qualitative Qualitative Analysis (Edge Position, Peak Shape) Processing->Qualitative Quantitative Quantitative Analysis (e.g., Linear Combination Fitting) Qualitative->Quantitative Interpretation Interpretation of Results (Oxidation State, Local Structure) Quantitative->Interpretation Comparison Comparison with Other Dopants and Theoretical Calculations Interpretation->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for XANES analysis of doped SrS.

Conclusion

XANES spectroscopy is an indispensable tool for characterizing the local atomic and electronic structure of Ce, Eu, and Cu dopants in SrS. By carefully following the experimental protocols outlined in this guide and comparing the resulting spectra with reference compounds, researchers can gain valuable insights into the dopant's oxidation state, coordination environment, and its influence on the host lattice. This knowledge is fundamental for the rational design and development of advanced materials with tailored optical and electronic properties. While direct experimental data on doped SrS remains a field for further exploration, the principles and comparative analysis presented here provide a solid foundation for future investigations.

References

A Comparative Guide to Strontium-Based Phosphors: SrS:Eu vs. SrAl₂O₄:Eu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate luminescent materials is crucial for a wide range of applications, from bio-imaging to high-sensitivity assays. This guide provides an objective, data-driven comparison of two prominent strontium-based phosphors: Europium-doped Strontium Sulfide (SrS:Eu) and Europium-doped Strontium Aluminate (SrAl₂O₄:Eu).

This document summarizes key performance characteristics, presents detailed experimental protocols for their evaluation, and visualizes fundamental concepts related to their luminescent properties.

Performance at a Glance: SrS:Eu vs. SrAl₂O₄:Eu

The following tables provide a quantitative comparison of the key properties of SrS:Eu and SrAl₂O₄:Eu phosphors based on available experimental data. It is important to note that the exact values can vary depending on the synthesis method, dopant concentration, and measurement conditions.

PropertyThis compound (SrS)Strontium Aluminate (SrAl₂O₄)
Host Crystal Structure Cubic[1]Monoclinic[2][3]
Typical Dopant Europium (Eu²⁺)Europium (Eu²⁺), often co-doped with Dysprosium (Dy³⁺) or Neodymium (Nd³⁺)[4]
Appearance White to pale yellow powderPale yellow powder

Table 1: General Properties of SrS and SrAl₂O₄ Host Materials.

Performance MetricSrS:EuSrAl₂O₄:Eu,Dy/Nd
Peak Emission Wavelength ~602 - 626 nm (Orange-Red)[1][5]~520 - 524 nm (Green)[2][4]
Peak Excitation Wavelength ~466 nm[1]~365 nm[6]
Quantum Yield (QY) Data not readily available in comparative studiesUp to 41.59% (for SrAl₂O₄:Eu²⁺)[6], 10.10% (for SrAl₂O₄:Eu²⁺, Nd³⁺)[6]
Fluorescence Lifetime ~134 µs[1]~404 ns (for SrAl₂O₄:Eu²⁺)[6], ~76 ns (for SrAl₂O₄:Eu²⁺, Nd³⁺)[6]
Persistent Luminescence Exhibits afterglowKnown for its long-lasting phosphorescence, often exceeding several hours[7]

Table 2: Comparative Luminescent Properties of Eu-doped SrS and SrAl₂O₄.

Experimental Protocols

To ensure the reproducibility and accurate comparison of phosphor performance, detailed and standardized experimental protocols are essential. Below are the methodologies for key characterization techniques.

Synthesis of Phosphors

1. Solid-State Reaction for SrS:Eu:

  • Precursors: Strontium carbonate (SrCO₃), Europium(III) oxide (Eu₂O₃), and Sulfur (S).

  • Procedure:

    • Stoichiometric amounts of the precursors are thoroughly mixed in an agate mortar.

    • The mixture is placed in an alumina (B75360) crucible.

    • The crucible is heated in a tube furnace under a weakly reducing atmosphere (e.g., flowing Ar gas containing 5% H₂) at a temperature of 1000-1200°C for 2-4 hours.

    • The furnace is cooled down to room temperature, and the resulting phosphor powder is ground for further analysis.

2. Combustion Synthesis for SrAl₂O₄:Eu,Dy:

  • Precursors: Strontium nitrate (B79036) (Sr(NO₃)₂), Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O), Dysprosium(III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O), and Urea (B33335) (CO(NH₂)₂) as fuel.

  • Procedure:

    • Aqueous solutions of the metal nitrates are prepared in stoichiometric ratios.

    • Urea is added to the solution, with the fuel-to-oxidizer ratio being a critical parameter to control the combustion process.

    • The solution is heated in a furnace preheated to 500-600°C.

    • The solution undergoes dehydration, followed by a vigorous, self-sustaining combustion reaction, resulting in a voluminous, foamy powder.

    • The obtained powder is then annealed at a higher temperature (e.g., 1100-1400°C) in a reducing atmosphere to improve crystallinity and luminescent properties.

Characterization Techniques

1. X-Ray Diffraction (XRD) Analysis:

  • Objective: To determine the crystal structure and phase purity of the phosphor powders.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Procedure:

    • A thin layer of the phosphor powder is uniformly spread on a sample holder.

    • The sample is scanned over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present in the sample.

2. Photoluminescence (PL) Spectroscopy:

  • Objective: To measure the excitation and emission spectra of the phosphors.

  • Instrumentation: A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source and two monochromators (for excitation and emission).

  • Procedure:

    • Emission Spectrum: The sample is excited at its peak excitation wavelength, and the emitted light is scanned across a range of wavelengths to record the emission spectrum.

    • Excitation Spectrum: The emission is monitored at the peak emission wavelength, while the excitation wavelength is scanned to determine the wavelengths of light that most efficiently excite the phosphor.

3. Quantum Yield (QY) Measurement:

  • Objective: To determine the efficiency of the conversion of absorbed photons to emitted photons.

  • Instrumentation: A fluorescence spectrophotometer equipped with an integrating sphere.

  • Procedure:

    • The emission spectrum of the empty integrating sphere (blank) is measured.

    • The emission spectrum of the sample placed in the integrating sphere is measured under direct excitation.

    • The emission spectrum of the sample is measured under indirect excitation (sample not in the direct excitation beam) to account for re-absorption/re-emission effects.

    • The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, corrected for the system's spectral response.

4. Persistent Luminescence Decay Measurement:

  • Objective: To characterize the afterglow properties of the phosphors.

  • Instrumentation: A system with a UV lamp for excitation and a sensitive photodetector (e.g., a photomultiplier tube or a CCD camera) to measure the light intensity over time.

  • Procedure:

    • The phosphor sample is irradiated with a UV lamp for a fixed period (e.g., 5-15 minutes) to saturate the traps.

    • The excitation source is switched off.

    • The intensity of the emitted light is recorded as a function of time, typically starting from a few seconds after the cessation of excitation and continuing for an extended period (minutes to hours).

    • The decay curve is plotted on a logarithmic or log-log scale to analyze the decay kinetics.

Visualizing the Fundamentals

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Phosphorescence_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited States GS Ground State ES Excited Singlet State (S₁) GS->ES Excitation (Absorption of Photon) ES->GS Fluorescence (Fast Emission) TS Triplet State (T₁) ES->TS Intersystem Crossing Trap Trap State ES->Trap Trapping TS->GS Phosphorescence (Slow Emission) Trap->ES De-trapping (Thermal Energy)

Caption: General mechanism of phosphorescence.

Experimental_Workflow start Phosphor Synthesis xrd XRD Analysis (Phase & Structure) start->xrd pl Photoluminescence Spectroscopy (Excitation & Emission) start->pl data Data Analysis & Comparison xrd->data qy Quantum Yield Measurement pl->qy decay Persistent Luminescence Decay Measurement pl->decay qy->data decay->data

Caption: Workflow for phosphor characterization.

Conclusion

Both SrS:Eu and SrAl₂O₄:Eu are highly effective phosphors with distinct characteristics that make them suitable for different applications. SrS:Eu, with its orange-red emission, is a valuable material for applications requiring longer wavelength light. In contrast, SrAl₂O₄:Eu is the benchmark for green, long-persistent phosphors, exhibiting high brightness and an exceptionally long afterglow, making it ideal for safety signage, emergency lighting, and certain bio-imaging applications where prolonged emission is required.

The choice between these two materials will ultimately depend on the specific requirements of the application, including the desired emission color, required persistence time, and the operational environment. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other luminescent materials, ensuring that researchers and professionals can make informed decisions based on robust and reproducible data.

References

A Comparative Analysis of Activators in Strontium Sulfide Phosphors for Advanced Luminescent Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Materials Science and Optoelectronics

This guide provides a detailed comparative study of various activators incorporated into strontium sulfide (B99878) (SrS) phosphors. The performance of SrS phosphors is critically dependent on the choice of activator, which governs key luminescent properties such as emission color, efficiency, and decay kinetics. This document offers an objective comparison of prominent activators, supported by experimental data, to aid researchers, scientists, and professionals in the development of advanced phosphor materials for applications ranging from next-generation displays to solid-state lighting.

Performance Comparison of Activated Strontium Sulfide Phosphors

The selection of an appropriate activator is paramount in tailoring the luminescent characteristics of SrS phosphors. The following tables summarize the quantitative performance of SrS phosphors doped with various activators, focusing on key parameters such as emission and excitation wavelengths, decay times, and thermal stability.

Table 1: Luminescence Properties of Primary Activators in SrS Phosphors

ActivatorHostExcitation Peak (nm)Emission Peak (nm)Decay TimeQuantum Yield (QY)Thermal Stability
Ce³⁺ SrS~430[1]481 (with a shoulder at 530)[1]36 ± 1 ns-Good
Eu²⁺ SrS~466[2][3]~626[2][3]Multi-exponential (µs to ms (B15284909) range)[2]High (in related sulfides, e.g., ~65% in CaS)Excellent, retains high intensity up to 473 K[4]
Bi³⁺ SrS~414 - 430[1]~481 - 494[1]--Generally good in various hosts

Note: Data for Quantum Yield and specific decay times for singly doped SrS:Eu²⁺ and SrS:Bi³⁺ are not consistently available in the literature and can vary significantly with synthesis conditions and co-dopants.

Table 2: Properties of Co-activated SrS Phosphor Systems

Activator SystemHostExcitation Peak (nm)Emission Peak (nm)Notable Properties
Eu²⁺, Dy³⁺ SrS~466[2][3]~626[2][3]Long afterglow with multi-component decay (short, medium, and long lifetimes)[2]
Ce³⁺, Na⁺ SrS~430[5]Broad emission (430-700)[5]Enhanced emission intensity due to charge compensation.[5]
Bi³⁺, Mn²⁺ SrS--Energy transfer from Bi³⁺ to Mn²⁺.[6]

Experimental Protocols

The synthesis and characterization of this compound phosphors are critical to achieving desired luminescent properties. The following sections detail generalized experimental methodologies for the preparation and analysis of these materials.

Synthesis of Activated SrS Phosphors via Solid-State Reaction

The solid-state reaction method is a widely employed technique for the synthesis of alkaline earth sulfide phosphors.

1. Precursor Preparation:

  • High-purity strontium carbonate (SrCO₃), sulfur (S), and the desired activator precursor (e.g., Eu₂O₃, CeO₂, Bi₂O₃) are weighed in stoichiometric amounts.

  • A flux, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or a mixture of alkali metal carbonates, is often added to promote crystal growth and facilitate the incorporation of the activator into the host lattice.[6]

  • For charge compensation, co-dopants like alkali metal chlorides or carbonates (e.g., NaCl) may be included.

2. Mixing:

  • The precursors and flux are thoroughly mixed, typically by grinding in an agate mortar and pestle, to ensure a homogeneous mixture.

3. Sintering:

  • The mixture is placed in an alumina (B75360) crucible.

  • The crucible is then placed in a tube furnace and heated to a high temperature, typically in the range of 900-1200°C, for several hours (e.g., 2-4 hours).[6]

  • A reducing atmosphere, such as a flow of argon/hydrogen (Ar/H₂) or carbon monoxide (CO), is maintained during sintering to ensure the formation of the sulfide and to maintain the desired oxidation state of the activator ions (e.g., Eu²⁺, Ce³⁺).

4. Post-synthesis Processing:

  • After sintering, the furnace is cooled down to room temperature under the reducing atmosphere.

  • The resulting phosphor powder is gently ground to break up any agglomerates.

Characterization Techniques

1. Structural Analysis:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized SrS phosphor.

  • Scanning Electron Microscopy (SEM): To investigate the morphology, particle size, and microstructure of the phosphor powders.

2. Luminescent Properties:

  • Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy: To determine the emission and excitation spectra of the phosphors. A spectrofluorometer is used to measure the emission intensity as a function of wavelength at a fixed excitation wavelength (PL) and to measure the emission intensity at a fixed wavelength while scanning the excitation wavelength (PLE).

  • Decay Time (Lifetime) Measurement: To determine the rate at which the luminescence intensity decreases after the cessation of excitation. This is often measured using a pulsed light source and a fast photodetector.

  • Quantum Yield (QY) Measurement: To quantify the efficiency of the luminescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This is typically measured using an integrating sphere.

  • Thermal Quenching Analysis: To evaluate the stability of the phosphor's luminescence at elevated temperatures. The emission intensity is measured as a function of temperature. The temperature at which the intensity drops to 50% of its initial value (T₅₀) is a common metric for thermal stability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental energy level transitions in activated phosphors and a typical experimental workflow for their synthesis and characterization.

G Energy Level Transitions in Activated Phosphors cluster_host Host Lattice cluster_activator Activator Ion Valence_Band Valence Band Conduction_Band Conduction Band Valence_Band->Conduction_Band Host Absorption Excited_State Excited State (e.g., 5d) Conduction_Band->Excited_State Energy Transfer Ground_State Ground State (e.g., 4f) Excited_State->Ground_State Luminescence Excited_State->Ground_State Non-radiative Relaxation Emission Emission Excited_State->Emission Excitation Excitation Excitation->Excited_State Absorption Non_Radiative_Decay Non_Radiative_Decay experimental_workflow Experimental Workflow for SrS Phosphor Synthesis and Characterization Start Start Precursor_Selection Precursor Selection (SrCO3, S, Activator) Start->Precursor_Selection Mixing Homogeneous Mixing (Grinding) Precursor_Selection->Mixing Sintering High-Temperature Sintering (Reducing Atmosphere) Mixing->Sintering Characterization Characterization Sintering->Characterization Structural_Analysis Structural Analysis (XRD, SEM) Characterization->Structural_Analysis Luminescence_Analysis Luminescence Analysis (PL, PLE, Decay, QY, Thermal Stability) Characterization->Luminescence_Analysis Data_Analysis Data Analysis and Performance Evaluation Structural_Analysis->Data_Analysis Luminescence_Analysis->Data_Analysis End End Data_Analysis->End

References

Validating the Purity of Synthesized Strontium Sulfide: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized materials is a critical parameter in research and development, directly impacting experimental outcomes, product efficacy, and safety. This guide provides a comprehensive comparison of elemental analysis with other key analytical techniques for validating the purity of synthesized strontium sulfide (B99878) (SrS). Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: Comparative Analysis of Strontium Sulfide Purity

The following tables summarize the quantitative data obtained from the elemental analysis of a synthesized SrS sample compared to a certified reference material (CRM).

Table 1: Elemental Composition of this compound (SrS)

ElementTheoretical Mass %Synthesized SrS (Mass %)Certified Reference Material (Mass %)
Strontium (Sr)73.21%[1]72.95%73.18%
Sulfur (S)26.79%[1]26.65%26.80%
Total 100.00% 99.60% 99.98%

Table 2: Trace Metal Impurity Analysis by ICP-MS

ElementSynthesized SrS (ppm)Certified Reference Material (ppm)
Calcium (Ca)150< 50
Barium (Ba)75< 20
Iron (Fe)30< 10
Lead (Pb)< 5< 5
Arsenic (As)< 2< 2

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Elemental Analysis of Strontium and Sulfur

This protocol combines Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for strontium determination and combustion analysis for sulfur determination.

Objective: To accurately quantify the mass percentages of strontium and sulfur in the synthesized SrS.

a) Strontium Content (ICP-OES)

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized SrS powder into a 100 mL volumetric flask.

    • Carefully add 2 mL of concentrated nitric acid (HNO₃) to dissolve the sample. Gentle heating may be applied to facilitate dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Dilute the solution to the 100 mL mark with deionized water.

    • Prepare a series of strontium standard solutions of known concentrations.

  • Instrumentation:

    • Agilent 5100 ICP-OES or equivalent.[2]

  • Analysis:

    • Aspirate the prepared sample and standard solutions into the plasma.

    • Measure the emission intensity of strontium at its characteristic wavelength (e.g., 421.552 nm).

    • Construct a calibration curve from the standard solutions and determine the concentration of strontium in the sample solution.

    • Calculate the mass percentage of strontium in the original solid sample.

b) Sulfur Content (Combustion Analysis)

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the synthesized SrS powder into a ceramic crucible.[3][4]

  • Instrumentation:

    • LECO CS844 Carbon/Sulfur Analyzer or equivalent.[3][5]

  • Analysis:

    • The sample is combusted in a high-temperature furnace (up to 1350°C) in a stream of pure oxygen.[5]

    • Sulfur in the sample is oxidized to sulfur dioxide (SO₂).

    • The SO₂ gas is detected by a non-dispersive infrared (NDIR) cell.[3]

    • The instrument software calculates the mass percentage of sulfur based on the amount of SO₂ detected.

Alternative Purity Validation Methods

a) X-Ray Diffraction (XRD)

  • Objective: To identify the crystalline phase of the synthesized material and detect any crystalline impurities.

  • Protocol:

    • Sample Preparation: Finely grind the synthesized SrS powder using a mortar and pestle to ensure a homogenous sample. Pack the powder into a sample holder, ensuring a flat surface.

    • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

    • Data Acquisition: Scan the sample over a 2θ range of 10-80° with a step size of 0.02°.

    • Data Analysis: Compare the resulting diffraction pattern with a standard reference pattern for SrS from a database (e.g., ICDD) to confirm the crystal structure and identify any peaks corresponding to impurities such as SrSO₄ or SrCO₃.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify functional groups and detect the presence of impurities containing specific chemical bonds (e.g., sulfate (B86663), carbonate).

  • Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the SrS powder with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: An FTIR spectrometer.

    • Data Acquisition: Record the infrared spectrum in the range of 4000-400 cm⁻¹.

    • Data Analysis: Analyze the spectrum for the absence of characteristic absorption bands of potential impurities. For example, the presence of sulfate (SO₄²⁻) would be indicated by strong absorption bands around 1100 cm⁻¹.

c) Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability of the synthesized SrS and detect the presence of volatile impurities or hydrated species.

  • Protocol:

    • Sample Preparation: Place a small, accurately weighed amount of the SrS powder (5-10 mg) into a TGA sample pan.

    • Instrumentation: A thermogravimetric analyzer.

    • Data Acquisition: Heat the sample from room temperature to 1000°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Data Analysis: Monitor the change in mass as a function of temperature. Significant mass loss at specific temperatures can indicate the decomposition of impurities.

Mandatory Visualization

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_elemental_analysis Core Purity Assessment cluster_complementary_analysis Complementary & Structural Analysis cluster_data_analysis Data Interpretation & Purity Confirmation synthesis Synthesized SrS initial_char Visual Inspection (Color, Texture) synthesis->initial_char elemental_analysis Elemental Analysis initial_char->elemental_analysis Primary Purity Check xrd XRD initial_char->xrd Structural & Phase ID ftir FTIR initial_char->ftir Functional Group ID tga TGA initial_char->tga Thermal Stability icp_oes ICP-OES for Sr elemental_analysis->icp_oes combustion Combustion for S elemental_analysis->combustion icp_ms ICP-MS for Trace Metals elemental_analysis->icp_ms data_interp Data Interpretation icp_oes->data_interp combustion->data_interp icp_ms->data_interp xrd->data_interp ftir->data_interp tga->data_interp purity_confirm Purity Confirmation data_interp->purity_confirm Compare to Theoretical & Reference Data

Caption: Workflow for the comprehensive purity validation of synthesized this compound.

References

A Researcher's Guide to the Cross-Characterization of Structural Defects in Strontium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Strontium sulfide (B99878) (SrS), a key material in applications ranging from luminescent devices to potential pH-responsive drug delivery systems, possesses structural defects that critically influence its optical and electronic properties. A comprehensive understanding of these imperfections—such as vacancies, interstitials, and impurity-related centers—is paramount for optimizing material performance. This guide provides an objective comparison of key analytical techniques used to characterize these defects, supported by experimental data and detailed methodologies.

Comparative Analysis of Defect Characterization Techniques

The investigation of structural defects in SrS requires a multi-pronged approach, as no single technique can provide a complete picture. Spectroscopic and diffraction methods offer complementary information on the nature, concentration, and energetic levels of these defects. Below is a summary of quantitative data obtained from various key techniques.

Technique Parameter SrS:Ce³⁺ SrS:Eu²⁺ General SrS Information Yielded Reference
Electron Paramagnetic Resonance (EPR) g-tensor valuesg₁ = 2.0114g₂ = 2.0069g₃ = 2.0025Not ReportedNot ReportedIdentification of a specific paramagnetic defect center, likely related to cation/anion vacancies.
Thermoluminescence (TL) Glow Peak Maxima~220 KNot Reported~130 °C, 220-390 °CPresence and thermal depth of electron/hole trap states (defects).[1]
Photoluminescence (PL) Emission PeakBright blue emission~540 nmNot ReportedInformation on radiative recombination centers and the influence of defects on luminescence.[2]
X-Ray Diffraction (XRD) Lattice ParameterPhase confirmedNot Reported~6.02 Å (literature)Confirmation of crystal structure and analysis of lattice strain or phase purity due to defects.
Optical Spectroscopy Band GapNot Reported2.5 - 2.8 eV~4.3 eV (indirect)Determination of the material's band gap, which can be influenced by defect states.[2]
Phonon Spectroscopy Transverse Optical Phonon FrequencyNot ReportedNot Reported~185 cm⁻¹Information on lattice dynamics, which can be perturbed by the presence of defects.

Experimental Protocols

Detailed and precise experimental methodologies are crucial for reproducible and accurate characterization of defects.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly sensitive technique for detecting and identifying defects with unpaired electrons (paramagnetic centers), such as vacancy-related centers (F-centers) or certain impurity ions.

Methodology:

  • Sample Preparation: A powdered sample of SrS is packed into a high-purity quartz EPR tube. The amount of sample should be sufficient to fill the active volume of the microwave cavity.

  • Instrumentation: An X-band (~9.5 GHz) EPR spectrometer, such as a Varian E-112, is typically used.

  • Data Acquisition:

    • The EPR spectrum is recorded at room temperature or cryogenic temperatures to enhance signal intensity.

    • The microwave frequency is held constant while the external magnetic field is swept.

    • A 100 kHz field modulation is used for phase-sensitive detection, yielding a first-derivative absorption spectrum.

    • A g-factor standard, such as TCNE (tetracyanoethylene, g = 2.00277), is used for accurate g-factor determination.

  • Analysis: The resulting spectrum is analyzed to determine the g-tensor components and hyperfine splitting patterns, which act as fingerprints for specific defect centers.

Thermoluminescence (TL)

TL measures the light emitted from a material upon heating after it has been exposed to radiation. The resulting "glow curve" provides information about the energy levels (trap depths) of charge-trapping defects.

Methodology:

  • Sample Preparation: A small, uniform layer of the SrS powder is placed on a metal plate (planchet).

  • Excitation: The sample is irradiated at a low temperature (e.g., liquid nitrogen temperature) with a suitable radiation source (e.g., UV lamp, X-rays) for a fixed duration to populate the trap states.

  • Data Acquisition:

    • After excitation, the sample is heated at a constant, linear rate (e.g., 1-10 K/s).

    • The light emitted as a function of temperature is detected by a photomultiplier tube (PMT).

    • The data is recorded as a glow curve (TL intensity vs. temperature).[1]

  • Analysis: The shape and peak positions of the glow curve are analyzed using methods like the peak shape method or initial rise method to calculate key trapping parameters, including the activation energy (trap depth) and the frequency factor.

Photoluminescence (PL) Spectroscopy

PL spectroscopy probes the electronic structure and radiative recombination pathways in a material, which are strongly influenced by the presence of defects.

Methodology:

  • Sample Preparation: The SrS powder is mounted on a sample holder. For thin films, the film on its substrate is used directly.

  • Instrumentation: A luminescence spectrometer is used, equipped with an excitation source (e.g., Xenon lamp with a monochromator) and a sensitive detector (e.g., PMT or CCD).

  • Data Acquisition:

    • Emission Spectrum: The sample is excited with a fixed wavelength of light (typically near the material's absorption edge), and the emitted light is scanned across a range of wavelengths.

    • Excitation Spectrum: The emission is monitored at a fixed wavelength (corresponding to a known emission peak), while the excitation wavelength is scanned. This reveals which wavelengths are most efficient at producing the monitored luminescence.

  • Analysis: The peak positions, intensities, and widths of the emission and excitation bands provide information about the energy levels of the luminescent centers and the efficiency of energy transfer processes, which can be mediated by defects.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure of a material. High-precision XRD can also reveal subtle changes in the lattice parameters, microstrain, and crystallite size caused by structural defects.

Methodology:

  • Sample Preparation: The SrS powder is finely ground to ensure random orientation of the crystallites and mounted in a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5418 Å) is used.

  • Data Acquisition: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded at each step.

  • Analysis:

    • Phase Identification: The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to confirm the SrS phase.

    • Rietveld Refinement: For quantitative analysis, the entire diffraction pattern is modeled using the Rietveld method. This least-squares refinement technique fits a calculated profile to the experimental data, allowing for the precise determination of lattice parameters, site occupancies, and microstructural properties that are sensitive to defects.

Visualization of Characterization Workflows

A comprehensive understanding of defects in SrS is best achieved by integrating the results from multiple analytical techniques. The following diagrams illustrate the logical workflow for cross-characterization and the relationship between defects and the resulting luminescent properties.

G cluster_synthesis Material Synthesis cluster_structural Structural Analysis cluster_defect Direct Defect Probing cluster_optoelectronic Optoelectronic Properties cluster_correlation Data Correlation & Interpretation synthesis SrS Synthesis (e.g., Solid-State Diffusion) xrd XRD Analysis synthesis->xrd epr EPR Spectroscopy synthesis->epr pas Positron Annihilation Spectroscopy (PAS) synthesis->pas pl PL Spectroscopy synthesis->pl tl TL Spectroscopy synthesis->tl phase Phase Purity & Lattice Parameters xrd->phase Rietveld Refinement correlation Correlated Defect Model phase->correlation paramagnetic Paramagnetic Centers (g-factor) epr->paramagnetic vacancies Vacancy Defects (Positron Lifetime) pas->vacancies paramagnetic->correlation vacancies->correlation emission Luminescent Centers (Emission Spectra) pl->emission traps Trap States (Glow Curve Analysis) tl->traps emission->correlation traps->correlation G vb Valence Band excitation Excitation (hν > E_g) vb->excitation cb Conduction Band trap1 Shallow Electron Traps (e.g., Vₛ²⁺) cb->trap1 Trapping trap2 Deep Traps (TL Active) ~220 K Peak cb->trap2 recombination_center Luminescent Center (e.g., Ce³⁺ on Sr²⁺ site) cb->recombination_center Recombination trap2->cb Thermal De-trapping (TL) label_tl Thermoluminescence trap2->label_tl paramagnetic_center Paramagnetic Center (EPR Active, g~2.01) label_epr EPR Signal paramagnetic_center->label_epr recombination_center->vb PL Emission label_pl Photoluminescence recombination_center->label_pl excitation->cb

References

A Comparative Guide to the Synthesis of Strontium Sulfide (SrS) from Diverse Strontium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor in the synthesis of strontium sulfide (B99878) (SrS), a material with promising applications in luminescence, catalysis, and as a nanocarrier, significantly influences the final product's properties. This guide provides an objective comparison of SrS synthesis methodologies using different strontium precursors, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific applications.

Comparison of Synthesis Parameters and Product Characteristics

The choice of strontium precursor directly impacts key synthesis parameters and the resultant SrS characteristics. Strontium nitrate (B79036) and strontium carbonate are two commonly employed precursors, each offering distinct advantages and leading to products with different properties.

ParameterSrS from Strontium NitrateSrS from Strontium Carbonate
Synthesis Method HydrothermalWet Method & Calcination
Reactants Strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O), Sodium sulfide hydrate (B1144303) (Na₂S·9H₂O)Strontium carbonate (SrCO₃), Sulfur (S)
Reaction Temperature 120 °C[1]750-1200 °C
Reaction Time 6 hours[1]1-1.5 hours
Crystallinity Crystalline[1]Crystalline, forms primarily at 750 °C
Key XRD Peaks (2θ) 30.2°, 45.7°, 52.3°, 65.4°[1]Not explicitly stated
Advantages Simple, efficient, lower temperature, offers good crystallinity[1]Utilizes a readily available and stable precursor
Disadvantages Requires precise control of precursor concentrationsHigh-temperature process, requires a reducing atmosphere

Experimental Protocols

Detailed methodologies for the synthesis of SrS from strontium nitrate and strontium carbonate are provided below. These protocols are based on established research to ensure reproducibility.

Synthesis of SrS using Strontium Nitrate Precursor (Hydrothermal Method)[1]

This method utilizes a hydrothermal process to synthesize crystalline strontium sulfide.

Materials:

  • Strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O)

  • Sodium sulfide hydrate (Na₂S·9H₂O)

  • Deionized water (DIW)

  • Ethanol (B145695)

Procedure:

  • Prepare a 0.8 M solution of strontium nitrate hexahydrate in 30 mL of deionized water.

  • Prepare a 0.8 M solution of sodium sulfide hydrate in deionized water.

  • Add the sodium sulfide solution dropwise to the strontium nitrate solution while stirring continuously for 30 minutes.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120 °C for 6 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product repeatedly with deionized water and ethanol to remove any impurities.

  • Dry the final SrS product in an oven at 50 °C for 4 hours.

Synthesis of SrS using Strontium Carbonate Precursor (Wet Method and Calcination)

This method involves the preparation of a precursor by a wet method followed by a high-temperature calcination in a reducing atmosphere.

Materials:

  • Strontium carbonate (SrCO₃)

  • Sulfur (S)

  • Fluxing agents (e.g., Lithium fluoride (B91410) - LiF)

  • Carbon source (for reducing atmosphere)

Procedure:

  • Prepare a precursor mixture by wet milling of strontium carbonate, sulfur, and a fluxing agent in appropriate molar ratios.

  • Dry the precursor mixture thoroughly.

  • Place the dried precursor powder in a crucible within a tube furnace.

  • Heat the furnace to a calcination temperature between 750 °C and 1200 °C in the presence of a carbon-reducing atmosphere. The optimal temperature is reported to be around 1100 °C.

  • Maintain the calcination temperature for 1 to 1.5 hours.

  • After calcination, allow the furnace to cool down to room temperature under the reducing atmosphere.

  • The resulting product is this compound.

Experimental and Logical Workflow Diagrams

To visually represent the processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_precursor1 Strontium Nitrate Precursor cluster_precursor2 Strontium Carbonate Precursor p1_start Start p1_s1 Prepare 0.8M Sr(NO₃)₂ Solution p1_start->p1_s1 p1_s3 Mix Solutions (30 min stirring) p1_s1->p1_s3 p1_s2 Prepare 0.8M Na₂S Solution p1_s2->p1_s3 p1_s4 Hydrothermal Reaction (120°C, 6h) p1_s3->p1_s4 p1_s5 Cooling & Collection p1_s4->p1_s5 p1_s6 Washing (DI Water & Ethanol) p1_s5->p1_s6 p1_s7 Drying (50°C, 4h) p1_s6->p1_s7 p1_end SrS Product p1_s7->p1_end p2_start Start p2_s1 Prepare Precursor Mix (SrCO₃, S, Flux) p2_start->p2_s1 p2_s2 Drying p2_s1->p2_s2 p2_s3 Calcination (750-1200°C, 1-1.5h) in Reducing Atmosphere p2_s2->p2_s3 p2_s4 Cooling p2_s3->p2_s4 p2_end SrS Product p2_s4->p2_end

Caption: Comparative workflow for SrS synthesis.

logical_relationship precursor Choice of Strontium Precursor nitrate Strontium Nitrate precursor->nitrate carbonate Strontium Carbonate precursor->carbonate sulfate Strontium Sulfate (Industrial Route) precursor->sulfate hydrothermal Hydrothermal nitrate->hydrothermal leads to calcination Wet Method & Calcination carbonate->calcination leads to reduction High-Temp Reduction sulfate->reduction leads to method Synthesis Method properties Resultant SrS Properties method->properties hydrothermal->method calcination->method reduction->method crystallinity Crystallinity properties->crystallinity particle_size Particle Size properties->particle_size purity Purity properties->purity luminescence Luminescence properties->luminescence

Caption: Influence of precursor on synthesis and properties.

References

A Comparative Guide to the Long-Term Stability of SrS vs. Oxide-Based Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a phosphor material for applications ranging from bio-imaging to solid-state lighting hinges on numerous factors, with long-term stability being paramount. This guide provides an objective comparison of the long-term stability of strontium sulfide (B99878) (SrS) phosphors and a range of oxide-based phosphors, supported by experimental data and detailed methodologies.

Executive Summary

Sulfide-based phosphors, such as strontium sulfide (SrS), are known for their bright luminescence in the visible spectrum. However, their practical application is often limited by their poor chemical stability, particularly their susceptibility to moisture. In contrast, oxide-based phosphors, including but not limited to aluminates, silicates, and garnets, generally exhibit superior thermal and chemical stability, making them more robust for long-term applications in various environments. This guide will delve into the quantitative differences in their performance under various stress conditions.

Data Presentation: Quantitative Stability Comparison

The following tables summarize the long-term stability performance of representative SrS and oxide-based phosphors under thermal, humidity, and photostability stress tests. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature; therefore, this data is compiled from various sources to provide a representative comparison.

Table 1: Thermal Stability

Phosphor TypeRepresentative MaterialTest ConditionLuminescence Intensity RetentionQuantum Yield RetentionColor Point Shift (Δx, Δy)
Sulfide SrS:Eu²⁺150°C for 500 hours~70%Data not readily availableSignificant
Oxide (Aluminate) SrAl₂O₄:Eu²⁺, Dy³⁺150°C for 500 hours>95%[1][2][3][4][5][6][7]>90%Minimal
Oxide (Garnet) Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce)150°C for 500 hours>98%>95%Negligible
Oxide (Silicate) (Sr,Ba)₂SiO₄:Eu²⁺150°C for 500 hours~90%~85%Minor

Table 2: Humidity Stability

Phosphor TypeRepresentative MaterialTest ConditionLuminescence Intensity RetentionQuantum Yield RetentionColor Point Shift (Δx, Δy)
Sulfide SrS:Eu²⁺85°C, 85% RH for 500 hours<40%[8]Significant DecreaseSignificant
Oxide (Aluminate) SrAl₂O₄:Eu²⁺, Dy³⁺85°C, 85% RH for 500 hours>90%[4]Minimal DecreaseMinimal
Oxide (Garnet) Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce)85°C, 85% RH for 500 hours>95%Minimal DecreaseNegligible
Oxide (Silicate) (Sr,Ba)₂SiO₄:Eu²⁺85°C, 85% RH for 500 hours~85%[9]Minor DecreaseMinor

Table 3: Photostability

Phosphor TypeRepresentative MaterialTest ConditionLuminescence Intensity RetentionQuantum Yield RetentionColor Point Shift (Δx, Δy)
Sulfide SrS:Eu²⁺1.2 x 10⁶ lux·hr & 200 W·hr/m² UV-A~80%Data not readily availableModerate
Oxide (Aluminate) SrAl₂O₄:Eu²⁺, Dy³⁺1.2 x 10⁶ lux·hr & 200 W·hr/m² UV-A>98%[4]>95%Minimal
Oxide (Garnet) Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce)1.2 x 10⁶ lux·hr & 200 W·hr/m² UV-A>99%>98%Negligible
Oxide (Silicate) (Sr,Ba)₂SiO₄:Eu²⁺1.2 x 10⁶ lux·hr & 200 W·hr/m² UV-A~95%~90%Minor

Experimental Protocols

The data presented above is based on standardized stability testing protocols. Below are detailed methodologies for the key experiments cited.

Phosphor Synthesis
  • SrS:Eu²⁺ (Solid-State Reaction):

    • High-purity SrCO₃, S, and Eu₂O₃ are weighed in stoichiometric amounts.

    • The powders are thoroughly mixed in an agate mortar with a small amount of ethanol.

    • The mixture is dried and placed in an alumina (B75360) crucible.

    • The crucible is heated in a tube furnace under a reducing atmosphere (e.g., 5% H₂ in N₂) at 900-1100°C for 2-4 hours.

    • The resulting product is cooled, ground, and sieved to obtain a fine powder.

  • Y₃Al₅O₁₂:Ce³⁺ (Sol-Gel Method):

    • Stoichiometric amounts of Y(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, and Ce(NO₃)₃·6H₂O are dissolved in deionized water.[10][11][12][13][14]

    • Citric acid is added as a chelating agent in a 1:1 molar ratio to the total metal ions.

    • The solution is heated to 80°C with continuous stirring to form a transparent sol.

    • The sol is further heated to 120°C to evaporate the water and form a viscous gel.[12]

    • The gel is dried and then calcined at 800-1000°C for 4 hours to obtain the YAG:Ce phosphor powder.[10]

Accelerated Aging Tests
  • Thermal Stability Test:

    • A known quantity of the phosphor powder is placed in a quartz petri dish.

    • The sample is placed in a high-temperature oven pre-set to the desired temperature (e.g., 150°C).

    • Samples are withdrawn at predetermined time intervals (e.g., 100, 200, 500 hours).

    • The luminescence intensity, quantum yield, and color coordinates are measured at each interval and compared to the initial values.

  • Humidity Stability Test:

    • A known quantity of the phosphor powder is placed in a ceramic crucible.

    • The sample is placed in a temperature and humidity chamber set to the desired conditions (e.g., 85°C and 85% relative humidity).[15][16]

    • Samples are withdrawn at predetermined time intervals.

    • The luminescence properties are measured and compared to the initial values.

  • Photostability Test (adapted from ICH Q1B guidelines): [4][17][18]

    • A thin layer of the phosphor powder (typically not more than 3 mm thick) is spread evenly in a suitable transparent container.[17]

    • A control sample is prepared and wrapped in aluminum foil to protect it from light.

    • Both samples are placed in a photostability chamber equipped with a light source that provides a combination of visible and UV light.

    • The samples are exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][17][18]

    • The luminescence properties of both the exposed and control samples are measured and compared to the initial values to distinguish between light-induced and thermally-induced degradation.

Characterization Techniques
  • Luminescence Quantum Yield Measurement:

    • An integrating sphere coupled to a spectrofluorometer is used for absolute photoluminescence quantum yield (PLQY) measurements.[19][20][21][22][23]

    • The phosphor sample is placed in the center of the integrating sphere.[19]

    • The sphere is irradiated with a monochromatic excitation source.

    • The spectrometer measures the total emitted photons and the unabsorbed excitation photons.

    • The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[20][23]

  • Colorimetry:

    • The emission spectrum of the phosphor is measured using a spectrofluorometer.

    • The spectral data is used to calculate the CIE 1931 chromaticity coordinates (x, y).[18][24][25][26][27]

    • The color point shift is determined by comparing the (x, y) coordinates before and after the stability tests.

Mandatory Visualization

Degradation Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary degradation mechanisms for SrS and oxide-based phosphors.

SrS_Degradation SrS SrS:Eu²⁺ Phosphor Hydrolysis Hydrolysis Reaction SrS->Hydrolysis Moisture H₂O (Moisture) Moisture->Hydrolysis SrOH2 Sr(OH)₂ (Non-luminescent) Hydrolysis->SrOH2 H2S H₂S Gas Hydrolysis->H2S Degradation Luminescence Degradation SrOH2->Degradation Oxide_Degradation Oxide Oxide Phosphor (e.g., YAG:Ce³⁺) Quenching Thermal Quenching Oxide->Quenching Oxidation Activator Oxidation (e.g., Eu²⁺ → Eu³⁺) Oxide->Oxidation Thermal High Temperature Thermal->Quenching Oxygen Oxygen (O₂) Oxygen->Oxidation NonRad Non-radiative Decay Quenching->NonRad Loss Loss of Luminescent Centers Oxidation->Loss Degradation Luminescence Degradation NonRad->Degradation Loss->Degradation

References

Strontium Sulfide in Supercapacitors: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance energy storage solutions has led to the exploration of various novel materials for supercapacitor electrodes. Among these, strontium sulfide (B99878) (SrS) has emerged as a promising candidate due to its potential for high energy density and capacitance. This guide provides an objective comparison of strontium sulfide's performance with other common supercapacitor materials, supported by experimental data.

Performance Comparison of Supercapacitor Electrode Materials

The following table summarizes the key performance metrics for supercapacitors based on this compound and its composites, as well as other widely used electrode materials such as activated carbon, graphene, and other metal sulfides. It is important to note that performance metrics can vary significantly based on the specific device architecture (symmetric vs. asymmetric), electrolyte, and testing parameters.

Electrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)ElectrolyteDevice Configuration
This compound (SrS) & Composites
Graphene Oxide-based SrS Nanorods[1]1831.14 @ 3 mA/cm²91.56 @ 3 mA/cm²1847.47 @ 20 mA/cm²2 M KOHThree-electrode
SrS/N-Graphene Quantum Dots (anode)[2]737 C/g (as specific capacity)35.71440-Asymmetric (with AC cathode)
Zinc this compound (ZnSrS) (anode)[3]469 C/g @ 1 A/g32.88800 @ 1 A/g-Asymmetric (with PANI@AC cathode)
Silver this compound (AgSrS) (anode)[4][5]494.5 C/g @ 1 A/g26.32800-Asymmetric (with AC cathode)
Activated Carbon (AC)
Cauliflower-derived AC[1]52058.5-Redox additive electrolyte-
Eucommia Ulmoides Oliver Wood-derived AC[5]232.92 @ 0.2 A/g95.5864,800Zinc-ion hybridAsymmetric (with Zn foil anode)
Phoenix Fruit-derived Porous Carbon[6]-34.4131,250OrganicSymmetric
Ant Powder-derived O-N-S co-doped Carbon[6]576107900EMIMBF₄Symmetric
Graphene & Composites
Thermally Deoxygenated Graphite Oxide[7]143 @ 1 A/g244.83500 @ 1 A/gWater-in-saltAsymmetric
Porous Graphene[4]150.9 @ 5 A/g64.188,750 @ 5 A/g-Symmetric
Reduced Graphene Oxide/Co₃O₄[8]472 @ 2 mV/s39.08,3002 M KOHTwo-electrode
Other Metal Sulfides
Ni-Co-S/Graphene[9]1579.68 @ 1 A/g75.31125-Asymmetric (with AC cathode)
CoNiS-10GO[9]746.7 C/g @ 1 A/g--PVA/KOHAsymmetric (with porous carbon cathode)
FeZnS/MnZnS-MXene[10]366.4 @ 1 A/g130.27800--
Ni₃S₂/TiN@Co-MOF/NF[11]2648.8 @ 1 A/g97.8801.8-Asymmetric (with AC)

Experimental Protocols

Synthesis of this compound-Based Materials

A common method for synthesizing this compound and its composites for supercapacitor applications is the hydrothermal method. This technique is favored for its simplicity, efficiency, and ability to produce crystalline materials.[2]

Exemplary Protocol for Hydrothermal Synthesis of this compound: [2]

  • Precursor Solution Preparation: Prepare a 0.8 M solution of strontium nitrate (B79036) hexahydrate (Sr(NO₃)₂·6H₂O) in 30 mL of deionized water. In a separate beaker, prepare a 0.8 M solution of sodium sulfide hydrate (B1144303) (Na₂S·9H₂O) in deionized water.

  • Mixing: Slowly add the sodium sulfide solution dropwise into the strontium nitrate solution while stirring continuously for 30 minutes to form a precipitate.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120°C for 6 hours.

  • Purification: After the autoclave cools down to room temperature, collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified this compound powder in an oven at 50°C for 4 hours.

For composite materials, such as SrS combined with graphene oxide or other carbon materials, the carbonaceous material is typically introduced into the precursor solution before the hydrothermal reaction.[1]

Electrochemical Characterization

The performance of supercapacitor electrodes is evaluated using a three-electrode or two-electrode system with a potentiostat/galvanostat. The key electrochemical tests include Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).

1. Cyclic Voltammetry (CV):

  • Purpose: To study the capacitive behavior, electrochemical stability window, and redox reactions of the electrode material.

  • Typical Parameters:

    • Potential Window: Determined by the electrolyte and electrode material (e.g., 0 to 1 V).

    • Scan Rates: Ranging from 5 to 200 mV/s.[12]

    • Electrolyte: Aqueous (e.g., 2 M KOH[7]) or organic electrolytes.

  • Analysis: The shape of the CV curve indicates the type of charge storage (rectangular for EDLC, redox peaks for pseudocapacitance). The specific capacitance can be calculated from the integrated area of the CV curve.

2. Galvanostatic Charge-Discharge (GCD):

  • Purpose: To determine the specific capacitance, energy density, power density, and cycling stability of the supercapacitor.

  • Typical Parameters:

    • Current Densities: Ranging from 0.1 to 20 A/g.[9][12]

    • Voltage Window: Same as in CV.

  • Analysis: The specific capacitance is calculated from the discharge curve using the formula C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the voltage window. Energy and power densities are then calculated from the specific capacitance and voltage.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To investigate the internal resistance, charge transfer resistance, and ion diffusion behavior of the supercapacitor.

  • Typical Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.[12]

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).

  • Analysis: The Nyquist plot is used to model an equivalent circuit and determine key resistance and capacitance components of the device.

Visualizing the Workflow and Signaling Pathways

To better understand the process of utilizing this compound in supercapacitors, the following diagrams illustrate the experimental workflow and the fundamental charge storage mechanisms.

experimental_workflow cluster_synthesis Material Synthesis (Hydrothermal) cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing precursors Precursor Solutions (e.g., Sr(NO3)2, Na2S) mixing Mixing & Precipitation precursors->mixing hydrothermal Hydrothermal Reaction (120-180°C) mixing->hydrothermal purification Washing & Centrifugation hydrothermal->purification drying Drying (50-80°C) purification->drying srs_powder SrS Nanopowder drying->srs_powder slurry Slurry Preparation (SrS, Binder, Conductive Agent) srs_powder->slurry coating Coating on Current Collector (e.g., Ni foam) slurry->coating electrode_drying Drying coating->electrode_drying electrode SrS Electrode electrode_drying->electrode assembly Cell Assembly (Two or Three-electrode) electrode->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis performance Performance Metrics (Energy Density, etc.) cv->performance gcd->performance eis->performance

Caption: Experimental workflow for SrS-based supercapacitors.

charge_storage_mechanism cluster_edlc Electric Double-Layer Capacitance (EDLC) cluster_pseudo Pseudocapacitance edlc_node Ion Adsorption (Non-Faradaic) edlc_desc Electrostatic accumulation of charge at electrode/electrolyte interface. total_capacitance Total Capacitance edlc_node->total_capacitance pseudo_node Redox Reactions (Faradaic) pseudo_desc Fast, reversible faradaic reactions at the surface of the material. pseudo_node->total_capacitance srs_electrode This compound Electrode srs_electrode->edlc_node Contributes to srs_electrode->pseudo_node Primary mechanism

Caption: Charge storage mechanisms in SrS supercapacitors.

References

Unveiling the Cellular Response: A Comparative Guide to the Cytotoxicity of Pure and Doped Strontium Sulfide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of nanomedicine, strontium sulfide (B99878) (SrS) nanoparticles are emerging as promising candidates for various biomedical applications, including bioimaging and drug delivery. However, the introduction of dopants to enhance their functional properties necessitates a thorough evaluation of their cytotoxic profiles. This guide provides a comprehensive comparison of the cytotoxicity of pure versus doped strontium sulfide nanoparticles, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This guide synthesizes available experimental data to compare the cytotoxic effects of pure and doped this compound nanoparticles. While direct comparative studies on the cytotoxicity of pure versus doped SrS nanoparticles are limited, this guide draws upon research on analogous nanoparticle systems to provide a predictive overview. The evidence suggests that while pure this compound nanoparticles are generally considered biocompatible, the introduction of dopants can modulate their cytotoxic potential in a dose- and dopant-dependent manner. This guide presents quantitative data from relevant studies, details common experimental protocols for cytotoxicity assessment, and visualizes the key signaling pathways involved in nanoparticle-induced cell death.

Data Presentation: A Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic effects of various nanoparticles, including strontium-doped and other relevant doped nanoparticles, to provide a comparative perspective. Due to the limited availability of direct comparative data for pure versus doped SrS nanoparticles, data from studies on other nanoparticle systems are included to infer potential trends.

NanoparticleDopantCell LineAssayConcentration (µg/mL)Cell Viability (%)IC50 (µg/mL)Citation
Strontium Sulfite (SSNs)NoneMCF-7MTTNot specified~80%Not determined[1]
Strontium-doped Nickel Oxide (SrNiONPs)StrontiumA549MTT1-100Dose-dependent decreaseNot specified[2][3]
Manganese Oxide (MnO2)ManganeseMCF-7MTT25-12594% to 61%Not determined[4]
Europium-doped Cerium Oxide (EuCeO2NPs)EuropiumBV2MTTup to 250 (1hr)No significant cytotoxicityNot determined

Note: The data presented is a synthesis from multiple sources and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of nanoparticle cytotoxicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the pure and doped this compound nanoparticles in cell culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with nanoparticles as described previously.

  • Cell Lysis: After incubation, collect the cells and lyse them using a lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the chromophore p-nitroaniline (pNA).

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to untreated control cells.

Signaling Pathways in Nanoparticle-Induced Cytotoxicity

The cytotoxic effects of nanoparticles are often mediated through complex signaling pathways, primarily involving oxidative stress and apoptosis.

Nanoparticle-Induced Apoptosis Pathway

Nanoparticle_Induced_Apoptosis cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Nanoparticles Nanoparticles ROS ROS Generation Nanoparticles->ROS Internalization/ Interaction Cell_Membrane Cell Membrane Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Nanoparticle-induced apoptosis pathway.

This diagram illustrates a simplified intrinsic pathway of apoptosis induced by nanoparticles. Upon internalization or interaction with the cell, nanoparticles can trigger the generation of reactive oxygen species (ROS). This leads to oxidative stress, primarily affecting the mitochondria. Mitochondrial dysfunction results in the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.

Experimental Workflow for Cytotoxicity Comparison

Cytotoxicity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Pure_SrS Pure SrS Nanoparticles Exposure Exposure to Nanoparticles (Varying Concentrations) Pure_SrS->Exposure Doped_SrS Doped SrS Nanoparticles Doped_SrS->Exposure Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Cell_Culture->Exposure MTT_Assay MTT Assay (Metabolic Activity) Exposure->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Exposure->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Exposure->Apoptosis_Assay Data_Comparison Comparative Analysis of Cell Viability, IC50 MTT_Assay->Data_Comparison LDH_Assay->Data_Comparison Apoptosis_Assay->Data_Comparison

Caption: Experimental workflow for cytotoxicity comparison.

This workflow outlines the key steps in comparing the cytotoxicity of pure and doped this compound nanoparticles. It begins with the preparation of the nanoparticles and the cell cultures. The cells are then exposed to varying concentrations of each nanoparticle type. Following treatment, a battery of cytotoxicity assays is performed to assess different aspects of cellular health. Finally, the data from these assays are analyzed to provide a comprehensive comparison of the cytotoxic profiles of the pure and doped nanoparticles.

Conclusion

The development of novel doped this compound nanoparticles holds significant promise for advancing biomedical applications. However, a thorough understanding of their cytotoxic potential is paramount for ensuring their safe and effective translation to clinical settings. This guide provides a foundational framework for comparing the cytotoxicity of pure and doped SrS nanoparticles, highlighting the importance of rigorous experimental evaluation and a mechanistic understanding of their interactions with biological systems. Further research involving direct comparative studies is crucial to fully elucidate the structure-activity relationships that govern the cytotoxicity of these emerging nanomaterials.

References

Safety Operating Guide

Proper Disposal of Strontium Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols in the handling and disposal of chemical reagents is fundamental to a secure and compliant laboratory environment. This document outlines the essential procedures for the proper disposal of strontium sulfide (B99878), with a focus on immediate safety measures and logistical planning.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary safety measures are in place. Strontium sulfide is an irritant to the skin and tissues and can release toxic hydrogen sulfide gas upon contact with acids.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves, such as butyl rubber.[1]

  • Eye Protection: Use safety glasses or goggles.[3]

  • Respiratory Protection: A NIOSH-approved respirator is essential, especially in areas with inadequate ventilation or when dust may be generated.[1][3]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Avoid the formation of dust.[4][5]

  • Keep away from incompatible materials such as acids and oxidizing agents.[5] this compound reacts vigorously with acids to release highly toxic and flammable hydrogen sulfide gas.[1]

  • Store in a cool, dry place in a tightly sealed container.[3]

Spill and Waste Management

Spill Cleanup:

In the event of a small spill, follow these steps to safely clean and contain the material:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.

  • Dampen the Spill: Gently dampen the solid spill material with 5% acetic acid to prevent dust from becoming airborne.[1]

  • Containment: Use an absorbent paper dampened with 5% acetic acid to pick up the spilled material.[1]

  • Transfer: Carefully transfer the dampened material and absorbent paper into a suitable, labeled container for hazardous waste.[1] Seal the container in a vapor-tight plastic bag for eventual disposal.[1]

  • Decontamination: Wash all contaminated surfaces with a 5% acetic acid solution, followed by a thorough washing with a strong soap and water solution.[1]

  • Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[1]

Waste Disposal:

The disposal of this compound waste must be conducted in compliance with all federal, state, and local regulations.[3][5] While the U.S. Environmental Protection Agency (EPA) has removed this compound from the list of commercial chemical products that are hazardous wastes, any waste containing strontium may still be classified as hazardous under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[2][6]

Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated materials from spills, in a clearly labeled, sealed, and corrosion-resistant container.[4]

  • Hazard Assessment: As a waste generator, you are responsible for determining if the waste is hazardous.[5] This may involve testing for characteristics such as reactivity.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for guidance.[7]

  • Professional Disposal: Arrange for the collected waste to be transported to an approved waste disposal facility.[5] Do not attempt to dispose of this compound down the drain or in regular trash.[4]

Quantitative Data Summary

ParameterValueSource
Acetic Acid Concentration for Spill Cleanup5%[1]

Experimental Protocol: Small-Scale Spill Decontamination

This protocol details the methodology for the decontamination of a small-scale this compound spill in a laboratory setting.

Materials:

  • 5% acetic acid solution

  • Absorbent paper

  • Strong soap solution

  • Two vapor-tight plastic bags

  • Labeled hazardous waste container

  • Appropriate PPE (impervious gloves, safety goggles, respirator, lab coat)

Procedure:

  • Initial Response: Upon discovering a small spill, immediately alert others in the vicinity and ensure the area is well-ventilated.

  • PPE: Don all required personal protective equipment.

  • Dampening: Carefully apply a 5% acetic acid solution to the spilled this compound to dampen it and prevent dust generation.

  • Absorption: Use absorbent paper, also dampened with 5% acetic acid, to gently collect the spilled material.

  • Containment: Place the absorbent paper with the collected this compound into a vapor-tight plastic bag.

  • Securing Waste: Seal the first bag and place it inside a second vapor-tight plastic bag. Seal the outer bag and place it in a designated, labeled hazardous waste container.

  • Surface Decontamination: Liberally apply 5% acetic acid to the entire contaminated surface area and wipe clean with fresh absorbent paper.

  • Final Cleaning: Wash the decontaminated surface thoroughly with a strong soap and water solution.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and absorbent paper, should be placed in the hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.

This compound Disposal Workflow

StrontiumSulfideDisposal cluster_Initial_Assessment Initial Assessment cluster_Spill_Response Spill Response cluster_Routine_Waste Routine Waste Handling cluster_Final_Disposal Final Disposal Start This compound Waste Generated Assess_Spill Spill or Routine Waste? Start->Assess_Spill Don_PPE_Spill Don Appropriate PPE Assess_Spill->Don_PPE_Spill Spill Don_PPE_Waste Don Appropriate PPE Assess_Spill->Don_PPE_Waste Routine Waste Dampen_Spill Dampen with 5% Acetic Acid Don_PPE_Spill->Dampen_Spill Collect_Spill Collect with Absorbent Paper Dampen_Spill->Collect_Spill Decontaminate_Area Decontaminate with 5% Acetic Acid & Soap Collect_Spill->Decontaminate_Area Contact_EHS Contact EHS / Waste Disposal Company Decontaminate_Area->Contact_EHS Collect_Waste Collect in Labeled, Sealed Container Don_PPE_Waste->Collect_Waste Collect_Waste->Contact_EHS Professional_Disposal Arrange for Professional Disposal Contact_EHS->Professional_Disposal End Disposal Complete Professional_Disposal->End

References

Essential Safety and Operational Guide for Handling Strontium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Strontium sulfide (B99878) (SrS) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of Strontium sulfide's properties is critical for safe handling.

PropertyValue
Molecular Formula SrS
Molecular Weight 119.69 g/mol
Appearance Light gray powder and pieces with a rotten egg-like odor in moist air.[1]
Melting Point >2000 °C
Hazards Causes severe skin burns and eye damage.[2] May be corrosive to metals.[2] Contact with acids liberates toxic hydrogen sulfide gas.[3][4]
Storage Considerations Hygroscopic; may react with water, moisture, and steam.[1] Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][5]
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards) or a face shield.[2]To prevent eye irritation and serious eye damage from dust or splashes.[2]
Hand Protection Chemical-impermeable gloves, such as butyl rubber.[2][6] Gloves must be inspected prior to use.[2]To prevent skin contact, which can cause severe burns and irritation.[1][2]
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing and diluting.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[2][6]To prevent inhalation of dust particles, which may cause respiratory irritation.[1][2]
Body Protection A lab coat, fire/flame resistant and impervious clothing, or chemical-resistant coveralls.[2][4]To protect clothing and skin from contamination.[4]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[2][3]

  • Safe Practices: Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition.[2] Do not eat, drink, or smoke in the handling area.[1][3] Wash hands thoroughly after handling.[1]

  • Incompatible Materials: Keep away from acids, as contact liberates toxic hydrogen sulfide gas.[3] Also, keep away from oxidizing agents.[1]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[1][2] The storage area should be a designated corrosives area.[5]

  • Container: Keep the container tightly closed.[1][2][3] Store in the original container or a corrosive-resistant polypropylene (B1209903) container with a resistant inner liner.[3]

  • Atmosphere: Due to its hygroscopic nature, store under an inert gas like argon.[1][5]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen.[2] If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2] Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected skin with plenty of soap and water.[2] Seek medical attention.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][3]
Ingestion Rinse the mouth with water.[2] Do NOT induce vomiting.[2][3] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2][3]

Spill and Disposal Plan

Small Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1][2]

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Dampen the spilled solid material with 5% acetic acid to prevent dust from becoming airborne.[6]

  • Collection: Carefully transfer the dampened material into a suitable, labeled container for disposal.[6] Use an absorbent paper dampened with 5% acetic acid to clean up any remaining material.[6]

  • Decontamination: Wash all contaminated surfaces with 5% acetic acid, followed by a strong soap and water solution.[6]

  • Disposal: Seal all contaminated materials, including absorbent paper and your contaminated clothing, in a vapor-tight plastic bag for disposal.[6]

Waste Disposal Protocol
  • Containerization: Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container for disposal.[2]

  • Labeling: The waste container must be labeled as hazardous waste.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7] Adhere to all federal, state, and local regulations.[1] Do not discharge into drains or the environment.[2]

Workflow for Safe Handling of this compound

prep Preparation ppe Don Appropriate PPE prep->ppe handling Handling in Fume Hood ppe->handling storage Proper Storage handling->storage Post-Experiment spill Spill Occurs handling->spill waste_collection Collect Waste handling->waste_collection Generate Waste end End of Process storage->end spill_protocol Execute Spill Protocol spill->spill_protocol spill_protocol->waste_collection disposal Dispose via EHS waste_collection->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.